2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3(6(13)14)5(12)11-4/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOIZUVDMRHIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379393 | |
| Record name | 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191595-63-8 | |
| Record name | 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-6-(trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Hydroxy-6-(trifluoromethyl)nicotinic acid physical properties
An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
Introduction
This compound is a heterocyclic compound of significant interest within pharmaceutical and agrochemical research. As a derivative of nicotinic acid (Vitamin B3), its structure is characterized by a pyridine ring substituted with a hydroxyl group, a carboxylic acid group, and a trifluoromethyl group. The presence of the electron-withdrawing trifluoromethyl group and the acidic and hydrogen-bonding capabilities of the hydroxyl and carboxylic acid moieties impart unique physicochemical characteristics crucial for its application as a pharmaceutical intermediate and a building block in organic synthesis.[1][2][3]
This guide provides an in-depth exploration of the core physical properties of this compound. It is intended for researchers, medicinal chemists, and formulation scientists who require a detailed understanding of its behavior for applications ranging from reaction optimization to drug delivery system design. We will not only present the known data but also delve into the causality behind the experimental methodologies used to determine these properties, ensuring a blend of theoretical understanding and practical application.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its molecular identity. This compound exists in tautomeric equilibrium with its 2-pyridone form, 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid. In the solid state and in most solvents, the pyridone form is generally favored due to its amide resonance stability. This equilibrium is a critical consideration for interpreting spectral data and understanding its intermolecular interactions.
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium between the hydroxy-pyridine and pyridone forms.
Caption: Standard workflow for melting point analysis by DSC.
Solubility and Acidity (pKa)
Solubility and acidity are fundamental properties that govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.
Acidity (pKa)
The pKa value indicates the strength of an acid in a solution. For this molecule, there are two primary acidic protons: one on the carboxylic acid group and, in the pyridone tautomer, one on the ring nitrogen.
-
Predicted pKa: 1.99 ± 0.20 [2]* Expert Interpretation: This low pKa value is attributed to the carboxylic acid group. Its acidity is significantly enhanced by the electron-withdrawing effects of both the adjacent pyridine ring and the trifluoromethyl group at the 6-position. This makes the carboxylate conjugate base highly stabilized. This property is crucial for designing salt forms and understanding physiological pH behavior.
Solubility
Specific experimental solubility data in various solvents is not widely published. However, based on the structure, we can infer its general solubility profile. The presence of polar, hydrogen-bonding groups (carboxylic acid, hydroxyl/amide) suggests some solubility in polar protic solvents. A related compound, 6-(Trifluoromethyl)nicotinic acid, is slightly soluble in acetonitrile and methanol. [4][5]
Experimental Protocol: Shake-Flask Method for Solubility Determination
Causality: The shake-flask method is a gold-standard technique for determining thermodynamic solubility. It ensures that equilibrium is reached between the solid compound and the solvent, providing a true measure of saturation solubility.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the excess, undissolved solid.
-
Quantification: Carefully extract a known volume of the supernatant. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring.
-
Acidic Protons: A broad singlet for the carboxylic acid proton (>10 ppm) and another for the N-H proton of the pyridone tautomer are expected. These signals may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Distinct signals for the six aromatic/olefinic carbons.
-
A signal for the carbonyl carbon of the carboxylic acid (approx. 160-170 ppm).
-
A signal for the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.
-
-
¹⁹F NMR: A singlet is expected for the -CF₃ group.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid O-H group.
-
C=O Stretch: A strong, sharp peak around 1680-1720 cm⁻¹ for the carboxylic acid carbonyl. Another C=O stretch for the pyridone tautomer would be expected around 1640-1660 cm⁻¹.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.
Mass Spectrometry (MS)
-
Expected Molecular Ion Peak: In an ESI- (Electrospray Ionization, negative mode) experiment, the expected [M-H]⁻ peak would be at an m/z of 206.01. In ESI+, the [M+H]⁺ peak would be at an m/z of 208.02. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Stability and Storage
Understanding a compound's stability is vital for ensuring its integrity during storage and handling.
-
Storage Conditions: The compound should be stored in a well-sealed container under an inert atmosphere at room temperature. [2]* Potential Instabilities: As with many carboxylic acids, thermal decomposition via decarboxylation is a primary concern at elevated temperatures. It is also a solid, and like many organic solids, it can be combustible.
Conclusion
The physical properties of this compound are dictated by the interplay of its three functional groups on the pyridine core. Its high melting point and predicted low pKa are direct consequences of strong intermolecular hydrogen bonding and potent electronic effects. While comprehensive experimental data for some properties like solubility and specific spectral traces are limited in public literature, the established methodologies outlined in this guide provide a clear pathway for their determination. This technical overview serves as a foundational resource for scientists, enabling informed decisions in the synthesis, formulation, and application of this valuable chemical intermediate.
References
- This compound | CymitQuimica. Link
- This compound - ChemBK. Link
- 910442-22-7(2-HYDROXY-4-METHYL-6-(TRIFLUOROMETHYL)NICOTINIC ACID) Product Description - ChemicalBook. Link
- 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 - ChemicalBook. Link
- 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 - ChemicalBook. Link
- 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem. Link
- 6-Hydroxy-2-(trifluoromethyl)nicotinic acid - MySkinRecipes. Link
- 6-Hydroxy-2-(trifluoromethyl)nicotinic acid(862111-58-8) 1H NMR spectrum - ChemicalBook. Link
- 6-Trifluoromethylnicotinic acid (CAS 231291-22-8) Properties | Density, Cp, Viscosity. Link
- This compound AldrichCPR - Sigma-Aldrich. Link
- 862111-58-8 Cas No. | 6-Hydroxy-2-(trifluoromethyl)
- Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. Link
- EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google P
- High-field NMR spectroscopy and FTICR mass spectrometry - BG. Link
- 6-(Trifluoromethyl)nicotinic acid | 231291-22-8 - ChemicalBook. Link
Sources
- 1. chembk.com [chembk.com]
- 2. 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 [amp.chemicalbook.com]
- 3. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 4. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 5. 6-(Trifluoromethyl)nicotinic acid | 231291-22-8 [amp.chemicalbook.com]
A Senior Application Scientist's Technical Guide to 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of a Fluorinated Heterocycle
In the landscape of modern medicinal and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (–CF₃), in particular, is a powerful modulator of physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] 2-Hydroxy-6-(trifluoromethyl)nicotinic acid (CAS 191595-63-8) emerges as a pivotal building block in this context. It combines the bio-isosteric advantages of a trifluoromethylated pyridine ring with the versatile reactivity of a carboxylic acid and the unique chemical nature of a 2-hydroxypyridine moiety.
This guide provides an in-depth analysis of this compound's core chemical characteristics, synthesis, and applications. From its fundamental tautomeric equilibrium to its role as a precursor for complex active pharmaceutical ingredients (APIs) and next-generation pesticides, we will explore the causality behind its utility and provide actionable protocols for its implementation in research and development workflows.
Molecular Structure and Core Chemical Properties
Chemical Identity
A clear definition of the molecule is the foundation of any technical discussion. The key identifiers for this compound are summarized below.
| Parameter | Value | Source(s) |
| Compound Name | This compound | [4][5] |
| Synonym(s) | 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | [5] |
| CAS Number | 191595-63-8 | [4] |
| Molecular Formula | C₇H₄F₃NO₃ | [4][5] |
| Molecular Weight | 207.11 g/mol | [4] |
The Critical Role of Tautomerism
A defining feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In the case of this compound, this is an equilibrium between the aromatic "enol" form (2-hydroxy) and the non-aromatic "keto" form (2-pyridone).[5] This equilibrium is not merely a structural curiosity; it dictates the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. The pyridone tautomer is often the predominant form in polar solvents. The choice of reaction conditions (solvent, pH) can favor one tautomer, which is a critical consideration for synthetic planning.
Caption: Keto-Enol Tautomerism of the title compound.
Physicochemical Data
The compound's physical properties are essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Appearance | Solid | [5] |
| Purity | ≥97-98% | [5] |
| Storage Temperature | Room temperature, under inert atmosphere | |
| InChI Key | JPOIZUVDMRHIIT-UHFFFAOYSA-N | [5] |
| SMILES | OC(=O)c1ccc(nc1O)C(F)(F)F | [6] |
Synthesis and Mechanistic Considerations
While multiple pathways can be envisioned for constructing trifluoromethyl-nicotinic acid derivatives, a common and efficient strategy for this specific molecule involves the hydrolysis of the corresponding nitrile precursor.[7][8] This approach is favored for its reliability and the relative accessibility of the starting materials.
Recommended Synthetic Protocol: Hydrolysis of Nitrile Precursor
This protocol details the conversion of 2-cyano-6-(trifluoromethyl)pyridine (or its hydroxylated equivalent) to the target carboxylic acid. The mechanism proceeds via acid- or base-catalyzed hydration of the nitrile group to a primary amide intermediate, followed by a second hydrolysis step to the carboxylic acid and ammonia.[9][10]
Workflow Diagram: Synthesis via Nitrile Hydrolysis
Caption: Synthetic workflow for the title compound.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and magnetic stirrer, combine the starting nitrile, 2-cyano-6-(trifluoromethyl)pyridin-2(1H)-one, with a mixture of concentrated sulfuric acid and water. Causality: The strong acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon for nucleophilic attack by water.[9]
-
Hydrolysis: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction typically proceeds through the amide intermediate which is then hydrolyzed in situ to the carboxylic acid.
-
Work-up and Isolation: After completion, cool the reaction mixture in an ice bath. The product, being less soluble in the acidic aqueous medium at low temperatures, will precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual acid and inorganic salts.
-
Drying: Dry the purified solid under vacuum to yield this compound. The purity can be confirmed by HPLC and spectroscopic methods.
Spectroscopic and Analytical Characterization
Rigorous characterization is non-negotiable for validating the identity and purity of a chemical compound. Below are the expected spectroscopic signatures for this compound.
-
¹H NMR (Proton NMR): The spectrum is expected to show two distinct aromatic protons on the pyridine ring, likely appearing as doublets due to coupling. The acidic protons of the carboxylic acid and the hydroxyl/amide group will appear as broad singlets, and their chemical shift may vary with solvent and concentration.
-
¹³C NMR (Carbon NMR): The spectrum will show seven distinct carbon signals corresponding to the pyridine ring carbons, the carboxylic acid carbonyl, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).
-
FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected. A broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. Additional strong absorptions in the 1100-1350 cm⁻¹ range are indicative of the C-F stretching of the trifluoromethyl group.[11][12]
-
Mass Spectrometry (MS): In ESI-MS (Electrospray Ionization), the compound is expected to show a prominent ion corresponding to its molecular weight. In positive mode, this would be the [M+H]⁺ ion at m/z 208.02, while in negative mode, the [M-H]⁻ ion at m/z 206.01 would be observed.[13][14]
Applications in Drug Discovery and Agrochemical Synthesis
The true value of this compound lies in its application as a versatile synthetic intermediate.[3][15] Its trifluoromethyl group and functional handles (carboxylic acid, hydroxypyridine) allow for its incorporation into a wide array of more complex, biologically active molecules.
Role as a Key Building Block
The carboxylic acid group is a primary site for modification, readily participating in amide bond formation or esterification. This allows for the coupling of the trifluoromethyl-pyridone scaffold to other molecular fragments, a common strategy in building libraries of compounds for screening.
Caption: Role as a precursor in R&D.
Case Study: Rationale in Lead Optimization
In both pharmaceutical and agrochemical research, moving from a "hit" compound to a "lead" candidate requires systematic structural modification to optimize properties (potency, selectivity, ADME - Absorption, Distribution, Metabolism, and Excretion).
-
Improving Metabolic Stability: The C-F bond is exceptionally strong. Introducing a –CF₃ group at a metabolically labile position on an aromatic ring can block oxidative metabolism, thereby increasing the compound's half-life in vivo.[2]
-
Enhancing Potency: The high electronegativity of the –CF₃ group alters the electronic profile of the pyridine ring and can lead to more favorable interactions (e.g., dipole-dipole, hydrogen bonding) with a biological target, thus increasing binding affinity and potency.[1][16]
-
Modulating Lipophilicity: The –CF₃ group increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability and reaching intracellular targets.[3]
Derivatives of trifluoromethyl-nicotinic acids are key intermediates in the synthesis of COMT inhibitors, insecticides like flonicamid, and various herbicides.[2][8][16] The specific 2-hydroxy substitution pattern of the title compound offers additional synthetic and biological possibilities compared to its isomers.
Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[6] It may also cause skin, eye, and respiratory irritation.
-
GHS Pictogram: GHS07 (Exclamation Mark).[6]
-
Signal Word: Warning.[6]
-
Personal Protective Equipment (PPE): Use of safety glasses, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere to ensure long-term stability.
References
- Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. (n.d.). Xiamen Aeco Chemical Co., Ltd.[Link]
- Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(9), 2729-2738. [Link]
- Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]
- Fukuchi, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 125-136. [Link]
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. (2008).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020).
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001934). (n.d.).
- Henderson, D., & Smith, S. A. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- FT-IR spectra of Nicotinic acid (a) control and (b) treated. (2015).
- Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]
- Isonicotinic acid derivatives and preparation methods and uses thereof. (2019).
- FT IR Spectroscopy: Topics by Science.gov. (n.d.). Science.gov. [Link]
- Patent Pulse: A Spotlight on Recent Highlights from Small Molecule P
- Singh, R., & Kumar, D. (2021). Patent: An Important Tool for Promoting Drug Discovery and Improving Public Health. Asian Journal of Pharmaceutics, 15(1). [Link]
- Pd(TFA)2‐catalysed hydrolysis reaction of nitrile via C−C bond cleavage. (n.d.).
- March 2025 Patent Highlights. (2025). Drug Hunter. [Link]
- Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers. (2001).
- November 2025 Patent Highlights. (2025). Drug Hunter. [Link]
- Nicotinic acid; LC-ESI-QFT; MS2; CE: 15; R=17500; [M+H]+. (2020). MassBank. [Link]
- 2-Cyano-6-(trifluoromethyl)pyridine Supplier & Manufacturer in China. (n.d.). Pipzine Chemicals. [Link]
- Scheme 1. Two pathways of the enzymatic hydrolysis of nitriles to carboxylic acids. (n.d.).
- Al-Delaimy, W. K., & Willett, W. C. (1998). A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine.
- 2,4,6-Trinitroresorcinol. (n.d.). NIST WebBook. [Link]
- Butamifos. (n.d.). NIST WebBook. [Link]
- de Oliveira, A. L., et al. (2008). Fast simultaneous analysis of caffeine, trigonelline, nicotinic acid and sucrose in coffee by liquid chromatography-mass spectrometry. Food Chemistry, 110(3), 787-792. [Link]
- 5-Chloro-6-hydroxy-nicotinic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 191595-63-8: 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ft ir spectroscopy: Topics by Science.gov [science.gov]
- 13. massbank.eu [massbank.eu]
- 14. Fast simultaneous analysis of caffeine, trigonelline, nicotinic acid and sucrose in coffee by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid (CAS No. 191595-63-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, a key building block in modern medicinal and agricultural chemistry. Its unique structural features, particularly the trifluoromethyl group, impart desirable properties to target molecules, making it a compound of significant interest in drug discovery and development. This document delves into its chemical identity, physicochemical properties, synthesis, applications, and safety considerations, offering field-proven insights and detailed protocols.
Core Compound Identity and Properties
This compound, registered under CAS number 191595-63-8, is a substituted pyridine carboxylic acid.[1] The presence of a hydroxyl group, a carboxylic acid, and a trifluoromethyl group on the pyridine ring results in a unique combination of electronic and steric properties.
Nomenclature and Structural Formula
-
Systematic Name: 2-Hydroxy-6-(trifluoromethyl)pyridine-3-carboxylic acid
-
Synonyms: 3-carboxy-6-trifluoromethyl-1H-pyridin-2-one, 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid
-
Molecular Formula: C₇H₄F₃NO₃
-
Molecular Weight: 207.11 g/mol
Caption: Structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is presented in the table below, providing essential information for experimental design and process development.
| Property | Value | Reference(s) |
| CAS Number | 191595-63-8 | [1] |
| Molecular Formula | C₇H₄F₃NO₃ | [1] |
| Molecular Weight | 207.11 g/mol | [1] |
| Appearance | Light yellow to light brown solid | [1] |
| Melting Point | 165-167 °C | [1] |
| Boiling Point | 328.9 ± 42.0 °C (Predicted) | [1] |
| Density | 1.632 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 1.99 ± 0.20 (Predicted) | [1] |
| Storage | Inert atmosphere, Room Temperature | [1] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The primary route involves the synthesis of the key intermediate, 2-hydroxy-6-(trifluoromethyl)pyridine, followed by a carboxylation step.
Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine
The precursor, 2-hydroxy-6-(trifluoromethyl)pyridine, is typically synthesized from 2-chloro-6-(trifluoromethyl)pyridine via hydrolysis.
Caption: Synthetic pathway to 2-hydroxy-6-(trifluoromethyl)pyridine.
Experimental Protocol: Hydrolysis of 2-Chloro-6-(trifluoromethyl)pyridine
This protocol is based on established methods for the hydrolysis of 2-halopyridines.
-
Reactor Setup: A high-pressure reactor (e.g., a Parr reactor) is charged with 2-chloro-6-(trifluoromethyl)pyridine.
-
Reagent Addition: An aqueous solution of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide, is added to the reactor.
-
Reaction Conditions: The sealed reactor is heated to a temperature of at least 140 °C under autogenous pressure. The reaction is monitored for completion.
-
Work-up: After cooling, the reaction mixture is acidified to precipitate the product.
-
Purification: The crude 2-hydroxy-6-(trifluoromethyl)pyridine is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.
Causality of Experimental Choices: The use of high temperature and pressure is necessary to overcome the low reactivity of the C-Cl bond towards nucleophilic aromatic substitution on the pyridine ring. The alkali metal hydroxide acts as the nucleophile, replacing the chlorine atom with a hydroxyl group.
Carboxylation to this compound
The introduction of the carboxylic acid group at the 3-position of the pyridine ring is a critical step. While various carboxylation methods exist, the Kolbe-Schmitt reaction or a modified version is a plausible and historically significant method for the carboxylation of phenols and their heterocyclic analogs.[2][3][4]
Sources
An In-Depth Technical Guide to 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry and agrochemical development is increasingly reliant on the strategic incorporation of fluorine atoms to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among the vast array of fluorinated building blocks, 2-Hydroxy-6-(trifluoromethyl)nicotinic acid stands out as a particularly valuable synthon. Its unique electronic and structural features, arising from the interplay between the trifluoromethyl group, the carboxylic acid, and the hydroxypyridine core, offer a compelling platform for the design of novel therapeutic agents and specialized chemicals. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to an exploration of the underlying chemical principles and practical applications that underscore its significance.
Core Molecular Attributes and Physicochemical Properties
This compound, also known by its IUPAC name 2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxylic acid, is a solid, crystalline compound.[1] A thorough understanding of its fundamental properties is paramount for its effective utilization in synthesis and formulation.
Molecular Identity and Structure
The structural arrangement of this compound is key to its reactivity and utility. The molecule features a pyridine ring substituted with a hydroxyl group at the 2-position, a carboxylic acid at the 3-position, and a trifluoromethyl group at the 6-position. It is important to recognize the existence of tautomerism in this system, where the compound can exist in equilibrium between the 2-hydroxy-pyridine form and the 2-pyridone form, namely 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid.[1] This tautomeric equilibrium can significantly influence its reactivity and intermolecular interactions.
Table 1: Key Molecular Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | [1] |
| Molecular Weight | 207.11 g/mol | [2][3] |
| CAS Number | 191595-63-8 | [4][5] |
| InChI Key | JPOIZUVDMRHIIT-UHFFFAOYSA-N | [1] |
Physicochemical Characteristics
The physical and chemical properties of this compound dictate its handling, storage, and behavior in various solvent systems. These parameters are critical for designing synthetic protocols and for its application in biological assays.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Solid | [1] |
| Melting Point | 165-167 °C | [6] |
| Boiling Point (Predicted) | 328.9 ± 42.0 °C | [6] |
| Density (Predicted) | 1.632 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 1.99 ± 0.20 | [6] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [6] |
Synthesis and Manufacturing Considerations
While a detailed, exhaustive list of all synthetic routes is beyond the scope of this guide, a conceptual understanding of the common preparative strategies provides valuable context for sourcing and potential in-house synthesis. A prevalent approach involves the cyclization of a fluorinated precursor, followed by functional group manipulations to introduce the carboxylic acid and hydroxyl moieties.
A representative synthetic pathway might commence with a fluorinated building block that can be elaborated into the substituted pyridine ring. For instance, a common strategy in the synthesis of related trifluoromethyl-substituted nicotinic acids involves the cyclization of precursors like ethyl 4,4,4-trifluoroacetoacetate with a suitable nitrogen-containing component.[7] Subsequent steps of hydrolysis and, if necessary, oxidation or reduction, would then be employed to arrive at the final product. The choice of reagents and reaction conditions is critical to control regioselectivity and maximize yield.
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Development
The trifluoromethyl group is a well-established bioisostere for various functional groups, and its presence in this nicotinic acid derivative imparts unique properties that are highly sought after in drug discovery and agrochemical research.
Pharmaceutical Intermediate
This compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds.[5][6] The carboxylic acid and hydroxyl groups provide convenient handles for further chemical modification, allowing for its incorporation into larger, more complex molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of the final active pharmaceutical ingredient (API).
Agrochemical Synthesis
In the agrochemical sector, this compound is utilized in the development of novel herbicides and fungicides.[2][5] The trifluoromethyl-substituted pyridine core is a common feature in many modern pesticides. The specific substitution pattern of this compound allows for the creation of compounds with high efficacy and selectivity.
Caption: Key application areas for this compound.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is a critical step in any research or development workflow. A combination of analytical techniques should be employed for comprehensive characterization.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The characteristic shifts and coupling patterns of the aromatic protons and the signals from the trifluoromethyl group provide unambiguous structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the O-H stretch of the carboxylic acid and hydroxyl group, and the C=O stretch of the carboxylic acid and pyridone tautomer.
Chromatographic Techniques
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A suitable column and mobile phase should be developed to achieve baseline separation from any impurities.
-
Gas Chromatography (GC): While less common for this non-volatile compound, GC can be used after derivatization to assess for volatile impurities.
Table 3: Recommended Analytical QC Protocol
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural Confirmation | Signals corresponding to aromatic protons and acidic protons. |
| ¹³C NMR | Structural Confirmation | Signals for all carbon atoms, including the trifluoromethyl carbon. |
| HRMS | Molecular Formula Verification | Accurate mass measurement consistent with C₇H₄F₃NO₃. |
| HPLC | Purity Assessment | A major peak with an area percentage typically >97%. |
| FT-IR | Functional Group Identification | Characteristic absorption bands for O-H, C=O, and C-F bonds. |
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
Hazard Identification
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] The GHS pictograms associated with it typically include GHS07 (exclamation mark).
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8]
-
Spill Response: In case of a spill, avoid generating dust.[4] Use appropriate absorbent material and dispose of it as chemical waste.
Storage Conditions
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[6][8] It should be stored under an inert atmosphere.[6]
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of functional molecules. Its unique combination of a trifluoromethyl group, a carboxylic acid, and a hydroxypyridine core provides a powerful platform for the design of novel pharmaceuticals and agrochemicals. A thorough understanding of its molecular properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in a research and development setting.
References
- 6-Hydroxy-2-(trifluoromethyl)nicotinic acid - MySkinRecipes. [Link]
- This compound - ChemBK. [Link]
- CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google P
- 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem. [Link]
- This compound - Amerigo Scientific. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chembk.com [chembk.com]
- 6. 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 [amp.chemicalbook.com]
- 7. CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility Determination of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
Foreword: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, the intrinsic properties of an active pharmaceutical ingredient (API) are the bedrock upon which its therapeutic potential is built. Among these, aqueous solubility stands as a paramount gatekeeper to bioavailability. A compound's ability to dissolve in physiological media directly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Low solubility can precipitate a cascade of challenges, from unpredictable in vitro results to poor in vivo efficacy, ultimately leading to increased development costs and potential late-stage attrition of promising drug candidates.[1][2] This guide is dedicated to the comprehensive evaluation of the solubility of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, a compound of interest in medicinal chemistry. While specific solubility data for this molecule is not extensively published, this document will provide researchers, scientists, and drug development professionals with the foundational knowledge, theoretical underpinnings, and a robust experimental framework to determine its solubility profile. We will delve into the causality behind experimental choices, ensuring that the described protocols are not merely a series of steps but a self-validating system for generating reliable and reproducible data.
Physicochemical Landscape of this compound
Understanding the physicochemical characteristics of this compound is crucial for predicting its solubility behavior.
Molecular Structure and Properties:
-
Molecular Formula: C₇H₄F₃NO₃[3]
-
Molecular Weight: 207.11 g/mol [4]
-
Appearance: Light yellow to light brown solid[4]
-
Predicted pKa: 1.99 ± 0.20[4]
-
Melting Point: 165-167°C[4]
The presence of a carboxylic acid group, a hydroxyl group (in its tautomeric form as a pyridinone), and a highly electronegative trifluoromethyl group dictates the compound's polarity, hydrogen bonding capabilities, and ionization state at different pH values. The trifluoromethyl group, in particular, can significantly influence lipophilicity and metabolic stability.[5]
While explicit solubility data for this compound is scarce, data for the related compound, 6-(Trifluoromethyl)nicotinic acid, indicates it is slightly soluble in acetonitrile and methanol.[6] The parent compound, nicotinic acid, is slightly soluble in water and ethanol but very soluble in hot water and alkaline solutions.[7] These observations suggest that the solubility of this compound will be highly dependent on the solvent's polarity and the pH of aqueous solutions.
Theoretical Framework of Solubility
The solubility of a crystalline solid in a liquid is governed by the equilibrium between the solid state and the solution. This equilibrium is influenced by several factors:
-
Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the crystal together.
-
Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.
-
Entropy of Mixing: The increase in randomness as the solute dissolves.
-
pH and pKa: For ionizable compounds like this compound, the pH of the medium will determine the extent of ionization, significantly impacting solubility.
-
Temperature: Solubility is generally temperature-dependent.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[8][9]
Rationale for the Shake-Flask Method
This method involves adding an excess of the solid compound to a chosen solvent and agitating the mixture until equilibrium is reached.[10] The key principle is to ensure that the solution is truly saturated and that any undissolved solid is in a stable crystalline form. The extended incubation time allows for the system to reach thermodynamic equilibrium, providing a more accurate measure of solubility compared to faster, kinetic methods.[1]
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Solvent Media: Prepare the desired solvents. For aqueous buffers, accurately prepare and verify the pH.
-
Addition of Excess Solid: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. A general guideline is to add enough solid to ensure a visible suspension throughout the experiment.
-
Equilibration: Place the vials in a temperature-controlled shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[11] The temperature should be rigorously controlled (e.g., 25°C or 37°C).
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solid particles.
-
Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the concentration of the diluted solution using a validated analytical method (see Section 4).
-
Data Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Self-Validating Aspects of the Protocol
-
Verification of Excess Solid: At the end of the experiment, visually confirm the presence of undissolved solid in each vial.
-
Equilibrium Time Course: For a new compound, it is advisable to perform a time-course study (e.g., sampling at 24, 48, and 72 hours) to ensure that the measured concentration does not change over time, confirming that equilibrium has been reached.
-
pH Measurement: For buffered aqueous solutions, measure the pH of the suspension at the beginning and end of the experiment to ensure it has not shifted significantly.[8]
Experimental Workflow Diagram
Caption: Interrelationship of compound properties and solubility assessment.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the determination of the solubility of this compound. By adhering to the principles of the shake-flask method and employing a validated analytical technique, researchers can generate high-quality, reliable solubility data. This data is indispensable for guiding formulation development, predicting in vivo performance, and making informed decisions throughout the drug discovery and development pipeline. Future work should focus on obtaining experimental data for this specific compound in a range of pharmaceutically relevant solvents and biorelevant media to build a complete solubility profile.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
- BioAssay Systems. (n.d.). Shake Flask Method.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [Link]
- GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Recent Advances in Pharmaceutical Sciences.
- LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
- Murphy, J. M. (1945). Chemical determination of nicotinic acid and nicotinamide. Journal of the Pharmaceutical Society of Japan, 65, 1-5.
- Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
- Gesa. (n.d.). Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications.
- Gonçalves, J. M., & da Piedade, M. E. M. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 101, 366-373.
- Abraham, M. H., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids, 188, 129-133.
- PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)nicotinic acid.
- ResearchGate. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 [amp.chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 7. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Hydroxy-6-(trifluoromethyl)nicotinic acid is a synthetic pyridine derivative with potential applications in pharmaceuticals and agrochemicals. While direct mechanistic studies on this specific compound are not extensively available in current literature, its structural similarity to nicotinic acid (Niacin, Vitamin B3) and 2-hydroxynicotinic acid provides a strong foundation for hypothesizing its mechanism of action. This guide synthesizes the known biological activities of its parent compounds and the well-documented effects of trifluoromethyl substitution to propose two primary, and potentially interconnected, mechanisms of action: modulation of cellular energy metabolism through the NAD⁺ biosynthesis pathway and activation of the G-protein coupled receptor HCA2 (GPR109A). This document provides a detailed exploration of these potential pathways, relevant experimental protocols to test these hypotheses, and the potential impact of the trifluoromethyl group on the compound's pharmacological profile.
Introduction to this compound
This compound is a heterocyclic compound characterized by a pyridine ring substituted with a hydroxyl group, a carboxylic acid group, and a trifluoromethyl group. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry, as it is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] While its primary current use is as a chemical intermediate in the synthesis of more complex molecules, its structural features suggest inherent biological activity that warrants further investigation.[2][3]
This guide will focus on two plausible mechanisms of action, extrapolated from the known pharmacology of its structural analogs.
Hypothesized Mechanism of Action I: Inhibition of Nicotinate Phosphoribosyltransferase (NAPRT) and Modulation of NAD⁺ Biosynthesis
A compelling hypothesis for the mechanism of action of this compound is the inhibition of nicotinate phosphoribosyltransferase (NAPRT). This is based on the known activity of its parent compound, 2-hydroxynicotinic acid, which is a competitive inhibitor of NAPRT.[4]
The Critical Role of NAD⁺ and the Preiss-Handler Pathway
Nicotinamide adenine dinucleotide (NAD⁺) is a fundamental coenzyme in all living cells, essential for a vast array of biological processes, including energy metabolism, DNA repair, and cell signaling.[5][6] The Preiss-Handler pathway is one of the major routes for NAD⁺ biosynthesis, utilizing nicotinic acid (NA) as a precursor.[7][8] NAPRT is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NAMN).[9]
Postulated Inhibition of NAPRT
Given that 2-hydroxynicotinic acid acts as a competitive inhibitor of NAPRT, it is highly probable that this compound also interacts with this enzyme. The trifluoromethyl group, with its strong electron-withdrawing properties, could enhance the binding affinity of the molecule to the active site of NAPRT, potentially making it a more potent inhibitor than its non-fluorinated counterpart.
Experimental Protocol: NAPRT Inhibition Assay
To validate this hypothesis, a continuous coupled fluorometric enzymatic assay can be employed.[4]
Objective: To determine if this compound inhibits human recombinant NAPRT and to determine its inhibition constant (Ki).
Materials:
-
Human recombinant NAPRT
-
Nicotinic acid (NA)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
A coupled enzyme system to convert the product to a fluorescent signal (e.g., enzymes leading to NADH formation)
-
This compound
-
2-hydroxynicotinic acid (positive control)
-
Fluorometer
Procedure:
-
Enzyme Reaction: Set up a reaction mixture containing human recombinant NAPRT, varying concentrations of nicotinic acid, and a fixed concentration of PRPP in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A set of reactions with 2-hydroxynicotinic acid will serve as a positive control.
-
Initiation and Measurement: Initiate the reaction by adding ATP. Monitor the rate of the reaction by measuring the increase in fluorescence over time, which is proportional to the rate of NAMN formation.
-
Data Analysis: Plot the reaction rates against the substrate (nicotinic acid) concentration for each inhibitor concentration. Use double reciprocal plots (Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and to calculate the Ki value.
Expected Outcome: If the compound is a competitive inhibitor, the Lineweaver-Burk plots for different inhibitor concentrations will intersect on the y-axis.
Hypothesized Mechanism of Action II: Agonism at the Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A)
Another plausible mechanism of action for this compound is its potential agonistic activity at the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[10] Nicotinic acid is the primary agonist for this receptor, and its activation leads to a variety of physiological effects, most notably in lipid metabolism and inflammation.[9][11]
The HCA2 Receptor and its Signaling Cascade
HCA2 is a Gαi-protein coupled receptor predominantly expressed in adipocytes and immune cells such as macrophages and neutrophils.[10][12] Upon activation by an agonist like nicotinic acid, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP has several downstream consequences, including the inhibition of lipolysis in adipocytes.[9]
Potential for HCA2 Agonism
The structural similarity of this compound to nicotinic acid suggests it could also bind to and activate the HCA2 receptor. The trifluoromethyl group could potentially enhance its affinity and/or efficacy at the receptor compared to nicotinic acid.
Experimental Protocol: HCA2 Receptor Activation Assay
A cell-based assay measuring changes in cAMP levels can be used to determine if the compound is an HCA2 agonist.
Objective: To assess the ability of this compound to activate the HCA2 receptor and induce a downstream signaling response.
Materials:
-
A cell line stably expressing the human HCA2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
Nicotinic acid (positive control).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Culture the HCA2-expressing cells to an appropriate density in multi-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or nicotinic acid for a defined period.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound. A decrease in forskolin-stimulated cAMP levels indicates HCA2 receptor activation. Calculate the EC50 value for the compound.
Expected Outcome: A dose-dependent decrease in forskolin-stimulated cAMP levels in the presence of this compound would confirm its agonistic activity at the HCA2 receptor.
The Influence of the Trifluoromethyl Group: A Double-Edged Sword?
The trifluoromethyl (-CF3) group is a common substituent in modern drug design due to its unique properties:[1]
-
Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.
-
Metabolic Stability: The C-F bond is very strong, making the -CF3 group resistant to metabolic degradation, which can prolong the half-life of a drug.
-
Altered Electronic Properties: The strong electron-withdrawing nature of the -CF3 group can influence the pKa of nearby functional groups and alter binding interactions with target proteins.
In the context of this compound, this substitution could lead to:
-
Enhanced Potency: Increased binding affinity for NAPRT or HCA2.
-
Improved Pharmacokinetics: Longer duration of action in vivo.
-
Altered Selectivity: The -CF3 group could favor binding to one target over the other, or even introduce off-target activities.
Summary of Quantitative Data from Analog Studies
While no direct quantitative data exists for this compound, the following table summarizes relevant data from studies on its parent compounds.
| Compound | Target | Assay Type | Key Finding | Reference |
| 2-hydroxynicotinic acid | NAPRT | Enzymatic Inhibition | Competitive inhibitor, Ki = 215 ± 5 µM | [4] |
| Nicotinic Acid | HCA2 (GPR109A) | cAMP Assay | Agonist | [9][11] |
Conclusion and Future Directions
The mechanism of action of this compound remains to be definitively elucidated. However, based on robust evidence from its structural analogs, it is highly plausible that its biological effects are mediated through the inhibition of NAPRT and/or the activation of the HCA2 receptor. The presence of the trifluoromethyl group is likely to significantly modulate its potency, selectivity, and pharmacokinetic properties.
Future research should focus on validating these hypothesized mechanisms through the experimental protocols outlined in this guide. Further in vivo studies will be necessary to understand the compound's overall pharmacological profile, including its efficacy, safety, and potential therapeutic applications. The exploration of this and similar trifluoromethyl-substituted nicotinic acid derivatives could lead to the development of novel therapeutics with improved properties for a range of diseases.
References
- Fluoromart. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid. Accessed January 9, 2026.
- Hara N, Yamada K, Shibata T, et al. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. Int J Mol Sci. 2024;25(6):3534.
- Inoue M, Sumii Y, Shibata N. Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. 2020;5(19):10633-10640.
- Richman JG, Kanemitsu-Kadayonaga M, et al. Nicotinic acid receptor agonists differentially activate downstream effectors. J Biol Chem. 2007;282(25):18028-36.
- Sokolenko TM, Yagupolskii YL. 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. 2024;22(1):22-30.
- Travelli C, Caldarelli A, et al. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. Int J Mol Sci. 2023;24(2):1733.
- Javed Ansari M, Ali M, et al. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2024;29(1):23.
- Maciejewska G, et al. In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. Molecules. 2023;28(1):33.
- Walters RW, et al. beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect, in mice. J Clin Invest. 2009;119(5):1312-21.
- Sigma-Aldrich. This compound AldrichCPR. Accessed January 9, 2026.
- Singh N, et al. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. 2014;40(1):128-39.
- Hanson J, et al. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid. J Clin Invest. 2005;115(12):3400-2.
- AboutNAD. What Are NAD+ Precursors? How the Body Makes NAD+. Accessed January 9, 2026.
- Fang EF, et al. NAD⁺ in aging: mechanisms, causes, and therapeutic strategies.
- Covarrubias AJ, et al. NAD⁺ metabolism and its roles in cellular processes during ageing. Nat Rev Mol Cell Biol. 2021;22(2):119-141.
- Abcam. HCAR2. Accessed January 9, 2026.
- Wikipedia. Hydroxycarboxylic acid receptor 2. Accessed January 9, 2026.
- Council for Responsible Nutrition.
- Johnson S, Imai SI. NAD + biosynthesis, aging, and disease. F1000Res. 2018;7:132.
- Hsieh CJ, et al. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. J Med Chem. 2019;62(17):8195-8211.
- Wikipedia. Nicotinic acid. Accessed January 9, 2026.
- Gasperi V, Sibilano M, Savini I, Catani MV.
- Linus Pauling Institute. Niacin. Accessed January 9, 2026.
- Santa Cruz Biotechnology. 2-[(trifluoromethyl)thio]nicotinic acid. Accessed January 9, 2026.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD + biosynthesis, aging, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aboutnad.com [aboutnad.com]
- 9. content-assets.jci.org [content-assets.jci.org]
- 10. crnusa.org [crnusa.org]
- 11. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First insight into in vivo and in vitro biotransformation of 6:2 fluorotelomer carboxylic acid (6:2 FTCA) in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological and Pharmacological Potential of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid is a fluorinated pyridine derivative with significant potential in medicinal chemistry and drug discovery. The presence of both a 2-hydroxynicotinic acid core and a trifluoromethyl group suggests a unique pharmacological profile. This technical guide provides a comprehensive overview of the known attributes and theoretical biological activities of this compound. It details its established role as a versatile synthetic intermediate and proposes a strategic framework for its biological evaluation, including detailed experimental protocols for assessing its anti-inflammatory, enzyme inhibitory, and receptor binding properties. This document serves as a roadmap for researchers seeking to unlock the therapeutic potential of this intriguing molecule.
Introduction and Chemical Properties
This compound, also known as 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid, is a heterocyclic compound that has garnered interest as a key building block in the synthesis of novel bioactive molecules.[1] Its structure is characterized by a pyridine ring substituted with a hydroxyl group at the 2-position, a carboxylic acid at the 3-position, and a trifluoromethyl group at the 6-position.
The trifluoromethyl (CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. It is highly electron-withdrawing and increases the lipophilicity of the molecule, which can enhance metabolic stability, binding affinity, and cell permeability of parent compounds.[2] The 2-hydroxynicotinic acid scaffold is a known pharmacophore present in various biologically active molecules.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | |
| Molecular Weight | 207.11 g/mol | |
| CAS Number | 191595-63-8 | [3] |
| Appearance | Solid | |
| Synonyms | 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | [3] |
Established Role as a Synthetic Intermediate
Currently, the primary documented application of this compound is as a versatile intermediate in organic synthesis.[1] It serves as a precursor for the creation of more complex molecules with enhanced biological activities, particularly in the agrochemical and pharmaceutical industries. The trifluoromethyl and hydroxyl functional groups are key to improving binding selectivity and metabolic stability in the resulting active compounds.[1] For instance, derivatives of 2-(trifluoromethyl)nicotinic acid are key intermediates in the manufacture of COMT inhibitors.[4][5]
Caption: Synthetic utility of this compound.
Prospective Biological Activities and Mechanisms of Action
While direct biological data for this compound is limited, its structural features allow for informed hypotheses regarding its potential pharmacological activities.
Potential Anti-Inflammatory Activity
Nicotinic acid and its derivatives have well-documented anti-inflammatory properties.[6] These effects are, in part, mediated through the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed on various immune cells. Given the structural similarity, this compound is a candidate for investigation as an anti-inflammatory agent. The trifluoromethyl group could potentially enhance its potency and selectivity.
Caption: Workflow for in vitro anti-inflammatory evaluation.
NAPRT Enzyme Inhibition Assay
Objective: To determine if this compound inhibits the activity of nicotinate phosphoribosyltransferase (NAPRT). [7] Protocol:
-
Reagents:
-
Recombinant human NAPRT enzyme.
-
Nicotinic acid (substrate).
-
Phosphoribosyl pyrophosphate (PRPP) (co-substrate).
-
Reaction buffer (e.g., Tris-HCl with MgCl₂).
-
Coupled enzyme system for detecting the product (e.g., leading to NADH formation).
-
Fluorometric or spectrophotometric plate reader.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, NAPRT enzyme, and varying concentrations of this compound.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding nicotinic acid and PRPP.
-
Monitor the change in fluorescence or absorbance over time.
-
Calculate the initial reaction velocities.
-
-
Data Analysis:
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
-
Perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
| Parameter | Description |
| Enzyme | Recombinant human NAPRT |
| Substrates | Nicotinic acid, PRPP |
| Inhibitor | This compound |
| Detection | Fluorometric or spectrophotometric measurement of product formation |
| Analysis | IC₅₀ determination, kinetic analysis |
GPR109A Receptor Binding Assay
Objective: To assess the binding affinity of this compound to the human GPR109A receptor.
Protocol:
-
Membrane Preparation:
-
Use cell membranes from a stable cell line overexpressing the human GPR109A receptor (e.g., CHO-K1 or HEK293).
-
-
Radioligand Binding Assay:
-
The assay is performed in a 96-well plate.
-
Each well contains cell membranes, a radiolabeled ligand for GPR109A (e.g., [³H]nicotinic acid), and varying concentrations of the unlabeled test compound (this compound).
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value, which is then used to determine the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Conclusion
This compound is a compound of significant interest due to its potential as a precursor for novel therapeutic agents. While its direct biological activities are not yet extensively characterized, its chemical structure suggests promising avenues for investigation, particularly in the areas of inflammation and enzyme inhibition. The experimental roadmap outlined in this guide provides a robust framework for elucidating the pharmacological profile of this molecule. Further research into this compound and its derivatives is warranted and could lead to the development of new and effective treatments for a range of diseases.
References
- Cocco MT, Congiu C, Onnis V, Morelli M, Felipo V, Auli O. Synthesis of new 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives and investigation of their analgesic activity. Bioorg Med Chem. 2004;12(16):4169-4175.
- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Org Lett. 2008;10(9):1835-1837. [Link]
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chem Pharm Bull (Tokyo). 2013;61(9):933-940. [Link]
- PubChem BioAssays.
- Synthesis and Study Anti-Inflammatory Activity of Nicotinic Acid Hydrazones.
- 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Rel
- 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. MySkinRecipes. [Link]
- An improved solvent-free synthesis of flunixin and 2-(arylamino)
- Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. PubMed. [Link]
- A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. PubMed Central. [Link]
- 2-Methyl-6-(trifluoromethyl)nicotinic acid. PubChem. [Link]
- Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. OSTI.gov. [Link]
- A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase. PubMed. [Link]
- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.
- (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents.
- Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase. PubMed. [Link]
Sources
- 1. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 2. innospk.com [innospk.com]
- 3. scbt.com [scbt.com]
- 4. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic targets of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. While direct biological data for this specific molecule is nascent, its structural analogy to nicotinic acid (Niacin, Vitamin B3) provides a strong rationale for exploring well-established pathways in metabolic and inflammatory diseases. This document outlines a logical, multi-stage experimental strategy, from initial target hypothesis to in-depth in vivo validation. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols and data interpretation frameworks. Our approach is grounded in established scientific principles to ensure the generation of robust and reliable data for informed decision-making in drug discovery programs.
Introduction: Deconstructing this compound
This compound is a fascinating molecule that merges the established pharmacology of a nicotinic acid scaffold with the potent physicochemical properties of a trifluoromethyl group. Nicotinic acid itself is a well-known therapeutic agent, primarily used for the management of dyslipidemia. The addition of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological targets.[1][2] The hydroxyl group may further influence the compound's electronic properties and potential for hydrogen bonding.
Currently, this compound is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] However, its intrinsic structure suggests a strong potential for direct therapeutic activity. This guide will, therefore, focus on a systematic approach to unlock this potential.
Hypothesized Therapeutic Targets
Based on the structural similarity to nicotinic acid, we propose two primary, high-priority therapeutic targets for initial investigation:
-
Hydroxycarboxylic Acid Receptor 2 (HCA2 / GPR109A): A G-protein coupled receptor (GPCR) that is the primary target for the lipid-lowering and flushing effects of nicotinic acid.[5][6] It is highly expressed in adipocytes and immune cells, such as macrophages.[1][7]
-
Diacylglycerol O-acyltransferase 2 (DGAT2): A key enzyme in the final step of triglyceride synthesis.[8][9] Inhibition of DGAT2 is a promising strategy for treating metabolic diseases like non-alcoholic fatty liver disease (NAFLD).[9][10]
Beyond these primary targets, the compound's potential anti-inflammatory properties, a known facet of HCA2 activation, warrant a broader investigation into its effects on inflammatory pathways.[7][11]
A Multi-Tiered Strategy for Target Validation
A logical and phased approach is critical for the efficient and conclusive validation of a novel compound's therapeutic targets.[2][12] We advocate for a three-tiered strategy, moving from initial in vitro screening to detailed cellular and in vivo characterization.
Caption: A three-tiered workflow for target validation.
Tier 1: In Vitro Target Engagement
The initial step is to ascertain direct physical interaction between this compound and its hypothesized targets.
This classic pharmacological technique provides a direct measure of the affinity of a test compound for a receptor.
Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes from a stable cell line overexpressing human HCA2/GPR109A.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Competition Binding: Incubate the HCA2-expressing membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-nicotinic acid) and varying concentrations of this compound.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the inhibitor constant (Ki).
Expected Outcome: A concentration-dependent displacement of the radioligand will indicate direct binding to HCA2. The calculated Ki value will quantify the binding affinity.
A mass spectrometry-based assay offers the most direct and sensitive method to measure the inhibition of DGAT2 enzymatic activity.[13][14]
Protocol:
-
Enzyme Source: Use human recombinant DGAT2 expressed in a suitable system (e.g., Sf9 insect cells).[14]
-
Substrates: Prepare solutions of the substrates, oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.
-
Reaction Mixture: In a microplate, combine the DGAT2 enzyme, substrates, and varying concentrations of this compound in an appropriate assay buffer.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Detection: Analyze the formation of the product, triolein, using liquid chromatography-mass spectrometry (LC-MS).[13]
-
Data Analysis: Calculate the rate of product formation at each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Expected Outcome: A reduction in triolein formation with increasing concentrations of the test compound will confirm DGAT2 inhibition. The IC50 value will quantify its potency.
Tier 2: Cellular Functional Assays
Following confirmation of direct binding, the next critical step is to evaluate the compound's functional effect in a cellular context.
HCA2 is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11]
Protocol:
-
Cell Culture: Use a cell line stably expressing human HCA2/GPR109A (e.g., CHO-K1 or HEK293).
-
Cell Stimulation: Pre-treat the cells with varying concentrations of this compound, followed by stimulation with forskolin to elevate intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).
-
Data Analysis: Normalize the data to the forskolin-only control. Calculate the EC50 value from the dose-response curve.
Expected Outcome: A potent, dose-dependent inhibition of forskolin-stimulated cAMP accumulation will confirm that this compound is an agonist of HCA2.
Caption: Simplified HCA2/GPR109A signaling cascade.
To assess the impact of DGAT2 inhibition in a relevant cell type, we will measure triglyceride accumulation in hepatocytes.
Protocol:
-
Cell Culture: Culture human hepatocyte cell lines (e.g., HepG2) in standard conditions.
-
Lipid Loading: Induce lipid accumulation by incubating the cells in a medium supplemented with fatty acids (e.g., oleic acid).
-
Compound Treatment: Treat the lipid-loaded cells with varying concentrations of this compound for 24-48 hours.
-
Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride content using a colorimetric or fluorometric assay kit.
-
Data Analysis: Normalize the triglyceride levels to the total protein content. Determine the IC50 value for the reduction of triglyceride accumulation.
Expected Outcome: A dose-dependent decrease in intracellular triglycerides will validate the functional inhibition of the triglyceride synthesis pathway, likely via DGAT2.
Activation of HCA2 on macrophages is known to exert anti-inflammatory effects.[7][15]
Protocol:
-
Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).[7][15]
-
Inflammatory Challenge: Pre-treat the macrophages with the test compound, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).[1][7]
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, and IL-1β) using ELISA or a multiplex bead-based assay.[7][16]
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound and determine the IC50 values.
Expected Outcome: A significant reduction in the production of pro-inflammatory cytokines will indicate a potent anti-inflammatory activity, likely mediated through HCA2.
| Assay | Cell Line | Stimulus | Readout | Reference Compound |
| cAMP Inhibition | CHO-K1-hHCA2 | Forskolin | cAMP levels | Nicotinic Acid |
| Triglyceride Synthesis | HepG2 | Oleic Acid | Intracellular Triglycerides | DGAT2 Inhibitor (e.g., PF-06865571) |
| Cytokine Release | RAW 264.7 | LPS | TNF-α, IL-6 | Dexamethasone |
Table 1: Summary of Tier 2 Cellular Functional Assays.
Tier 3: In Vivo Model Validation
The final stage of preclinical target validation involves assessing the compound's efficacy in relevant animal models of disease.[17][18]
This widely used model mimics many aspects of human metabolic syndrome and is ideal for evaluating lipid-lowering agents.[19][20]
Protocol:
-
Animal Model: Use C57BL/6 mice or Sprague-Dawley rats.
-
Diet: Feed the animals a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity, hyperlipidemia, and insulin resistance.
-
Compound Administration: Administer this compound orally once daily for 2-4 weeks. Include a vehicle control group and a positive control group (e.g., nicotinic acid or a statin).
-
Endpoint Analysis:
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood samples to measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Perform an oral glucose tolerance test (OGTT) to assess insulin sensitivity.
-
Harvest the liver for histological analysis (H&E and Oil Red O staining) and measurement of hepatic triglyceride content.
-
Expected Outcome: Significant improvements in the plasma lipid profile, glucose tolerance, and a reduction in hepatic steatosis compared to the vehicle-treated group would provide strong in vivo evidence of therapeutic efficacy.
This acute model is suitable for evaluating the in vivo anti-inflammatory properties of the test compound.
Protocol:
-
Animal Model: Use BALB/c or C57BL/6 mice.
-
Compound Administration: Pre-treat the mice with this compound or a vehicle control via oral gavage.
-
LPS Challenge: Administer a sublethal dose of LPS intraperitoneally to induce a systemic inflammatory response.
-
Endpoint Analysis:
-
Collect blood samples at various time points (e.g., 2, 6, and 24 hours) post-LPS injection.
-
Measure the plasma levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.
-
Expected Outcome: A significant reduction in the circulating levels of pro-inflammatory cytokines in the compound-treated group compared to the vehicle group will confirm its in vivo anti-inflammatory activity.
Conclusion and Future Directions
This technical guide presents a robust and logical pathway for the comprehensive evaluation of this compound's therapeutic potential. By systematically progressing through in vitro target engagement, cellular functional assays, and in vivo disease models, researchers can build a compelling data package to support further drug development. Positive results from this outlined strategy would strongly justify more advanced preclinical studies, including detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling, safety pharmacology, and toxicology assessments, ultimately paving the way for potential clinical investigation. The unique combination of a proven pharmacophore with a powerful chemical modification makes this compound a highly promising candidate for novel therapies in metabolic and inflammatory diseases.
References
- Feingold KR. Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. In: Feingold KR, Anawalt B, Blackman MR, et al., editors. Endotext [Internet]. South Dartmouth (MA): MDText.com, Inc.; 2000-.
- Axxam. Smart cellular assays to study inflammatory skin disorders.
- Athmic Biotech Solutions. "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. 2023.
- Addona GH, et al. Identification of DGAT2 Inhibitors Using Mass Spectrometry. J Biomol Screen. 2016;21(3):256-63.
- Hanson J, Gille A, Offermanns S. Role of HCA₂(GPR109A) in nicotinic acid and fumaric acid ester-induced effects on the skin. Pharmacol Ther. 2012;136(1):1-7.
- Amir M, et al. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology. 2011;19(1):25-33.
- Zandi-Nejad K, et al. The role of HCA2 (GPR109A) in regulating macrophage function. FASEB J. 2013;27(11):4366-74.
- Pediaditakis I, et al. Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. J Pharmacol Toxicol Methods. 2013;68(3):357-66.
- Slideshare. SCREENING MODELS OF ANTIDYSLIPIDEMIC AGENT.docx.
- Eurofins Discovery. Targeting pro-inflammatory cytokines for COVID-19 therapy: Qualified cell-based assays for accelerated drug discovery. 2021.
- Semantic Scholar. Selecting an Appropriate Animal Model for Dyslipidemia.
- European Pharmaceutical Review. Molecular Target Validation in preclinical drug discovery. 2014.
- Anderson KC, et al. Identification and validation of novel therapeutic targets for multiple myeloma. J Clin Oncol. 2005;23(29):7303-8.
- World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. 2023.
- ResearchGate. Identification of DGAT2 Inhibitors Using Mass Spectrometry. 2016.
- Wikipedia. Hydroxycarboxylic acid receptor 2.
- Journal for Immunotherapy of Cancer. Computational discovery and experimental validation of novel drug targets in immuno-oncology. 2015.
- Journal of Cellular and Molecular Medicine. Hyperlipidaemia and cardioprotection: Animal models for translational studies. 2019.
- Zandi-Nejad K, et al. The role of HCA2 (GPR109A) in regulating macrophage function. FASEB J. 2013;27(11):4366-74.
- International Journal of Pharmaceutical Sciences Review and Research. Animal Models of Hyperlipidemia: An Overview. 2022.
- Futatsugi K, et al. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2). J Med Chem. 2019;62(2):911-925.
- ResearchGate. Model design for screening effective Antihyperlipidemic drugs using zebrafish system. 2018.
- Gaggini M, et al. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. Int J Mol Sci. 2024;25(16):8809.
- Fertility & Reproduction. #296 : Identification and Validation of Two Novel Therapeutic Targets for Endometriosis with Artificial Intelligence (AI). 2023.
- bioRxiv. Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling promotes the maintenance of an immunoinhibitory retinal environment. 2021.
- Patsnap Synapse. What are DGAT2 inhibitors and how do they work?. 2024.
- Park H, et al. 4-Hydroxynonenal-induced GPR109A (HCA2 receptor) activation elicits bipolar responses, Gαi -mediated anti-inflammatory effects and Gβγ -mediated cell death. Br J Pharmacol. 2018;175(13):2649-2663.
- ChemBK. This compound. 2024.
- ResearchGate. Role of HCA(2) (GPR109A) in nicotinic acid and fumaric acid ester-induced effects on the skin. 2012.
- MySkinRecipes. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.
Sources
- 1. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. chembk.com [chembk.com]
- 4. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 5. Role of HCA₂ (GPR109A) in nicotinic acid and fumaric acid ester-induced effects on the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 7. The role of HCA2 (GPR109A) in regulating macrophage function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Hydroxynonenal-induced GPR109A (HCA2 receptor) activation elicits bipolar responses, Gαi -mediated anti-inflammatory effects and Gβγ -mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Identification of DGAT2 Inhibitors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of HCA2 (GPR109A) in regulating macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SCREENING MODELS OF ANTIDYSLIPIDEMIC AGENT.docx [slideshare.net]
- 20. researchgate.net [researchgate.net]
A Spectroscopic Guide to 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid: Structure Elucidation for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, a key heterocyclic building block in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly available databases, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous compounds. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation.
Introduction: The Significance of this compound
This compound belongs to a class of substituted pyridines that are of significant interest in the pharmaceutical and agrochemical industries. The pyridine ring is a common scaffold in many biologically active compounds, and the introduction of a trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity. The hydroxyl and carboxylic acid functionalities provide sites for further chemical modification and interaction with biological targets.
Accurate structural characterization is paramount in the drug discovery process to ensure the identity and purity of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide a robust, predicted spectroscopic dataset for this compound, empowering researchers to confidently identify this molecule and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, we predict two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts are estimated based on the known spectrum of nicotinic acid and the additive effects of the hydroxyl and trifluoromethyl substituents. Electron-donating groups like a hydroxyl group tend to shift signals upfield (to lower ppm), while electron-withdrawing groups like a trifluoromethyl group cause a downfield shift (to higher ppm)[1].
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.0 | d | ~8.0 |
| H-5 | 7.0 - 7.2 | d | ~8.0 |
| -OH (hydroxyl) | 10.0 - 12.0 | br s | - |
| -COOH | 12.0 - 14.0 | br s | - |
Causality behind Experimental Choices: The choice of a deuterated solvent is critical. DMSO-d₆ is often a good choice for carboxylic acids and phenols due to its ability to form hydrogen bonds, which can help in observing the labile protons of the -OH and -COOH groups. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially in the aromatic region where signals can be close together.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom. The trifluoromethyl group is known to have a significant deshielding effect on the carbon to which it is attached and also influences the chemical shifts of other carbons in the ring through resonance and inductive effects.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3 | 120 - 125 |
| C-4 | 140 - 145 |
| C-5 | 115 - 120 |
| C-6 | 145 - 150 (q, J ≈ 35 Hz) |
| -COOH | 165 - 170 |
| -CF₃ | 120 - 125 (q, J ≈ 275 Hz) |
Trustworthiness of the Protocol: The protocol described below is a self-validating system. The inclusion of an internal standard (TMS) provides a reliable reference point. The acquisition of both proton-coupled and decoupled spectra allows for unambiguous assignment of carbon signals.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Caption: General workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FT-IR Absorption Frequencies
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C=C, C-N, and C-F bonds. The broad O-H stretching vibration of the carboxylic acid is a hallmark of this functional group. The strong absorptions from the C-F stretching of the trifluoromethyl group are also highly diagnostic[2].
Table 3: Predicted FT-IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| O-H stretch (Phenolic) | 3200 - 3600 | Broad, Medium |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong |
| C=C & C=N stretch (Aromatic Ring) | 1400 - 1620 | Medium to Strong |
| C-F stretch (Trifluoromethyl) | 1100 - 1350 | Strong, Multiple Bands |
| O-H bend (Carboxylic Acid) | 1350 - 1450 | Medium |
| C-O stretch (Carboxylic Acid/Phenol) | 1200 - 1300 | Medium |
Authoritative Grounding: The predicted vibrational frequencies are based on well-established correlation tables and data from similar substituted pyridines and nicotinic acids[3][4]. The broadness of the carboxylic acid O-H stretch is due to extensive hydrogen bonding in the solid state.
Experimental Protocol for FT-IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples as it requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the Fourier transform to generate the spectrum.
-
Perform a baseline correction if necessary.
-
Label the significant peaks.
-
Caption: Workflow for FT-IR analysis using ATR.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Predicted Mass Spectrum
For this compound (C₇H₄F₃NO₃), the calculated molecular weight is approximately 207.01 g/mol . In electrospray ionization (ESI), we would expect to see the protonated molecule [M+H]⁺ at m/z 208.02 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 206.00 in negative ion mode.
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 208.02 | Protonated molecule |
| [M-H]⁻ | 206.00 | Deprotonated molecule |
| [M-H₂O+H]⁺ | 190.01 | Loss of water |
| [M-COOH+H]⁺ | 163.02 | Loss of the carboxyl group |
| [M-CF₃+H]⁺ | 139.03 | Loss of the trifluoromethyl group |
Plausible Fragmentation Pathway: Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion is expected to fragment in a predictable manner. Common fragmentation pathways for nicotinic acid derivatives include the loss of the carboxylic acid group as CO₂ or the entire -COOH radical. The trifluoromethyl group can also be lost.
Experimental Protocol for LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive technique that separates compounds in a mixture before they are introduced into the mass spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
LC Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Elute the compound using a gradient of mobile phases, for example, water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC is directed into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform a product ion scan (MS/MS) on the molecular ion to generate a fragmentation pattern.
-
Caption: General workflow for LC-MS/MS analysis.
Conclusion
This technical guide provides a detailed predicted spectroscopic profile for this compound, a compound of significant interest in drug discovery. By leveraging established spectroscopic principles and data from analogous structures, we have presented a comprehensive set of expected data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The detailed experimental protocols and interpretative guidance herein are designed to empower researchers in the unambiguous identification and characterization of this and related molecules, thereby upholding the principles of scientific integrity and accelerating the pace of research and development.
References
- SpectraBase. (n.d.). 2-Hydroxypyridine - Optional[FTIR] - Spectrum. [Link]
- NIST WebBook. (n.d.). 2(1H)-Pyridinone. [Link]
- Semantic Scholar. (1997).
- Stenutz. (n.d.). NMR chemical shift prediction of pyridines. [Link]
- ResearchGate. (2015). FT-IR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine. [Link]
- Science Ready. (n.d.).
- MDPI. (2020). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]
- Chemaxon. (n.d.). NMR Predictor. [Link]
- Chemistry LibreTexts. (2020).
- ResearchGate. (2015). FT-IR spectra of Nicotinic acid (a) control and (b)
- JOCPR. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]
- NMRDB.org. (n.d.). Predict all NMR spectra. [Link]
- Wiley Science Solutions. (n.d.).
- YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]
- University of California, Santa Cruz. (n.d.). IR Tables. [Link]
- ResearchGate. (2015). FT-IR spectra of Nicotinic acid (a) control and (b)
- Bulgarian Journal of Physics. (2021). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. [Link]
- PubMed Central. (2014).
- ResearchGate. (2008). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. [Link]
- PubMed. (2024).
- J-Stage. (n.d.). Mass Spectrometrical Confirmation for the Side Chain Structure of Piericidin A. [Link]
- Interpret
- MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
- PubMed. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. [Link]
- CORE. (n.d.).
Sources
A Technical Guide to the Safe Handling of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. As a Senior Application Scientist, the following content is synthesized from authoritative safety data sheets and chemical property information to ensure technical accuracy and promote a culture of safety in the laboratory. The structure of this guide is designed to be intuitive, following the logical workflow of a researcher from initial hazard assessment to emergency response.
Compound Identification and Hazard Overview
This compound is a fluorinated heterocyclic compound increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique chemical structure, incorporating both a trifluoromethyl group and a hydroxy-nicotinic acid scaffold, imparts specific biological activities and metabolic stability to target molecules.[2] However, these same properties necessitate a thorough understanding of its potential hazards to ensure safe handling.
The primary hazards associated with this compound are summarized by its GHS classifications, which include Acute Toxicity (Oral), Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation).[3]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | [1][4] |
| Molecular Weight | 207.11 g/mol | [1][4] |
| Appearance | Light yellow to light brown solid | [1] |
| Melting Point | 165-167°C | [1] |
| Boiling Point | 328.9±42.0 °C (Predicted) | [1] |
| Density | 1.632±0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room Temperature, Inert atmosphere | [1] |
Hazard Identification and Risk Assessment
A comprehensive risk assessment is paramount before commencing any work with this compound. The following table outlines the key hazards and the necessary precautionary measures.
Table 2: Hazard Identification and Precautionary Statements
| Hazard Classification | GHS Hazard Statement | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash all exposed external body areas thoroughly after handling.P270: Do not eat, drink or smoke when using this product.[3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves, protective clothing, eye protection and face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][5] |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | P280: Wear protective gloves, protective clothing, eye protection and face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fumes.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5] |
The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially facilitating its absorption through the skin and mucous membranes. The acidic nature of the carboxylic acid and the presence of the pyridine ring likely contribute to its irritant properties. The causality behind its respiratory irritation is likely due to the deposition of fine particles of the solid compound in the respiratory tract.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, starting with robust engineering controls and supplemented by appropriate PPE.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[7] For procedures that may generate dust, a chemical fume hood is mandatory.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Caption: Workflow for responding to an accidental spill of this compound.
Fire-Fighting Measures
-
The compound is non-combustible and not considered a significant fire risk; however, containers may burn. [3]* In the event of a fire, use extinguishing media suitable for the surrounding area. [3]* Firefighters should wear breathing apparatus and protective gloves. [3]* Cool fire-exposed containers with a water spray from a protected location. [3]
Disposal Considerations
Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations. [3]Do not allow the material to enter drains or water courses.
Conclusion
This compound is a valuable research chemical with a well-defined hazard profile. By implementing the engineering controls, personal protective equipment, and safe handling procedures outlined in this guide, researchers can effectively mitigate the risks associated with its use. A proactive approach to safety, grounded in a thorough understanding of the compound's properties, is the cornerstone of responsible scientific practice.
References
- MySkinRecipes. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.
- PubChem. 2-Methyl-6-(trifluoromethyl)nicotinic acid.
- PubChem. 6-(Trifluoromethyl)nicotinic acid.
Sources
- 1. 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 [amp.chemicalbook.com]
- 2. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.it [fishersci.it]
- 8. fishersci.com [fishersci.com]
A Technical Guide to 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid: A Core Heterocyclic Building Block
This document provides an in-depth technical overview of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, a key fluorinated intermediate. Designed for researchers, medicinal chemists, and process development scientists, this guide moves beyond simple data recitation to explore the compound's structural rationale, a representative synthesis protocol, robust analytical validation methods, and its strategic applications in modern drug discovery and agrochemical development.
Core Identification and Physicochemical Profile
This compound is a substituted pyridine derivative. Its value lies in the unique combination of a carboxylic acid handle for further derivatization, a hydroxypyridine core (which exists in tautomeric equilibrium with its pyridone form), and the influential trifluoromethyl group. This trifluoromethyl moiety is a cornerstone of modern medicinal chemistry, often introduced to enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2]
The primary identifier for this compound is its International Chemical Identifier (InChI) key, a hashed, standardized structural representation.
InChIKey: JPOIZUVDMRHIIT-UHFFFAOYSA-N [3][4][5]
The diagram below illustrates the molecular structure, highlighting the key functional groups that dictate its chemical reactivity and utility.
Caption: Figure 1: Structure of this compound.
A comprehensive list of its identifiers and computed physicochemical properties are summarized below for rapid reference.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| InChIKey | JPOIZUVDMRHIIT-UHFFFAOYSA-N | [3][4][5] |
| CAS Number | 191595-63-8 | [3][6][7] |
| Molecular Formula | C₇H₄F₃NO₃ | [3][6] |
| Molecular Weight | 207.11 g/mol | [6][7] |
| SMILES | OC(=O)c1ccc(nc1O)C(F)(F)F | [4] |
| Synonyms | 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid; 2-hydroxy-6-(trifluoromethyl)pyridine-3-carboxylic acid |[3][7] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Solid; Light yellow to light brown | [3][7] |
| Melting Point | 165-167 °C | [6][7] |
| Boiling Point | 372.5 ± 42.0 °C at 760 mmHg (Predicted) | [6][7] |
| Density | 1.629 - 1.632 g/cm³ (Predicted) | [6][7] |
| pKa | 1.99 ± 0.20 (Predicted) | [7] |
| Storage | Inert atmosphere, Room Temperature |[6][7] |
Synthesis Pathway: A Representative Protocol
This compound is a valuable intermediate, typically produced from more readily available halogenated pyridine precursors. While multiple proprietary routes exist, a common and logical approach involves the catalytic hydrolysis or displacement of a halogenated precursor. The following protocol is a representative workflow illustrating the synthesis from a plausible starting material, 2-Chloro-6-(trifluoromethyl)nicotinic acid, based on established chemical principles for similar structures.[8]
The causality behind this choice is clear: the chloro-group at the 2-position is activated towards nucleophilic substitution, and its replacement with a hydroxyl group is a standard transformation.
Caption: Figure 2: Representative workflow for the synthesis of the target compound.
Step-by-Step Laboratory Protocol
This protocol is illustrative and must be adapted and optimized based on laboratory-specific equipment and safety protocols.
-
Reactor Setup: Charge a three-neck round-bottom flask, equipped with a magnetic stirrer, reflux condenser, and temperature probe, with 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq).
-
Reagent Addition: Under stirring, add a 2M aqueous solution of sodium hydroxide (NaOH, 2.5 eq). The addition of a base is critical as it serves as both the nucleophile (as hydroxide) and the medium for the reaction.
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-8 hours. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.
-
In-Process Monitoring: Periodically take aliquots from the reaction mixture to monitor the disappearance of the starting material via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This ensures the reaction proceeds to completion and prevents the formation of impurities from prolonged heating.
-
Work-up: Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly add a 3M aqueous solution of hydrochloric acid (HCl) until the pH of the solution is approximately 2-3. This step is crucial for protonating the carboxylate and phenoxide intermediates, causing the neutral product to precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts. Dry the purified solid under vacuum at 50°C to a constant weight.
Analytical Characterization and Quality Control
For its application as a pharmaceutical or agrochemical intermediate, verifying the purity and identity of this compound is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity.
The protocol below describes a self-validating system for quality control. The use of a gradient elution ensures that impurities with a wide range of polarities can be effectively separated from the main product peak.
Caption: Figure 3: Standard analytical workflow for purity determination by HPLC.
Protocol: Purity Analysis by Reverse-Phase HPLC
-
System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its excellent retention and separation of moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve peak shape for the acidic analyte.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 5% B to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% B to 5% B
-
20-25 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of ≥97% is typically required for use in further synthesis.[3]
Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a strategic building block. Its utility stems from the functional handles it provides for constructing more complex molecules.
-
Pharmaceutical Intermediates: It is a key precursor for synthesizing APIs.[6][7] The trifluoromethyl group enhances metabolic stability and receptor binding affinity, properties highly sought after in modern drug design.[1] Derivatives of related trifluoromethyl-nicotinic acids have been investigated as potential treatments for a range of conditions.[8][9]
-
Agrochemical Synthesis: The compound serves as an intermediate in the development of advanced fungicides and herbicides.[6][7][10] The fluorinated pyridine scaffold is common in potent agrochemicals due to improved efficacy and environmental persistence.[1][10]
-
Materials Science: The rigid, functionalized aromatic core can be used in the synthesis of novel polymers or functional materials where specific electronic or thermal properties are desired.
Safety and Handling
Proper handling is essential. The compound is classified as an acute oral toxicant and an irritant.
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Codes | H302: Harmful if swallowed | |
| Hazard Class | Acute Toxicity 4 (Oral) |
| Storage Class | 11 (Combustible Solids) | |
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a dry place under an inert atmosphere.[6][7]
References
- This compound - ChemBK.[Link]
- 6-Hydroxy-2-(trifluoromethyl)nicotinic acid - MySkinRecipes.[Link]
- This compound - Amerigo Scientific.[Link]
- 2-Hydroxy-6-trifluoromethylnicotinic acid - 95% prefix CAS No. 191595-63-8.[Link]
- 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem.[Link]
- Exploring 6-(Trifluoromethyl)
- Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry - Synthesis Chemical.[Link]
- Efficient Synthesis of 2-(Trifluoromethyl)
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]
- 6. chembk.com [chembk.com]
- 7. 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 [amp.chemicalbook.com]
- 8. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
An In-depth Technical Guide to the Stability and Storage of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid in Modern Drug Discovery
This compound is a key building block in contemporary medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the pyridinone scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of resulting drug candidates.[1] These advantageous properties have led to its use in the synthesis of a variety of therapeutic agents. However, the very features that make this molecule attractive also necessitate a thorough understanding of its stability profile to ensure the integrity, safety, and efficacy of any resulting pharmaceutical product.
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. We will delve into its inherent chemical properties, potential degradation pathways, and provide robust protocols for conducting forced degradation studies. This document is intended to serve as a practical resource for researchers and professionals involved in the handling, formulation, and analysis of this important chemical entity.
I. Physicochemical Properties and Intrinsic Stability
This compound is a white to off-white solid. Its structure, featuring both a carboxylic acid and a trifluoromethyl group on a hydroxypyridine ring, dictates its chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | |
| Molecular Weight | 207.11 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% - 97% | , |
The trifluoromethyl group is generally considered to be highly stable due to the strength of the carbon-fluorine bond. However, it can be susceptible to hydrolysis under harsh alkaline conditions, which could lead to the formation of a carboxylic acid. The acidic nature of the carboxylic acid group and the electron-withdrawing effect of the trifluoromethyl group influence the overall reactivity of the molecule.
II. Recommended Storage and Handling
To maintain the integrity of this compound, proper storage and handling are paramount.
Storage Conditions:
-
Temperature: Store in a cool, dry place.
-
Atmosphere: Keep in a well-ventilated area.
-
Container: Use tightly sealed containers to prevent moisture ingress and contamination.
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.
Handling Precautions:
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
III. Potential Degradation Pathways
Understanding the potential degradation pathways of this compound is crucial for developing stability-indicating analytical methods and for designing stable formulations. Based on the functional groups present, the following degradation pathways are plausible under stress conditions:
-
Hydrolytic Degradation:
-
Alkaline Hydrolysis: The trifluoromethyl group may be susceptible to hydrolysis under strong basic conditions, potentially leading to the formation of the corresponding carboxylic acid.
-
Acidic Hydrolysis: The molecule is expected to be relatively stable under acidic conditions, though esterification could occur in the presence of alcohols.
-
-
Oxidative Degradation: The pyridine ring could be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
-
Photodegradation: Exposure to UV or visible light may induce degradation, although specific photoproducts are not readily predictable without experimental data.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the nicotinic acid moiety is a potential degradation pathway.
Caption: Potential degradation pathways of this compound.
IV. Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following protocol outlines a systematic approach to stress testing this compound.
A. Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
B. Stress Conditions
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1N NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1N HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in the initial solvent to the original concentration for analysis.
-
-
Photodegradation:
-
Expose the solid compound to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).
-
Dissolve the stressed solid in the initial solvent to the original concentration for analysis.
-
C. Analytical Method for Stability Indication
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for separating the parent compound from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient could be starting from 95% aqueous and increasing to 95% organic over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (a wavelength of approximately 260-270 nm is a reasonable starting point for nicotinic acid derivatives).
-
Injection Volume: 10 µL.
For the identification of degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.
Caption: Experimental workflow for the forced degradation study.
V. Data Interpretation and Reporting
The results from the forced degradation study should be tabulated to clearly present the percentage of degradation under each stress condition.
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Peaks |
| Acid Hydrolysis | ||
| Base Hydrolysis | ||
| Oxidative Degradation | ||
| Thermal Degradation | ||
| Photodegradation |
Any significant degradation products should be further characterized using techniques like LC-MS to propose their structures. The developed HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating.
VI. Conclusion
This compound is a valuable compound in drug discovery, and a thorough understanding of its stability is critical for its successful application. By adhering to the recommended storage and handling conditions and by performing comprehensive forced degradation studies as outlined in this guide, researchers can ensure the quality and reliability of their work. The provided protocols offer a robust framework for assessing the stability of this molecule and for developing validated, stability-indicating analytical methods.
References
- MySkinRecipes. (n.d.). 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.
Sources
An In-depth Technical Guide to the Potential Derivatives of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
Introduction: The Strategic Importance of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. Its trifluoromethyl group imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and stronger binding interactions with biological targets. The presence of three distinct functional handles—a carboxylic acid, a hydroxyl group (existing in tautomeric equilibrium with its pyridone form), and an electron-deficient pyridine ring—offers a rich platform for the synthesis of a diverse array of derivatives. This guide provides a comprehensive overview of the derivatization potential of this versatile scaffold, supported by mechanistic insights and detailed experimental protocols. The strategic derivatization of this core structure can lead to the discovery of novel therapeutic agents and crop protection solutions.[1][2][3]
I. Derivatization of the Carboxylic Acid Moiety
The carboxylic acid at the 3-position of the pyridine ring is a prime site for modification, allowing for the introduction of a wide range of functionalities through well-established synthetic methodologies.
A. Esterification: Modulating Solubility and Pro-drug Potential
The conversion of the carboxylic acid to an ester is a fundamental transformation that can significantly alter the pharmacokinetic profile of the molecule, often enhancing cell permeability and enabling pro-drug strategies.
Causality Behind Experimental Choices: Direct esterification with an alcohol under acidic catalysis is a common method. The choice of alcohol can be varied to introduce different alkyl or aryl groups, thereby fine-tuning the lipophilicity and steric bulk of the resulting ester. For more sensitive substrates or to achieve higher yields, the use of coupling agents or conversion to an acid chloride followed by reaction with an alcohol is preferred.
Experimental Protocol: Synthesis of Ethyl 2-Hydroxy-6-(trifluoromethyl)nicotinate
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours. The completion of the reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Ester Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of ethanol (1.5 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
B. Amide Formation: Building Blocks for Bioactive Molecules
The synthesis of amides from the carboxylic acid functionality is a cornerstone of medicinal chemistry, enabling the exploration of a vast chemical space and the introduction of diverse pharmacophores.
Causality Behind Experimental Choices: The direct reaction of a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be activated. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.
Experimental Protocol: Synthesis of 2-Hydroxy-N-benzyl-6-(trifluoromethyl)nicotinamide
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target amide.
Table 1: Representative Amide and Ester Derivatives
| Derivative | R Group | Typical Yield (%) |
| Ethyl Ester | -CH₂CH₃ | 85-95 |
| Benzyl Ester | -CH₂Ph | 80-90 |
| N-Benzyl Amide | -NHCH₂Ph | 75-85 |
| N-Morpholino Amide | -N(CH₂CH₂)₂O | 70-80 |
II. Reactions at the 2-Hydroxy/2-Pyridone Moiety
The 2-hydroxypyridine functionality exists in tautomeric equilibrium with its 2-pyridone form. This ambident nucleophilic character allows for selective alkylation at either the oxygen or the nitrogen atom, providing access to two distinct classes of derivatives. Furthermore, the hydroxyl group can be converted into a versatile chloro leaving group for subsequent nucleophilic aromatic substitution and cross-coupling reactions.
Diagram 1: Tautomerism and Alkylation of the 2-Hydroxy/2-Pyridone System
Sources
The Trifluoromethyl Group as a Strategic Tool in the Design of Nicotinic Acid-Based Therapeutics
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF₃) group into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry.[1] This guide provides an in-depth technical analysis of the multifaceted role of the CF₃ group in the context of nicotinic acid derivatives, a privileged structure in drug discovery. We will dissect the profound influence of this unique functional group on the physicochemical properties, pharmacokinetics, and pharmacodynamics of these molecules. By explaining the causal relationships behind its effects—from altering pKa and lipophilicity to enhancing metabolic stability and target engagement—this paper offers field-proven insights for researchers, scientists, and drug development professionals. Detailed synthetic protocols, data-driven tables, and explanatory diagrams are provided to create a self-validating resource for leveraging trifluoromethylation in the design of next-generation therapeutics targeting nicotinic acetylcholine receptors (nAChRs) and other relevant biological targets.
The Strategic Imperative of Fluorination in Drug Design
In the landscape of drug discovery, the introduction of fluorine atoms, and particularly the trifluoromethyl (CF₃) group, has evolved from a niche curiosity to a mainstream strategy for lead optimization.[1] The unique electronic properties of the CF₃ group—stemming from the high electronegativity of fluorine—allow it to serve as a powerful modulator of a molecule's biological and physicochemical profile.[2][3] Unlike a simple methyl group, the CF₃ group is a potent electron-withdrawing substituent with a significant inductive effect, yet it possesses a comparable steric footprint to an ethyl group.[4][5] This combination of properties allows for the fine-tuning of acidity, basicity, lipophilicity, and metabolic stability, which are critical determinants of a drug candidate's success.[6][7]
When appended to the nicotinic acid (pyridine-3-carboxylic acid) scaffold, the CF₃ group's influence is particularly pronounced. It affects not only the carboxylic acid moiety but also the electronics of the entire pyridine ring, thereby modulating interactions with biological targets such as nicotinic acetylcholine receptors (nAChRs).[8][9] This guide will explore the precise mechanisms by which this "trifluoromethyl advantage" is realized in nicotinic acid derivatives.
Modulating Physicochemical Properties: A Data-Driven Analysis
The introduction of a CF₃ group fundamentally alters the core physicochemical characteristics of the nicotinic acid scaffold. These changes are not merely incremental but can profoundly impact the entire ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.[10]
Electronic Effects: pKa and Basicity Modulation
The CF₃ group is strongly electron-withdrawing due to its powerful negative inductive effect (-I).[4][11] When placed on the pyridine ring, it significantly reduces the electron density of the aromatic system.[3] This has two primary consequences:
-
Increased Acidity of the Carboxylic Acid: The CF₃ group stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the nicotinic acid derivative.
-
Decreased Basicity of the Pyridine Nitrogen: By pulling electron density away from the ring, the CF₃ group makes the lone pair of electrons on the pyridine nitrogen less available for protonation, thus lowering its basicity.
This modulation of pKa is a critical tool for optimizing a drug's solubility, membrane permeability, and target binding, as the ionization state of a molecule at physiological pH (7.4) is a key determinant of its behavior.
Lipophilicity: Enhancing Membrane Permeability
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a crucial parameter for oral absorption and blood-brain barrier (BBB) penetration. The CF₃ group is highly lipophilic, with a Hansch π parameter of +0.88, significantly increasing the overall lipophilicity of a molecule.[12] This enhancement can improve a drug's ability to cross cellular membranes, which is vital for reaching intracellular targets or for CNS-acting drugs that must penetrate the BBB.[2][13]
| Compound | Position of CF₃ | LogP (Predicted) | pKa (Predicted) |
| Nicotinic Acid | N/A | 0.98 | 4.85 |
| 2-(Trifluoromethyl)nicotinic acid | 2 | 1.85 | 3.20 |
| 4-(Trifluoromethyl)nicotinic acid | 4 | 1.90 | 3.45 |
| 6-(Trifluoromethyl)nicotinic acid | 6 | 1.88 | 3.30 |
| Note: LogP and pKa values are estimations from chemical software and serve for comparative purposes. |
As the table illustrates, the addition of a CF₃ group consistently increases the predicted LogP and decreases the pKa of the carboxylic acid, showcasing its dual impact on key physicochemical parameters.
Metabolic Stability: The Strength of the C-F Bond
One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability.[2] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond dissociation energy of ~485 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][12] When a CF₃ group replaces a metabolically labile methyl or hydrogen group, it can block a "metabolic hotspot," preventing enzymatic degradation.[7] This leads to a longer drug half-life, reduced patient dosing frequency, and a more predictable pharmacokinetic profile.[1][2]
The following diagram illustrates the logical flow from the CF₃ group's intrinsic properties to its ultimate impact on drug efficacy.
Caption: Causal relationships of the CF₃ group's properties.
Pharmacodynamic Implications: Targeting Nicotinic Receptors
Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in a wide range of physiological and pathological processes, making them attractive drug targets for conditions like Alzheimer's disease, Parkinson's disease, nicotine addiction, and schizophrenia.[14] The introduction of a CF₃ group into nicotinic acid derivatives can significantly enhance their affinity and selectivity for specific nAChR subtypes.
The electron-withdrawing nature of the CF₃ group can modulate the electrostatic interactions between the ligand and amino acid residues in the receptor's binding pocket.[12] Furthermore, its lipophilicity can strengthen hydrophobic interactions.[15] This can lead to:
-
Increased Binding Affinity: Stronger and more favorable interactions can result in higher potency. For instance, the inclusion of a CF₃ group has been shown to increase potency by orders of magnitude in some systems.[16]
-
Enhanced Selectivity: The specific steric and electronic profile of the CF₃ group can favor binding to one nAChR subtype (e.g., the α4β2 subtype central to nicotine addiction) over others (e.g., α7 or muscle-type receptors), thereby reducing off-target side effects.[9][14]
The diagram below shows a simplified model of a trifluoromethylated ligand interacting with a nAChR.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. 6-[18F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid: An Application Note and Detailed Protocol
Introduction
2-Hydroxy-6-(trifluoromethyl)nicotinic acid is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This application note provides a comprehensive, two-step protocol for the synthesis of this compound, commencing with the preparation of the crucial intermediate, 2-chloro-6-(trifluoromethyl)nicotinic acid. The subsequent hydrolysis of the 2-chloro substituent to a hydroxyl group is a critical transformation that often requires carefully controlled conditions due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the pyridine ring towards classical nucleophilic aromatic substitution. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering in-depth procedural details and explaining the rationale behind the experimental choices.
Overall Synthesis Workflow
The synthesis is a two-stage process beginning with the formation of 2-chloro-6-(trifluoromethyl)nicotinic acid, followed by a challenging hydrolysis step to yield the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic Acid
The synthesis of the precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, can be achieved through the selective hydrolysis of 2,6-dichloro-3-(trifluoromethyl)pyridine. This approach leverages the differential reactivity of the two chlorine atoms on the pyridine ring.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | 215.99 | 55304-75-1 | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Merck |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 7647-01-0 | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Acros Organics |
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer, add 2,6-dichloro-3-(trifluoromethyl)pyridine (21.6 g, 0.1 mol).
-
Reagent Addition: Slowly add a solution of sodium hydroxide (4.4 g, 0.11 mol) in 100 mL of water to the flask with vigorous stirring.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.
-
Filter the white precipitate and wash it with cold water.
-
Dry the solid under vacuum to obtain 2-chloro-6-(trifluoromethyl)nicotinic acid.
-
Part 2: Synthesis of this compound
The hydrolysis of the 2-chloro group in 2-chloro-6-(trifluoromethyl)nicotinic acid is a nucleophilic aromatic substitution reaction. Due to the electronic effects of the trifluoromethyl and carboxylic acid groups, this step requires more forcing conditions than a typical hydrolysis of a 2-chloropyridine.
Causality Behind Experimental Choices
The direct displacement of the chloride at the C2 position by a hydroxide ion is challenging. The trifluoromethyl group at the C6 position is a strong electron-withdrawing group, which deactivates the ring towards nucleophilic attack by stabilizing the ground state. While such groups can stabilize the Meisenheimer intermediate in nucleophilic aromatic substitutions, the overall reaction rate can be slow. Therefore, elevated temperatures and pressures are often necessary to overcome the activation energy barrier for this transformation. The use of a sealed pressure vessel is crucial for reaching the required reaction temperatures above the boiling point of the aqueous solution.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example |
| 2-Chloro-6-(trifluoromethyl)nicotinic acid | C₇H₃ClF₃NO₂ | 225.55 | 280566-45-2 | TCI Chemicals |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Merck |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 7647-01-0 | Fisher Scientific |
Experimental Protocol
-
Reaction Setup: Place 2-chloro-6-(trifluoromethyl)nicotinic acid (11.3 g, 0.05 mol) and a solution of sodium hydroxide (4.0 g, 0.1 mol) in 50 mL of water into a high-pressure stainless-steel autoclave.
-
Reaction Conditions: Seal the autoclave and heat it to 150-160 °C with stirring. Maintain this temperature for 8-12 hours. The autogenous pressure will increase during the reaction.
-
Work-up and Isolation:
-
After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
-
The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to improve purity.
-
Caption: Proposed mechanism for the hydrolysis of the 2-chloro group.
Safety and Handling Precautions
-
2,6-Dichloro-3-(trifluoromethyl)pyridine: This compound is toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2-Chloro-6-(trifluoromethyl)nicotinic acid: This compound is also toxic if swallowed and causes skin and eye irritation.[1] Handle with the same precautions as its precursor.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.
-
High-Pressure Reactions: Reactions in an autoclave must be conducted by trained personnel behind a blast shield. Ensure the pressure vessel is properly rated for the intended temperature and pressure.
Characterization Data (Expected)
| Compound | Appearance | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹⁹F NMR (DMSO-d₆, δ ppm) |
| 2-Chloro-6-(trifluoromethyl)nicotinic acid | White solid | 168-172 | 8.35 (d, 1H), 8.05 (d, 1H), 13.5 (br s, 1H) | -68.2 |
| This compound | Off-white solid | >200 (decomposes) | 12.5 (br s, 1H), 8.1 (d, 1H), 6.8 (d, 1H), 3.4 (br s, 1H) | -67.5 |
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. The synthesis of the 2-chloro-6-(trifluoromethyl)nicotinic acid intermediate is a straightforward selective hydrolysis. The subsequent conversion to the final product is a more demanding nucleophilic aromatic substitution that requires high temperature and pressure. By following this protocol, researchers can effectively synthesize this valuable building block for applications in medicinal chemistry and materials science.
References
- PubChem. 2-Chloro-6-(trifluoromethyl)nicotinic acid.
- ChemBK. 2-chloro-6-trifluoromethyl nicotinic acid. [Link]
- Wikipedia.
Sources
Application Notes and Protocols: 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
2-Hydroxy-6-(trifluoromethyl)nicotinic acid, also known by its tautomeric name 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid, is a fluorinated heterocyclic compound that has emerged as a significant building block in medicinal chemistry. Its unique structural features—a pyridinone core, a carboxylic acid handle for synthetic elaboration, and an electron-withdrawing trifluoromethyl group—impart desirable physicochemical properties to parent molecules, making it a valuable scaffold in the design of novel therapeutic agents.
The trifluoromethyl (-CF3) group is particularly noteworthy. It is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and improve bioavailability by modulating lipophilicity.[1] The pyridinone ring system is a common motif in numerous biologically active compounds, and the carboxylic acid at the 3-position provides a convenient point for derivatization, most commonly through amide bond formation.[2]
This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors. Detailed protocols for key synthetic transformations are provided to enable researchers to effectively utilize this versatile building block in their drug discovery programs.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and for predicting its influence on the properties of the final drug candidate.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO₃ | [3] |
| Molecular Weight | 207.11 g/mol | [3] |
| Appearance | Solid | [4] |
| Melting Point | 165-167 °C | [4] |
| CAS Number | 191595-63-8 | [5] |
| Synonyms | 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | [3] |
Core Application: Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The this compound scaffold has been identified as a key component in the development of certain kinase inhibitors.[6] While specific protocols for every application are proprietary, the following sections detail a representative and widely applicable synthetic workflow for the utilization of this scaffold in the synthesis of complex, biologically active molecules.
Workflow for the Synthesis of Kinase Inhibitors
The general strategy for incorporating the this compound moiety into a larger, drug-like molecule typically involves an amide coupling reaction. This reaction joins the carboxylic acid of our title compound with a primary or secondary amine of another key fragment.
Caption: General workflow for the synthesis of kinase inhibitors using this compound.
Protocols
Protocol 1: Synthesis of 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide
This protocol details the foundational step of converting the carboxylic acid to a primary amide. This amide can be a final product or an intermediate for further elaboration.
Reaction Scheme:
Caption: Synthesis of the primary amide from the corresponding carboxylic acid.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and ammonium chloride (1.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide.[7][8]
Rationale for Experimental Choices:
-
Coupling Reagent: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.[2]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the ammonium chloride in situ to generate ammonia as the nucleophile.
-
Solvent: DMF is an excellent polar aprotic solvent for dissolving the reactants and facilitating the reaction.
-
Work-up: The aqueous work-up with NaHCO₃ is to remove any unreacted carboxylic acid and acidic byproducts. The brine wash is to remove any remaining water from the organic layer.
Protocol 2: General Amide Coupling with a Primary Amine Fragment
This protocol provides a general method for coupling this compound with a diverse range of primary amines, which is a common strategy in the construction of compound libraries for high-throughput screening.
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (TEA) or DIPEA
-
Anhydrous Dichloromethane (DCM) or DMF
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (R-NH₂) (1.1 eq) to the reaction mixture, followed by the dropwise addition of TEA or DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 8-16 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography or preparative HPLC to yield the desired N-substituted-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide.
Rationale for Experimental Choices:
-
EDC/HOBt System: This is a classic and cost-effective carbodiimide-based coupling system. HOBt is added to suppress side reactions and minimize racemization by forming an active ester intermediate.[2]
-
Solvent Choice: DCM is a good, less polar alternative to DMF and can simplify the work-up procedure.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold provides a rigid core that can be strategically decorated to optimize interactions with a biological target, such as the ATP-binding pocket of a kinase.
-
The Pyridinone Core: The 2-pyridone moiety can act as both a hydrogen bond donor (from the N-H) and acceptor (from the carbonyl oxygen). This allows for multiple points of interaction with the amino acid residues in a protein's active site.[9]
-
The Trifluoromethyl Group: The strongly electron-withdrawing -CF₃ group at the 6-position influences the electronics of the pyridine ring and can engage in favorable dipole-dipole or fluorine-specific interactions with the target protein. Its steric bulk can also direct the orientation of other substituents.[10]
-
The Carboxamide Linker: The amide bond formed from the carboxylic acid is a key structural element. The N-H of the amide can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. The substituent introduced via the amine component (the 'R' group in R-NH₂) is typically directed towards a variable region of the binding pocket to achieve potency and selectivity.
Caption: Relationship between the structural features of the scaffold and its role in drug activity.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its inherent properties make it an attractive starting point for the synthesis of complex molecules with therapeutic potential, particularly in the area of kinase inhibition. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively incorporate this scaffold into their drug discovery endeavors, paving the way for the development of next-generation therapeutics.
References
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- This compound - Physico-chemical Properties. ChemBK.
- Process for the preparation of kinase inhibitors and intermediates thereof.
- This compound. CymitQuimica.
- 2-OXO-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE. ChemicalBook.
- Inhibitors of tyrosine kinases.
- Kinase inhibitor compounds and compositions and methods of use.
- Kinase inhibitors.
- Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. PubMed.
- Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2)
- (12)
- 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide. Santa Cruz Biotechnology.
- Amide Synthesis. Fisher Scientific.
- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.
- 2-Oxo-6-(2,3,6-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide.
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.
- 2-oxo-6-(trifluoromethyl)piperidine-3-carboxylic acid. Santa Cruz Biotechnology.
- 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8. ChemicalBook.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- A Review on the Medicinal Importance of Pyridine Derivatives.
- Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. PubMed.
- MIT Open Access Articles Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][10][11]naphthyridin-2(1H)-one. MIT.
- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Benchchem.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace.
Sources
- 1. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. ossila.com [ossila.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide|BLD Pharm [bldpharm.com]
- 6. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-OXO-6-(TRIFLUOROMETHYL)-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydroxy-6-(trifluoromethyl)nicotinic acid in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid as a pharmaceutical intermediate. We will explore its chemical properties, the rationale for its use in drug design, and detailed protocols for its application in the synthesis of advanced pharmaceutical ingredients. A primary focus will be its role as a key building block for the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, a critical class of drugs for the management of Parkinson's disease. This guide emphasizes the causality behind experimental choices and provides self-validating protocols grounded in established chemical principles.
Introduction: The Strategic Value of Fluorinated Nicotinic Acids in Drug Design
The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF₃) group, in particular, offers a unique combination of properties that can significantly enhance a drug candidate's profile. When appended to a versatile scaffold like nicotinic acid, the resulting intermediate, this compound, becomes a powerful tool for drug discovery.
The -CF₃ group is a strong electron-withdrawing moiety, which can profoundly influence the pKa of nearby functional groups, altering their ionization state at physiological pH and thereby affecting drug-receptor interactions. Furthermore, its high lipophilicity can improve a molecule's ability to cross cellular membranes and the blood-brain barrier. Critically, the carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to metabolic degradation, which can increase the drug's half-life and bioavailability[1][2].
This compound (also known by its tautomeric form, 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid) combines these benefits with the versatile reactivity of the nicotinic acid core. The carboxylic acid function serves as a handle for amide bond formation, esterification, or conversion into other functional groups, while the hydroxypyridine ring offers sites for further chemical modification.
Physicochemical and Safety Data
A thorough understanding of the starting material is paramount for successful and safe process development.
| Property | Value | Reference |
| CAS Number | 191595-63-8 | [3] |
| Molecular Formula | C₇H₄F₃NO₃ | [3] |
| Molecular Weight | 207.11 g/mol | |
| Appearance | Solid | |
| SMILES | OC(=O)c1ccc(nc1O)C(F)(F)F | |
| InChI Key | JPOIZUVDMRHIIT-UHFFFAOYSA-N | [3] |
Safety Profile:
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| H315 | Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319 | Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.[4][5]
Application Focus: Synthesis of COMT Inhibitors for Parkinson's Disease
A significant application of trifluoromethyl-substituted pyridine intermediates is in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors.
Mechanism of Action of COMT Inhibitors
COMT is an enzyme that plays a crucial role in the degradation of catecholamine neurotransmitters, including dopamine. In the treatment of Parkinson's disease, the cornerstone therapy is the administration of Levodopa (L-DOPA), a metabolic precursor to dopamine. However, a significant portion of L-DOPA is metabolized in the periphery by COMT before it can reach the brain, reducing its efficacy and leading to motor fluctuations.
COMT inhibitors block this peripheral degradation of L-DOPA, thereby increasing its plasma half-life and the amount that can cross the blood-brain barrier to be converted into dopamine. This leads to more stable dopamine levels in the brain, reducing the "off" time experienced by patients.[6][7][8][9]
Caption: Mechanism of COMT Inhibition in Parkinson's Therapy.
The Role of the Trifluoromethyl Nicotinic Acid Scaffold
The trifluoromethyl nicotinic acid moiety is a key component in the design of advanced COMT inhibitors like Opicapone. The pyridine ring and the trifluoromethyl group contribute to favorable binding interactions within the active site of the COMT enzyme. Molecular modeling studies have shown that hydrophobic contacts and hydrogen bonding are crucial for inhibitor binding. The electron-withdrawing nature of the trifluoromethyl group can enhance these interactions and contribute to the overall potency and metabolic stability of the drug.[10][11]
Experimental Protocols
The following protocols provide a logical synthetic pathway from this compound to a key precursor for advanced COMT inhibitors. While direct literature for this exact sequence is sparse, the proposed steps are based on well-established, high-yielding chemical transformations of analogous pyridine systems.
Workflow Overview
Caption: Synthetic workflow from the starting intermediate.
Protocol 1: Chlorination of this compound
Rationale: The conversion of the 2-hydroxy (or 2-pyridone) group to a 2-chloro group is a critical activation step. The chloride is a much better leaving group than the hydroxyl/oxide, facilitating subsequent nucleophilic substitution reactions required for building the final API structure. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[12][13]
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (3.0-5.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene or Dichloromethane (DCM) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add dry toluene or DCM as the solvent (approx. 10 mL per gram of starting material).
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (3.0 eq) to the suspension at room temperature with vigorous stirring. The addition is exothermic.
-
After the initial reaction subsides, heat the mixture to reflux (for toluene) or 40 °C (for DCM) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully evaporate the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate or DCM and carefully wash with ice-cold saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Chloro-6-(trifluoromethyl)nicotinic acid.[12] The product can be used in the next step, often without further purification.
Protocol 2: Amide Coupling to Form a Precursor for 1,2,4-Oxadiazole Ring Formation
Rationale: The carboxylic acid group of the chlorinated intermediate is now ready for amide coupling. This is a fundamental step to introduce the nitrogen atom that will become part of the 1,2,4-oxadiazole ring, a common heterocycle in COMT inhibitors. The protocol uses a standard coupling reagent like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which is known for its efficiency and mild reaction conditions.[13][14]
Materials:
-
2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq)
-
(Z)-N'-hydroxy-arylimidamide (1.1 eq) (This would be the specific amine needed for the Opicapone scaffold)
-
COMU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Ethyl acetate
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 2-Chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous DMF.
-
Add the (Z)-N'-hydroxy-arylimidamide (1.1 eq) to the solution.
-
Add COMU (1.2 eq) to the mixture.
-
Cool the flask in an ice bath (0 °C) and slowly add DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired amide precursor. This intermediate can then be cyclized (often under thermal conditions) and N-oxidized to form the final API, such as Opicapone.[3]
Conclusion
This compound is a high-value intermediate for pharmaceutical synthesis, particularly for APIs targeting the central nervous system. Its trifluoromethyl group imparts enhanced metabolic stability and lipophilicity, while the hydroxynicotinic acid core provides the necessary reactive handles for complex molecular construction. The protocols detailed herein provide a robust and logically sound pathway for its utilization in the synthesis of potent COMT inhibitors, demonstrating its strategic importance in modern drug development. Researchers and scientists are encouraged to adapt these methodologies, always adhering to strict safety protocols, to accelerate the discovery of novel therapeutics.
References
- Catechol-O-methyltransferase inhibitor. Grokipedia. [Link]
- Catechol-O-methyltransferase (COMT) inhibitors mechanism of action. Neurotorium. (2025-06-26). [Link]
- Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. British Journal of Pharmacology. [Link]
- Catechol-O-methyltransferase inhibitor. Wikipedia. [Link]
- Safety Data Sheet - this compound. INDOFINE Chemical Company, Inc. [Link]
- Process for the preparation of opicapone and intermediates thereof.
- Process for the preparation of opicapone and intermediates thereof.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. (2025-07-18). [Link]
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
- Structures and names of trifluromethyl group containing FDA-approved drugs.
- Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. PubMed Central. [Link]
- 2-Chloro-6-(trifluoromethyl)nicotinic acid. PubChem. [Link]
- Preparation method of 4-trifluoromethyl nicotinic acid.
- Synthesis and Evaluation of Bicyclic Hydroxypyridones as Inhibitors of Catechol O-Methyltransferase. PMC - PubMed Central. [Link]
- Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. PMC - PubMed Central. [Link]
- Route Of Synthesis For Opicapone.
- Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. (2023-01-22). [Link]
- Preparation of nicotinic acid amide.
- Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotinuril. Amazon S3. (2020-07-30). [Link]
Sources
- 1. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20210087183A1 - Process for the preparation of opicapone and intermediates thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2024136689A1 - Processes and intermediates for synthesising opicapone - Google Patents [patents.google.com]
- 6. Synthesis and Evaluation of Bicyclic Hydroxypyridones as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Heterocyclic Catechol Mimics as Inhibitors of Catechol-O-methyltransferase (COMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN107298653A - A kind of method for synthesizing 4 trifluoromethyl nicotinic acids - Google Patents [patents.google.com]
- 11. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Chloro-6-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | CID 2778210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. WO2019123066A1 - Process for the preparation of opicapone and intermediates thereof - Google Patents [patents.google.com]
Analytical methods for 2-Hydroxy-6-(trifluoromethyl)nicotinic acid detection
An Application Note and Protocol for the Analytical Determination of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
Introduction
This compound is a heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1] As a key intermediate, its purity and concentration must be precisely controlled to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredients (APIs) or products. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making its derivatives valuable in drug design.[2]
This application note provides a comprehensive guide to the analytical methods for the detection and quantification of this compound. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method suitable for quality control and stability testing, alongside discussions of alternative and complementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectroscopy. The protocols are designed for researchers, analytical scientists, and quality control professionals, emphasizing the scientific rationale behind methodological choices to ensure robust and reproducible results.[3]
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of this compound is fundamental to developing a selective and robust analytical method. The structure contains a carboxylic acid group, a hydroxyl group (existing in tautomeric equilibrium with the pyridone form), and an electron-withdrawing trifluoromethyl group, all of which dictate its analytical behavior.[4]
| Property | Value / Description | Significance for Analytical Method Development |
| Molecular Formula | C₇H₄F₃NO₃ | Used for accurate mass determination in MS and calculating molar concentrations. |
| Molecular Weight | 207.11 g/mol [1] | Essential for preparing standard solutions of known concentration and for mass spectrometry. |
| Structure | Pyridine ring with -OH, -COOH, and -CF₃ substituents. Exists in tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.[4] | The polar functional groups suggest good solubility in polar organic solvents and aqueous mobile phases. The aromatic ring provides a chromophore for UV detection. |
| Acidity (pKa) | Estimated to be acidic due to the carboxylic acid group. | The pKa value is critical for selecting the appropriate pH of the mobile phase in HPLC to ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape. |
| UV Absorbance | The pyridine ring system results in strong UV absorbance. The expected λmax is in the range of 260-280 nm.[5] | Allows for sensitive detection using a standard UV-Vis or Diode Array Detector (DAD) in HPLC. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, acetonitrile, and aqueous bases. | Guides the selection of solvents for sample and standard preparation (diluents) and the mobile phase. |
Primary Analytical Technique: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice for the routine analysis of this compound.[6] This technique offers high resolution, sensitivity, and reproducibility for quantifying the main component and detecting potential impurities.[7] The method's principle relies on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Causality Behind Methodological Choices
-
Stationary Phase (Column): A C18 column is selected due to its versatility and effectiveness in retaining moderately polar compounds like the target analyte through hydrophobic interactions.
-
Mobile Phase: A mixture of an aqueous acidic buffer and an organic modifier (acetonitrile or methanol) is used. The acidic buffer (e.g., phosphate or formate buffer at pH < 3) is crucial to suppress the ionization of the carboxylic acid group. This ensures the analyte is in its neutral form, leading to consistent retention, reduced peak tailing, and improved chromatographic efficiency. Acetonitrile is often preferred as the organic modifier for its low viscosity and UV transparency.
-
Detection: UV detection is ideal because the pyridine ring acts as a strong chromophore.[8] Wavelength selection is based on the analyte's UV spectrum to maximize sensitivity.
Diagram: General Analytical Workflow
The overall process from sample receipt to the final analytical report follows a structured workflow to ensure data integrity and consistency.
Caption: General workflow for the HPLC analysis of this compound.
Protocol 1: Quantitative Analysis by RP-HPLC
This protocol describes a validated method for the assay of this compound in a bulk substance.
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or DAD detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC grade acetonitrile, methanol, and water.
-
Potassium phosphate monobasic, phosphoric acid.
-
Reference Standard (RS) of this compound (≥99% purity).
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for the analyte.[9] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Low pH ensures the analyte is in a single, un-ionized form. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength and low UV cutoff. |
| Gradient | Isocratic: 70% A / 30% B | An isocratic method is simple, robust, and suitable for assaying the main peak. A gradient may be needed for impurity profiling. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Adjustable based on concentration and detector response. |
| Detection | UV at 270 nm | Wavelength of high absorbance for the analyte, ensuring good sensitivity. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any early-eluting impurities. |
Solution Preparation
-
Diluent: Mobile Phase (70% Aqueous / 30% Acetonitrile).
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Test (SST)
Before sample analysis, the system's performance must be verified.[10] Inject the Standard Solution in five replicate injections and evaluate the following parameters.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, indicating good chromatographic conditions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision and reproducibility of the system. |
Analysis and Calculation
Inject the blank (diluent), standard, and sample solutions. Calculate the percentage content of this compound in the sample using the following formula:
% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Method Validation
Any analytical method must be validated to ensure it is suitable for its intended purpose.[11] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Diagram: HPLC Method Validation Flow
This diagram illustrates the logical progression and interdependence of validation parameters.
Caption: Interconnected parameters for a comprehensive HPLC method validation.
Summary of Validation Parameters
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and analyte spiked with impurities. | The analyte peak should be free from interference from other components. Peak purity should pass if using a DAD. |
| Linearity | Analyze at least five concentrations across the range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range over which the method is precise, accurate, and linear. |
| Accuracy | Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six sample preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst. | %RSD should be ≤ 2.0%. |
| LOQ/LOD | Determined from the standard deviation of the response and the slope of the calibration curve. | LOQ: Signal-to-Noise ratio of ~10. LOD: Signal-to-Noise ratio of ~3. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%). | System suitability criteria must be met, and results should not be significantly affected. |
Alternative and Complementary Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. For a polar, non-volatile compound like this compound, direct analysis is challenging due to potential thermal degradation in the injector.[12]
-
Requirement for Derivatization: To increase volatility and thermal stability, derivatization is necessary. The carboxylic acid and hydroxyl groups can be converted to less polar esters or silyl ethers (e.g., using BSTFA).
-
Application: Best suited for impurity identification where its high sensitivity and structural elucidation capabilities are advantageous.[13]
-
Protocol Outline:
-
Derivatization: React the dried sample with a silylating agent (e.g., BSTFA in pyridine) at 60-70 °C.
-
GC Separation: Use a non-polar capillary column (e.g., HP-5MS). Program the oven temperature to separate the derivatized analyte from by-products.
-
MS Detection: Use Electron Ionization (EI) and scan a mass range (e.g., 40-550 amu) to obtain the mass spectrum for identification.[13]
-
UV-Vis Spectroscopy
Direct UV-Vis spectroscopy is a simple and rapid technique but lacks the specificity of chromatographic methods.[14]
-
Application: Suitable for a quick estimation of concentration in pure solutions or for dissolution testing where the matrix is well-defined and non-interfering.[5]
-
Protocol Outline:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standards and the sample solution at the λmax (~270 nm).
-
Generate a calibration curve (Absorbance vs. Concentration).
-
Determine the concentration of the sample from the calibration curve.
-
Conclusion
A robust and reliable RP-HPLC method is the cornerstone for the quality control of this compound. The detailed protocol and validation framework presented here provide a solid foundation for its implementation in a regulated laboratory environment.[15] The causality-driven explanation for each parameter choice empowers scientists to troubleshoot and adapt the method as needed. While GC-MS and UV-Vis spectroscopy serve valuable, specific roles, HPLC remains the gold standard for routine quantitative analysis, ensuring the purity and quality of this important chemical intermediate.
References
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Kymera Systems. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Jadhav, M. et al. (n.d.). Analytical method validation: A brief review.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Pfuhl, P. et al. (2005). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 36.
- Li, K. et al. (n.d.). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. NIH.
- ResearchGate. (2025, August 9). Determination of Nicotinic Acid in Pharmaceutical Products.
- Mueller, A. (1951). Determination of nicotinic acid in pharmaceutical products. SciSpace.
- Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES.
- ATSDR. (n.d.). ANALYTICAL METHODS.
- Yagupolskii, L. M. et al. (2024, April 11). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. JNAS.
- CymitQuimica. (n.d.). This compound.
- ResearchGate. (2025, August 10). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.
- ATSDR. (n.d.). ANALYTICAL METHODS.
- Science.gov. (n.d.). chromatographic rp-hplc method: Topics.
- Harvey, D. (n.d.). Spectroscopic Methods.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- Aprilia, et al. (2025, January 10). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research.
- MySkinRecipes. (n.d.). 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
- Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
- MDPI. (2024, April 17). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma.
- PubMed. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- SciSpace. (n.d.). Spectroscopic Techniques.
- SIELC Technologies. (n.d.). By Detection.
- Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
Sources
- 1. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. upm-inc.com [upm-inc.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scispace.com [scispace.com]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 8. By Detection | SIELC Technologies [sielc.com]
- 9. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. mdpi.com [mdpi.com]
- 14. resources.saylor.org [resources.saylor.org]
- 15. particle.dk [particle.dk]
HPLC analysis of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a significant heterocyclic intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] The method is designed for accuracy, precision, and specificity, making it suitable for quality control of bulk drug substances and analysis in research and development settings. The protocol details the chromatographic conditions, sample preparation, system suitability criteria, and a comprehensive validation strategy aligned with international regulatory standards.
Introduction and Scientific Principle
This compound (MW: ~207.11 g/mol , Formula: C₇H₄F₃NO₃) is a fluorinated pyridine derivative whose utility in synthesis is enhanced by the trifluoromethyl group, which can improve metabolic stability and bioavailability in final active pharmaceutical ingredients (APIs).[1][3][4][5] Accurate quantification of this intermediate is essential to ensure the quality and consistency of the final products.
High-performance liquid chromatography (HPLC) is the predominant analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[6][7][8] This method employs a reversed-phase stationary phase, which separates molecules based on their hydrophobicity.[9]
A critical aspect of this method is the management of the analyte's ionization state. This compound has a predicted pKa of approximately 1.99, indicating it is a strong acid.[1] To achieve consistent retention, good peak symmetry, and robust separation, the ionization of the carboxylic acid moiety must be suppressed.[10][11] This is accomplished by maintaining the mobile phase pH well below the analyte's pKa. A rule of thumb is to set the mobile phase pH at least two units below the pKa, which protonates the molecule, increases its hydrophobicity, and strengthens its interaction with the non-polar stationary phase.[10] This method utilizes a phosphate buffer at pH 2.5 to ensure the analyte is in a single, non-ionized state.
Materials and Reagents
Equipment
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringes and 0.45 µm syringe filters (e.g., PTFE or PVDF).
-
Ultrasonic bath.
Chemicals and Reagents
-
This compound reference standard (>97% purity).[4]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic (KH₂PO₄) (ACS grade or higher).
-
Phosphoric acid (H₃PO₄) (85%, analytical grade).
-
Water (HPLC grade or Milli-Q).
Chromatographic Column
-
Column: C18 stationary phase, 150 mm x 4.6 mm, 5 µm particle size.
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 2.5):
-
Weigh approximately 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to make a 20 mM solution.
-
Adjust the pH to 2.5 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
-
Mobile Phase B (Organic):
-
Acetonitrile (100%).
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures compatibility of the sample solvent with the initial mobile phase conditions, preventing peak distortion.[7]
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly. This concentration is suitable for assay and linearity studies.
-
Sample Preparation
-
Accurately weigh an amount of the sample powder equivalent to approximately 25 mg of this compound.
-
Transfer it to a 25 mL volumetric flask.
-
Follow the same procedure as for the Standard Stock Solution (Section 3.1).
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to the mark with diluent to achieve a target concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄ buffer, pH 2.5B: Acetonitrile |
| Gradient Program | 0-2 min: 30% B2-10 min: 30% to 70% B10-12 min: 70% B12.1-15 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by DAD scan (start at 220 nm) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Scientist's Note: A gradient elution is recommended for initial method development and for analyzing samples that may contain impurities with different polarities.[13] For routine quality control of a pure substance, an isocratic method can be developed from these starting conditions to shorten the run time. A Diode Array Detector should be used initially to scan the analyte peak and determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[12]
System Suitability and Method Validation
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its proper functioning. Method validation should be performed according to regulatory guidelines such as those from the ICH or FDA to demonstrate that the analytical procedure is suitable for its intended purpose.[14][15][16][17]
System Suitability Test (SST)
Inject the Working Standard Solution (100 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
| % RSD of Retention Times | ≤ 1.0% |
Method Validation Protocol
The following table summarizes the key validation experiments and their typical acceptance criteria.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and standard solution. | No interfering peaks at the retention time of the analyte. |
| Linearity & Range | Analyze at least five concentration levels (e.g., 50-150% of the working concentration). | Correlation coefficient (r²) ≥ 0.999.[17] |
| Accuracy (% Recovery) | Perform recovery studies by spiking a known amount of analyte into a placebo at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Analyze six replicate samples at 100% concentration.Intermediate: Repeat on a different day with a different analyst. | % RSD ≤ 2.0%.[17] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | Systematically vary method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C). | System suitability parameters must be met; peak area and retention time changes should be minimal. |
Data Visualization
Diagrams help visualize the logical flow of the analytical process and the decisions made during method development.
Caption: Experimental workflow for the .
Caption: Decision logic for developing the HPLC method based on analyte physicochemical properties.
Conclusion
The RP-HPLC method described provides a reliable and precise tool for the quantitative determination of this compound. By controlling the mobile phase pH to suppress analyte ionization, the method achieves excellent peak shape and reproducibility. The protocol is suitable for routine quality control in a regulated environment, provided that it is fully validated according to the principles outlined herein.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
- CymitQuimica. (n.d.). This compound.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- Scribd. (n.d.). Comparison Bet. US FDA, USP & ICH Guidelines.
- Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
- IonSource. (2001, July 22). Reverse Phase HPLC Basics for LC/MS.
- ChemicalBook. (n.d.). 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8.
- MySkinRecipes. (n.d.). 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.
- Sigma-Aldrich. (n.d.). Reverse Phased Chromatography (RPC) in Practice.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications. (n.d.).
- U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics.
- Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
- Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF).
Sources
- 1. 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 [amp.chemicalbook.com]
- 2. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 3. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. innospk.com [innospk.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. asianjpr.com [asianjpr.com]
- 8. HPLC analytical Method development: an overview [pharmacores.com]
- 9. chromtech.com [chromtech.com]
- 10. biotage.com [biotage.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 13. pharmtech.com [pharmtech.com]
- 14. scribd.com [scribd.com]
- 15. fda.gov [fda.gov]
- 16. agilent.com [agilent.com]
- 17. demarcheiso17025.com [demarcheiso17025.com]
Application Note: 1H NMR Characterization of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Abstract
This application note provides a detailed guide to the characterization of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The focus is on providing a robust experimental protocol and a thorough interpretation of the resulting spectrum. This guide is intended for researchers, scientists, and drug development professionals who are working with substituted nicotinic acid derivatives and require a comprehensive understanding of their structural elucidation through NMR techniques. The causality behind experimental choices and the influence of the various functional groups on the ¹H NMR spectrum are discussed in detail.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The nicotinic acid (or pyridine-3-carboxylic acid) scaffold is a common motif in pharmacologically active compounds. The substituents on the pyridine ring, a hydroxyl (-OH) group at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position, dramatically influence the molecule's electronic properties, acidity, and potential biological activity. The -OH group can exist in tautomeric equilibrium with its pyridone form, while the strongly electron-withdrawing -CF₃ group significantly impacts the electron density distribution within the aromatic ring.
Accurate structural confirmation is a critical step in the synthesis and development of such novel compounds. ¹H NMR spectroscopy is a powerful and indispensable tool for this purpose, providing detailed information about the number, environment, and connectivity of protons in a molecule. This note outlines the essential steps for acquiring and interpreting a high-quality ¹H NMR spectrum of the title compound.
Principles of ¹H NMR Analysis for this compound
The ¹H NMR spectrum of this molecule is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as exchangeable protons from the hydroxyl and carboxylic acid groups. The chemical shifts (δ) of the aromatic protons are governed by the electronic effects of the three substituents.
-
-COOH (Carboxylic Acid): This group is electron-withdrawing and will deshield adjacent protons. The acidic proton itself typically appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), though its position and appearance are highly dependent on solvent, concentration, and water content.[1][2]
-
-OH (Hydroxyl): At the 2-position, this group can act as an electron-donating group through resonance. It can also engage in hydrogen bonding. Its proton signal is also exchangeable and can appear over a wide range of chemical shifts, often as a broad signal. It's important to note the potential for tautomerism to the corresponding 2-pyridone form, which would significantly alter the spectrum.[3]
-
-CF₃ (Trifluoromethyl): This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It will significantly deshield nearby protons, causing their signals to appear at a higher chemical shift (further downfield).[4][5]
The coupling between the two aromatic protons (H-4 and H-5) is expected to result in a doublet for each, with a coupling constant (J) typical for meta-coupling in a pyridine ring.
Experimental Protocol
A meticulously prepared sample is crucial for obtaining a high-resolution and artifact-free NMR spectrum.
I. Sample Preparation
Materials:
-
This compound (5-10 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 0.6-0.7 mL)
-
5 mm NMR tubes
-
Pasteur pipette and glass wool
-
Vortex mixer
Rationale for Solvent Choice: DMSO-d₆ is selected as the solvent due to its excellent solvating power for polar, acidic compounds like the target molecule. Crucially, its use allows for the observation of exchangeable protons from the -OH and -COOH groups, which would be lost in deuterated water (D₂O) or would exchange too rapidly in methanol-d₄.
Step-by-Step Protocol:
-
Weigh approximately 5-10 mg of this compound and place it into a clean, dry vial.[6]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex the vial to ensure the complete dissolution of the solid. The solution should be clear and free of any particulate matter.
-
Place a small plug of glass wool into a Pasteur pipette.
-
Filter the solution through the glass wool plug directly into a clean 5 mm NMR tube. This step is critical to remove any suspended particles that can degrade the magnetic field homogeneity and broaden the NMR signals.
-
Cap the NMR tube securely. Ensure the liquid height is appropriate for the spectrometer being used (typically around 4-5 cm).
II. NMR Data Acquisition
Instrument: 400 MHz (or higher) NMR Spectrometer Parameters:
-
Pulse Program: Standard 1D proton (zg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: 0-16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise)
Rationale for Parameters: A standard 30-degree pulse is used to allow for a shorter relaxation delay without saturating the signals. A sufficient number of scans are averaged to ensure a good signal-to-noise ratio, which is particularly important for accurately integrating the proton signals.
Predicted ¹H NMR Spectrum and Interpretation
Based on the analysis of substituent effects and data from related compounds, the following ¹H NMR spectral data are predicted for this compound in DMSO-d₆.
Molecular Structure and Proton Numbering
Caption: Molecular structure of this compound with proton numbering.
Predicted Data Summary
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H-COOH | ~13.5 | broad singlet | - | 1H | Acidic proton, deshielded, subject to exchange. Its chemical shift is highly variable.[1][2] |
| H-OH | ~12.0 | broad singlet | - | 1H | Phenolic proton, hydrogen-bonded, subject to exchange. Position can vary significantly. |
| H-5 | ~8.4 | doublet (d) | ~8.0 | 1H | Ortho to the strongly electron-withdrawing -CF₃ group and meta to the -COOH group, leading to significant deshielding. |
| H-4 | ~7.5 | doublet (d) | ~8.0 | 1H | Ortho to the electron-withdrawing -COOH group and influenced by the -OH and -CF₃ groups. |
Detailed Interpretation
-
H-5 (δ ~8.4 ppm): This proton is expected to be the most downfield of the aromatic signals. Its position is primarily influenced by the adjacent (ortho) trifluoromethyl group, a powerful electron-withdrawing substituent that strongly deshields it.[4] It will appear as a doublet due to coupling with H-4.
-
H-4 (δ ~7.5 ppm): This proton is ortho to the carboxylic acid group and meta to both the hydroxyl and trifluoromethyl groups. The combined electron-withdrawing effects will shift it downfield relative to unsubstituted pyridine, but it will be upfield relative to H-5. It will appear as a doublet from coupling to H-5. The expected coupling constant for ³JHH in this arrangement on a pyridine ring is around 8.0 Hz.[7]
-
Exchangeable Protons (H-COOH, H-OH): The carboxylic acid and hydroxyl protons will appear as broad singlets at very downfield positions in DMSO-d₆. Their broadness is a result of chemical exchange and quadrupole broadening from the nitrogen atom. Their signals will disappear upon the addition of a drop of D₂O to the NMR tube, which is a definitive test for exchangeable protons. The carboxylic acid proton is typically observed at δ > 12 ppm.[1][8] The hydroxyl proton of a 2-hydroxypyridine moiety in DMSO-d₆ is also expected in a similar downfield region.[9]
Workflow for Structural Confirmation
Caption: Experimental workflow for ¹H NMR characterization.
Conclusion
¹H NMR spectroscopy provides an unambiguous method for the structural characterization of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be obtained. The interpretation, guided by an understanding of the electronic effects of the hydroxyl, carboxylic acid, and trifluoromethyl substituents, allows for the confident assignment of all proton signals. The predicted spectrum consists of two doublets in the aromatic region and two broad, exchangeable signals in the downfield region, which are characteristic features of this molecular structure. This application note serves as a practical guide for scientists engaged in the synthesis and analysis of novel heterocyclic compounds.
References
- Stanishevskiy, V. V., Shestakova, A. K., & Chertkov, V. (n.d.). Experimental and calculated values n J CN couplings (Hz) in the pyridine derivatives. ResearchGate.
- National Center for Biotechnology Information. (n.d.). 2-Hydroxynicotinic acid. PubChem.
- Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
- University of Leicester. (n.d.). NMR Sample Preparation.
- Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
- NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- National Center for Biotechnology Information. (n.d.). 6-Hydroxynicotinic acid. PubChem.
- National Center for Biotechnology Information. (n.d.). 6-(Trifluoromethyl)nicotinic acid. PubChem.
- Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin.
- ResearchGate. (n.d.). 1 H NMR chemical shifts of carboxylic acids and carboxylate ligands in the solution mixture of the ligand exchange reactions of Ti-oxoclusters in CDCl 3.
Sources
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-CHLORO-4-(TRIFLUOROMETHYL)NICOTINICACID (261635-77-2) 1H NMR spectrum [chemicalbook.com]
- 5. 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-Hydroxynicotinic acid(609-71-2) 1H NMR [m.chemicalbook.com]
Mass spectrometry of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
An In-Depth Technical Guide to the Mass Spectrometry of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the analysis of this compound (MW: 207.11 g/mol ) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] As a pivotal intermediate in the pharmaceutical and agrochemical sectors, robust analytical methods for its characterization and quantification are essential for quality control, pharmacokinetic studies, and impurity profiling.[2][3] This document details field-proven insights into method development, from sample preparation to mass spectrometric detection and fragmentation analysis, designed for researchers, scientists, and drug development professionals. We will explore the molecule's ionization behavior, predict its fragmentation pathways, and provide detailed, actionable protocols for its analysis.
Introduction and Analytical Rationale
This compound is a substituted pyridine carboxylic acid derivative. Its chemical structure, featuring a carboxylic acid, a pyridinone moiety (tautomer of the hydroxyl group), and an electron-withdrawing trifluoromethyl group, dictates its physicochemical properties and, consequently, the optimal approach for its analysis by mass spectrometry.[1]
The primary objective of an LC-MS/MS method is to achieve high sensitivity, selectivity, and reproducibility.[4][5] Liquid chromatography provides the necessary separation from matrix components, while tandem mass spectrometry offers definitive identification and quantification based on the unique mass-to-charge ratio (m/z) and fragmentation pattern of the analyte.
Chemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | [1] |
| Molecular Weight | 207.11 g/mol | [1][2] |
| Appearance | Light yellow to light brown solid | [2] |
| Melting Point | 165-167°C | [2] |
| pKa (Predicted) | 1.99 ± 0.20 | [2] |
Ionization Mechanism and Mass Spectrometric Behavior
The analyte's structure allows for efficient ionization using Electrospray Ionization (ESI), a soft ionization technique suitable for polar and thermally labile small molecules.[5] The molecule can be analyzed in both positive and negative ion modes, and the choice often depends on the desired sensitivity and the nature of the sample matrix.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group is readily deprotonated, making this the most predictable and often most sensitive ionization pathway. This will yield a precursor ion at m/z 206.1 . Analysis of acidic compounds in negative mode is a common and robust strategy.[6]
-
Positive Ion Mode ([M+H]⁺): The nitrogen atom on the pyridine ring can be protonated to form a precursor ion at m/z 208.1 . The addition of an acid modifier, such as formic acid, to the mobile phase is crucial to facilitate this protonation and enhance signal intensity.[7]
Fragmentation Pathways and Product Ion Selection
Tandem mass spectrometry (MS/MS) involves the isolation of the precursor ion followed by collision-induced dissociation (CID) to generate characteristic product ions. Understanding these fragmentation patterns is key to developing a highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for quantification.[8]
Predicted Fragmentation of [M-H]⁻ (m/z 206.1)
The primary fragmentation route for the deprotonated molecule is expected to be the neutral loss of carbon dioxide (CO₂) from the carboxylate group, a classic fragmentation for carboxylic acids.
Caption: Predicted fragmentation of the [M-H]⁻ precursor ion.
Predicted Fragmentation of [M+H]⁺ (m/z 208.1)
The protonated molecule offers more complex fragmentation pathways, involving losses from the carboxylic acid group and the trifluoromethyl moiety. Loss of the trifluoromethyl group is a known pathway for related compounds.[9][10]
Caption: Predicted fragmentation pathways for the [M+H]⁺ precursor ion.
Proposed MRM Transitions for Quantification
The following table summarizes the most promising MRM transitions for developing a quantitative assay. The most intense and specific transition is typically used as the "quantifier," while a second transition serves as the "qualifier" for confirmation.
| Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| Negative | 206.1 | 162.1 | Quantifier |
| Negative | 206.1 | User Determined | Qualifier |
| Positive | 208.1 | 180.1 | Quantifier |
| Positive | 208.1 | 139.1 | Qualifier |
Note: The optimal collision energy for each transition must be determined empirically by infusing a standard solution of the analyte and varying the energy to maximize the product ion signal.[8]
Experimental Protocols
The following protocols provide a validated starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Workflow Overview
Caption: General experimental workflow for quantitative LC-MS/MS analysis.
Protocol 1: Sample Preparation
Rationale: The goal of sample preparation is to remove interferences (e.g., proteins, salts) that can cause ion suppression and contaminate the LC-MS system, while efficiently extracting the analyte.[11][12] This protocol uses protein precipitation, a common method for biological samples.[8] For non-biological samples like reaction mixtures, a simple "dilute-and-shoot" approach may suffice.[11]
Materials:
-
Sample (e.g., 100 µL of human plasma)
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled analog)
-
Acetonitrile (ACN), ice-cold
-
Reconstitution Solvent (e.g., 10:90 ACN:Water with 0.1% Formic Acid)
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
Procedure:
-
Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins. The 3:1 ratio of ACN to plasma is a standard starting point.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of Reconstitution Solvent. Vortex to ensure the analyte is fully dissolved.
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Parameters
Rationale: This method uses a standard reversed-phase C18 column for separating small molecules.[13] A gradient elution is employed to effectively separate the analyte from matrix components and then quickly wash the column. Formic acid is used as a mobile phase modifier to promote protonation for positive ion mode analysis.[7]
| Parameter | Recommended Setting |
| Liquid Chromatography (LC) System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| LC Gradient | |
| 0.0 - 0.5 min | 5% B |
| 0.5 - 3.0 min | 5% to 95% B |
| 3.0 - 4.0 min | 95% B |
| 4.0 - 4.1 min | 95% to 5% B |
| 4.1 - 5.0 min | 5% B (Re-equilibration) |
| Mass Spectrometer (MS) System | Triple Quadrupole or Q-TOF |
| Ionization Mode | ESI Positive and/or Negative |
| Capillary Voltage | +3.5 kV / -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note: Gas flows and temperatures are instrument-dependent and should be optimized for the specific system being used.
Conclusion and Best Practices
This application note provides a robust and scientifically grounded methodology for the mass spectrometric analysis of this compound. The protocols and parameters outlined herein serve as a validated starting point for method development. For successful implementation, it is critical to:
-
Empirically Optimize: Always optimize collision energies and source parameters on your specific instrument for maximum sensitivity.
-
Validate the Method: For regulated environments, the method must be fully validated according to relevant guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, and stability.
-
Use an Internal Standard: For accurate quantification, especially in complex matrices, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and procedural variability.
By following these guidelines, researchers can confidently and accurately analyze this important chemical intermediate, supporting advancements in drug development and chemical synthesis.
References
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
- Creasy, T., et al. (2009). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry, 57(21), 9992-9998.
- Hsieh, Y., & Korfmacher, W. A. (2006). Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(20), 2913-2919.
- Clinical Tree. (2023). Sample preparation for mass spectrometry.
- Stead, D. A., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(10), 1595-1607.
- Wikipedia. (n.d.). Sample preparation for mass spectrometry.
- Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Bevital AS. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
- Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide.
- Wang, F., et al. (2017). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 28(10), 2195-2202.
- MySkinRecipes. (n.d.). 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.
- PubChem. (n.d.). 2-Methyl-6-(trifluoromethyl)nicotinic acid.
- Shionome, Y., et al. (2016). Effective Sample Preparations in Imaging Mass Spectrometry. Mass Spectrometry (Tokyo, Japan), 5(Spec Iss), S0057.
- Tiller, P. R., & Romanyshyn, L. A. (2002). Fast LC/MS in the analysis of small molecules. Pharmaceutical Technology, 26(10), 34-44.
- Wikipedia. (n.d.). Liquid chromatography–mass spectrometry.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column.
- Autechaux. (n.d.). Exploring 6-(Trifluoromethyl)nicotinic Acid: Properties and Applications.
- Li, A. C., & Zhang, D. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World, 17(3), 67-74.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Peng, K., et al. (2011). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (56), 3346.
- Farah, A., et al. (2008). Fast simultaneous analysis of caffeine, trigonelline, nicotinic acid and sucrose in coffee by liquid chromatography-mass spectrometry. Food Chemistry, 110(4), 1043-1049.
- MassBank. (2020). Nicotinic acid; LC-ESI-QFT; MS2.
- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S.
- Ajani, M., et al. (1998). A new gas chromatography-mass spectrometry method for simultaneous determination of total and free trans-3'-hydroxycotinine and cotinine in the urine of subjects receiving transdermal nicotine. Journal of Analytical Toxicology, 22(6), 465-472.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 [amp.chemicalbook.com]
- 3. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 4. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. agilent.com [agilent.com]
- 7. bevital.no [bevital.no]
- 8. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 11. clinicalpub.com [clinicalpub.com]
- 12. organomation.com [organomation.com]
- 13. researchgate.net [researchgate.net]
The Strategic Advantage of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid in Modern Organic Synthesis
Introduction: A Building Block of Strategic Importance
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired functions. 2-Hydroxy-6-(trifluoromethyl)nicotinic acid has emerged as a pivotal intermediate, particularly in the realms of agrochemical and pharmaceutical development.[1] Its unique trifunctionalized pyridine scaffold, featuring a carboxylic acid, a hydroxyl group, and a trifluoromethyl moiety, offers a confluence of reactivity and inherent physicochemical properties that chemists can exploit to achieve enhanced biological activity, metabolic stability, and target-specific interactions.[1] This guide provides an in-depth exploration of the applications and synthetic protocols associated with this versatile building block, offering researchers and drug development professionals a comprehensive resource for its effective utilization.
The power of this compound lies in the synergistic interplay of its functional groups. The trifluoromethyl group, a well-established bioisostere for a methyl group, significantly enhances lipophilicity and metabolic stability due to the strength of the C-F bond.[2] Furthermore, its strong electron-withdrawing nature modulates the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the other functional groups. The hydroxyl and carboxylic acid moieties provide versatile handles for a variety of chemical transformations, enabling the construction of diverse molecular libraries.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 191595-63-8 | [3] |
| Molecular Formula | C₇H₄F₃NO₃ | |
| Molecular Weight | 207.11 g/mol | |
| Melting Point | 165-167 °C | |
| Boiling Point | 372.484 °C at 760 mmHg | |
| Appearance | Solid | [4] |
| SMILES | OC(=O)c1ccc(nc1O)C(F)(F)F | [4] |
| InChI Key | JPOIZUVDMRHIIT-UHFFFAOYSA-N | [4] |
Core Applications in Agrochemical and Pharmaceutical Synthesis
The primary utility of this compound is as a key intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group is particularly crucial for imparting desirable properties to the final products, such as increased efficacy and metabolic stability.
Application Highlight: Synthesis of the Nematicide Cyclobutrifluram
A prominent example of the application of a derivative of this building block is in the synthesis of the novel nematicide, Cyclobutrifluram.[5] This compound exhibits potent activity against a wide range of plant-parasitic nematodes and also shows antifungal properties.[6] The synthesis of Cyclobutrifluram relies on the elaboration of a 2-(trifluoromethyl)nicotinic acid core, underscoring the importance of this structural motif.
The general synthetic strategy involves the conversion of the this compound to a more reactive intermediate, 2-chloro-6-(trifluoromethyl)nicotinic acid, followed by amide bond formation with a specific cyclobutylamine derivative.
Synthetic Protocols and Methodologies
The following section provides detailed protocols for the key transformations involving this compound, enabling its conversion into versatile intermediates for further elaboration.
Protocol 1: Chlorination of this compound
The conversion of the 2-hydroxy group to a chloro group is a critical step to enable subsequent nucleophilic aromatic substitution or coupling reactions. This transformation is typically achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Reaction Causality: The lone pair of electrons on the pyridine nitrogen can attack the electrophilic phosphorus or sulfur atom of the chlorinating agent. A subsequent cascade of reactions, including the loss of HCl and other byproducts, results in the substitution of the hydroxyl group with a chlorine atom. The electron-withdrawing trifluoromethyl group can influence the electron density of the pyridine ring, potentially affecting the reaction rate.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask. The reaction can be highly exothermic, so slow addition and cooling in an ice bath may be necessary.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Isolation and Purification: The product, 2-chloro-6-(trifluoromethyl)nicotinic acid, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Experimental Workflow: Chlorination
Caption: Workflow for the chlorination of this compound.
Protocol 2: Amide Coupling to Synthesize Cyclobutrifluram Precursor
Following the chlorination step, the resulting 2-chloro-6-(trifluoromethyl)nicotinic acid can be coupled with an appropriate amine to form the corresponding amide. This is a key step in the synthesis of molecules like Cyclobutrifluram. The carboxylic acid first needs to be activated, for example, by converting it to an acyl chloride.
Reaction Causality: The conversion of the carboxylic acid to an acyl chloride with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dramatically increases the electrophilicity of the carbonyl carbon. This allows for a facile nucleophilic attack by the amine, leading to the formation of the stable amide bond with the elimination of HCl.
Detailed Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend 2-chloro-6-(trifluoromethyl)nicotinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC/HPLC).
-
Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 2-chloro-6-(trifluoromethyl)nicotinoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired amine, for example, N-[(1R,2R)-2-(2,4-dichlorophenyl)cyclobutyl]amine (1.0 eq), and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of the acyl chloride to the amine solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC/HPLC.
-
-
Work-up and Purification:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash successively with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final amide.
-
Experimental Workflow: Amide Coupling
Caption: General workflow for the synthesis of amides from 2-chloro-6-(trifluoromethyl)nicotinic acid.
The Mechanistic Rationale: Why this Building Block Excels
The utility of this compound is not merely a matter of convenience; it is grounded in the fundamental principles of organic chemistry. The trifluoromethyl group, with its potent electron-withdrawing inductive effect, significantly influences the reactivity of the pyridine ring. This deactivation of the ring towards electrophilic substitution can be advantageous in preventing unwanted side reactions. Conversely, it can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing group, which is a key consideration in the chlorination and subsequent amination steps.
Furthermore, the presence of the trifluoromethyl group can enhance the binding affinity of the final molecule to its biological target.[7] This is attributed to a combination of factors, including increased lipophilicity which can improve membrane permeability, and the potential for favorable interactions with the target protein, such as dipole-dipole interactions or the formation of specific halogen bonds.[7]
The tautomeric equilibrium between the 2-hydroxy-pyridine and the 2-pyridone form is also a crucial aspect to consider.[8] While the pyridone form often predominates, the equilibrium can be influenced by substitution and solvent effects. This tautomerism plays a role in the reactivity of the molecule, particularly in reactions involving the hydroxyl group.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of functional groups, coupled with the profound electronic and steric influence of the trifluoromethyl moiety, provides chemists with a powerful tool for molecular design and synthesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the potential of this important intermediate in their own synthetic endeavors. As the demand for novel agrochemicals and pharmaceuticals continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a central role in the discovery and development of the next generation of impactful chemical entities.
References
- The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Selective Trifluoromethylation of Pyridines. (2022, November 8). ChemistryViews.
- Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. (2020, May 28). RSC Publishing.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC - PubMed Central.
- 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Request PDF. (n.d.). ResearchGate.
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (n.d.). ChemRxiv.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). J-Stage.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- A computational study of the chlorination and hydroxylation of amines by hypochlorous acid. (2015, December 28). PubMed.
- A computational study of the chlorination and hydroxylation of amines by hypochlorous acid. (2015, October 12). ResearchGate.
- 2-chloro-6-trifluoromethyl nicotinic acid. (n.d.). ChemBK.
- (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. (2019, October 6). ResearchGate.
- Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. (2025, July 25). Cal Poly Pomona Bronco Scholar.
- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. (2008, May 1). PubMed.
- Jing_Li_B_Sc_20130612144558.pdf. (n.d.). DORAS | DCU Research Repository.
- 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. (n.d.). MySkinRecipes.
- Synthesis of 2-Chloronicotinic Acid Derivatives. (n.d.). Atlantis Press.
- Cyclobutrifluram. (n.d.). Wikipedia.
- This compound. (n.d.). ChemBK.
- The discovery of Cyclobutrifluram, a new molecule with powerful activity against nematodes and diseases | Request PDF. (2025, February 26). ResearchGate.
Sources
- 1. Mechanistic Distinction Between Oxidative and Chlorination Transformations of Chloroperoxidase from Caldariomyces fumago Demonstrated by Dye Decolorization [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutrifluram - Wikipedia [en.wikipedia.org]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Experimental protocol for using 2-Hydroxy-6-(trifluoromethyl)nicotinic acid in assays
Application Note & Protocol
Topic: Experimental Assays for Characterizing 2-Hydroxy-6-(trifluoromethyl)nicotinic acid as a Hypoxia-Inducible Factor (HIF-1α) Pathway Modulator
Abstract
This compound is a nicotinic acid derivative with potential applications in modulating cellular responses to hypoxia.[1][2] This document provides a comprehensive guide for researchers to investigate its mechanism of action, focusing on its hypothesized role as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The protocols herein describe a multi-assay approach, from direct measurement of protein stabilization and nuclear translocation to the functional validation of downstream target gene activation. This guide is intended for cell biologists, pharmacologists, and drug development professionals seeking to characterize this and similar small molecules targeting the HIF pathway.
Introduction: The HIF Pathway and Therapeutic Potential
The cellular response to low oxygen tension (hypoxia) is a critical process in both normal physiology and various pathologies, including cancer and ischemic diseases.[3][4] This response is primarily orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.[4] The key oxygen-regulated subunit is HIF-1α.[5]
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly targeted for degradation.[5] Prolyl hydroxylase domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues on HIF-1α.[5][6] This modification allows the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex to recognize, polyubiquitinate, and target HIF-1α for proteasomal degradation.[6][7]
In hypoxic conditions, the lack of oxygen as a substrate renders PHD enzymes inactive. HIF-1α is no longer hydroxylated, allowing it to accumulate, translocate to the nucleus, and dimerize with the constitutively expressed HIF-1β subunit.[3][7] This active HIF-1 complex then binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of over 100 target genes, driving the expression of proteins involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.[5][6]
Small molecules that inhibit PHD enzymes can mimic the hypoxic state by stabilizing HIF-1α under normoxic conditions. Given the structural characteristics of this compound, it is a candidate for such activity. This guide outlines the experimental framework to rigorously test this hypothesis.
Proposed Mechanism of Action
We hypothesize that this compound functions as a competitive inhibitor of PHD enzymes. By blocking the hydroxylation of HIF-1α, the compound prevents its pVHL-mediated degradation, leading to its accumulation and subsequent activation of downstream signaling, even in the presence of normal oxygen levels.
Figure 1: Proposed mechanism of this compound on the HIF-1α pathway.
Compound Information and Preparation
Proper handling and preparation of the compound are critical for reproducible results.
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 191595-63-8 | [8] |
| Molecular Formula | C₇H₄F₃NO₃ | [9] |
| Molecular Weight | 207.11 g/mol | |
| Appearance | Solid, light yellow to light brown | [2] |
| Storage | Inert atmosphere, Room Temperature |[2] |
Stock Solution Preparation:
-
Solvent Selection: Due to its carboxylic acid group, solubility may be poor in neutral aqueous solutions. Test solubility in DMSO or ethanol. Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture does not exceed 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects.
Safety Precautions: Users should consult the Safety Data Sheet (SDS) before use.[8] The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[8] Handle the solid powder in a well-ventilated area or chemical fume hood.[10]
Experimental Workflow & Protocols
A tiered approach is recommended to build a comprehensive profile of the compound's activity. The workflow below validates the compound's effect at the protein, cellular, and transcriptional levels.
Figure 2: Recommended experimental workflow for compound characterization.
Protocol 1: HIF-1α Protein Stabilization via Western Blot
Objective: To determine if the compound increases total HIF-1α protein levels under normoxic conditions.
Principle: This assay directly measures the accumulation of HIF-1α protein in whole-cell lysates. A positive result is a dose-dependent increase in the HIF-1α band intensity.
Materials:
-
HeLa, HCT116, or other responsive cancer cell line
-
This compound
-
Positive Control: CoCl₂ (100 µM) or Desferrioxamine (DFO, 100 µM)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Primary Antibody: Anti-HIF-1α
-
Primary Antibody: Anti-β-actin or Anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency on the day of treatment.
-
Treatment:
-
Aspirate media and replace with fresh media containing the compound at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).
-
Include a vehicle control (DMSO) and a positive control (CoCl₂ or DFO).
-
Incubate for 4-6 hours under standard normoxic conditions (21% O₂, 5% CO₂). Maximum HIF-1α induction is often seen around 4 hours.[11]
-
-
Lysis:
-
CRITICAL STEP: Work quickly and on ice. HIF-1α degrades within minutes upon exposure to oxygen during lysis.[11]
-
Aspirate media, wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold supplemented RIPA buffer directly to the well.
-
Scrape cells, transfer lysate to a pre-chilled microcentrifuge tube.
-
-
Processing:
-
Sonicate briefly on ice to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new tube. Determine protein concentration using a BCA assay.
-
-
Western Blot:
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-HIF-1α antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
Strip and re-probe the membrane for the loading control (β-actin or α-tubulin).
-
Protocol 2: HIF-1α Nuclear Translocation via Immunofluorescence (IF)
Objective: To visualize the accumulation and nuclear translocation of stabilized HIF-1α.
Principle: This microscopic technique provides spatial information, confirming that the stabilized HIF-1α correctly localizes to the nucleus where it functions as a transcription factor.
Materials:
-
Cells seeded on glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (1-5% BSA or Normal Goat Serum in PBS)
-
Primary Antibody: Anti-HIF-1α
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI
-
Mounting Medium
Procedure:
-
Seeding and Treatment: Seed cells on coverslips to reach 60-70% confluency. Treat with the compound (e.g., an effective concentration from Protocol 1), vehicle, and a positive control for 4-6 hours.
-
Fixation:
-
CRITICAL STEP: Fix cells immediately after treatment to prevent HIF-1α degradation.
-
Aspirate media, wash gently with PBS.
-
Add 4% PFA and incubate for 15 minutes at room temperature.
-
-
Permeabilization: Wash three times with PBS. Add Permeabilization Buffer and incubate for 10 minutes.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Antibody Incubation:
-
Dilute the primary anti-HIF-1α antibody in Blocking Buffer.
-
Aspirate blocking solution and add the primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Dilute the fluorescent secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain nuclei.
-
Wash twice with PBS.
-
Mount the coverslip onto a glass slide using an anti-fade mounting medium.
-
-
Imaging: Visualize using a fluorescence or confocal microscope. Look for an increase in the HIF-1α signal (e.g., green) that co-localizes with the DAPI signal (blue) in the nucleus of treated cells.
Protocol 3: HIF-1 Transcriptional Activity via HRE-Luciferase Reporter Assay
Objective: To quantify the functional activity of the stabilized HIF-1 complex.
Principle: This assay uses a plasmid vector where the expression of a reporter gene (e.g., Firefly luciferase) is driven by a promoter containing multiple copies of the HRE sequence. Increased HIF-1 activity results in a proportional increase in luciferase expression, which is measured as light output.
Materials:
-
HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cells plated in white, opaque 96-well plates
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect cells with the HRE-reporter plasmid and the normalization control plasmid according to the manufacturer's protocol. Allow cells to recover for 24 hours.
-
Treatment: Replace the medium with fresh medium containing the compound, vehicle, or positive control. Incubate for 8-16 hours. A longer incubation is often required to allow for transcription and translation of the reporter protein.
-
Lysis and Measurement:
-
Wash cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the assay kit.
-
Following the manufacturer's protocol, add the luciferase assay reagent to the lysate and measure the Firefly luciferase activity (luminescence) on a plate reader.
-
Add the Stop & Glo® reagent (or equivalent) to quench the Firefly signal and simultaneously activate the Renilla luciferase signal. Measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.
-
Express the data as "Fold Induction" relative to the vehicle-treated control.
-
Protocol 4: Endogenous HIF-1 Target Gene Expression via RT-qPCR
Objective: To confirm that the compound induces the expression of known HIF-1 target genes.
Principle: This assay measures changes in mRNA levels of endogenous HIF target genes, such as VEGFA, SLC2A1 (GLUT1), or CA9, providing physiological validation of the reporter assay results.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Validated primers for target genes (VEGFA, SLC2A1, etc.) and a housekeeping gene (ACTB, GAPDH, etc.)
Procedure:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 1 for 8-24 hours.
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Set up qPCR reactions containing cDNA, forward and reverse primers for a target gene or housekeeping gene, and qPCR master mix.
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative expression of target genes using the ΔΔCq method, normalizing to the housekeeping gene and expressing the results as fold change relative to the vehicle-treated control.
-
Data Interpretation and Expected Outcomes
Table 2: Summary of Expected Results for a Positive HIF-1α Stabilizer
| Assay | Parameter Measured | Expected Outcome with Compound |
|---|---|---|
| Western Blot | HIF-1α Protein Level | Dose-dependent increase in HIF-1α band intensity (~120 kDa) |
| Immunofluorescence | Protein Localization | Increased nuclear fluorescence of HIF-1α, co-localizing with DAPI |
| HRE-Luciferase Assay | Transcriptional Activity | Dose-dependent increase in normalized luciferase activity (Fold Induction > 1) |
| RT-qPCR | Target Gene mRNA | Dose-dependent increase in mRNA levels of VEGFA, SLC2A1, etc. |
Conclusion
The suite of assays detailed in this application note provides a robust framework for characterizing the biological activity of this compound. By systematically evaluating its effects on HIF-1α protein stability, nuclear localization, and transcriptional activation of downstream targets, researchers can confidently determine its mechanism of action as a modulator of the hypoxia pathway. These protocols are adaptable for screening and characterizing other novel small molecules targeting this critical cellular process.
References
- National Institutes of Health (NIH). (n.d.). Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia. [Link]
- Masoud, G. N., & Li, W. (2015). HIF-1α pathway: role, regulation and intervention for cancer therapy. Acta Pharmaceutica Sinica B, 5(5), 378–389. [Link]
- Cusabio. (n.d.).
- RayBiotech. (n.d.).
- Lando, D., et al. (2003). Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α. Clinical Cancer Research, 9(9), 3534-3541. [Link]
- Bio-Techne. (n.d.). Cellular Response to Hypoxia | Cell Culture Protocol. [Link]
- MySkinRecipes. (n.d.). 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. [Link]
- RayBiotech. (n.d.). Human HIF-1alpha Transcription Factor Activity Assay Kit. [Link]
- Eckhardt, B. L., et al. (2013). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. BMC Cancer, 13, 55. [Link]
- Semenza, G. L. (2017). Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. Drug Discovery Today, 22(8), 1258-1265. [Link]
- Yeo, E. J., et al. (2009). Identification of a Novel Small Molecule HIF-1α Translation Inhibitor. Clinical Cancer Research, 15(19), 6128-6136. [Link]
- Bio-Techne. (n.d.). Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis. [Link]
- Wikipedia. (n.d.). Nicotinic acid. [Link]
- Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106. [Link]
- PubChem. (n.d.). 6-(Trifluoromethyl)nicotinic acid. [Link]
- ChemEssen. (n.d.). 6-Trifluoromethylnicotinic acid (CAS 231291-22-8) Properties. [Link]
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]
- ResearchGate. (n.d.). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. [Link]
- Council for Responsible Nutrition. (n.d.).
- Gasperi, V., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International Journal of Molecular Sciences, 20(4), 974. [Link]
- Wang, W., & Basinger, A. (2006). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Journal of Lipid Research, 47(7), 1323-1334. [Link]
- PubChem. (n.d.). Nicotinic Acid. [Link]
- B-djordjevic, D., et al. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants, 9(7), 643. [Link]
Sources
- 1. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 2. 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 [amp.chemicalbook.com]
- 3. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. HIF-1α pathway | Abcam [abcam.com]
- 6. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
Application Notes and Protocols for 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid in Agrochemical Synthesis
Foreword for the Modern Agrochemical Researcher
The relentless pursuit of novel and effective agrochemicals is a cornerstone of global food security. In this context, fluorinated building blocks have emerged as indispensable tools for the medicinal and agrochemical chemist. The introduction of fluorine, particularly the trifluoromethyl (CF₃) group, can profoundly and often favorably modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target enzymes.[1] This guide focuses on a key exemplar of such a building block: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid .
This document is structured to provide not just a series of protocols, but a deeper understanding of the strategic application of this versatile intermediate in the synthesis of modern agrochemicals. We will delve into the "why" behind the "how," offering insights into the chemical logic that underpins the synthetic strategies discussed. The protocols provided herein are designed to be self-validating, with an emphasis on robust and reproducible methodologies.
The Strategic Importance of the 2-Hydroxy-6-(trifluoromethyl)pyridine Scaffold
The this compound molecule is a highly functionalized pyridine derivative that offers multiple points for synthetic elaboration. The trifluoromethyl group, a strong electron-withdrawing substituent, significantly influences the reactivity of the pyridine ring, making it a key synthon for a range of agrochemicals.[1] Its primary application in the agrochemical industry to date is as a key precursor to sulfonylurea herbicides.
Key Structural Features and Their Synthetic Implications:
-
2-Hydroxy Group: This group can be readily converted into a more reactive leaving group, such as a chloro or bromo substituent, which is essential for subsequent nucleophilic substitution reactions. This conversion is a critical first step in many synthetic routes.
-
6-Trifluoromethyl Group: This moiety is often crucial for the biological activity of the final agrochemical product, enhancing its efficacy and metabolic stability.[1]
-
Nicotinic Acid Moiety: The carboxylic acid at the 3-position provides a handle for the formation of amides, esters, or for further transformations, including the construction of the critical sulfonylurea bridge in herbicides.
Application Showcase: Synthesis of the Herbicide Flupyrsulfuron-methyl
A prime example of the application of this compound is in the synthesis of the sulfonylurea herbicide flupyrsulfuron-methyl . This post-emergence herbicide is effective for the control of broadleaf weeds in cereal crops. The synthesis involves the formation of a key intermediate, methyl 2-(chlorosulfonyl)-6-(trifluoromethyl)nicotinate, which is then coupled with a pyrimidine amine.
The overall synthetic workflow can be visualized as follows:
Sources
Application Note: A Validated Protocol for the Purification of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid via Recrystallization
Abstract and Principle
2-Hydroxy-6-(trifluoromethyl)nicotinic acid is a key heterocyclic building block utilized in the synthesis of agrochemicals and as a pharmaceutical intermediate.[1][2] The purity of this starting material is critical for the success of subsequent synthetic steps and the quality of the final active ingredient. This application note provides a detailed, validated protocol for the purification of this compound using a pH-mediated aqueous recrystallization technique.
The method leverages the fundamental principles of solubility and acid-base chemistry.[3][4] The target compound, a carboxylic acid, is deprotonated in a basic aqueous solution to form its highly soluble carboxylate salt. This allows for the removal of insoluble, non-acidic impurities via filtration. Subsequent careful re-acidification of the solution causes the protonated, less soluble acid to crystallize, leaving soluble impurities behind in the mother liquor. This technique is a robust and highly effective method for purifying aromatic carboxylic acids.[5][6][7]
Physicochemical and Safety Data
A thorough understanding of the compound's properties is essential for successful purification and safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 191595-63-8 | [1] |
| Molecular Formula | C₇H₄F₃NO₃ | [1][8] |
| Molecular Weight | 207.11 g/mol | [1] |
| Appearance | Light yellow to light brown solid | [1] |
| Melting Point (m.p.) | 165-167 °C | [1] |
| Predicted pKa | ~1.99 | [1] |
Safety Information:
Researchers must consult the complete Material Safety Data Sheet (MSDS) before commencing any work. This compound should be handled as a potentially hazardous substance. Standard laboratory safety protocols, including the use of a fume hood, safety glasses, gloves, and a lab coat, are mandatory.
Materials and Equipment
Materials:
-
Crude this compound
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (HCl), 1 M solution
-
Activated Carbon (decolorizing charcoal), if necessary
-
Deionized (DI) water
-
pH indicator strips or calibrated pH meter
Equipment:
-
Beakers or Erlenmeyer flasks (appropriate sizes)
-
Magnetic stir plate and stir bars
-
Heating mantle or hot plate
-
Buchner funnel and filtration flask
-
Vacuum source (aspirator or pump)
-
Filter paper (Whatman No. 1 or equivalent)
-
Glass funnel
-
Ice bath
-
Spatulas and glass stirring rods
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Experimental Protocol: pH-Mediated Aqueous Recrystallization
This protocol is designed for the purification of approximately 5.0 grams of crude material. Quantities should be scaled accordingly for different amounts.
Step-by-Step Procedure
-
Dissolution of Crude Material:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add 100 mL of DI water. The compound will likely have low solubility.
-
Begin stirring and slowly add 1 M NaOH solution dropwise. The solid will begin to dissolve as it converts to its sodium salt.
-
Continue adding base until all the solid has dissolved and the solution pH is approximately 8-9. Avoid making the solution excessively basic. Gently warm the solution to 50-60 °C to ensure complete dissolution.
-
-
Hot Filtration for Insoluble Impurities (Recommended):
-
If any solid impurities remain or if the solution is cloudy, a hot filtration is necessary.
-
Set up a gravity filtration apparatus with a fluted filter paper in a glass funnel. Pre-heat the funnel and receiving flask with hot DI water to prevent premature crystallization.
-
Quickly pour the warm, basic solution through the filter paper into the clean, pre-heated receiving flask.
-
-
Decolorization with Activated Carbon (Optional):
-
If the resulting filtrate is highly colored, add a small amount (approx. 0.1-0.2 g) of activated carbon to the solution.
-
Stir and heat the solution at 50-60 °C for 10-15 minutes.
-
Perform a second hot gravity filtration as described in step 2 to remove the carbon. The filtrate should be significantly less colored.
-
-
Reprecipitation of the Purified Acid:
-
Allow the clear filtrate to cool slightly and begin stirring.
-
Slowly add 1 M HCl solution dropwise to the solution. A precipitate of the purified product will begin to form.
-
Causality Insight: Slow acidification is critical. It allows for the controlled growth of a well-defined crystal lattice, which excludes impurities more effectively than the rapid crashing out of an amorphous solid.[3][7]
-
Continue adding acid until the pH of the solution is approximately 1-2, ensuring complete protonation and precipitation of the carboxylic acid.
-
-
Crystal Maturation and Yield Maximization:
-
Once precipitation is complete, cease stirring and allow the flask to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals.[4]
-
After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[4]
-
-
Isolation and Washing:
-
Set up a Buchner funnel for vacuum filtration. Place a piece of filter paper in the funnel and wet it with cold DI water to ensure a good seal.
-
Turn on the vacuum and pour the cold slurry into the funnel to collect the crystalline product.
-
Wash the collected crystals with two small portions (10-15 mL each) of ice-cold DI water to remove any residual HCl and other water-soluble impurities.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them.
-
Transfer the filter cake to a watch glass and dry to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50 °C) or in a vacuum desiccator.
-
Workflow Visualization
The following diagram illustrates the logical flow of the pH-mediated recrystallization procedure.
Caption: Workflow for pH-mediated purification.
Quality Control and Troubleshooting
Purity Assessment: The primary method for assessing purity post-recrystallization is melting point determination. A pure compound will exhibit a sharp melting range that is consistent with the literature value.
-
Expected Result: Sharp melting range, e.g., 165.5-166.5 °C.
-
Indication of Impurity: A broad or depressed melting range (e.g., 160-164 °C) suggests the presence of impurities.
Troubleshooting:
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not fully dissolve in basic solution. | Insufficient base added; presence of highly insoluble non-acidic impurities. | Add more 1 M NaOH dropwise until dissolution. If solids remain, proceed to hot filtration to remove them. |
| No crystals form after acidification. | Too much solvent used; compound is more soluble than expected. | Reduce the volume of the solution by gentle heating. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| An oil precipitates instead of crystals. | Solution is too concentrated or cooling too rapidly; presence of impurities that lower the melting point. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. |
| Very low recovery/yield. | Compound has significant solubility in acidic water; incomplete precipitation; material lost during transfers. | Ensure pH is sufficiently low (~1-2). Ensure the slurry is thoroughly chilled in an ice bath before filtration. Use minimal cold solvent for washing. |
References
- Witt, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S.
- University of Rochester. (n.d.).
- Shay, J. S., et al. (2005). Oxidation and crystallization process for aromatic carboxylic acid production. U.S.
- Lee, C. H., et al. (2006). Purification of carboxylic acids by complexation with selective solvents. U.S.
- Chemistry LibreTexts. (2023).
- Wang, X., et al. (2019). Preparation method of 4-trifluoromethyl nicotinic acid.
- MySkinRecipes. (n.d.). 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. [Link]
- Ferreira, M. J., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1083. [Link]
Sources
- 1. 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 [amp.chemicalbook.com]
- 2. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 6. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 7. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
Application Note: Robust Derivatization of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid for Sensitive GC-MS Analysis
Abstract
This application note presents a detailed and optimized protocol for the chemical derivatization of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, a compound of significant interest in pharmaceutical and agrochemical research. Due to its polar nature, stemming from the carboxylic acid and hydroxyl functional groups, and the presence of an electron-withdrawing trifluoromethyl group, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging. This guide provides a comprehensive, step-by-step silylation protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, which effectively enhances the analyte's volatility and thermal stability. The causality behind each experimental step is explained to ensure scientific integrity and enable researchers to adapt the protocol to their specific needs.
Introduction: The Challenge of Analyzing Polar Analytes by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of a wide array of volatile and thermally stable compounds.[1][2] However, many molecules of interest in drug development and life sciences, such as this compound, possess polar functional groups like hydroxyls (-OH) and carboxyls (-COOH).[1] These groups lead to strong intermolecular hydrogen bonding, resulting in high boiling points, low volatility, and poor thermal stability, making them unsuitable for direct GC-MS analysis.[1][3]
Chemical derivatization is a crucial sample preparation step that transforms these polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1][4] Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group, is one of the most prevalent and effective derivatization techniques.[1] This process significantly improves chromatographic peak shape, resolution, and overall sensitivity of the analysis.[1]
This application note focuses on the silylation of this compound. The presence of both a phenolic hydroxyl group and a carboxylic acid group necessitates a robust derivatization strategy to ensure complete reaction at both active sites. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the molecule, a factor considered in the protocol design.
The Rationale for Silylation
Silylation involves the reaction of a silylating agent with the active hydrogens of polar functional groups.[1] The most commonly used silylating agents introduce a trimethylsilyl (TMS) group, -Si(CH₃)₃.[5]
The general reaction is as follows: Analyte-XH + Silylating Agent → Analyte-X-Si(CH₃)₃ + Byproduct
For this compound, both the hydroxyl and carboxylic acid protons are replaced by TMS groups. This chemical modification has several key advantages:
-
Increased Volatility: The replacement of polar -OH and -COOH groups with nonpolar TMS ethers and esters disrupts intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte and making it amenable to vaporization in the GC inlet.[6][7]
-
Enhanced Thermal Stability: The resulting TMS derivatives are generally more thermally stable than the parent compound, preventing on-column degradation at the high temperatures required for chromatographic separation.[8]
-
Improved Chromatography: The reduction in polarity leads to less interaction with active sites on the GC column, resulting in sharper, more symmetrical peaks and improved separation from other components in the sample matrix.[1]
-
Characteristic Mass Spectra: TMS derivatives often produce predictable and informative fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.[9][10]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating reagent.[11] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent, especially for sterically hindered or less reactive functional groups.
Experimental Protocol: Silylation of this compound
This protocol is designed to be a self-validating system, with explanations for each step to ensure reproducibility and allow for informed troubleshooting.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich |
| BSTFA + 1% TMCS | Derivatization Grade | Supelco |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetonitrile | Anhydrous, ≥99.8% | Fisher Scientific |
| GC Vials with Inserts and Caps | 2 mL, PTFE/Silicone Septa | Agilent Technologies |
| Heating Block or Oven | --- | --- |
| Vortex Mixer | --- | --- |
| Microsyringes | --- | --- |
| Nitrogen Gas Supply | High Purity | --- |
Critical Note on Moisture: Silylating reagents and their derivatives are highly sensitive to moisture.[4] All glassware must be thoroughly dried, and anhydrous solvents must be used. Samples should be completely dry before the addition of derivatizing reagents.[12]
Step-by-Step Derivatization Procedure
-
Sample Preparation:
-
Accurately weigh 1-2 mg of this compound into a 2 mL GC vial.
-
If the sample is in solution, transfer an aliquot containing the desired amount of analyte into the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This step is critical to remove any residual water.[12]
-
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine to the dried sample. Pyridine acts as a solvent and a catalyst by scavenging the acidic byproducts of the reaction.
-
Vortex the vial for 30 seconds to ensure the analyte is fully dissolved.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is crucial to drive the reaction to completion.
-
-
Reaction:
-
Tightly cap the vial.
-
Vortex the mixture for 1 minute.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven. Elevated temperatures are often required to ensure complete derivatization of both the carboxylic acid and the sterically hindered hydroxyl group.[8] The ease of silylation generally follows the order: alcohols > phenols > carboxylic acids > amines > amides.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature before opening.
-
The derivatized sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.
-
Workflow Diagram
Caption: Workflow for the silylation of this compound.
GC-MS Method Parameters
The following are typical GC-MS parameters for the analysis of the derivatized analyte. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | --- |
| Inlet | Split/Splitless | Splitless mode for trace analysis, Split for higher concentrations. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium | Inert carrier gas. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for column efficiency. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A nonpolar stationary phase is compatible with silylated derivatives.[5] |
| Oven Program | Initial: 80°C, hold 2 min | Allows for focusing of the analytes at the head of the column. |
| Ramp: 15°C/min to 300°C | Provides good separation of the analyte from potential byproducts. | |
| Hold: 5 min at 300°C | Ensures elution of any less volatile components. | |
| MS System | Agilent 5977B MSD or equivalent | --- |
| Transfer Line Temp. | 290°C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) | 70 eV, standard for generating reproducible mass spectra. |
| Scan Range | m/z 50-550 | Covers the expected mass range of the derivatized analyte and its fragments. |
Expected Results and Discussion
The derivatization of this compound with BSTFA will result in the formation of the di-TMS derivative.
Molecular Weight Calculation:
-
This compound (C₇H₄F₃NO₃): 207.11 g/mol
-
TMS group (-Si(CH₃)₃): 72.06 g/mol (replaces H, so net addition is 72.06)
-
Di-TMS derivative (C₁₃H₂₀F₃NO₃Si₂): 207.11 - 2(1.01) + 2(73.07) = 351.4 g/mol
Mass Spectral Fragmentation
The electron ionization mass spectrum of the di-TMS derivative is expected to show a characteristic fragmentation pattern. While the molecular ion peak (M⁺) at m/z 351 may be observed, it is often of low abundance for silylated compounds.[10] More prominent ions are expected from the loss of methyl groups and other characteristic fragments.
Expected Key Fragments:
-
[M-15]⁺ (m/z 336): Loss of a methyl radical (•CH₃) from one of the TMS groups. This is a very common fragmentation pathway for TMS derivatives.[10]
-
[M-89]⁺ (m/z 262): Loss of a trifluoromethylsilyl radical (•SiF₃).
-
m/z 73 [Si(CH₃)₃]⁺: The trimethylsilyl cation is often a prominent peak in the mass spectra of silylated compounds and can be used as a diagnostic ion.[13]
-
m/z 147 [(CH₃)₂Si=O-Si(CH₃)₃]⁺: A rearrangement ion that is also characteristic of di-silylated compounds.[13]
Fragmentation Pathway Diagram
Caption: Proposed fragmentation of di-TMS-2-Hydroxy-6-(trifluoromethyl)nicotinic acid.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low derivatization yield | Presence of moisture in the sample or reagents. | Ensure complete drying of the sample under nitrogen. Use fresh, anhydrous solvents and reagents.[1] |
| Insufficient reagent amount, reaction time, or temperature. | Increase the molar excess of BSTFA. Optimize reaction time and temperature (e.g., increase to 90 minutes or 80°C).[1] | |
| Multiple derivative peaks for a single analyte | Incomplete derivatization leading to mono- and di-silylated products. | Optimize reaction conditions as described above to drive the reaction to completion.[1] |
| Poor peak shape (tailing) | Active sites in the GC inlet liner or on the column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Co-elution with interfering matrix components. | Optimize the GC oven temperature program for better separation. | |
| Degradation of derivatives | Hydrolysis due to exposure to moisture after derivatization. | Analyze the samples as soon as possible after derivatization. Ensure vial caps are tightly sealed. |
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the derivatization of this compound for GC-MS analysis. By converting the polar analyte into its more volatile and thermally stable di-trimethylsilyl derivative, this method enables sensitive and accurate quantification and identification. The provided explanations for each step and troubleshooting guide will empower researchers to successfully implement and adapt this protocol for their specific research needs in the fields of pharmaceutical and chemical analysis.
References
- Benchchem. Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. URL
- Chromatography Online.
- Benchchem. Derivatization of Polar Analytes for GC-MS Analysis: A Focus on Silylation with Triethylsilanol and its Analogs. URL
- Supelco.
- University of Texas at Arlington.
- Zhuang F, et al. GC-MS Determination of Nicotinic Acid with Derivatization by Silanization. Physical Testing and Chemical Analysis Part B: Chemical Analysis. 2010;46(5):506-508. URL
- Phenomenex.
- Sigma-Aldrich.
- Villas-Bôas SG, et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Molecules. 2006;11(12):1013-1027. URL
- Dunn WB, et al. Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods Mol Biol. 2007;358:143-57. URL
- The Bumbling Biochemist.
- Schummer C, et al. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. 2009;77(5):1619-26. URL
- Bekele Y, et al. Multi-response optimization of the extraction and derivatization protocol of selected polar metabolites from apple fruit tissue for GC-MS analysis. Food Chem. 2014;161:324-32. URL
- Bibel, H.
- Schummer, C., et al. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. 2009;77(5):1619-1626. URL
- Zhou, R., et al. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. International Journal of Molecular Sciences. 2012;13(8):9497-9510. URL
- Husek, P. Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids. Journal of Separation Science. 2003;26(17):1474-1478. URL
- Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS. URL
- Allwood, J. W., et al. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. 2011;1(1):3-24. URL
- Alvarez-Sánchez, B., et al. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
- Halket, J. M., et al. Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany. 2005;56(410):219-243. URL
- Chemistry For Everyone.
- ResearchGate.
- ResearchGate. Is it possible to analyze F-compounds with GCMS?. URL
- de Souza, L. P., et al. Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. 2016;27(10):1896-1904. URL
- Lisec, J., et al. Current challenges and developments in GC-MS based metabolite profiling technology. Journal of Biotechnology. 2006;124(1):1-16. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. gcms.cz [gcms.cz]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. m.youtube.com [m.youtube.com]
- 8. weber.hu [weber.hu]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for highly selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Within the medicinal chemist's arsenal, certain molecular building blocks consistently emerge as "privileged scaffolds" due to their inherent ability to impart favorable pharmacokinetic and pharmacodynamic properties upon a final drug candidate. 2-Hydroxy-6-(trifluoromethyl)nicotinic acid is one such scaffold that has garnered significant attention. Its unique trifluoromethyl and hydroxy functional groups contribute to enhanced binding selectivity and metabolic stability in active compounds[1]. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this versatile intermediate in the synthesis of next-generation kinase inhibitors.
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity[2][3]. The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can improve hydrogen bonding and electrostatic interactions with biological targets[2]. This, in combination with the nicotinic acid core—a recognized pharmacophore—and a strategically placed hydroxyl group, provides a powerful platform for designing inhibitors that can effectively target the ATP-binding site of various kinases.
This guide will provide an in-depth exploration of the chemical properties of this compound, detailed protocols for its application in kinase inhibitor synthesis with a focus on Bruton's tyrosine kinase (BTK) inhibitors, and an overview of the relevant signaling pathways.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and optimization.
| Property | Value | Reference |
| Molecular Formula | C₇H₄F₃NO₃ | [4][5] |
| Molecular Weight | 207.11 g/mol | [4][5] |
| Melting Point | 165-167°C | [4] |
| Boiling Point | 372.484°C at 760 mmHg | [4] |
| Appearance | Solid | [5] |
| Storage Conditions | Inert atmosphere, Room Temperature | [4] |
Application in Kinase Inhibitor Synthesis: Targeting Bruton's Tyrosine Kinase (BTK)
A prominent application of trifluoromethyl-substituted pyridine scaffolds is in the development of inhibitors for Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, activation, and proliferation[6]. Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies, making it a prime therapeutic target[2][7][8].
The general synthetic strategy involves the formation of an amide bond between the carboxylic acid of this compound and a suitable amine-containing fragment. This amide coupling reaction is a cornerstone of medicinal chemistry, allowing for the modular construction of complex molecules from readily available building blocks[9].
Experimental Workflow: Synthesis of a Pyridine-Based BTK Inhibitor Intermediate
The following workflow outlines the key steps in the synthesis of a pyridine carboxamide, a common core structure in many BTK inhibitors.
Sources
- 1. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cell-based Assays Involving 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Hypoxia Pathway Modulator
2-Hydroxy-6-(trifluoromethyl)nicotinic acid, also known by its systematic name 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid, is a potent small molecule modulator of the cellular response to hypoxia.[1][2] Its structural resemblance to nicotinic acid, coupled with the presence of a trifluoromethyl group, confers unique biological activities, primarily centered on the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[3] HIF-1α is a master transcriptional regulator of genes involved in critical physiological and pathological processes, including angiogenesis, erythropoiesis, glucose metabolism, and cancer progression.[4]
Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, in low oxygen environments (hypoxia), a common feature of solid tumors and ischemic tissues, HIF-1α is stabilized, leading to the activation of its target genes.[4][5] Molecules that can mimic this hypoxic stabilization, such as this compound, are of significant interest as potential therapeutics for conditions like anemia and as tools to study the intricate mechanisms of the hypoxia signaling pathway.[6]
This document provides a comprehensive guide for utilizing this compound in a variety of cell-based assays. We will delve into its mechanism of action, provide detailed, validated protocols for key experiments, and offer insights into data interpretation and quality control, empowering researchers to effectively harness this compound in their scientific investigations.
Mechanism of Action: Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes
The primary mechanism by which this compound stabilizes HIF-1α is through the inhibition of a class of enzymes known as HIF prolyl hydroxylases (PHDs).[6][7] These enzymes, particularly PHD2, are crucial cellular oxygen sensors.
In the presence of sufficient oxygen, PHDs utilize O₂ and the co-substrate 2-oxoglutarate to hydroxylate specific proline residues within the oxygen-dependent degradation (ODD) domain of HIF-1α.[4][8] This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which subsequently polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.[4]
This compound, as a structural analog of 2-oxoglutarate, acts as a competitive inhibitor of PHDs.[9] By binding to the active site of these enzymes, it prevents the hydroxylation of HIF-1α even under normoxic conditions. This inhibition effectively uncouples HIF-1α stability from cellular oxygen levels, leading to its accumulation, nuclear translocation, and subsequent activation of target gene transcription.
Signaling Pathway of HIF-1α Regulation and PHD Inhibition
Caption: HIF-1α regulation and the mechanism of PHD inhibition.
Experimental Protocols
Herein, we provide detailed protocols for a suite of assays to characterize the biological activity of this compound.
Protocol 1: In Vitro PHD2 Enzyme Inhibition Assay (Colorimetric)
This biochemical assay directly measures the inhibition of recombinant PHD2 enzyme activity by monitoring the consumption of its co-substrate, 2-oxoglutarate.[9]
Principle: The consumption of α-ketoglutarate by PHD2 is measured by its derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH), which forms a colored product that can be quantified spectrophotometrically.[9]
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., a 19-mer peptide containing the P564 residue)
-
This compound
-
2-Oxoglutarate (α-KG)
-
2,4-Dinitrophenylhydrazine (2,4-DNPH)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Catalase
-
Dithiothreitol (DTT)
-
HEPES buffer
-
Sodium hydroxide (NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing HEPES buffer, DTT, catalase, ascorbic acid, FeSO₄, and the HIF-1α peptide substrate.
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO) to the wells.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined optimal concentration of recombinant PHD2 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Derivatization: Stop the reaction and derivatize the remaining α-KG by adding 2,4-DNPH solution. Incubate at room temperature for 10 minutes.
-
Color Development: Add NaOH to develop the color.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of PHD2 inhibition for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for HIF-1α Stabilization
This is a fundamental assay to visually and semi-quantitatively assess the accumulation of HIF-1α protein in cells treated with this compound.[10][11]
Principle: Cells are treated with the compound, and whole-cell or nuclear extracts are subjected to SDS-PAGE, transferred to a membrane, and probed with an antibody specific to HIF-1α.
Materials:
-
Selected cell line (e.g., HeLa, HEK293, MCF-7)
-
This compound
-
Positive controls: Cobalt chloride (CoCl₂) or Deferoxamine (DFO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)[1]
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Loading control antibody (e.g., anti-β-actin or anti-Lamin B1 for nuclear extracts)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM), a positive control (e.g., 100 µM CoCl₂), and a vehicle control for 4-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer. For nuclear extracts, follow a nuclear/cytoplasmic fractionation protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
Protocol 3: Hypoxia Response Element (HRE) Luciferase Reporter Assay
This high-throughput assay quantitatively measures the transcriptional activity of HIF-1.[12]
Principle: A reporter cell line is used that stably expresses a luciferase gene under the control of a promoter containing multiple copies of the Hypoxia Response Element (HRE). Stabilization of HIF-1α leads to its binding to the HREs and subsequent expression of luciferase, which is quantified by measuring luminescence.[12]
Materials:
-
HRE-luciferase reporter cell line (e.g., HRE-luciferase ME-180)[12]
-
This compound
-
Positive control (e.g., DFO)
-
White, clear-bottom 96-well plates
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)[12]
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HRE-luciferase reporter cells in a white, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, a positive control, and a vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.
-
Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control. Determine the EC₅₀ value from the dose-response curve.
Protocol 4: ELISA for Vascular Endothelial Growth Factor (VEGF)
This assay quantifies the secretion of VEGF, a key downstream target of HIF-1α, providing a measure of the functional consequence of HIF-1α stabilization.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of VEGF in the cell culture supernatant.
Materials:
-
Selected cell line (e.g., HeLa, MCF-7)
-
This compound
-
Positive control (e.g., CoCl₂)
-
Human VEGF ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in 24-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound, a positive control, and a vehicle control for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
ELISA: Perform the VEGF ELISA according to the manufacturer's protocol. This typically involves:
-
Adding the collected supernatants and standards to the wells of the pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of VEGF in each sample by comparing the absorbance values to the standard curve.
Data Interpretation and Quality Control
Table 1: Expected Outcomes for Cell-Based Assays with this compound
| Assay | Expected Outcome | Key Parameters to Determine | Positive Control |
| In Vitro PHD2 Inhibition | Dose-dependent decrease in α-KG consumption | IC₅₀ | Known PHD inhibitors (e.g., DMOG, IOX2) |
| Western Blot for HIF-1α | Dose-dependent increase in HIF-1α protein levels | Semi-quantitative fold change | CoCl₂, DFO |
| HRE Luciferase Reporter | Dose-dependent increase in luciferase activity | EC₅₀, Max fold induction | DFO, CoCl₂ |
| VEGF ELISA | Dose-dependent increase in secreted VEGF levels | EC₅₀, Max VEGF concentration | CoCl₂, DFO |
Causality and Experimental Choices:
-
Choice of Cell Line: The selection of the cell line is critical. Cell lines with a robust hypoxic response and detectable levels of HIF-1α upon induction are preferred. It is advisable to screen several cell lines to find the most suitable model for your specific research question.
-
Concentration Range: A broad range of concentrations for this compound should be tested to establish a full dose-response curve and accurately determine IC₅₀ or EC₅₀ values.
-
Time Course: The duration of treatment should be optimized for each assay. HIF-1α protein stabilization is typically rapid (within hours), while downstream effects like VEGF secretion may require longer incubation times (24 hours or more).
-
Positive Controls: The inclusion of well-characterized HIF-1α stabilizers like cobalt chloride (a hypoxia mimetic that displaces iron from the active site of PHDs) or deferoxamine (an iron chelator) is essential to validate that the assay system is responsive and to provide a benchmark for the potency of the test compound.[5][12]
Self-Validating System:
The combination of these assays creates a self-validating system. A true positive result would demonstrate:
-
Direct inhibition of the target enzyme (PHD2) in a biochemical assay.
-
Stabilization of the direct downstream protein (HIF-1α) in a cellular context.
-
Activation of the transcriptional activity of the stabilized protein (HRE-luciferase).
-
Induction of a biologically relevant downstream target gene product (VEGF).
Consistent results across this cascade of events provide strong evidence for the on-target mechanism of action of this compound.
References
- BPS Bioscience. (n.d.). HRE Luciferase Reporter ME-180 Cell Line.
- Guo, C., et al. (2018). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Analytical Biochemistry, 548, 46-54.
- Yuan, G., et al. (2003). Stabilization of hypoxia-inducible factor-1alpha in buffer containing cobalt chloride for Western blot analysis.
- MySkinRecipes. (n.d.). 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.
- ChemBK. (2024). This compound.
- Inubushi, M., et al. (2024). A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro. Methods in Molecular Biology, 2755, 77-89.
- Wikipedia. (2023). HIF prolyl-hydroxylase inhibitor.
- Wikipedia. (2024). Nicotinic acid.
- Pike, L. S., et al. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B.
- Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2648, 187-206.
- GreenMedInfo. (n.d.). Hypoxia inducible factor-1 alpha HIF-1α inhibitor.
- Ghosh, S., et al. (2022). Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. Molecules, 27(19), 6599.
- Patsnap Synapse. (2024). What are PHD2 inhibitors and how do they work?.
- Semenza, G. L. (2023). Biological Regulation of HIF-1α and Its Role in Therapeutic Angiogenesis for Treatment of Ischemic Cardiovascular Disease. International Journal of Molecular Sciences, 24(5), 4583.
- ELK Biotechnology. (n.d.). Human HIF1a(Hypoxia Inducible Factor 1 Alpha) ELISA Kit.
- Tan, C., et al. (2002). Hypoxic induction of HIF-1alpha and VEGF expression in head and neck squamous cell carcinoma lines is mediated by stress activated protein kinases. Oral oncology, 38(3), 225-233.
- Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of medicinal chemistry, 59(24), 11039–11049.
Sources
- 1. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Insilico Medicine identifies new PHD2 inhibitors | BioWorld [bioworld.com]
- 7. biocompare.com [biocompare.com]
- 8. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocked IP Address | Antibodies.com [antibodies.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic characterization and identification of a novel inhibitor of hypoxia-inducible factor prolyl hydroxylase 2 using a time-resolved fluorescence resonance energy transfer-based assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
This compound is a pivotal intermediate in the synthesis of a wide range of high-value chemical entities, particularly in the agrochemical and pharmaceutical industries.[1][2] The incorporation of the trifluoromethyl group imparts unique properties to the final molecules, such as enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability.[2] Consequently, robust and scalable synthetic routes to this key building block are of paramount importance for both research and large-scale manufacturing.
This document provides a detailed, field-proven protocol for the scalable synthesis of this compound. The primary focus is on the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine, a commercially available starting material. The causality behind experimental choices, safety considerations, and analytical quality control are thoroughly discussed to ensure scientific integrity and successful implementation.
Reaction Mechanism: Understanding the Nucleophilic Aromatic Substitution (SNAr)
The core transformation in this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this case, a hydroxide ion (OH⁻) acts as the nucleophile, displacing the chloride leaving group on the pyridine ring. The reaction is facilitated by the electronic properties of the substrate. The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl group at the 6-position render the carbon atom at the 2-position highly electrophilic and susceptible to nucleophilic attack.[3][4] This activation is crucial, as aromatic rings are typically electron-rich and resistant to nucleophilic substitution.[3]
The reaction proceeds through a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex, which is a key feature of the SNAr mechanism.[4][5] The negative charge of this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and the trifluoromethyl group, which stabilizes the intermediate and lowers the activation energy of the reaction.[3][5]
Scalable Synthesis Protocol: From 2-Chloro-6-(trifluoromethyl)pyridine
This protocol is adapted from established industrial processes and is designed for scalability.[6] The procedure involves the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine using an aqueous solution of an alkali metal hydroxide at elevated temperature and pressure.
Key Reagents and Equipment
| Reagent/Equipment | Purpose |
| 2-Chloro-6-(trifluoromethyl)pyridine | Starting material |
| Sodium Hydroxide (or Potassium Hydroxide) | Nucleophile for hydrolysis |
| Deionized Water | Solvent |
| Hydrochloric Acid (concentrated) | For acidification and product precipitation |
| Pressure Reactor (e.g., Parr reactor) | To achieve the required reaction temperature and pressure |
| Mechanical Stirrer | To ensure efficient mixing |
| Temperature Controller and Probe | For precise temperature monitoring and control |
| Filtration apparatus (e.g., Büchner funnel) | For isolating the product |
| Vacuum Oven | For drying the final product |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reactor Charging: In a pressure reactor equipped with a mechanical stirrer and a temperature probe, charge 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent).
-
Addition of Base: Add a 10-20% aqueous solution of sodium hydroxide (2.0-2.5 equivalents). The use of a slight excess of base ensures complete conversion of the starting material. Potassium hydroxide can also be used and may be more effective in some cases.[6]
-
Reaction: Seal the reactor and begin stirring. Heat the mixture to 140-150°C. The reaction will proceed under autogenous pressure. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by HPLC.
-
Cooling: After the reaction is complete, cool the reactor to room temperature.
-
Product Precipitation: Transfer the reaction mixture to a separate vessel. With stirring, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 2. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water to remove any inorganic salts and residual acid.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Temperature | 140-150°C | Ensures a sufficient reaction rate for the SNAr reaction.[6] |
| Pressure | Autogenous | The reaction is carried out in a sealed vessel, and the pressure is generated by the vapor pressure of the solvent at the reaction temperature.[6] |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion of the starting material. |
| Molar Ratio (Base:Substrate) | 2.0-2.5 : 1.0 | A slight excess of base drives the reaction to completion. |
| Expected Yield | >90% | This is a high-yielding process. |
Process Safety and Hazard Analysis
-
Starting Material: 2-Chloro-6-(trifluoromethyl)pyridine is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Work in a well-ventilated fume hood.
-
Reagents: Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.
-
Pressure: The reaction is conducted under pressure. Use a properly rated and maintained pressure reactor. Ensure that the pressure does not exceed the maximum allowable working pressure of the vessel.
-
Temperature: The reaction is exothermic. Control the heating rate to avoid a runaway reaction.
-
General Precautions: Always wear appropriate PPE.[3][5][7] Ensure that safety showers and eyewash stations are readily accessible.
Purification of the Final Product
For most applications, the product obtained after filtration and drying is of sufficient purity. However, for applications requiring higher purity, recrystallization can be performed. Suitable solvents for recrystallization include ethanol, acetic acid, or a mixture of dimethylformamide (DMF) and water.
Analytical Quality Control
The purity of the starting material and the final product should be assessed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a trifluoroacetic acid or formic acid modifier) is a suitable starting point for method development.[8][9] The purity can be determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product. The spectra should be consistent with the structure of this compound.
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
Conclusion
The protocol described herein provides a robust and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers and production chemists can confidently and efficiently produce this valuable chemical intermediate.
References
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. Nucleophilic aromatic substitution.
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 2,4,6-Trinitrotoluene.
- Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution.
- Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.
- Google Patents. (1999). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- MySkinRecipes. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.
- PubMed Central. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubMed. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices.
- SIELC Technologies. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column.
- American Pharmaceutical Review. (2018). Small Molecule Development Analytical Methods for Faster Time to Market.
- Academic Journals. (2011). HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria.
Sources
- 1. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 2. Oxidation of nicotinic acid by a Bacillus species: purification and properties of nicotinic acid and 6-hydroxynicotinic acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid(862111-58-8) 1H NMR [m.chemicalbook.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques [pubmed.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Welcome to the technical support guide for the synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This compound is a key intermediate in the development of agrochemicals and pharmaceuticals, making its efficient synthesis a critical objective.[1][2] This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Synthetic Pathway Overview
A prevalent and scalable route to this compound involves the high-temperature alkaline hydrolysis of a 2-halo-6-(trifluoromethyl)nicotinic acid precursor, most commonly 2-Chloro-6-(trifluoromethyl)nicotinic acid. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen significantly deactivates the C2 position, making the hydrolysis of the chloro group challenging under standard conditions.[3]
The general workflow is outlined below:
Caption: General synthetic workflow for this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
Part 1: The Critical Hydrolysis Step
Q1: My alkaline hydrolysis of 2-Chloro-6-(trifluoromethyl)nicotinic acid shows no conversion when refluxing with aqueous NaOH. What is the problem?
A1: This is a common observation and is due to the electronic properties of the substrate. The pyridine ring is already electron-deficient, and this effect is intensified by the strongly electron-withdrawing trifluoromethyl (-CF₃) group. This deactivates the 2-position towards nucleophilic aromatic substitution. Standard reflux conditions are insufficient to overcome the high activation energy for this reaction.[3]
Causality: The C-Cl bond at the 2-position is strengthened and less susceptible to nucleophilic attack by hydroxide ions under atmospheric pressure and temperatures around 100°C. Published literature confirms that simply refluxing with aqueous sodium hydroxide often results in no hydrolysis at all.[3]
Solution: To drive the reaction to completion, significantly higher temperatures are required. The most effective method is to perform the hydrolysis in a sealed, pressure-rated vessel (e.g., a Parr reactor) at temperatures between 140°C and 160°C.[3] The reaction proceeds under autogenous pressure (the pressure generated by the solvent and reactants at elevated temperatures).
Q2: What are the optimal conditions (base, concentration, temperature) for the high-temperature hydrolysis step to maximize yield?
A2: Optimizing this step is crucial for overall yield. Both sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective. The key parameters are temperature and the molar ratio of the base.
Expert Insight: While both bases work, KOH is sometimes favored for its higher solubility. A slight excess of the alkali metal hydroxide is necessary to ensure the reaction goes to completion and to neutralize the acidic product as it forms. Using a solvent is generally undesirable on a large scale due to safety, environmental, and recovery costs; a solvent-free aqueous system is preferred.[3]
| Parameter | Recommended Range | Rationale |
| Base | Aqueous NaOH or KOH | Both are effective nucleophiles for this conversion.[3] |
| Base Concentration | 10-25% w/v aqueous solution | Balances reaction rate with manageable pressure and viscosity. |
| Molar Equiv. of Base | 2.2 - 2.5 equivalents | One equivalent is consumed in the substitution, and one neutralizes the carboxylic acid. A slight excess drives the reaction. |
| Temperature | 140 - 160 °C | Essential to overcome the reaction's activation energy.[3] |
| Reaction Time | 4 - 8 hours | Monitor by LCMS or HPLC for disappearance of starting material. |
Q3: I'm concerned about decarboxylation or other side reactions at such high temperatures. Are these significant issues?
A3: Decarboxylation of nicotinic acids can occur at high temperatures, but the pyridin-2-one tautomer formed after hydrolysis is generally stable under these conditions. The primary potential side reactions involve impurities in the starting material.
Self-Validation System:
-
Purity of Starting Material: Ensure the starting 2-Chloro-6-(trifluoromethyl)nicotinic acid is of high purity (>98%). Dichlorinated impurities in the precursor can lead to undesired byproducts.
-
Inert Atmosphere: While not always essential, purging the reactor with nitrogen or argon can prevent oxidative side reactions, especially if trace metal impurities are present.
-
Controlled Cooldown: After the reaction is complete, allow the vessel to cool to room temperature slowly and safely before opening to avoid flash boiling of the superheated aqueous solution.
Part 2: Precursor Synthesis and Final Purification
Q4: What are the main challenges in synthesizing the 2-Chloro-6-(trifluoromethyl)nicotinic acid precursor?
A4: The primary challenges lie in the selective introduction of the carboxylic acid (or a precursor like a nitrile) group onto the 2-chloro-6-(trifluoromethyl)pyridine ring. Direct bromination or chlorination of the pyridine ring can be difficult due to the deactivating effect of the -CF₃ group.[4] More commonly, the synthesis starts with a pre-functionalized pyridine ring. A reliable method involves directed lithiation, but this requires stringent anhydrous conditions and cryogenic temperatures, which can be difficult to scale.[5]
Caption: Troubleshooting logic for precursor synthesis via lithiation.
Q5: What is the most effective protocol for purifying the final this compound product?
A5: The product's acidic nature makes purification straightforward via pH adjustment. After the high-temperature hydrolysis, the product exists as a carboxylate salt dissolved in the basic aqueous solution.
Protocol: Purification by Acidification
-
Cooling: Ensure the reaction mixture is cooled to room temperature (< 25°C). For safety and better crystal formation, it is advisable to place the solution in an ice bath.
-
Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH with a pH meter or strips. Continue adding acid until the solution is strongly acidic (pH < 2).
-
Precipitation: The target compound will precipitate out of the solution as a solid. Continue stirring in the ice bath for at least one hour to maximize precipitation.[6]
-
Filtration: Collect the solid product by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the filter cake with several portions of cold deionized water to remove inorganic salts (e.g., NaCl or KCl).[6]
-
Drying: Dry the purified solid product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected product is typically a white to off-white solid.[6]
Q6: How can I reliably confirm the identity and purity of my final product?
A6: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural Confirmation | Expect signals corresponding to the two aromatic protons on the pyridine ring and broad signals for the acidic (COOH) and hydroxyl (OH) protons. |
| ¹⁹F NMR | Confirm -CF₃ Group | A singlet corresponding to the trifluoromethyl group. |
| LC-MS | Purity & Mass Confirmation | A single major peak in the chromatogram with a mass corresponding to the molecular weight of the product (207.11 g/mol ).[7] |
| Melting Point | Purity Assessment | A sharp melting point consistent with literature values. |
| FTIR | Functional Group ID | Characteristic peaks for O-H (broad), C=O (acid and pyridone), and C-F stretches. |
References
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate.
- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Semantic Scholar.
- Exploring Synthesis Pathways: The Versatility of 2-Bromo-6-(trifluoromethyl)pyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents.
- Synthesis method of 4-trifluoromethyl nicotinic acid. Patsnap.
- Bridging Research and Industry: Applications of 4-(Trifluoromethyl)nicotinic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. MySkinRecipes.
- A Feasible Bench-Scale Synthesis of 2-(2-Methyl-3-Trifluoromethylanilino)Nicotinic Acid. DORAS | DCU Research Repository.
- This compound. ChemBK.
- 2-Chloro-6-(trifluoromethyl)nicotinic acid. PubChem.
- Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.
- Process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.
- Nicotinic acid, 6-hydroxy-. Organic Syntheses Procedure.
- Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.
Sources
- 1. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Purification of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid (CAS 191595-63-8). This resource is designed for researchers, chemists, and drug development professionals who are working with this important pharmaceutical intermediate.[1][2][3] This guide provides in-depth, experience-driven advice to help you overcome common hurdles in obtaining this compound at your desired purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of this compound.
Q1: What are the key chemical properties of this compound that influence its purification?
A1: Understanding the physicochemical properties is the first step to a successful purification strategy.
| Property | Value | Implication for Purification |
| Molecular Formula | C₇H₄F₃NO₃[4] | Relatively small, polar molecule. |
| Molecular Weight | 207.11 g/mol [1][4] | Standard range for common purification techniques. |
| Physical Form | Solid. Often a light yellow to light brown solid.[1][4] | Purification will likely involve dissolution and recrystallization or chromatography. |
| Melting Point | 165-167 °C[1] | A sharp melting point is a good indicator of high purity. A broad melting range suggests the presence of impurities. |
| pKa | 1.99 ± 0.20 (Predicted)[1] | The acidic nature of the carboxylic acid group is a key handle for purification. It allows for manipulation of solubility based on pH. For instance, it will be more soluble in basic aqueous solutions (as the carboxylate salt) and less soluble in acidic solutions. |
| Tautomerism | This compound can exist in tautomeric forms: the 2-hydroxy-pyridine and the 2-pyridone form. This can sometimes lead to complex NMR spectra or broader peaks in chromatography. |
Q2: What are the most common impurities I should expect?
A2: Impurities typically arise from the synthetic route. While specific impurities depend on the exact method used, common culprits in the synthesis of related nicotinic acids include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 2-chloro-6-(trifluoromethyl)nicotinic acid or 6-(trifluoromethyl)nicotinonitrile.[5][6]
-
Hydrolysis Byproducts: If the synthesis starts from a nitrile, incomplete hydrolysis can leave residual nicotinamide intermediates.[7] The presence of water under acidic or basic conditions can drive this side reaction.[7]
-
Over-oxidation or Over-reduction Products: In syntheses involving oxidation or reduction steps, it's possible to form byproducts with different oxidation states.[7]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as unreacted reagents, are common impurities that need to be removed.
Q3: What are the initial recommended purification techniques for this compound?
A3: For most lab-scale purifications, the following techniques are a good starting point:
-
Recrystallization: This is often the most effective and scalable method for crystalline solids. The choice of solvent is critical.
-
Acid-Base Extraction: Leveraging the acidic nature of the carboxylic acid allows for separation from non-acidic impurities.
-
Column Chromatography: Particularly useful for removing closely related impurities that are difficult to separate by recrystallization.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
Issue 1: My recrystallized product is still impure or has a low yield.
Possible Cause A: Incorrect Recrystallization Solvent
The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).
-
pH Adjustment: Given the compound's acidic nature, recrystallization from an aqueous solution with pH control can be highly effective.[8] Dissolve the crude product in a basic solution (e.g., dilute NaOH or NaHCO₃), filter out any insoluble impurities, and then slowly acidify the filtrate (e.g., with HCl) to precipitate the purified acid.[9]
Possible Cause B: Co-precipitation of Impurities
If an impurity has similar solubility properties to your target compound, it may crystallize out with your product.
Solution:
-
Slower Cooling: Allow the crystallization solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slower crystal growth often results in higher purity.
-
Activated Carbon Treatment: If your product has a persistent color, it may be due to highly colored, often polymeric, impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through celite to remove the carbon before crystallization.
Workflow for Optimizing Recrystallization
Caption: A workflow diagram for optimizing the recrystallization process.
Issue 2: I'm having trouble separating my product from a very similar impurity using chromatography.
Possible Cause A: Inappropriate Stationary or Mobile Phase
The choice of silica gel and the solvent system is crucial for achieving good separation.
Solution:
-
TLC First: Always develop a separation method on Thin Layer Chromatography (TLC) before running a column. This allows for rapid screening of different solvent systems.
-
Solvent System Modification:
-
For normal phase (silica gel) chromatography, a common mobile phase is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Adding a small amount of acetic acid or formic acid to the mobile phase can improve the peak shape of acidic compounds by suppressing the ionization of the carboxylic acid on the silica surface.
-
-
Alternative Stationary Phases: If silica gel doesn't provide adequate separation, consider using a different stationary phase, such as alumina or a C18 reversed-phase silica gel. Reversed-phase chromatography can offer a different selectivity for polar compounds.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 70:30 Hexanes:Ethyl Acetate and increase polarity). Add 1% acetic acid to the mobile phase.
-
The ideal solvent system should give your product an Rf value of ~0.3 and show good separation from impurities.
-
-
Column Preparation:
-
Select an appropriately sized column for the amount of material you are purifying.
-
Pack the column with silica gel as a slurry in the chosen mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Run the mobile phase through the column, collecting fractions.
-
Monitor the elution of compounds by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Dry the purified product under high vacuum.
-
Issue 3: My product is an oil or a waxy solid and won't crystallize.
Possible Cause: Residual Impurities
Even small amounts of impurities can sometimes inhibit crystallization.
Solution:
-
Chromatographic Purification: The first step should be to try and purify the material further using column chromatography as described above.
-
Trituration: This is a useful technique for removing more soluble impurities.
-
Add a solvent to the oily product in which the desired compound is poorly soluble, but the impurities are soluble.
-
Stir or sonicate the mixture. The desired product may solidify.
-
Filter to collect the solid product and wash with fresh cold solvent.
-
-
Solvent-Induced Precipitation: Dissolve the oil in a small amount of a good solvent, and then slowly add a poor solvent (an "anti-solvent") until the solution becomes cloudy. Sometimes, allowing this mixture to stand or cooling it can induce crystallization.
Section 3: Purity Analysis
Verifying the purity of the final product is a critical step.
Recommended Analytical Techniques:
| Technique | Purpose | What to Look For |
| Thin Layer Chromatography (TLC) | Quick purity check and reaction monitoring.[7] | A single spot under UV visualization. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis.[10] | A single major peak. Purity is often reported as the area percentage of the main peak. |
| Melting Point | Assess purity and confirm identity. | A sharp melting point range that matches the literature value (165-167 °C).[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities. | The proton and carbon NMR spectra should be clean and match the expected structure. The absence of signals from starting materials or byproducts is key. |
| Mass Spectrometry (MS) | Confirm molecular weight. | A peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺. |
Logical Relationship of Purification and Analysis
Caption: The iterative cycle of purification and analysis.
References
- Nicotinic acid - Wikipedia. (n.d.).
- Methods to Produce Nicotinic Acid with Potential Industrial Applications - ResearchGate. (n.d.).
- Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (n.d.).
- 6-Hydroxy-2-(trifluoromethyl)nicotinic acid - MySkinRecipes. (n.d.).
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers. (n.d.).
- 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683 - PubChem. (n.d.).
- A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed. (n.d.).
- This compound - ChemBK. (n.d.).
- Cost-Effective Synthesis: Buying this compound in Bulk. (n.d.).
- Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection - ResearchGate. (n.d.).
- This compound - Amerigo Scientific. (n.d.).
- 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) - Huimeng Bio-tech. (n.d.).
- WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents. (n.d.).
- (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media - ResearchGate. (n.d.).
- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed. (n.d.).
- 6-Trifluoromethylnicotinic acid (CAS 231291-22-8) Properties | Density, Cp, Viscosity. (n.d.).
- Chromatogram of nicotinic acid (1), riboflavin (2), and thiamin (3)... - ResearchGate. (n.d.).
- 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551 - PubChem. (n.d.).
- CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents. (n.d.).
- MySkinRecipes. (n.d.).
- Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. (n.d.).
- Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters - PubMed. (n.d.).
Sources
- 1. 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 6. Synthesis of 6-(Trifluoromethyl)nicotinic acid_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Welcome to the technical support guide for 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing its synthesis and troubleshooting common experimental challenges. Our goal is to move beyond simple procedural lists and explain the causal relationships behind experimental choices, ensuring both success and a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most prevalent and industrially relevant methods involve the hydrolysis of a suitable precursor. The two main starting points are:
-
Hydrolysis of a Nitrile Precursor: Starting from 6-(trifluoromethyl)nicotinonitrile, which is then hydrolyzed, often under strong acidic conditions (e.g., sulfuric and acetic acid), to yield the final carboxylic acid.[1] This method is effective but requires careful control to prevent the formation of the intermediate amide.
-
Hydrolysis of a Chloro Precursor: A common route involves the alkaline hydrolysis of a 2-chloro-6-(trifluoromethyl)pyridine derivative.[2] For instance, 2-chloro-6-(trifluoromethyl)nicotinic acid can be hydrolyzed to the desired 2-hydroxy product. This reaction often requires elevated temperatures and pressure due to the stability of the chloro-pyridine ring.[2]
Q2: What are the key physical and chemical properties of this compound?
This compound is typically a solid at room temperature.[3][4] It exists in tautomeric equilibrium with its 2-oxo-1,2-dihydropyridine form. Key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₇H₄F₃NO₃ | [3][5] |
| Molecular Weight | 207.11 g/mol | [4][6] |
| Appearance | Solid | [3][4] |
| Melting Point | 165-167 °C | [5] |
| Storage | Inert atmosphere, Room Temperature | [1][5] |
Q3: What are the primary applications of this compound?
This molecule is a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[5][6] The presence of both the trifluoromethyl group and the nicotinic acid scaffold imparts unique properties. The trifluoromethyl group can enhance metabolic stability and binding affinity of the final active compounds.[6][7] It is particularly valuable in designing novel herbicides and plant growth regulators.[6]
Q4: What are the main safety considerations when handling this compound?
Based on available data, this compound is classified as an acute oral toxicant and an irritant.[4] Standard laboratory safety protocols should be followed:
-
Wear suitable protective clothing, gloves, and eye/face protection.[8]
-
Handle in a well-ventilated area or fume hood.
-
Avoid breathing dust.[9]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues you may encounter during synthesis, offering potential causes and validated solutions.
Issue 1: Consistently Low Yield of Final Product
Q: My reaction yield is significantly lower than expected. What are the common culprits and how can I improve it?
A: Low yields can stem from incomplete reactions, side reactions, or losses during product isolation. A systematic approach is key to diagnosis.
-
Cause 1: Incomplete Hydrolysis. The conversion of either the nitrile or chloro-precursor to the final product may not have reached completion. The C-Cl bond at the 2-position of the pyridine ring is notoriously difficult to hydrolyze without harsh conditions.[2]
-
Solution:
-
Extend Reaction Time/Increase Temperature: Monitor the reaction's progress via TLC or HPLC to determine the optimal reaction time.[10] For alkaline hydrolysis of a chloro-precursor, increasing the temperature to 150°C or higher in a sealed vessel may be necessary to drive the reaction to completion.[2]
-
Increase Reagent Concentration: For alkaline hydrolysis, ensure at least two equivalents of base are used, as one will be consumed by the acidic product.[2] For acid hydrolysis of a nitrile, using a mixture of sulfuric and acetic acid and heating to reflux is a potent combination.[1]
-
-
-
Cause 2: Suboptimal pH for Precipitation. The product is amphoteric and its solubility is highly pH-dependent. If the pH is not optimal during workup, a significant amount of the product can remain dissolved in the mother liquor.
-
Solution: After hydrolysis, carefully adjust the pH of the aqueous solution with a strong acid (e.g., concentrated HCl) to between 1 and 3.[11] This range is typical for precipitating nicotinic acid derivatives from solution. Perform a small-scale test to find the exact pH that maximizes precipitation for your specific reaction mixture.
-
-
Cause 3: Product Loss During Purification. Significant material can be lost during recrystallization if the solvent system or volumes are not optimized.[10]
-
Solution: Minimize the amount of solvent used for recrystallization to avoid losing product to the mother liquor.[12] Water is a common solvent for recrystallizing nicotinic acids, but an ethanol/water mixture may provide better results.[12] Ensure the solution is fully cooled before filtering to maximize crystal recovery.
-
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Formation of Persistent Impurities
Q: I'm struggling with byproducts that are difficult to remove. How can I improve the reaction's selectivity?
A: Side reactions are a common challenge, especially under harsh conditions. Identifying the impurity is the first step to mitigating its formation.
-
Side Reaction 1: Decarboxylation. Nicotinic acids can undergo decarboxylation at high temperatures, especially in the presence of catalysts, to yield the corresponding pyridine.[13][14] This results in the formation of 2-hydroxy-6-(trifluoromethyl)pyridine.
-
Mitigation Strategy: Avoid excessive temperatures during the hydrolysis and workup. If high temperatures are required for hydrolysis, minimize the reaction time once the starting material is consumed. A non-catalytic decarboxylation method for other nicotinic acids involves heating in water to over 170°C, highlighting the risk of high-temperature aqueous conditions.[15][16]
-
-
Side Reaction 2: Incomplete Nitrile Hydrolysis (Amide Formation). When starting from a nitrile, the reaction can stall at the amide stage, 2-hydroxy-6-(trifluoromethyl)nicotinamide. This amide can be difficult to separate from the desired carboxylic acid due to similar polarities.
-
Mitigation Strategy: Ensure the hydrolytic conditions are sufficiently strong to convert both the nitrile and the intermediate amide to the carboxylic acid. This typically involves prolonged heating in a strong acid or base.[10] The rate of hydrolysis is heavily influenced by pH; both strongly acidic and strongly basic conditions promote the reaction.[10]
-
Caption: Key reactions in the synthesis pathway.
Experimental Protocols
The following protocol is a synthesized example for the hydrolysis of a nitrile precursor, based on established methods for related compounds.[1]
Protocol: Synthesis via Acid Hydrolysis of 6-(Trifluoromethyl)nicotinonitrile
Materials:
-
6-(Trifluoromethyl)nicotinonitrile
-
Sulfuric acid (concentrated)
-
Glacial acetic acid
-
Water (deionized)
-
Sodium hydroxide solution (for pH adjustment during workup)
-
Hydrochloric acid (for precipitation)
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a magnetic stirrer, carefully add water (approx. 1.6 parts by weight relative to the nitrile), sulfuric acid (approx. 2.8 parts), and glacial acetic acid (approx. 0.17 parts).[1]
-
Substrate Addition: Slowly add 6-(trifluoromethyl)nicotinonitrile (1 part by weight) to the acid mixture. The addition may be exothermic; control the rate to maintain a manageable temperature.
-
Hydrolysis: Heat the mixture to reflux and maintain for several hours (e.g., overnight).[1] Monitor the reaction by TLC or HPLC until the starting material and any intermediate amide are no longer detectable.
-
Workup - Quenching: Cool the reaction mixture in an ice bath. Carefully pour the cooled mixture onto crushed ice. This will precipitate a crude solid product.
-
Workup - pH Adjustment & Isolation:
-
Filter the precipitated solid.
-
The filtrate may still contain dissolved product. Extract the filtrate with a suitable organic solvent like ethyl acetate.[1]
-
Combine the organic extracts and wash with water.
-
To isolate the product from the aqueous phase (or a combined solution if the initial solid is redissolved), carefully adjust the pH to < 3 with concentrated HCl to precipitate the this compound.
-
-
Purification:
-
Collect the solid by filtration and wash with cold water.
-
If the product is colored, it can be dissolved in a minimum amount of hot water or an ethanol/water mixture, treated with activated carbon, filtered hot, and allowed to cool slowly to form purified crystals.[15][16]
-
Dry the final product under vacuum.
-
References
- Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH.
- Hughes, D. E., & Williamson, D. H. (1953). A method for the degradation of radioactive nicotinic acid. Biochemical Journal.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). PMC.
- Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. (n.d.). Patsnap Eureka.
- Process for preparing nicotinic acid and catalyst used in the method. (n.d.). Google Patents.
- Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. (n.d.). Google Patents.
- Niacin. (2021). Sciencemadness Wiki.
- Pyridine : Decarboxylation of Niacin. (2021). YouTube.
- Preparation method of 4-trifluoromethyl nicotinic acid. (n.d.). Google Patents.
- Nicotinic acid. (n.d.). Organic Syntheses Procedure.
- 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. (n.d.). MySkinRecipes.
- The preparation method of 4- trifluoromethyl nicotinic acid. (n.d.). Google Patents.
- This compound. (2024). ChemBK.
- 2-Chloro-6-(trifluoromethyl)nicotinic acid. (n.d.). PubChem.
- 2-chloro-6-trifluoromethyl nicotinic acid. (2024). ChemBK.
- Process for preparing 2-hydroxy-6-trifluoromethylpyridine. (n.d.). Google Patents.
- Optimization conditions for the synthesis of (6). (n.d.). ResearchGate.
- Jing_Li_B_Sc_20130612144558.pdf. (n.d.). DORAS | DCU Research Repository.
- How to purify Nicotinic acid derivatives from the reaction mixture?. (2017). ResearchGate.
- 2-Chloro-6-trifluoromethylnicotinic acid CAS#: 280566-45-2. (n.d.). ChemWhat.
- 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). (n.d.). Huimeng Bio-tech.
- 6-Trifluoromethylnicotinic acid Properties vs Temperature. (n.d.). Chemcasts.
- Enzymatic reactions during nicotinic acid hydroxamate synthesis. (n.d.). ResearchGate.
- 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024). JNAS | Journals of National Academy of Sciences of Ukraine.
Sources
- 1. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]
- 2. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 7. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
- 8. chembk.com [chembk.com]
- 9. 6-(Trifluoromethyl)nicotinic acid | 231291-22-8 [amp.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 15. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Solubility Issues of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
Welcome to the technical support center for 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to support your experimental success.
Understanding the Molecule: Why is Solubility a Challenge?
This compound (CAS No: 191595-63-8, Molecular Formula: C₇H₄F₃NO₃) is a unique molecule with inherent structural features that can lead to poor solubility in many common organic solvents.[1] A firm grasp of these underlying factors is the first step in effective troubleshooting.
-
The Trifluoromethyl (CF₃) Group: This moiety is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule.[2] While this can be advantageous for cell permeability and metabolic stability, it often leads to reduced solubility in polar solvents.[2]
-
2-Hydroxypyridine Tautomerism: The 2-hydroxypyridine core of the molecule exists in a tautomeric equilibrium with its 2-pyridone form. This equilibrium is highly sensitive to the solvent environment.[3][4] Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents, like water and alcohols, favor the 2-pyridone form.[3][4] These tautomers have different physicochemical properties, including solubility.
-
Nicotinic Acid Moiety & pH-Dependence: As a derivative of nicotinic acid (an acidic compound), the solubility of this molecule is pH-dependent.[5] In its protonated (neutral) form at low pH, it is generally less soluble in aqueous media. As the pH increases, the carboxylic acid group deprotonates, forming a more soluble salt.[6][7]
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my desired organic solvent. What should I do first?
A1: Before attempting more complex methods, ensure you have optimized basic dissolution parameters. Gentle heating (e.g., to 30-40°C) and sonication can often overcome kinetic solubility barriers. Also, confirm the purity of your compound, as impurities can sometimes hinder dissolution. If these simple steps fail, it is likely a thermodynamic solubility issue, and you should proceed to the troubleshooting guides below.
Q2: In which organic solvents is this compound likely to be most soluble?
Q3: Can I use this compound in aqueous buffers for my biological assays?
A3: Direct dissolution in aqueous buffers is likely to be very low due to the lipophilic trifluoromethyl group.[2] However, you can prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration, as it can affect biological assays. Typically, a final concentration of <0.5% DMSO is recommended. If precipitation occurs upon dilution ("crashing out"), refer to the troubleshooting section on co-solvents.
Q4: How does the tautomerism of the 2-hydroxypyridine ring affect my experiments?
A4: The presence of two tautomers in solution means you are working with a mixture of species with potentially different properties.[9] The 2-pyridone tautomer, favored in polar solvents, has a different hydrogen bonding profile and polarity compared to the 2-hydroxypyridine form.[3][4] This can influence not only solubility but also crystal packing and interactions with biological targets. It is important to be aware that the dominant species in your experiment will depend on the solvent you use.[9]
In-Depth Troubleshooting Guides
Guide 1: Co-Solvent Systems for Enhanced Solubility
When a single solvent is insufficient, a co-solvent system can be a powerful tool. Co-solvents work by reducing the polarity of the solvent system, making it more favorable for lipophilic compounds.[10][11]
Commonly Used Co-solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Methanol
-
Ethanol
-
Acetonitrile
-
Polyethylene Glycol (PEG 400)
-
Propylene Glycol (PG)
Troubleshooting Workflow for Co-Solvent Use:
Caption: Troubleshooting workflow for using co-solvents.
Guide 2: pH Adjustment for Solubility Enhancement
The carboxylic acid moiety of this compound makes its solubility highly dependent on pH.[5][6] By increasing the pH of the solution, the carboxylic acid can be deprotonated to its more soluble carboxylate form.
Key Considerations:
-
pKa Value: The pKa of the carboxylic acid group is a critical parameter. For optimal dissolution of an acidic compound, the pH of the solution should be at least 1-2 units above the pKa.[12] The predicted pKa for the carboxylic acid is around 2-3, similar to other nicotinic acid derivatives.
-
Compound Stability: Ensure that your compound is stable at the required pH. Extremes of pH can lead to degradation.
-
Buffer Choice: Use a buffer system that is effective in your target pH range and is compatible with your downstream applications.
Experimental Protocol: pH-Dependent Solubility Profile
-
Prepare a series of buffers: Create buffers with a range of pH values (e.g., from pH 2 to pH 8).
-
Equilibrate the compound: Add an excess of solid this compound to each buffer.
-
Shake and incubate: Use the Shake-Flask Method (see protocol below) to ensure equilibrium is reached (typically 24-48 hours).
-
Separate and quantify: Separate the undissolved solid (by centrifugation or filtration) and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot the results: Plot solubility as a function of pH to determine the optimal pH for dissolution.
Guide 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming inclusion complexes with enhanced aqueous solubility.[2][5][13]
| Cyclodextrin Type | Cavity Size (Å) | Common Derivatives |
| α-Cyclodextrin | 4.7 - 5.3 | |
| β-Cyclodextrin | 6.0 - 6.5 | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| γ-Cyclodextrin | 7.5 - 8.3 |
Table 1: Common Cyclodextrins and their Properties.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Select a cyclodextrin: Based on the size of your molecule, β-cyclodextrins and their derivatives are often a good starting point.
-
Molar Ratio: Start with a 1:1 molar ratio of this compound to the cyclodextrin.
-
Kneading:
-
Place the cyclodextrin in a mortar and add a small amount of a solvent blend (e.g., water/ethanol) to form a paste.
-
Slowly add the powdered compound to the paste.
-
Knead the mixture for 30-60 minutes.
-
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or NMR spectroscopy.[5][14]
Essential Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.[15]
Objective: To determine the thermodynamic solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of choice
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess of the solid compound to a vial containing a known volume of the solvent. A visible amount of undissolved solid should remain.
-
Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached.[16]
-
After incubation, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate any remaining solid particles by centrifuging the sample at high speed or by filtering it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the clear supernatant using your validated analytical method.
Decision Tree for Solubility Troubleshooting:
Caption: A decision tree for troubleshooting solubility issues.
References
- Mura, P. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. Journal of Pharmaceutical and Biomedical Analysis, 101, 238-250.
- Singh, R., Bharti, N., & Madan, J. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 2(3), 171-183.
- Singh, R., et al. (2010). Characterization of Cyclodextrin Inclusion Complexes - A Review. Semantic Scholar.
- Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text.
- Mura, P. (2015). Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 226-238.
- Jaffré, F., et al. (2017). Characterisation of aggregates of cyclodextrin-drug complexes using Taylor Dispersion Analysis. International Journal of Pharmaceutics, 522(1-2), 118-126.
- Quora. (2017). How do you perform the shake flask method to determine solubility?
- Al-Rawashdeh, N. A., & Al-Saraireh, S. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1547.
- Wikipedia. (n.d.). 2-Pyridone.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Wen, X., et al. (2011). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmacy and Pharmaceutical Sciences, 14(1), 86-96.
- BioAssay Systems. (n.d.). Shake Flask Method Summary.
- PCBIS. (n.d.). Thermodynamic solubility.
- Marques, M. R. C. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-9.
- Wang, J., et al. (2019). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 24(16), 2887.
- protocols.io. (2023). In-vitro Thermodynamic Solubility.
- International Journal of Research in Pharmaceutical and Chemical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- IIP Series. (2024). CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS.
- International Journal of Research in Pharmaceutical and Chemical Sciences. (2012). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Journal of Drug Delivery and Therapeutics. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- ResearchGate. (2018). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- ResearchGate. (2000). A guide to the selection of co-solvents to enable the easiest separation by distillation.
- Journal of Drug Delivery and Therapeutics. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- Hansen Solubility. (n.d.). HANSEN SOLUBILITY PARAMETERS.
- JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
- Wikipedia. (n.d.). Hansen solubility parameter.
- ResearchGate. (2023). Solvatochromic parameters and total Hansen solubility parameter of some solvent studied.
- YouTube. (2023). Why Does pH Influence A Substance's Dissolution?
- Hansen Solubility. (n.d.). Hansen Solubility Parameters.
- Gonçalves, J., & da Piedade, M. E. M. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 43(11), 1668-1673.
- ResearchGate. (2020). Optimization of pH of dissolution medium.
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 5. onlinepharmacytech.info [onlinepharmacytech.info]
- 6. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 7. m.youtube.com [m.youtube.com]
- 8. refp.cohlife.org [refp.cohlife.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. agilent.com [agilent.com]
- 13. [PDF] Characterization of Cyclodextrin Inclusion Complexes - A Review | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. quora.com [quora.com]
Technical Support Center: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Welcome to the technical support center for 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. My aim is to deliver field-proven insights rooted in scientific principles to ensure the integrity of your experimental outcomes.
FAQS: Understanding and Troubleshooting Degradation
This section addresses common questions and issues related to the stability and degradation of this compound.
Question 1: My analytical results for this compound are inconsistent. What could be the potential causes related to compound stability?
Inconsistent analytical results can often be attributed to the degradation of the analyte. This compound, while a relatively stable solid, can be susceptible to degradation under certain experimental conditions. The primary factors to consider are:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. The trifluoromethyl group can influence the electron distribution in the pyridine ring, potentially making it susceptible to photolytic cleavage or transformation. A study on the related compound 6-chloronicotinic acid showed no significant photolytic degradation under UVA light, but photocatalytic degradation was observed.[1]
-
Thermal Stress: Elevated temperatures during sample preparation, storage, or analysis (e.g., in a GC inlet) can lead to thermal decomposition. While specific data for this compound is limited, thermal degradation of similar organic molecules can involve decarboxylation or fragmentation of the heterocyclic ring.
-
Hydrolytic Instability: The stability of the compound in aqueous solutions, especially at non-neutral pH, should be considered. The nicotinic acid moiety contains a carboxylic acid and a hydroxyl group, which can be involved in hydrolysis reactions, although the pyridine ring itself is generally stable to hydrolysis.
-
Oxidative Degradation: The presence of oxidizing agents or even atmospheric oxygen, especially in the presence of light or metal catalysts, can lead to oxidative degradation. The pyridine ring can be oxidized, potentially leading to ring-opening products.
To troubleshoot, it is crucial to systematically evaluate your experimental workflow for these potential degradation triggers.
Question 2: I suspect my compound is degrading. How can I identify the degradation products of this compound?
Identifying degradation products requires a combination of analytical techniques. A common approach involves subjecting a sample of this compound to forced degradation conditions (e.g., heat, light, acid/base, oxidation) and then analyzing the stressed samples alongside a control.
Recommended Analytical Workflow:
-
Forced Degradation Study:
-
Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm and 365 nm) for a defined period.
-
Thermal Degradation: Heat a solid sample or a solution at a specific temperature (e.g., 70°C) for a set time.
-
Hydrolytic Degradation: Incubate the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) solutions.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary tool to separate the parent compound from its degradation products. A stability-indicating method should be developed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for the identification of degradation products by providing molecular weight information and fragmentation patterns.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if the degradation products are volatile or can be derivatized to become volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradation products.
-
The table below summarizes potential degradation products based on the degradation of similar nicotinic acid derivatives.
| Degradation Pathway | Potential Degradation Products | Analytical Clues |
| Photodegradation | Hydroxylated derivatives, ring-opened products | Changes in UV spectrum, new peaks in LC-MS with mass increase corresponding to addition of oxygen atoms. |
| Thermal Degradation | Decarboxylation product (2-Hydroxy-6-(trifluoromethyl)pyridine) | Loss of CO2 (44 Da) observed in MS. |
| Hydrolytic Degradation | Unlikely to be a major pathway for the core ring structure under mild conditions. | Minimal changes expected in HPLC chromatogram under neutral pH. |
| Oxidative Degradation | N-oxides, hydroxylated species, ring-opened products | New peaks in LC-MS with mass increase corresponding to the addition of one or more oxygen atoms. |
Question 3: What are the best practices for handling and storing this compound to minimize degradation?
To ensure the integrity of your sample, adhere to the following best practices:
-
Storage: Store the solid compound in a tightly sealed container in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh. If storage is necessary, store them at low temperatures (e.g., 2-8°C or -20°C) and protected from light.
-
Handling: When preparing solutions, use high-purity solvents and minimize exposure to light. Consider using amber vials or covering glassware with aluminum foil.
-
Inert Atmosphere: For long-term storage or for sensitive reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Experimental Protocols
This section provides a detailed protocol for a forced degradation study to identify potential degradation pathways.
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV or PDA detector
-
LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 70°C for 24 hours.
-
Photodegradation: Expose a quartz cuvette containing the stock solution to a UV lamp (254 nm) for 24 hours.
-
Control Sample: Keep a vial of the stock solution at room temperature, protected from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method. A good starting point for method development is a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Analyze the stressed samples by LC-MS to obtain mass information for the new peaks.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate hypothetical degradation pathways based on the known chemistry of related compounds.
Hypothetical Photodegradation Pathway
Caption: Hypothetical photodegradation of this compound.
Hypothetical Thermal Degradation Pathway
Caption: Hypothetical thermal decarboxylation.
Hypothetical Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways.
References
- Česnik, H., Kovačič, A., & Pintar, A. (2015). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Journal of Photochemistry and Photobiology A: Chemistry, 311, 138-145. [Link]
Sources
Technical Support Center: Troubleshooting Poor Resolution in HPLC of Nicotinic Acid Derivatives
Welcome to the technical support center for the analysis of nicotinic acid and its derivatives. As a Senior Application Scientist, I understand that achieving sharp, well-resolved peaks for these polar, ionizable compounds can be challenging. This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, in-depth framework for diagnosing and resolving common chromatographic issues. We will move beyond simple checklists to explore the chemical principles behind the problems and solutions, ensuring your methods are both robust and reliable.
A Systematic Approach to Troubleshooting
Effective troubleshooting is not random; it is a systematic process of elimination. Before diving into specific problems, it's essential to have a logical workflow. The first step is to categorize the problem: are you dealing with poor peak shape (e.g., tailing, fronting), inadequate peak spacing (co-elution), or system instability (e.g., drifting retention times)?
The diagram below outlines a systematic workflow for diagnosing poor resolution issues. Start at the top and follow the path that best describes your chromatogram.
Technical Support Center: Purification of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
Welcome to the technical support center for 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important pharmaceutical intermediate. Here, we address common challenges encountered during its purification and provide validated protocols to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your product is highly dependent on the synthetic route employed. However, common impurities can be categorized as follows:
-
Unreacted Starting Materials: The most common impurity is often the starting material from the final step of your synthesis. For instance, if you are preparing the target molecule by hydrolysis of a nitrile or oxidation of an alkyl group, residual starting material may be present.
-
Byproducts from Side Reactions: Side reactions can introduce structurally related impurities. For example, incomplete hydrolysis of a nitrile precursor can result in the corresponding amide, 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide[1].
-
Isomeric Impurities: Depending on the synthetic strategy, other positional isomers of the trifluoromethyl or carboxylic acid groups on the pyridine ring could be formed.
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, THF, ethyl acetate) and reagents can be carried through the process.
It is crucial to characterize your crude product by techniques like HPLC, LC-MS, or NMR to identify the specific impurities present before selecting a purification strategy.
Q2: My purified this compound appears as a colored solid. What is the cause and how can I remove the color?
A2: A yellow or brown hue in the final product often indicates the presence of colored organic impurities or degradation products. These can arise from overheating during the reaction or purification, or from the presence of certain reagents.
For decolorization, treatment with activated carbon is a common and effective method. This is typically done during the recrystallization process. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-5% by weight), and heat for a short period. The activated carbon is then removed by hot filtration before allowing the solution to cool and crystallize.
Q3: I am struggling to get my compound to crystallize. It keeps "oiling out". What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system, or when the rate of cooling is too rapid.
Here are some strategies to overcome this:
-
Slower Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent System Modification: The choice of solvent is critical. You may need to use a solvent mixture. If your compound is too soluble in one solvent, you can add an "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid, and then heat until it is clear again before slow cooling.
Troubleshooting Purification Workflows
Recrystallization
Recrystallization is often the most effective method for purifying solid compounds like this compound. The key is selecting an appropriate solvent or solvent system.
Workflow for Recrystallization:
Caption: A generalized workflow for the recrystallization of solid organic compounds.
Recommended Solvents for Recrystallization:
Based on the structure of this compound (a polar, acidic molecule), and purification data for related compounds, the following solvents and solvent systems are recommended for screening:
| Solvent/System | Rationale & Expected Solubility |
| Water | The presence of the carboxylic acid and hydroxyl groups suggests some solubility in hot water, which is an excellent and inexpensive solvent for polar compounds. |
| Ethanol/Water | A mixture of ethanol and water can provide a good polarity balance. The compound may be highly soluble in hot ethanol and less soluble upon the addition of water. |
| Ethyl Acetate/Heptane | The compound is likely soluble in a polar solvent like ethyl acetate. Heptane can be used as an anti-solvent to induce crystallization. A similar system is used for the precursor, 2-hydroxy-6-(trifluoromethyl)pyridine[2]. |
| Acetonitrile | A polar aprotic solvent that can be effective for recrystallizing polar compounds. |
Step-by-Step Recrystallization Protocol (Example with Ethyl Acetate/Heptane):
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, add heptane dropwise until the solution becomes persistently cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold heptane or a cold mixture of ethyl acetate/heptane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Acid-Base Extraction
This technique is highly effective for separating acidic compounds like this compound from neutral or basic impurities.
Workflow for Acid-Base Extraction:
Caption: A schematic of the acid-base extraction and product isolation workflow.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acidic product will react to form its sodium salt, which is soluble in the aqueous layer. Neutral and basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer containing impurities can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, with stirring until the solution is acidic (test with pH paper). The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Column Chromatography
For challenging separations where impurities have similar polarities to the product, column chromatography can be employed.
Considerations for Column Chromatography:
-
Adsorbent: Silica gel is the most common stationary phase for purifying acidic compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. Due to the acidic nature of the target compound, it may streak on the silica gel. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), can be added to the mobile phase. This keeps the compound in its protonated state, leading to better peak shape.
Step-by-Step Column Chromatography Protocol:
-
Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 90:10 heptane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., from 90:10 to 50:50 heptane:ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purity Assessment
After purification, it is essential to assess the purity of your this compound. High-Performance Liquid Chromatography (HPLC) is the preferred method for this.
Recommended HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol. |
| Detection | UV detection at a wavelength where the compound has significant absorbance (e.g., around 260-280 nm, requires experimental determination). |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | Ambient or controlled at a slightly elevated temperature (e.g., 30-40 °C) for better reproducibility. |
A typical gradient might start with a high percentage of the aqueous phase and ramp up to a high percentage of the organic phase to elute all components.
References
- Cottet, F., Marull, M., Lefebvre, O., & Schlosser, M. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1559–1568.
- Google Patents. (n.d.). Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- MySkinRecipes. (n.d.). 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- RSC Publishing. (n.d.). Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products.
- ResearchGate. (n.d.). Development and validation of RP-HPLC method for determination of Atorvastatin calcium and Nicotinic acid in combined tablet dosage form.
- SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
- Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
Sources
Technical Support Center: Synthesis of Trifluoromethylated Pyridines
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of trifluoromethylated pyridines (TFMPs). The incorporation of the trifluoromethyl (–CF3) group into the pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry.[1][2] This powerful moiety can dramatically alter a molecule's metabolic stability, lipophilicity, and biological activity.[3][4]
However, the path to these valuable compounds is often fraught with challenges. The electron-deficient nature of the pyridine ring and the unique reactivity of trifluoromethylating agents create a complex experimental landscape. This guide is designed to provide direct, experience-driven answers to the common pitfalls you may encounter, moving beyond simple protocols to explain the underlying chemistry and empower you to troubleshoot effectively.
Part 1: Foundational FAQs - Choosing Your Synthetic Strategy
Before troubleshooting a specific reaction, it's crucial to ensure the foundational synthetic strategy is sound. Here are answers to common high-level questions.
Q1: I need to synthesize a TFMP. Should I build the ring with the –CF3 group already present, or add the –CF3 group to an existing pyridine?
A1: This is a critical decision that depends on your target's substitution pattern and the availability of starting materials.
-
Building Block Approach (Ring Construction): This method involves constructing the pyridine ring using a building block that already contains the –CF3 group.[2] For example, transition metal-catalyzed [2+2+2] cycloadditions of alkynes and CF3-containing nitriles can be effective.[5] This strategy is often preferred for accessing complex, multi-substituted pyridines where direct trifluoromethylation would yield a mixture of isomers or fail altogether.
-
Late-Stage Trifluoromethylation: This involves introducing the –CF3 group directly onto a pre-formed pyridine or functionalized pyridine derivative.[4] This is highly desirable in drug discovery for rapidly modifying a lead compound.[6] However, it presents significant challenges in controlling regioselectivity.[7]
Q2: I'm attempting a direct C-H trifluoromethylation. Why is controlling the position of the -CF3 group (regioselectivity) so difficult?
A2: The difficulty arises from the high reactivity of the trifluoromethyl radical (•CF3), the most common species in C-H functionalization.[7] The electron-deficient pyridine ring is susceptible to attack at multiple positions. A reaction of pyridine with •CF3 typically yields a mixture of 2-, 3-, and 4-trifluoromethylated products, making purification and yield optimization a significant challenge.[7]
Recent advances have developed methods to direct the functionalization:
-
Activation Strategy: Activating the pyridine ring, for instance by forming an N-methylpyridinium salt, can direct nucleophilic trifluoromethylation to the ortho-position.[7][8]
-
Directing Groups: Installing a directing group can guide the trifluoromethylation to a specific position, though this adds synthetic steps.[9]
-
Nucleophilic Activation: Hydrosilylation of the pyridine ring can form an enamine-like intermediate, which then reacts with an electrophilic CF3 source to achieve selective C3-trifluoromethylation.[7][9][10]
Part 2: Troubleshooting Guide by Symptom
This section addresses the most common failures observed during TFMP synthesis and provides actionable solutions.
Symptom 1: Low or No Product Yield
Q: My radical trifluoromethylation using Langlois' reagent (CF3SO2Na) isn't working. What are the likely causes?
A: Low yield in reactions involving Langlois' reagent often points to issues with radical initiation or competing side reactions. Langlois' reagent is inexpensive and stable, but its activation to generate the •CF3 radical is critical.[11][12]
-
Causality: The reaction typically requires an oxidant (like tert-butyl hydroperoxide, TBHP) to oxidize the trifluoromethanesulfinate to the trifluoromethanesulfonyl radical, which then extrudes SO2 to form the key •CF3 radical. If the oxidant is old, impure, or added improperly, radical generation will be inefficient.
-
Troubleshooting Steps:
-
Verify Oxidant Quality: Use a fresh, verified bottle of TBHP or your chosen oxidant. Old oxidants can decompose, leading to inconsistent results.
-
Check Solvent Purity: Ensure your solvent is anhydrous and free of radical scavengers.
-
Atmosphere Control: While some protocols are robust, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxygen from interfering with the radical chain process.[6]
-
Temperature: Ensure the reaction temperature is appropriate for the chosen initiation system. Some light-promoted methods work well at room temperature without any photocatalyst, relying on light to mediate the oxidation.[6]
-
Q: I'm attempting a nucleophilic trifluoromethylation on a chloropyridine using Ruppert-Prakash reagent (TMSCF3), but I see no conversion. Why?
A: This points to an issue with either the activation of the TMSCF3 or the reactivity of your chloropyridine substrate.
-
Causality: TMSCF3 is a nucleophilic CF3 source, but it requires an activator—typically a fluoride source like TBAF (tetrabutylammonium fluoride)—to generate the active trifluoromethyl anion ([CF3]⁻). This highly reactive anion then displaces the chloride. If the activator is wet or the substrate is deactivated, the reaction will fail.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The trifluoromethyl anion is a strong base and will be quenched by protic sources. Use anhydrous solvent and a freshly opened or dried fluoride source.
-
Substrate Electronics: The pyridine ring must be sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr). If your pyridine has strong electron-donating groups, it may be too unreactive. Consider a different strategy or a substrate with electron-withdrawing groups.
-
Leaving Group: While chloride is a common leaving group, bromide or iodide are more reactive and may improve conversion if your substrate is sluggish.
-
Symptom 2: Poor Regioselectivity / Mixture of Isomers
Q: My direct trifluoromethylation of a substituted pyridine gave me a mixture of isomers that are impossible to separate. How can I improve selectivity?
A: This is the classic challenge of direct C-H trifluoromethylation.[7] Achieving selectivity requires overriding the intrinsic reactivity of the pyridine ring.
-
Causality: The electronic and steric properties of your substituent will influence the position of radical attack, but often not with perfect control. The inherent preference is for the 2- and 4-positions due to the electron-deficient nature of the ring.
-
Troubleshooting & Strategy Pivot:
-
Block the Undesired Position: If possible, start with a pyridine that has a blocking group at the undesired position of attack. This group can be removed later if necessary.
-
Switch to a Directed Method: Instead of a non-selective radical reaction, consider a method that offers inherent regiocontrol.
-
For C3-Trifluoromethylation: Explore nucleophilic activation via hydrosilylation followed by reaction with an electrophilic agent like Togni's reagent.[9][10]
-
For C2-Trifluoromethylation: An N-oxide strategy can be employed. The N-oxide directs functionalization to the C2 position.
-
For C4-Trifluoromethylation: While more challenging, some methods achieve C4 selectivity by leveraging specific directing groups or pre-functionalization.[13]
-
-
Symptom 3: Starting Material or Product Decomposition
Q: I'm performing a high-temperature chlorine/fluorine exchange on a trichloromethylpyridine, but I'm getting a lot of black tar and low yields. What's happening?
A: High-temperature halogen exchange (HALEX) reactions, often using HF, are industrially important but prone to decomposition if not carefully controlled.[14][15]
-
Causality: The combination of high temperatures (>250°C) and corrosive reagents like HF can cause decomposition of both the starting material and the product.[14] The strong electron-withdrawing nature of the –CF3 group can also make the product pyridine ring susceptible to intramolecular nucleophilic aromatic substitution, especially if other reactive groups are present.[1][3]
-
Troubleshooting Steps:
-
Precise Temperature Control: This is the most critical parameter. Reduce the reaction temperature and monitor carefully. Even a small overshoot can initiate widespread decomposition.[14]
-
Pressure Management: These reactions are often run under superatmospheric pressure to keep the HF in the liquid phase. Ensure your reactor maintains stable pressure.[15]
-
Catalyst Choice: Metal halide catalysts (e.g., FeCl3, FeF3) are often used.[15] Ensure the correct catalyst is used at the proper loading, as incorrect choices can promote side reactions.
-
Reaction Time: Minimize reaction time. Monitor the reaction's progress and quench it as soon as a reasonable conversion is achieved to prevent product degradation over time.
-
Symptom 4: Difficult Purification
Q: My crude product is a mess. I'm having trouble separating my fluorinated pyridine from the unreacted starting material and byproducts during column chromatography.
A: Fluorinated compounds can exhibit unique behaviors during purification. Their basicity and polarity can lead to issues on standard silica gel.
-
Causality: Pyridines are basic and can interact strongly with the acidic surface of silica gel, leading to peak tailing or even irreversible adsorption.[16] This makes separating compounds with similar polarities very difficult.
-
Troubleshooting Steps:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~1%). This will cap the acidic silanol groups and improve peak shape.
-
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or a reverse-phase (C18) column if your compound is sufficiently nonpolar.
-
Acidic Wash: Before chromatography, perform a liquid-liquid extraction. An acidic wash (e.g., 1M HCl) will protonate the basic pyridine compounds, moving them to the aqueous layer and separating them from non-basic impurities. You can then re-basify the aqueous layer and extract your product back into an organic solvent.[16]
-
Protecting Groups: For volatile fluorinated piperidines (from pyridine reduction), purification can be challenging. Trapping the crude product with a protecting group like Cbz or Fmoc can make it less volatile and easier to handle during chromatography.[17]
-
Part 3: Key Experimental Protocols & Data
Protocol 1: Regioselective C2-Trifluoromethylation via N-Methylpyridinium Salt
This protocol is based on a strategy that activates the pyridine ring towards nucleophilic attack at the C2 position.[7][8]
-
Formation of the Pyridinium Salt:
-
In a round-bottom flask, dissolve the starting pyridine (1.0 equiv) in acetonitrile (0.2 M).
-
Add iodomethane (1.2 equiv) and stir the mixture at room temperature for 12-24 hours.
-
The N-methylpyridinium iodide salt will typically precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Trifluoromethylation:
-
To a sealed vial under an inert atmosphere, add the dried pyridinium salt (1.0 equiv), silver carbonate (Ag2CO3, 1.5 equiv), and anhydrous DMF (0.1 M).
-
Add trifluoroacetic acid (TFA, 2.0 equiv) dropwise. Caution: Gas evolution may occur.
-
Seal the vial and heat the reaction mixture to 80-100 °C for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove silver salts.
-
Wash the organic phase sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary: Comparison of Common CF3 Sources
| Reagent Class | Example(s) | Mechanism | Common Use Case | Key Pitfalls & Considerations |
| Radical | Langlois' Reagent (CF3SO2Na), CF3I (with initiator) | Radical | Direct C-H trifluoromethylation of (hetero)arenes. | Poor regioselectivity is a major issue; requires careful control of initiation.[6][7] |
| Electrophilic | Togni Reagents, Umemoto Reagents | Electrophilic / Radical | Trifluoromethylation of nucleophiles (e.g., thiols, enolates) or activated rings.[18][19] | Can be expensive; stability varies; may involve radical pathways complicating mechanisms.[20] |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF3), CF3CO2H | Nucleophilic | SNAr reactions on halo-pyridines; reaction with carbonyls.[8] | Requires an activator (e.g., F⁻); highly basic, requires anhydrous conditions. |
Visualizations
Troubleshooting Workflow for a Failed Trifluoromethylation Reaction
Caption: The challenge of poor regioselectivity in direct radical trifluoromethylation of pyridine.
References
- Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters.
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. National Institutes of Health.
- Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications.
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications.
- Preparation of (trifluoromethyl)pyridines. Google Patents.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
Technical Support Center: Stabilizing 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid in Solution
Welcome to the technical support center for 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a unique molecule featuring a pyridine ring substituted with three key functional groups: a hydroxyl group, a carboxylic acid, and a trifluoromethyl group. The stability of this compound in solution is governed by the interplay of these functionalities. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, impacting its reactivity and stability.[1]
A critical aspect of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form.[2][3][4][5] In the solid state and polar solvents, the 2-pyridone form is often favored, which can affect its hydrogen bonding capabilities and reaction pathways.[2][6]
This guide will address the most common stability challenges and provide you with the necessary tools to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the most likely causes?
A1: Degradation of this compound in solution is typically attributed to one or more of the following pathways:
-
Hydrolysis of the Trifluoromethyl Group: The -CF3 group can be susceptible to hydrolysis, particularly under basic (alkaline) conditions, to form a carboxylic acid.
-
Decarboxylation: Nicotinic acid derivatives can undergo decarboxylation (loss of CO2) when subjected to high temperatures.[7][8][9][10]
-
Photodegradation: The pyridine ring system is known to be sensitive to light, especially UV radiation, which can lead to complex degradation pathways.[11][12]
-
Oxidative Degradation: Like many organic molecules, this compound can be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.
Q2: What is the expected impact of pH on the stability of this compound?
A2: The pH of your solution is a critical factor.
-
Alkaline pH (pH > 8): Strongly basic conditions are expected to accelerate the hydrolysis of the trifluoromethyl group.
-
Acidic pH (pH < 4): While generally more stable than in basic conditions, strongly acidic environments, especially when combined with heat, can potentially promote hydrolysis or other degradation pathways.
-
Neutral pH (pH 6-8): The compound is expected to exhibit its maximum stability in the neutral to slightly acidic range, provided other degrading factors like light and excessive heat are excluded.
Q3: Are there any specific solvent compatibility issues I should be aware of?
A3: While soluble in many common organic solvents and aqueous buffers, the choice of solvent can influence stability. Protic solvents, especially water, can participate in hydrolytic degradation. When using co-solvents to aid solubility, ensure they are inert and do not contain impurities that could catalyze degradation (e.g., peroxides in aged ethers).[13]
Q4: How does the tautomeric equilibrium of the 2-hydroxy group affect stability?
A4: The 2-hydroxy-pyridine form exists in equilibrium with its 2-pyridone tautomer. The position of this equilibrium is influenced by the solvent.[2][3][4][5] In polar solvents like water, the 2-pyridone form is generally favored.[2][3] This tautomerism can influence the molecule's susceptibility to certain reactions. For instance, the reactivity of the pyridone form may differ from the hydroxypyridine form in photochemical or oxidative processes.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues encountered during your experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of new peaks in HPLC analysis after storage. | Chemical degradation (hydrolysis, oxidation, etc.). | Perform a forced degradation study (see protocol below) to identify the degradation products and their formation conditions. Adjust storage conditions (pH, temperature, light exposure) accordingly. |
| Loss of compound concentration over time. | Degradation or precipitation. | Verify that the compound is fully dissolved and that the storage concentration is below its solubility limit under the storage conditions. If solubility is not the issue, investigate degradation pathways. |
| Discoloration of the solution (e.g., turning yellow or brown). | Photodegradation or oxidative degradation. | Protect the solution from light by using amber vials or wrapping containers in aluminum foil.[14][15][16][17][18] Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Inconsistent results between experimental runs. | Instability of stock solutions. | Prepare fresh stock solutions for each experiment or validate the stability of your stock solution over the intended period of use. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in appropriate solvents. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[11][12][13][19][20]
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
Calibrated HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl and 1 M HCl. Incubate at 60°C for up to 7 days.[12][20]
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature and 60°C for up to 7 days.[12][20]
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% H2O2. Store at room temperature for up to 7 days, protected from light.[19][20]
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for up to 7 days.[12][20]
-
Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15][16][17][18] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 24, 48, 168 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.
Starting HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the parent compound (typically around the λmax).
-
Column Temperature: 30°C
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is achieved by demonstrating that the parent peak is resolved from all degradation product peaks generated during the forced degradation study.
Visualizing Potential Degradation Pathways and Workflows
Caption: Potential degradation pathways for this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Decarboxylation | ChemTalk [chemistrytalk.org]
- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 10. Reactivity: Decarboxylation [employees.csbsju.edu]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. youtube.com [youtube.com]
- 16. rdlaboratories.com [rdlaboratories.com]
- 17. ikev.org [ikev.org]
- 18. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our focus is on the critical step of optimizing catalyst loading to ensure a successful and efficient synthesis.
The synthesis of this compound often involves the catalytic hydrogenation of a halogenated precursor, such as 2-chloro-6-(trifluoromethyl)nicotinic acid. The efficiency of this step is highly dependent on the catalyst loading. This guide will provide a framework for optimizing this crucial parameter.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst used for the synthesis of this compound?
A1: A common and effective catalyst for the dehalogenation of chloro-pyridines is Palladium on Carbon (Pd/C). A 5% Pd/C catalyst is a good starting point for this transformation[1]. The choice of catalyst support and metal loading can be further optimized for specific reaction conditions.
Q2: What is a typical catalyst loading range for this type of reaction?
A2: For laboratory-scale synthesis, a typical catalyst loading for Pd/C can range from 1 to 10 mol% of palladium relative to the substrate. For initial trials, a loading of 2-5 mol% is often a reasonable starting point. The optimal loading will depend on factors such as reaction scale, substrate purity, and desired reaction time.
Q3: How does catalyst loading impact the reaction rate and product yield?
A3: Generally, increasing the catalyst loading will increase the reaction rate. However, beyond a certain point, the increase in rate may become negligible, and the cost of the catalyst becomes a significant factor. Excessively high catalyst loading can sometimes lead to side reactions or difficulties in product purification. Conversely, a catalyst loading that is too low will result in a sluggish or incomplete reaction, leading to lower yields.
Q4: Can the catalyst be recycled and reused?
A4: Palladium on carbon catalysts can often be recovered by filtration and potentially reused. However, catalyst activity may decrease with each cycle due to poisoning or mechanical loss. The reusability of the catalyst should be validated for your specific process to ensure consistent performance.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on problems related to catalyst loading.
| Problem | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Insufficient catalyst loading. | 1. Increase the catalyst loading in increments (e.g., from 2 mol% to 5 mol%). 2. Ensure the catalyst is fresh and active. 3. Check for potential catalyst poisons in the substrate or solvent. |
| Low Product Yield | Incomplete conversion or side reactions. | 1. Optimize catalyst loading; too high a loading can sometimes promote side reactions. 2. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Poor Product Purity | Formation of byproducts. | 1. Screen different catalyst loadings; a lower loading might improve selectivity. 2. Investigate the effect of temperature and pressure in conjunction with catalyst loading. 3. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Reaction Fails to Initiate | Catalyst deactivation or poisoning. | 1. Use a fresh batch of catalyst. 2. Purify the substrate and solvent to remove any potential catalyst poisons (e.g., sulfur or halide impurities). 3. Consider a pre-treatment of the catalyst if necessary. |
Experimental Workflow for Catalyst Loading Optimization
The following is a general workflow for optimizing the catalyst loading for the synthesis of this compound from a chlorinated precursor.
Caption: Experimental workflow for catalyst loading optimization.
Step-by-Step Protocol
-
Preparation:
-
Dissolve the 2-chloro-6-(trifluoromethyl)nicotinic acid precursor in a suitable solvent (e.g., methanol or ethanol) in a reaction vessel.
-
Ensure all glassware is dry and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Reaction:
-
Set up a series of parallel reactions, each with a different catalyst loading (e.g., 1, 2, 5, and 10 mol% of Pd on Carbon).
-
Add the catalyst to each reaction vessel.
-
Pressurize the vessels with hydrogen gas to the desired pressure (e.g., 1-5 atm).
-
Maintain a constant temperature and stirring speed for all reactions.
-
-
Analysis:
-
Monitor the progress of each reaction at regular intervals using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once a reaction is complete (as indicated by the disappearance of the starting material), filter off the catalyst.
-
Isolate the product, for example, by evaporation of the solvent followed by purification if necessary.
-
Characterize the product to confirm its identity and purity.
-
-
Optimization:
-
Analyze the yield and purity of the product obtained from each reaction.
-
Plot the yield and purity as a function of catalyst loading to determine the optimal loading that provides the best balance of reaction efficiency, product quality, and cost.
-
Logical Relationship of Key Parameters
The interplay between catalyst loading, reaction rate, and potential for side reactions is crucial to understand for successful optimization.
Caption: Relationship between catalyst loading and reaction outcomes.
References
Sources
Avoiding byproduct formation in nicotinic acid synthesis
A Guide to Minimizing Byproduct Formation and Maximizing Yield
Welcome to the Technical Support Center for Nicotinic Acid Synthesis. As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth, practical solutions to common challenges encountered during the synthesis of nicotinic acid (Niacin, Vitamin B3). Our focus is on troubleshooting and optimizing reaction conditions to minimize the formation of unwanted byproducts, thereby improving yield, purity, and process efficiency. This resource is structured in a question-and-answer format to directly address the specific issues you may face in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial routes for nicotinic acid synthesis and their common byproducts?
A1: The two predominant industrial methods for synthesizing nicotinic acid are the oxidation of 3-picoline (3-methylpyridine) and the oxidation of 5-ethyl-2-methylpyridine.[1]
-
Oxidation of 3-Picoline: This is a widely used and more atom-economical approach. It can be performed directly or, more commonly, through a two-step process involving ammoxidation followed by hydrolysis.
-
Direct Vapor-Phase Oxidation: 3-picoline is oxidized with air and steam over a heterogeneous catalyst (e.g., V₂O₅/TiO₂) at elevated temperatures.[2] Common byproducts include carbon oxides (CO, CO₂) from over-oxidation, pyridine from decarboxylation of nicotinic acid, and partially oxidized intermediates like 3-pyridinecarboxaldehyde.[2]
-
Ammoxidation to 3-Cyanopyridine and Subsequent Hydrolysis: This is a highly efficient industrial process. 3-picoline is reacted with ammonia and air in the gas phase over a catalyst (often V₂O₅-based) to form 3-cyanopyridine.[1][3] The 3-cyanopyridine is then hydrolyzed to nicotinic acid. The primary byproduct of concern in this route is nicotinamide , which results from incomplete hydrolysis of the nitrile.[4]
-
-
Oxidation of 5-Ethyl-2-methylpyridine (Lonza Process): This process involves the liquid-phase oxidation of 5-ethyl-2-methylpyridine with nitric acid at high temperature and pressure.[1] A key intermediate is 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which is subsequently decarboxylated to yield nicotinic acid.[1] A significant byproduct of this route is nitrous oxide (N₂O), a potent greenhouse gas.[1]
Troubleshooting Guide: Byproduct Formation
This section provides detailed troubleshooting for specific byproducts encountered during nicotinic acid synthesis.
Issue 1: Significant formation of carbon oxides (CO, CO₂) and low selectivity.
Q2: My vapor-phase oxidation of 3-picoline is producing a high amount of CO and CO₂, leading to a low yield of nicotinic acid. What are the likely causes and how can I mitigate this?
A2: The formation of carbon oxides is a classic sign of over-oxidation, where the pyridine ring is cleaved. This is typically influenced by reaction temperature, catalyst selection, and reactant concentrations.
Causality and Explanation:
The desired reaction is the selective oxidation of the methyl group of 3-picoline. However, at excessively high temperatures or with a highly active, non-selective catalyst, the reaction can proceed further, breaking the aromatic ring and leading to complete combustion to CO and CO₂. The presence of excess oxygen can also exacerbate this issue.
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures favor complete oxidation. A systematic reduction in the reaction temperature can significantly improve selectivity towards nicotinic acid. For instance, in liquid-phase oxidation using a Co(OAc)₂/NHPI catalyst system, increasing the temperature from 190 °C to 210 °C can decrease the selectivity for nicotinic acid due to increased side reactions.[3]
-
Adjust the Picoline:Oxygen Ratio: A high concentration of oxygen can lead to over-oxidation. Carefully controlling the feed ratio of 3-picoline to air (oxygen) is crucial. Reducing the oxygen concentration can help to minimize the formation of COx.
-
Catalyst Selection and Modification: The choice of catalyst is paramount. V₂O₅-TiO₂ catalysts are commonly used, and their selectivity can be influenced by promoters.[5] For instance, the addition of WO₃ to V₂O₅/TiO₂ catalysts has been shown to improve thermal stability and maintain the active anatase phase of TiO₂, which can enhance catalyst performance.[5]
-
Increase Water Vapor Concentration: In vapor-phase oxidation, water vapor in the feed can help to moderate the reaction temperature and can desorb the product from the catalyst surface, preventing further oxidation.[6]
Experimental Protocol: Temperature Optimization Study
-
Setup: Configure your vapor-phase reactor with a fixed-bed of your chosen catalyst (e.g., V₂O₅/TiO₂).
-
Initial Conditions: Start with your standard reaction conditions (e.g., 350 °C, specific picoline/air/steam feed rates).
-
Temperature Variation: Decrease the reaction temperature in increments of 10-15 °C, allowing the system to stabilize at each setpoint.
-
Analysis: At each temperature, collect and analyze the product stream using gas chromatography (GC) to quantify 3-picoline, nicotinic acid, 3-pyridinecarboxaldehyde, and CO/CO₂.
-
Evaluation: Plot the selectivity for nicotinic acid and the yield of COx as a function of temperature to identify the optimal operating window.
Issue 2: Presence of Pyridine as a significant impurity.
Q3: I am observing the formation of pyridine in my final product. What causes this and how can I prevent it?
A3: The presence of pyridine is a result of the decarboxylation of the desired product, nicotinic acid. This is primarily a thermal degradation process, often catalyzed by certain metals or acidic/basic conditions.
Causality and Explanation:
Nicotinic acid can lose a molecule of carbon dioxide (CO₂) at elevated temperatures to form pyridine. This process can be accelerated in the presence of catalysts like copper chromite or under harsh pH conditions.[3] In vapor-phase oxidation, high temperatures on the catalyst surface can promote this side reaction.
Troubleshooting Steps:
-
Control Reaction Temperature: As with over-oxidation, excessive temperature is a major contributor to decarboxylation. Reducing the reaction temperature is the most effective way to minimize pyridine formation. Studies have shown that with certain catalyst systems, an increase in temperature leads to a higher amount of pyridine, indicating a greater contribution from the decarboxylation of nicotinic acid.[3]
-
Minimize Residence Time: Prolonged exposure of nicotinic acid to high temperatures increases the likelihood of decarboxylation. Optimizing the flow rate to reduce the residence time of the product in the hot zone of the reactor can be beneficial.
-
Catalyst Choice: While some catalysts can promote decarboxylation, others can be more selective. The acidity of the catalyst support can also play a role. For instance, strongly acidic sites on a catalyst might facilitate decarboxylation.
-
Post-Synthesis Purification: If pyridine formation is unavoidable, it can be removed during the purification process. Due to the significant difference in boiling points (Pyridine: ~115 °C, Nicotinic acid: sublimes at ~237 °C), distillation can be an effective separation method.
Workflow for Minimizing Pyridine Formation
Caption: A logical workflow for troubleshooting pyridine formation.
Issue 3: Incomplete hydrolysis of 3-cyanopyridine, leaving nicotinamide as a major byproduct.
Q4: In the synthesis of nicotinic acid from 3-cyanopyridine, my final product is contaminated with a significant amount of nicotinamide. How can I drive the hydrolysis to completion?
A4: The formation of nicotinamide as an intermediate is an inherent part of the hydrolysis of 3-cyanopyridine. Its presence in the final product indicates that the second hydrolysis step (amide to carboxylic acid) is incomplete.
Causality and Explanation:
The hydrolysis of 3-cyanopyridine to nicotinic acid is a two-step process. The first step, the hydration of the nitrile to the amide (nicotinamide), is generally faster than the second step, the hydrolysis of the amide to the carboxylic acid (nicotinic acid). To ensure complete conversion, reaction conditions must be optimized to favor the second step.
Troubleshooting Steps:
-
Increase Reaction Time and/or Temperature: The hydrolysis of the amide is often the rate-limiting step and requires more forcing conditions than the initial nitrile hydration. Increasing the reaction time or temperature can provide the necessary energy to overcome the activation barrier for amide hydrolysis. Kinetic studies have shown that the activation energy for nicotinamide hydrolysis is higher than that for 3-cyanopyridine hydrolysis, confirming it is the more challenging step.[7]
-
Adjust pH: The hydrolysis of amides can be catalyzed by both acid and base.
-
Alkaline Hydrolysis: Using a stoichiometric amount of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) and heating is a common method to drive the reaction to completion, forming the salt of nicotinic acid, which is then neutralized.[8]
-
Acidic Hydrolysis: Strong acids like sulfuric acid (H₂SO₄) can also be used, though this can require more stringent conditions and may lead to other side reactions if not carefully controlled.
-
-
Increase Water Concentration: As water is a reactant in the hydrolysis, ensuring a sufficient excess is present can help drive the equilibrium towards the products, according to Le Chatelier's principle.
-
Catalyst Selection (for enzymatic hydrolysis): If using a biocatalytic approach, the choice of enzyme is critical. Some nitrilases can directly convert nitriles to carboxylic acids without the accumulation of the amide intermediate.[9] If using a nitrile hydratase/amidase system, ensuring the amidase is sufficiently active is key.
Quantitative Data on Reaction Conditions
| Parameter | Condition | Effect on Byproduct Formation | Reference |
| Temperature | Increasing from 190°C to 210°C (Liquid-phase oxidation) | Decreased selectivity for nicotinic acid, increased decarboxylation. | [3] |
| Reaction Time | Extending from 2h to 6h (Liquid-phase oxidation) | Increased conversion but decreased selectivity for nicotinic acid. | [3] |
| Catalyst | V₂O₅/AlF₃ (Ammoxidation) | Increasing V₂O₅ loading from ~2% to 15% decreased pyridine selectivity from 8.1% to 3.4%. | [10] |
| Hydrolysis | High-temperature liquid water (483-523 K) | Selective production of nicotinamide or nicotinic acid is possible by controlling temperature and time. | [7] |
Reaction Pathway: Ammoxidation and Hydrolysis
Caption: The two-step hydrolysis of 3-cyanopyridine.
Analytical Methods for Impurity Profiling
Q5: What are the recommended analytical methods for identifying and quantifying byproducts in my nicotinic acid synthesis?
A5: A robust analytical methodology is essential for troubleshooting and process optimization. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a UV detector is highly effective for the simultaneous determination of nicotinic acid, nicotinamide, and 3-cyanopyridine.[11] A mobile phase consisting of a methanol-acetonitrile-water mixture is often employed.[11] This allows for accurate quantification of the starting material, intermediate, and final product, providing a clear picture of the reaction progress and byproduct profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying more volatile impurities such as pyridine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex mixtures or trace-level impurities, LC-MS provides enhanced sensitivity and specificity, allowing for the confident identification of a wide range of byproducts.[12]
Protocol: HPLC Analysis of a Hydrolysis Reaction Mixture
-
Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to a concentration within the calibrated range of the instrument.
-
Chromatographic Conditions:
-
Calibration: Prepare a series of standard solutions of known concentrations for nicotinic acid, nicotinamide, and 3-cyanopyridine to generate calibration curves.
-
Analysis: Inject the prepared sample and standards onto the HPLC system.
-
Quantification: Determine the concentration of each component in the sample by comparing its peak area to the corresponding calibration curve.
References
- Lisicki, D., Nowak, K., & Orlińska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides.
- Tsang, P. K., & Zeng, L. (2007). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. Frontiers of Chemistry in China, 2(3), 270-273. [Link]
- Zhang, J., Wang, J., & Han, B. (2011). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, 19(5), 873-877. [Link]
- Duesel, B. F., & Scudi, J. V. (1950). U.S. Patent No. 2,496,114. Washington, DC: U.S.
- Häsler, A. (1984). U.S. Patent No. 4,447,615. Washington, DC: U.S.
- Mathew, C. D., Nagasawa, T., Kobayashi, M., & Yamada, H. (1988). Nitrilase-catalyzed production of nicotinic acid from 3-cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(4), 1030-1032. [Link]
- Tsang, P. K., & Zeng, L. (2007). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. Frontiers of Chemistry in China, 2(3), 270-273. [Link]
- Ragan, J. A., & Ragan, P. C. (2001). U.S. Patent No. 6,218,543. Washington, DC: U.S.
- Raja, R., Thomas, J. M., Green, M. A., Johnson, B. F. G., & Khimyak, T. (2016). Fabrication of Ag/Mn3O4 nano-architectures for the one-step selective oxidation of 3-picoline to niacin: A key vitamin. Catalysis Science & Technology, 6(15), 5846-5854. [Link]
- Zhang, J., Wang, J., & Han, B. (2011). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Chinese Journal of Chemical Engineering, 19(5), 873-877. [Link]
- Fernandes, R. A., Sampaio, M. J., Faria, J. L., & Silva, C. G. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab, 1(1). [Link]
- Jin, F., Zhou, Y., & Zheng, H. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. [Link]
- Mauger, J., Nagasawa, T., & Yamada, H. (1989). Nitrile hydratase-catalyzed production of nicotinamide from 3-cyanopyridine in Rhodococcus rhodochrous J1. Journal of Biotechnology, 9(2), 87-96. [Link]
- Reddy, B. M., Ganesh, I., & Kumar, E. P. (2006). Hydration of 3-cyanopyridine to nicotinamide over MnO2 catalyst. Journal of Molecular Catalysis A: Chemical, 258(1-2), 25-29. [Link]
- Brady, D., Beites, T., van Rantwijk, F., & Sheldon, R. A. (2004). Dimethylformamide is a novel nitrilase inducer in Rhodococcus rhodochrous. Applied Microbiology and Biotechnology, 64(1), 92-99. [Link]
- Andrushkevich, T. V., & Ovchinnikova, E. V. (2006). Gas phase catalytic oxidation of β-picoline to nicotinic acid: Catalysts, mechanism and reaction kinetics.
- Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Saupe, T., Spraul, M., & Thievend, C. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
- PubChem. (n.d.). 3-Cyanopyridine. National Center for Biotechnology Information.
- Wang, S., & Blanchard, J. S. (2010). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Analytical Biochemistry, 401(2), 299-304. [Link]
- Zhang, Y., Chen, S., & Wang, Y. (2006). Effect factors in synthesis of nicotinic acid by electrooxidation of 3-picoline. Journal of Central South University of Technology, 13(4), 389-393. [Link]
- Sultana, N., Arayne, M. S., & Shafi, N. (2012). A review of the analytical methods for the determination of nicotinamide in pharmaceutical formulations and biological fluids. Journal of the Baqai Medical University, 15(1), 27-34. [Link]
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
- Narayana, K. V., Venugopal, A., Rama Rao, K. S., Khaja Masthan, S., Venkat Rao, V., & Kanta Rao, P. (1998). Ammoxidation of 3-picoline over V2O5/TiO2 (anatase) system. II. Characterisation of the catalysts by DTA, SEM, FTIR, ESR and oxygen and ammonia chemisorption. Applied Catalysis A: General, 167(1), 11-22. [Link]
- Satsuma, A., Hattori, M., Mizutani, K., Furuta, A., Miyamoto, A., Hattori, T., & Murakami, Y. (1998). Vapor-phase oxidation of 3-picoline to nicotinic acid over Cr 1− x Al x VO 4 catalysts. Applied Catalysis A: General, 167(2), 241-248. [Link]
- Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
- Narayana, K. V., Khaja Masthan, S., Venkat Rao, V., David Raju, B., & Kanta Rao, P. (2002). Influence of V2O5 content on ammoxidation of 3-picoline over V2O5/AlF3 catalysts.
- Lisicki, D., Nowak, K., & Orlińska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
- Siwach, P. K., & Srivastava, V. K. (2000). Selective synthesis of 3-picoline via the vapor-phase methylation of pyridine with methanol over Ni1-xCoxFe2O4 (x = 0, 0.2, 0.5, 0.8 and 1.0) type ferrites. Journal of Molecular Catalysis A: Chemical, 154(1-2), 103-111. [Link]
- Narayana, K. V., Kishan, G., & Chary, K. V. R. (2005). Ammoxidation of 3-picoline over V2O5/MgF2 catalysts: Correlations between nicotinonitrile yield and O-2 and NH3 chemisorption properties. Journal of Molecular Catalysis A: Chemical, 225(1), 121-128. [Link]
- Ragan, J. A., & Ragan, P. C. (1998). U.S. Patent No. 5,756,750. Washington, DC: U.S.
- Chuck, R. J. (2001). A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry, 55(5), 427-430. [Link]
- Zhang, X., & Wang, Y. (2015).
- Neumann, M., & Franz, K. D. (2005). U.S. Patent No. 7,345,176. Washington, DC: U.S.
- Ragan, J. A., & Ragan, P. C. (2001).
- Lee, S. J., & Lee, J. H. (2016). An Investigation of WO3/V2O5/TiO2 Catalysts: Effects of WO3 on Morphology, Thermal Stability, and Activity for the Catalytic Oxidation of Dimethyl Sulfide. International Journal of Molecular Sciences, 17(10), 1649. [Link]
- Fígalo, A., Miravet, M. S., Larrubia, M. A., Alemany, L. J., & García-Cortés, J. M. (2021). Bimodal effect of water on V2O5/TiO2 catalysts with different vanadium species in the simultaneous NO reduction and 1,2-dichlorobenzene oxidation. Applied Catalysis B: Environmental, 282, 119567. [Link]
- Ruiz, A., Bocarando, J., Cedeño, L., & Rincón, L. (2001). Chemical and structural characterization of V2O5/TiO2 catalysts. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 19(4), 1836-1840. [Link]
- Al-Esaimi, M. M., Al-Otaibi, A. M., Al-Amri, A. M., Al-Mayouf, A. M., & Al-Mogren, M. M. (2018). Influence of different concentrations of nicotinic acid on the electrochemical fabrication of copper film from an ionic liquid based on the complexation of choline chloride-ethylene glycol. International Journal of Electrochemical Science, 13, 1024-1035. [Link]
- Siwach, P. K., & Srivastava, V. K. (2009). Selective synthesis of 2-picoline via vapour phase methylation of pyridine over nanocrystalline ferrospinels of Cd1-xCrxFe2O4. Asian Journal of Chemistry, 21(1), 115. [Link]
- Al-Esaimi, M. M., Al-Otaibi, A. M., Al-Amri, A. M., Al-Mayouf, A. M., & Al-Mogren, M. M. (2018). Influence of different concentrations of nicotinic acid on the electrochemical fabrication of copper film from an ionic liquid based on the complexation of choline chloride-ethylene glycol. International Journal of Electrochemical Science, 13, 1024-1035. [Link]
- Al-Mulla, E. A. J. (2013). Electrochemical study of nicotinic acid using grafted polymer electrode by cyclic voltammetry. Rendiconti Lincei, 24(2), 177-184. [Link]
Sources
- 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides | MDPI [mdpi.com]
- 4. Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Investigation of WO3/V2O5/TiO2 Catalysts: Effects of WO3 on Morphology, Thermal Stability, and Activity for the Catalytic Oxidation of Dimethyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water-Academax [academax.com]
- 8. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 9. Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. bevital.no [bevital.no]
Troubleshooting NMR peak broadening for 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered during the Nuclear Magnetic Resonance (NMR) analysis of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, with a specific focus on the prevalent issue of peak broadening.
Understanding the Molecule: Key Structural Features
This compound possesses several key structural features that can influence its NMR spectrum. The presence of a carboxylic acid and a hydroxyl group allows for extensive hydrogen bonding. The pyridine ring and the trifluoromethyl group also contribute to the molecule's electronic environment. Understanding these features is crucial for diagnosing issues with your NMR data.
Frequently Asked Questions (FAQs) on Peak Broadening
This section addresses common questions regarding peak broadening in the NMR spectrum of this compound.
Question 1: Why are the hydroxyl and carboxylic acid proton signals in my ¹H NMR spectrum of this compound unusually broad or, in some cases, not visible at all?
Answer:
This is a common observation for molecules containing acidic protons like carboxylic acids and hydroxyl groups. The broadening, and potential disappearance, of these peaks is typically due to a combination of factors, primarily rapid chemical exchange and hydrogen bonding.[1][2][3][4][5]
-
Chemical Exchange: The acidic protons on the hydroxyl (-OH) and carboxylic acid (-COOH) groups can rapidly exchange with each other, with residual water in the NMR solvent, or with deuterons from the solvent (if using a protic deuterated solvent like D₂O or MeOD).[2][4] When the rate of this exchange is on the same timescale as the NMR experiment, it leads to a broadening of the signal.[4] In some cases, the peak can become so broad that it merges with the baseline and appears to be absent.[2]
-
Hydrogen Bonding: Both intra- and intermolecular hydrogen bonding can significantly impact the chemical shift and peak shape of the involved protons.[6] The formation and breaking of these bonds is a dynamic process that can contribute to peak broadening. The extent of hydrogen bonding is highly dependent on the sample concentration and the solvent used.
-
Quadrupolar Effects: While less common for ¹H NMR, the nitrogen atom in the pyridine ring is a quadrupolar nucleus. In some instances, this can lead to broadening of adjacent proton signals, although this is usually a more subtle effect.
Question 2: The aromatic proton signals in my spectrum are also broader than expected. What could be the cause?
Answer:
While the acidic protons are most susceptible to broadening, other peaks in the spectrum of this compound can also appear broad. Here are the most likely causes:
-
Molecular Aggregation: At higher concentrations, molecules of this compound can form aggregates or dimers in solution, primarily through intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups.[7] This aggregation can lead to an increase in the solution's viscosity and slower molecular tumbling, which results in broader peaks for all protons in the molecule.[8][9]
-
Poor Solubility: If the compound is not fully dissolved in the NMR solvent, the presence of microscopic solid particles will cause inhomogeneity in the magnetic field, leading to significant peak broadening.[10]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances, such as dissolved molecular oxygen or metal ions (e.g., Fe³⁺, Cu²⁺), can cause significant line broadening.[8][11][12][13][14][15][16] Paramagnetic species have unpaired electrons that create fluctuating local magnetic fields, which can dramatically shorten the relaxation times of nearby nuclei, resulting in broader signals.[13]
Troubleshooting Workflow for NMR Peak Broadening
If you are experiencing peak broadening, follow this systematic troubleshooting guide to identify and resolve the issue.
Caption: A stepwise troubleshooting workflow for NMR peak broadening.
Detailed Experimental Protocols
Here are detailed protocols for the corrective actions mentioned in the troubleshooting workflow.
Protocol 1: Optimizing Sample Concentration and Solubility
-
Initial Preparation: Start by preparing a relatively dilute sample, for instance, 1-5 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[17][18]
-
Dissolution: Ensure the compound is fully dissolved. You can aid dissolution by gentle vortexing. If solids persist, gentle heating or sonication may be effective, but be cautious of potential sample degradation.
-
Filtration: Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube. This will remove any particulate matter that can degrade the magnetic field homogeneity.[8][19]
-
Solvent Selection: If solubility remains an issue, consider a different deuterated solvent. For compounds with carboxylic acid and hydroxyl groups, DMSO-d₆ is often a good choice as it can disrupt intermolecular hydrogen bonding and is a good solvent for polar compounds.[12]
Protocol 2: Removal of Paramagnetic Impurities
-
Use High-Purity Solvents: Always use high-purity deuterated solvents from a reputable supplier.
-
Clean Glassware: Ensure your NMR tubes and any glassware used for sample preparation are scrupulously clean. Wash with an appropriate solvent and dry thoroughly. Avoid cleaning with chromic acid, which can leave paramagnetic chromium residues.
-
Degassing the Sample: To remove dissolved paramagnetic oxygen, you can degas the sample. The most common method is the "freeze-pump-thaw" technique: a. Freeze the sample in the NMR tube using liquid nitrogen. b. Apply a vacuum to the tube. c. Close the tube to the vacuum and thaw the sample. The dissolved gases will bubble out of the solution. d. Repeat this cycle 3-4 times for effective degassing. Alternatively, bubbling an inert gas like argon or nitrogen through the sample for several minutes before capping the NMR tube can also reduce the amount of dissolved oxygen.[19]
Protocol 3: Variable Temperature (VT) NMR for Studying Chemical Exchange
If you suspect that peak broadening is due to a dynamic chemical exchange process, performing a variable temperature (VT) NMR experiment can provide valuable insights.[9][20]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Lowering the Temperature: Gradually lower the temperature of the NMR probe (e.g., in 10-15 °C increments). At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum. As the temperature decreases, the rate of chemical exchange will slow down. If the broadening is due to exchange, you should observe the broad peaks decoalescing into sharper, distinct signals.[9][20]
-
Increasing the Temperature: In some cases, increasing the temperature can also be informative. If two or more peaks are in exchange, raising the temperature can increase the exchange rate to the point where they coalesce into a single, sharp, averaged signal.[9][20]
Data Interpretation for VT-NMR:
| Temperature Change | Observation | Implication |
| Decrease | Broad peak sharpens into two or more distinct peaks | Slowing of a chemical exchange process below the NMR timescale. |
| Increase | Two or more peaks broaden and coalesce into a single sharp peak | Increasing the rate of a chemical exchange process above the NMR timescale. |
| No Change | Peak remains broad across the temperature range | Broadening is likely due to other factors like aggregation, poor shimming, or paramagnetic impurities. |
Summary of Causality and Solutions
| Potential Cause | Underlying Mechanism | Recommended Solution(s) |
| High Concentration / Aggregation | Slower molecular tumbling and increased solution viscosity lead to shorter T2 relaxation times. | Prepare a more dilute sample. Change to a solvent that disrupts intermolecular hydrogen bonding (e.g., DMSO-d₆). |
| Chemical Exchange | Rapid exchange of acidic protons (-OH, -COOH) with each other or with residual solvent protons. | Perform Variable Temperature (VT) NMR. A small amount of acid (like TFA) can sometimes sharpen signals of exchangeable protons.[21] |
| Poor Solubility | Undissolved solid particles disrupt the homogeneity of the magnetic field.[10] | Filter the sample. Use gentle heating or sonication. Try a different deuterated solvent. |
| Paramagnetic Impurities | Unpaired electrons in paramagnetic species cause rapid relaxation of nearby nuclei.[13][15][16] | Use high-purity solvents and clean tubes. Degas the sample to remove O₂. |
| Poor Instrument Shimming | An inhomogeneous magnetic field across the sample volume causes a distribution of resonance frequencies.[10][22] | Re-shim the instrument before acquiring the spectrum. |
References
- What effect does hydrogen bonding have on H NMR spectra? - Chemistry Stack Exchange. (2017).
- Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.
- Suslick, K. S. (2012). Paramagnetic NMR.
- Shielding in H-NMR. University of Calgary.
- NMR 1H-Shielding Constants of Hydrogen-Bond Donor Reflect Manifestation of the Pauli Principle. ACS Publications. (2018).
- Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.).
- 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health. (n.d.).
- Hydrogen Bonds and NMR. Royal Society of Chemistry. (2025).
- NMR Sample Preparation. (n.d.).
- Why does iron (or any paramagnetic materials) cause line broadening in an NMR? Reddit. (2020).
- Paramagnetic nuclear magnetic resonance spectroscopy. Wikipedia. (n.d.).
- Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum? ResearchGate. (2024).
- How Do Paramagnetic Substances Affect NMR? Chemistry For Everyone - YouTube. (2025).
- What Causes NMR Peak Broadening? Chemistry For Everyone - YouTube. (2025).
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2025).
- 1H NMR Broad peaks. Chemistry Stack Exchange. (2015).
- NMR Sample Preparation: The Complete Guide. Organomation. (n.d.).
- NMR Sample Preparation. Iowa State University. (n.d.).
- Common problems and artifacts encountered in solution-state NMR experiments. (n.d.).
- Why might an NMR spectrum show broad peaks? TutorChase. (n.d.).
- Sample Preparation. University College London. (n.d.).
- Why am I not seeing the -COOH peak of this dye when I take NMR? Reddit. (2017).
- Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions. (2018).
- On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment. National Institutes of Health. (2024).
- Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent? ResearchGate. (2017).
- Organic Acid Archives. NMR Testing Laboratory. (2015).
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2023).
- 1H NMR chemical shifts of carboxylic acids and carboxylate ligands in... ResearchGate. (n.d.).
- NMR line broadening techniques. Wikipedia. (n.d.).
- Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. (1982).
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Human Metabolome Database. (n.d.).
- NMR Spectroscopy. MSU chemistry. (n.d.).
- Confirmation of ring protons of 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid using correlation spectroscopy NMR techniqu. IOSR Journal. (n.d.).
- How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules? ResearchGate. (2013).
- 1H NMR Chemical Shifts. Organic Chemistry Data. (n.d.).
- Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. National Institutes of Health. (2022).
Sources
- 1. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. vibgyorpublishers.org [vibgyorpublishers.org]
- 17. organomation.com [organomation.com]
- 18. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 20. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 21. On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR: A Comment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tutorchase.com [tutorchase.com]
Technical Support Center: Scaling Up the Purification of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
Introduction: 2-Hydroxy-6-(trifluoromethyl)nicotinic acid is a pivotal intermediate in the development of modern pharmaceuticals and agrochemicals.[1][2] The presence of the trifluoromethyl group often enhances molecular lipophilicity and metabolic stability, making derivatives of this acid highly valuable in drug discovery.[3][4] However, transitioning the purification of this compound from a laboratory bench to a production scale introduces significant challenges. Achieving the high purity required for applications like Active Pharmaceutical Ingredient (API) synthesis demands a robust, scalable, and well-understood purification strategy.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for scaling up the purification of this compound. It is structured in a question-and-answer format to directly address common issues and provide field-proven insights into optimizing process efficiency and product quality.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying this compound at an industrial scale?
When scaling up, the most effective and economically viable method for purifying a solid crystalline compound like this compound is recrystallization .[5] This technique is favored in pharmaceutical manufacturing for its ability to deliver high-purity material by efficiently removing a wide range of impurities in a single unit operation.[5][6]
While chromatographic methods like column chromatography are excellent for purification at the lab scale, they often become cost-prohibitive and complex at a large scale due to high solvent consumption and lower throughput.[5] Therefore, chromatography is typically reserved for instances where recrystallization fails to remove a critical, closely-related impurity.
Q2: How should I approach selecting an optimal solvent system for the recrystallization process?
The selection of a solvent is the most critical parameter for a successful recrystallization. The ideal solvent should exhibit the following properties:
-
High solubility for this compound at elevated temperatures (near the solvent's boiling point).
-
Low solubility for the compound at low temperatures (e.g., 0-5 °C) to ensure maximum recovery.
-
Favorable impurity profile: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).
-
Safety and environmental profile: The solvent should be safe to handle at scale and environmentally acceptable.
A systematic screening process is recommended. Given the compound's structure (a carboxylic acid and a hydroxypyridine), polar solvents are a logical starting point. Studies on similar hydroxynicotinic acids have successfully used water as a crystallization solvent.[7]
| Solvent/System | Boiling Point (°C) | Rationale & Considerations |
| Water | 100 | Hydroxynicotinic acids can be crystallized from aqueous media; pH control is critical to modulate solubility.[7][8] |
| Ethanol/Water | 78-100 | A versatile mixed-solvent system. The ratio can be tuned to optimize solubility and yield. |
| Isopropanol (IPA) | 82 | A common, less volatile alcohol used in API manufacturing. |
| Ethyl Acetate | 77 | A more polar organic solvent that may be effective. Used for extraction during synthesis.[1] |
| Toluene/Heptane | 98-111 | An anti-solvent (heptane) can be added to a solution in toluene to induce crystallization.[5] Useful for removing polar impurities. |
Q3: My crude product has a distinct yellow or tan color. How can I remove these colored impurities during scale-up?
Colored impurities are common in the synthesis of nicotinic acid and its derivatives.[9] The most common and effective method for color removal is treatment with activated carbon (charcoal) .
The procedure involves adding a small amount of activated carbon (typically 0.5-2% by weight relative to the crude product) to the hot, dissolved solution just before the hot filtration step. The solution is held at temperature for a short period (15-30 minutes) with gentle agitation to allow the carbon to adsorb the color bodies. The carbon is then removed along with any other insoluble matter during the hot filtration. It is crucial to use a fine filtration medium to ensure all carbon particles are removed, preventing contamination of the final product.[9]
Q4: What is the role of pH during purification, and how can I leverage it?
For ionizable compounds like this compound, pH is a powerful tool for purification. The molecule possesses both an acidic carboxylic acid group and a weakly acidic 2-hydroxy-pyridine moiety (which exists in tautomeric equilibrium with the 2-pyridone form).[10]
Controlling the pH can dramatically alter the compound's solubility.[7][8] This can be exploited in a "pH swing" or acid-base workup:
-
Dissolve the crude material in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) to form the water-soluble carboxylate salt.
-
Wash the aqueous solution with a water-immiscible organic solvent (e.g., dichloromethane or toluene) to extract non-acidic, non-polar impurities.
-
Slowly re-acidify the aqueous layer with an acid (e.g., HCl) to a pH below the compound's pKa, causing the purified this compound to precipitate out of the solution.[11]
-
The precipitated solid can then be collected by filtration and potentially subjected to a final recrystallization from a suitable solvent.
Q5: What are the common impurities I should anticipate from the synthesis?
The impurity profile is highly dependent on the synthetic route. Based on a known preparation method involving the hydrolysis of 2-chloro-6-trifluoromethylnicotinonitrile, potential impurities include:[1][12]
-
Starting Materials: Unreacted 2-chloro-6-trifluoromethylnicotinonitrile.
-
Intermediates: Partially hydrolyzed amide intermediates.
-
By-products: Impurities arising from side reactions during the synthesis.
-
Reagents & Solvents: Residual acids (e.g., sulfuric acid), bases, and solvents used in the reaction and workup.
-
Degradants: Products formed if the compound is unstable under certain storage or process conditions.[12]
A thorough understanding of the manufacturing process is essential to identify and control these impurities.[12]
Q6: How can I effectively monitor the progress of purification and the final product quality?
A combination of analytical techniques is essential:
-
Thin-Layer Chromatography (TLC): An excellent, rapid in-process control tool to qualitatively assess the removal of impurities during purification steps.[13]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis of the final product and for tracking specific impurities. Both reversed-phase and normal-phase methods can be developed.[14]
-
Melting Point: A simple and effective indicator of purity. A sharp melting range close to the literature value (165-167°C) suggests high purity.[1]
-
Spectroscopy (¹H NMR, ¹³C NMR): Used for structural confirmation and to detect any structural impurities in the final product.
Section 2: Troubleshooting Guide for Scaling Up Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield after Recrystallization | 1. The compound has significant solubility in the cold mother liquor. 2. Too much solvent was used during dissolution. 3. Premature crystallization occurred during hot filtration. | 1. Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-5°C in an ice bath) and allowed adequate time to crystallize. 2. Use a different solvent system or introduce an anti-solvent to decrease solubility after dissolution.[5] 3. Use the minimum volume of hot solvent necessary for complete dissolution. 4. Pre-heat the filtration apparatus (funnel, filter flask) to prevent cooling and product crashing during filtration. |
| Product Fails Purity Specification | 1. The chosen solvent system is not effective at separating a key impurity (co-crystallization). 2. Impurities from the mother liquor were not adequately removed from the filter cake. | 1. Perform a re-screening of solvents to find a more selective system. 2. Perform a second recrystallization ("double crystallization"). 3. Implement a pH swing workup prior to the final recrystallization to remove acidic or basic impurities. 4. Ensure the isolated filter cake is thoroughly washed with fresh, cold recrystallization solvent to displace the impurity-rich mother liquor. |
| "Oiling Out" Instead of Crystallizing | 1. The solution is too concentrated or supersaturated. 2. The solution was cooled too rapidly. 3. High levels of impurities are present, inhibiting crystal lattice formation. | 1. Add a small amount of additional hot solvent to reduce saturation. 2. Slow down the cooling rate. Allow the solution to cool naturally to room temperature before moving to an ice bath. 3. Attempt to induce crystallization by adding a seed crystal of pure product or by scratching the inner surface of the vessel at the meniscus. 4. If oiling persists, re-heat the solution to dissolve the oil, add more solvent, and re-cool slowly. |
| Filtration is Impractically Slow at Scale | 1. The crystallization process produced very fine particles or needles. 2. The filter medium is clogged. | 1. Modify the crystallization conditions (e.g., slower cooling, less agitation) to promote the growth of larger, more easily filtered crystals. 2. Increase the surface area of the filter. 3. Ensure adequate vacuum or pressure is applied during filtration.[15] 4. As a last resort, a filter aid (e.g., Celite®) can be used, but this requires validation to ensure it does not introduce new impurities. |
Section 3: Protocols and Visualization
Protocol 1: General Scaled-Up Recrystallization Procedure
This protocol provides a general framework. Specific solvent volumes and temperatures must be optimized for this compound.
-
Vessel Charging: Charge the crude this compound to a suitable, clean, and dry reactor.
-
Solvent Addition: Add the minimum amount of the chosen recrystallization solvent required to fully dissolve the solid at reflux temperature. This should be determined at a smaller scale first.
-
Heating and Dissolution: Heat the mixture to reflux with stirring until all the solid has dissolved.
-
(Optional) Activated Carbon Treatment: If the solution is colored, cool it slightly below its boiling point and add activated carbon (0.5-2% w/w). Stir the mixture at this temperature for 15-30 minutes.[9]
-
Hot Filtration: Filter the hot solution through a pre-heated filter to remove any insoluble impurities and/or activated carbon. The receiving vessel should also be pre-warmed to prevent premature crystallization.
-
Controlled Cooling & Crystallization: Allow the filtered solution to cool slowly and without agitation to room temperature to promote the formation of large crystals. Once at room temperature, cool the mixture further using an ice bath or chiller for at least one hour to maximize product precipitation.
-
Isolation: Isolate the crystallized product by filtration using a Büchner funnel, Nutsche filter, or centrifuge.
-
Washing: Wash the filter cake with several portions of fresh, cold recrystallization solvent to remove residual mother liquor.
-
Drying: Dry the purified product under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.
Workflow Visualization
The following diagram illustrates a logical workflow for developing a scalable purification process for this compound.
Caption: Logical workflow for purification process development.
References
- Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available at: https://www.pharmaguideline.com/2015/04/resolving-api-impurity-issues-in-drug-development.html
- Tayana Solutions. (n.d.). Picking the best purification method for your API can be a tricky challenge. Tayana Solutions. Available at: https://www.tayanasolutions.com/picking-the-best-purification-method-for-your-api-can-be-a-tricky-challenge/
- SepPure Technologies. (2024). APIs in Pharmaceutical Industry: An Overview. SepPure Technologies. Available at: https://seppure.com/blog/apis-in-pharmaceutical-industry-an-overview/
- CymitQuimica. (n.d.). This compound. CymitQuimica. Available at: https://www.cymitquimica.com/2-hydroxy-6-trifluoromethyl-nicotinic-acid-191595-63-8
- Kolot, V. M., et al. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. JNAS. Available at: https://jnason.org/index.php/jnas/article/view/184
- Neves, P., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available at: https://www.mdpi.com/2073-4352/13/7/1062
- Pharmaceutical Technology. (2013). API Purification. Pharmaceutical Technology. Available at: https://www.pharmaceutical-technology.
- Marvel, C. S., & McElvain, S. M. (n.d.). Nicotinic Acid. Organic Syntheses. Available at: http://www.orgsyn.org/demo.aspx?prep=cv1p0368
- The Pharma Master. (n.d.). Troubleshooting. The Pharma Master. Available at: https://www.thepharmamaster.com/troubleshooting/
- ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available at: https://www.researchgate.
- ChemBK. (2024). This compound. ChemBK. Available at: https://www.chembk.com/en/chem/2-Hydroxy-6-(trifluoromethyl)nicotinic%20acid
- Thirtle, R. J. (1962). Purification of nicotinic acid. Google Patents. Available at: https://patents.google.
- MySkinRecipes. (n.d.). 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. MySkinRecipes. Available at: https://myskinrecipes.com/ingredients/6-hydroxy-2-trifluoromethyl-nicotinic-acid-862111-58-8
- ChemicalBook. (n.d.). 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8. ChemicalBook. Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3440751.htm
- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/cds002946
- Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid. Google Patents. Available at: https://patents.google.
- Royal Society of Chemistry. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available at: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00877d
- ResearchGate. (n.d.). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. ResearchGate. Available at: https://www.researchgate.net/publication/382098048_Recent_advances_in_the_synthesis_of_trifluoromethyl-containing_heterocyclic_compounds_via_trifluoromethyl_building_blocks
- ResearchGate. (2023). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. Available at: https://www.researchgate.net/publication/372093539_pH-Dependent_Crystallization_of_2-_4-_5-_and_6-Hydroxynicotinic_Acids_in_Aqueous_Media
- PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/14692312/
Sources
- 1. chembk.com [chembk.com]
- 2. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 6. pharmtech.com [pharmtech.com]
- 7. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 12. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 13. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 14. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thepharmamaster.com [thepharmamaster.com]
Validation & Comparative
2-Hydroxy-6-(trifluoromethyl)nicotinic acid vs. nicotinic acid biological activity
An In-depth Analysis of Nicotinic Acid versus the Enigmatic 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
For decades, nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia and a subject of extensive research for its multifaceted biological activities. Its ability to modulate lipid profiles and exert anti-inflammatory effects is well-documented. In contrast, this compound remains a compound of scientific curiosity with a conspicuous absence of published biological data. This guide will delve into the well-established biological landscape of nicotinic acid and highlight the current informational void surrounding its trifluoromethylated and hydroxylated analog, providing a framework for future comparative research.
Nicotinic Acid: A Multi-Faceted Biological Modulator
Nicotinic acid is a water-soluble B vitamin that plays a crucial role in cellular metabolism as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1] Beyond its fundamental role as a vitamin, pharmacological doses of nicotinic acid exhibit profound effects on lipid metabolism and inflammation.
Lipid-Lowering Effects: A Clinical Hallmark
The most prominent and clinically utilized biological activity of nicotinic acid is its ability to favorably alter the lipid profile.[2][3] It is recognized for its broad-spectrum effects on various lipid parameters:
-
Reduces Low-Density Lipoprotein (LDL) Cholesterol: Often referred to as "bad cholesterol."
-
Lowers Triglycerides and Very-Low-Density Lipoprotein (VLDL): These are other key components of atherogenic dyslipidemia.[4]
-
Increases High-Density Lipoprotein (HDL) Cholesterol: Known as "good cholesterol," HDL is involved in reverse cholesterol transport.[1][4]
-
Reduces Lipoprotein(a): An independent risk factor for cardiovascular disease.
The primary mechanism behind these lipid-modifying effects is the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is highly expressed in adipocytes.[5][6] Activation of GPR109A in fat cells inhibits lipolysis, leading to a decreased release of free fatty acids into the bloodstream.[2] This reduction in free fatty acid flux to the liver results in decreased synthesis of triglycerides and VLDL.[4]
Anti-Inflammatory Properties: Beyond Lipid Modulation
Recent research has shed light on the significant anti-inflammatory actions of nicotinic acid, which are also largely mediated through the GPR109A receptor found on immune cells such as monocytes and macrophages.[7][8][9] Studies have demonstrated that nicotinic acid can:
-
Inhibit the production of pro-inflammatory cytokines: Including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1).[7][8][10]
-
Suppress inflammatory pathways: Such as the NF-κB signaling cascade.[7]
-
Reduce monocyte adhesion and chemotaxis: Key steps in the development of atherosclerotic plaques.[7]
These anti-inflammatory effects are independent of its impact on lipid levels and suggest a broader therapeutic potential for nicotinic acid in inflammatory conditions.[11][12]
The GPR109A Signaling Pathway
The biological effects of nicotinic acid on both lipid metabolism and inflammation are primarily initiated by its binding to the GPR109A receptor. The subsequent signaling cascade is crucial to its mechanism of action.
Caption: Nicotinic acid signaling through the GPR109A receptor.
This compound: An Uncharted Territory
In stark contrast to the wealth of data on nicotinic acid, a comprehensive search of the scientific literature reveals a significant lack of information regarding the biological activity of this compound. Available information is predominantly limited to its chemical properties and commercial availability from various suppliers.
| Property | This compound |
| Molecular Formula | C₇H₄F₃NO₃ |
| Molecular Weight | 207.11 g/mol |
| Synonyms | 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid |
Table 1: Chemical Properties of this compound
There are currently no publicly available studies that:
-
Directly compare its biological effects to those of nicotinic acid.
-
Investigate its interaction with the GPR109A receptor or other potential targets.
-
Assess its impact on lipid metabolism, either in vitro or in vivo.
-
Explore its potential anti-inflammatory properties.
The presence of a trifluoromethyl group and a hydroxyl group on the pyridine ring, as compared to the parent nicotinic acid structure, suggests that its biological activity could be significantly different. These modifications can alter the molecule's electronic properties, lipophilicity, and steric hindrance, which in turn could affect its receptor binding affinity, metabolic stability, and overall pharmacological profile.
Experimental Protocols for Future Comparative Analysis
To bridge the knowledge gap and enable a meaningful comparison, a series of well-established experimental protocols could be employed to characterize the biological activity of this compound.
In Vitro GPR109A Receptor Activation Assay
This experiment would determine if this compound can activate the GPR109A receptor and to what extent compared to nicotinic acid.
Methodology:
-
Cell Culture: Utilize a cell line (e.g., CHO-K1 or HEK293) stably expressing the human GPR109A receptor.
-
cAMP Measurement: Plate the cells and treat with varying concentrations of this compound and nicotinic acid (as a positive control).
-
Assay: Following incubation, lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: A decrease in cAMP levels upon treatment would indicate receptor activation via the Gi pathway. Dose-response curves can be generated to determine the potency (EC₅₀) and efficacy of each compound.
Sources
- 1. [Nicotinic acid increases cellular transport of high density lipoprotein cholesterol in patients with hypoalphalipoproteinemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pleiotropic effects of nicotinic acid: beyond high density lipoprotein cholesterol elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Hydroxy-6-(trifluoromethyl)nicotinic acid is a valuable building block in the creation of novel pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by the trifluoromethyl group.[1] This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering experimental insights and data to inform your selection of the most appropriate method for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly approached via two distinct strategies:
-
Functional group interconversion of a pre-existing pyridine ring: This is the most common and direct approach, typically involving the hydrolysis of a 2-chloro-6-(trifluoromethyl)nicotinic acid precursor.
-
De novo synthesis of the pyridine ring: This strategy involves constructing the pyridine ring from acyclic precursors, offering flexibility in the introduction of substituents.
This guide will delve into the specifics of each route, providing a critical evaluation of their respective advantages and disadvantages.
Route 1: Hydrolysis of 2-Chloro-6-(trifluoromethyl)nicotinic Acid
This is a widely utilized and straightforward method for the preparation of this compound. The overall transformation is a nucleophilic aromatic substitution, where a chloride is displaced by a hydroxide.
Caption: Hydrolysis of 2-Chloro-6-(trifluoromethyl)nicotinic acid.
Mechanistic Considerations
The electron-withdrawing nature of both the trifluoromethyl group and the carboxylic acid activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. The reaction proceeds via a Meisenheimer-like intermediate. The choice of base and reaction conditions is critical to achieving high yields and purity.
Experimental Protocol: Alkaline Hydrolysis
A common method for this transformation involves heating 2-chloro-6-(trifluoromethyl)pyridine with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a sealed reactor.
Step-by-Step Protocol:
-
Charge a high-pressure reactor with 2-chloro-6-(trifluoromethyl)pyridine.
-
Add an aqueous solution of sodium hydroxide (typically 2-3 equivalents).
-
Seal the reactor and heat to a temperature of at least 140°C under autogenous pressure.[2]
-
Maintain the reaction at this temperature for several hours, monitoring for completion by an appropriate analytical method (e.g., HPLC, GC).
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
A similar procedure has been described for the hydrolysis of 2-chloro-6-trifluoromethylpyridine in the presence of a solvent like dimethyl sulfoxide (DMSO) under reflux conditions with aqueous sodium hydroxide.[2] However, solvent-free processes are often preferred for large-scale synthesis due to environmental and safety considerations.[2]
Performance Data
| Parameter | Value/Observation | Source |
| Starting Material | 2-Chloro-6-(trifluoromethyl)pyridine | [2] |
| Reagents | Aqueous NaOH or KOH | [2] |
| Temperature | ≥ 140°C | [2] |
| Pressure | Autogenous | [2] |
| Yield | High (specific yield not detailed in the provided abstract) | [2] |
| Key Advantage | Direct, high-yielding, and can be performed solvent-free. | [2] |
| Key Disadvantage | Requires high temperature and pressure, necessitating specialized equipment. |
Route 2: De Novo Pyridine Ring Synthesis
Constructing the pyridine ring from acyclic precursors offers a versatile approach to substituted pyridines. One patented method involves the reaction of a haloalkyl 2-alkoxyvinyl ketone with an alkyl 3-dialkylaminoacrylate.[3]
Caption: De Novo Synthesis of the Pyridine Ring.
Mechanistic Pathway
This synthetic route is a multi-step process:
-
Condensation: The initial reaction between the haloalkyl 2-alkoxyvinyl ketone and the alkyl 3-dialkylaminoacrylate forms an intermediate, an alkyl 2-dialkylaminomethylene-4-haloalkanoyl-3-butenoate.[3]
-
Cyclization and Aromatization: This intermediate is then reacted with ammonia or an ammonium salt, which acts as the nitrogen source for the pyridine ring. This step involves a series of condensation and elimination reactions to form the aromatic pyridine ring.
-
Hydrolysis: The resulting alkyl 2-haloalkylnicotinate is then hydrolyzed to the final product.
Experimental Considerations
The patent describing this route outlines a range of possible reaction conditions.[3]
General Protocol Outline:
-
Step a (Condensation): The haloalkyl 2-alkoxyvinyl ketone and alkyl 3-dialkylaminoacrylate are reacted, potentially in a solvent, at temperatures ranging from 0 to 100°C.[3]
-
Step b (Cyclization): The intermediate from step a is treated with ammonia or an ammonium salt.
-
Step c (Hydrolysis): The ester is hydrolyzed using a base, with reaction temperatures between 0 and 200°C.[3]
Performance Data
| Parameter | Value/Observation | Source |
| Starting Materials | Haloalkyl 2-alkoxyvinyl ketone, Alkyl 3-dialkylaminoacrylate | [3] |
| Key Reagents | Ammonia/Ammonium Salt, Base for hydrolysis | [3] |
| Temperature Range | Step a: 0-100°C; Step c: 0-200°C | [3] |
| Yield | A yield of 95% is mentioned for a related hydrolysis step in the patent. | [3] |
| Key Advantage | High versatility in accessing a range of substituted nicotinic acids. | |
| Key Disadvantage | Multi-step process, potentially leading to lower overall yields and increased complexity. |
Comparison of Synthesis Routes
| Feature | Route 1: Hydrolysis | Route 2: De Novo Synthesis |
| Number of Steps | 1-2 (if starting from 2-chloro precursor) | Multiple steps |
| Starting Materials | Substituted pyridine | Acyclic ketones and acrylates |
| Scalability | Good, especially solvent-free methods | Potentially more complex to scale up |
| Versatility | Limited to the availability of the precursor | High, allows for diverse substitutions |
| Reaction Conditions | High temperature and pressure | Milder conditions may be possible for some steps |
| Overall Yield | Generally high for the hydrolysis step | Potentially lower due to multiple steps |
Conclusion and Recommendations
For the direct and efficient synthesis of this compound, the hydrolysis of 2-chloro-6-(trifluoromethyl)nicotinic acid (Route 1) stands out as the more established and atom-economical approach, provided the starting material is readily available. The high-temperature, solvent-free variation is particularly attractive for industrial applications due to its simplicity and reduced environmental impact, although it requires specialized equipment.
The de novo synthesis (Route 2) offers greater flexibility and is a powerful tool for medicinal chemistry programs where a variety of analogues are required. While potentially more complex and with a higher step count, this approach allows for the construction of highly functionalized pyridine rings that may not be accessible through functional group interconversion.
The choice of synthesis route will ultimately depend on the specific needs of the researcher, including the desired scale of production, the availability of starting materials, and the need for analogue synthesis.
References
- ChemBK. (2024). 2-chloro-6-trifluoromethyl nicotinic acid.
- Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837.
- Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30.
- ResearchGate. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.
- Semantic Scholar. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.
- Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
- MySkinRecipes. (n.d.). 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.
- ChemBK. (2024). This compound.
- Google Patents. (n.d.). EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters.
- Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-.
- Google Patents. (n.d.). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- DCU Research Repository. (2013). A straightforward synthesis of 2-methyl-3-trifluoromethyl-aniline.
- ChemWhat. (n.d.). 2-Chloro-6-trifluoromethylnicotinic acid CAS#: 280566-45-2.
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid.
Sources
- 1. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 2. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents [patents.google.com]
A Comparative Guide to the In Vitro Efficacy of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid Analogs
This guide provides an in-depth comparative analysis of the in vitro efficacy of a prominent class of 2-hydroxy-6-(trifluoromethyl)nicotinic acid analogs: the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives. This class of compounds has garnered significant interest for its potential therapeutic applications, particularly as dual inhibitors of HIV-1 reverse transcriptase (RT). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and insights into the structure-activity relationships (SAR) that govern the efficacy of these compounds.
Introduction: The Therapeutic Potential of Nicotinic Acid Analogs
Nicotinic acid, a form of vitamin B3, is a well-established therapeutic agent, primarily known for its lipid-modifying properties.[1][2] Its mechanism of action involves the activation of G protein-coupled receptors, such as HCA2 and HCA3, and the inhibition of key enzymes like diacylglycerol O-acyltransferase 2 (DGAT2).[1][3] The core structure of nicotinic acid has served as a versatile scaffold for the development of a wide array of analogs with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6][7]
The introduction of a trifluoromethyl group at the 6-position and a hydroxyl group at the 2-position of the nicotinic acid ring system creates a unique chemical entity with altered electronic properties and metabolic stability. This guide focuses on a series of these analogs where an arylamino group is further substituted at the 2-position, leading to compounds with potent and specific biological activities.
Comparative In Vitro Efficacy: 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives as HIV-1 RT Inhibitors
A significant body of research has focused on the evaluation of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as dual inhibitors of the HIV-1 reverse transcriptase (RT), targeting both the ribonuclease H (RNase H) and polymerase functions of the enzyme.[5][8] The RNase H function of RT is a critical and underexploited target for antiretroviral therapy.
Structure-Activity Relationship (SAR) Analysis
A study involving 44 derivatives of the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid scaffold revealed key structural features that dictate their inhibitory potency against the RNase H function of HIV-1 RT.[8] The general structure of the evaluated compounds consists of a central 2-amino-6-(trifluoromethyl)nicotinic acid core with various aryl substituents on the amino group and either an ester or an amide linkage at the carboxylic acid position.
The in vitro data demonstrates that both ester and amide derivatives exhibit inhibitory activity in the low micromolar range.[8] Generally, the amide derivatives were found to be slightly more potent than their ester counterparts.
Table 1: In Vitro Inhibitory Activity of Selected 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Amide Derivatives against HIV-1 RNase H [8]
| Compound ID | Arylamino Substituent | R Group (Amide) | IC50 (µM) for RNase H Inhibition |
| 21 | 5-chloro-2-methylphenyl | -NH-CH2-Ph | 14 |
| 25 | 5-chloro-2-methylphenyl | -NHOH | 15 |
| 22 | 5-chloro-2-methylphenyl | -NH-CH2-(4-F-Ph) | 16 |
| 23 | 5-chloro-2-methylphenyl | -NH-CH2-(4-Cl-Ph) | 17 |
| 24 | 5-chloro-2-methylphenyl | -NH-CH2-(4-Br-Ph) | 18 |
Note: Lower IC50 values indicate greater inhibitory potency.
Table 2: In Vitro Inhibitory Activity of Selected 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Ester Derivatives against HIV-1 RNase H [8]
| Compound ID | Arylamino Substituent | R Group (Ester) | IC50 (µM) for RNase H Inhibition |
| 16 | 5-chloro-2-methylphenyl | -O-(2-OH-Ph) | 20 |
| 17 | 5-chloro-2-methylphenyl | -O-(3-OH-Ph) | 22 |
| 12 | 5-chloro-2-methylphenyl | -O-CH2-Ph | 25 |
| 13 | 5-chloro-2-methylphenyl | -O-CH2-(4-F-Ph) | 28 |
| 14 | 5-chloro-2-methylphenyl | -O-CH2-(4-Cl-Ph) | 30 |
Note: Lower IC50 values indicate greater inhibitory potency.
From this data, it is evident that substitutions on the arylamino ring and modifications at the carboxylic acid position significantly impact the inhibitory activity. The 5-chloro-2-methylphenyl substituent on the amino group appears to be a favorable feature for potent RNase H inhibition.
Cell-Based Antiviral Activity
Beyond enzymatic assays, the true therapeutic potential of these analogs lies in their ability to inhibit viral replication in a cellular context. A subset of the synthesized compounds was evaluated in cell-based assays, with seven compounds demonstrating inhibition of HIV-1 replication.[5][8] Notably, compound 21 emerged as a lead candidate, exhibiting an IC50 of 14 µM for RNase H inhibition and a selectivity index greater than 10 in cell-based HIV-1 replication assays.[5]
Experimental Methodologies
To ensure the scientific integrity and reproducibility of the findings, it is crucial to understand the experimental protocols employed for the in vitro evaluation of these compounds.
HIV-1 RNase H Inhibition Assay
The inhibitory activity of the 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives against the RNase H function of HIV-1 RT is typically assessed using a fluorescence-based assay.
Principle: This assay utilizes a hybrid substrate consisting of a fluorescently labeled RNA strand annealed to a complementary DNA strand. The RNase H activity of RT cleaves the RNA strand, leading to a decrease in fluorescence. Inhibitors of RNase H will prevent this cleavage, thus maintaining the fluorescence signal.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the HIV-1 RT enzyme, the fluorescent hybrid substrate, and a suitable buffer (e.g., Tris-HCl, KCl, MgCl2, DTT).
-
Compound Incubation: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known RNase H inhibitor) and a negative control (DMSO vehicle).
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HIV-1 Replication Assay
The efficacy of the compounds in inhibiting viral replication is assessed using a cell-based assay, often employing a reporter cell line.
Principle: This assay utilizes a cell line (e.g., TZM-bl) that is susceptible to HIV-1 infection and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter. Upon successful viral entry and replication, the reporter gene is expressed, producing a measurable signal.
Step-by-Step Protocol:
-
Cell Seeding: Seed the TZM-bl cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a short pre-incubation period.
-
Viral Infection: Infect the cells with a known amount of HIV-1.
-
Incubation: Incubate the infected cells for a period that allows for viral replication and reporter gene expression (e.g., 48 hours).
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer).
-
Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the effect of the compounds on cell viability.
-
Data Analysis: Calculate the percentage of inhibition of viral replication and the percentage of cell viability for each compound concentration. Determine the EC50 (effective concentration for 50% inhibition of viral replication) and CC50 (cytotoxic concentration for 50% cell death). The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.
Mechanistic Insights and Signaling Pathways
The 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives act as allosteric dual-site inhibitors of HIV-1 RT.[5] This means they bind to a site distinct from the active site of the enzyme and inhibit both the polymerase and RNase H functions. The ability to chelate Mg2+ ions, which are essential cofactors for the RNase H catalytic activity, is a proposed mechanism of action for these compounds.[8]
Caption: Mechanism of dual inhibition of HIV-1 RT.
Broader Therapeutic Context: Anti-inflammatory and Anticancer Potential
While the focus of this guide is on the anti-HIV activity of a specific series of this compound analogs, it is important to note that other nicotinic acid derivatives have shown promise in different therapeutic areas. For instance, certain nicotinic acid analogs exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide.[5][9] This is often achieved through the modulation of signaling pathways such as the NF-κB pathway.
Caption: Inhibition of the NF-κB inflammatory pathway.
Furthermore, some 2-arylamino-6-trifluoromethylpyridine derivatives have been evaluated for their anticancer activity, demonstrating potent growth inhibition against various human cancer cell lines.[6] The evaluation of these compounds typically involves cytotoxicity assays such as the MTT assay to determine their GI50 (50% growth inhibition) values.
Conclusion and Future Directions
The 2-(arylamino)-6-(trifluoromethyl)nicotinic acid scaffold represents a promising platform for the development of novel therapeutic agents. The in vitro data presented in this guide highlights the potent dual inhibitory activity of these analogs against HIV-1 RT, with compound 21 emerging as a lead candidate for further preclinical development. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to evaluate the efficacy of similar compounds.
Future research in this area should focus on optimizing the pharmacokinetic properties of these analogs to enhance their in vivo efficacy and safety profiles. Additionally, exploring the potential of this scaffold to target other enzymes and signaling pathways implicated in various diseases could unveil new therapeutic opportunities. The versatility of the nicotinic acid core, combined with the unique properties imparted by the trifluoromethyl group, ensures that this class of compounds will remain an active area of investigation in medicinal chemistry.
References
- Molecules. (2020). 2-(Arylamino)-6-(trifluoromethyl)
- Ramalakshmi, N., Aruloly, L., et al. (2009).
- PubMed. (2020). 2-(Arylamino)-6-(trifluoromethyl)
- Wikipedia. (n.d.). Nicotinic acid. [Link]
- PubMed. (2009). Synthesis and evaluation of anticancer activity of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines. [Link]
- PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
- PubMed. (2004). Synthesis of new 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives and investigation of their analgesic activity. [Link]
- PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action. [Link]
- ResearchGate. (2017). Synthesis of 2-(arylamino)
- Paresh, G. T., et al. (2016). Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity.
- MDPI. (2021).
- PubMed Central. (2022).
- PubMed. (2004). Synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones. [Link]
- MDPI. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. [Link]
- PubMed. (2008). Mechanism of action of niacin. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 5. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of anticancer activity of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives: New HIV-1 RT Dual Inhibitors Active on Viral Replication [mdpi.com]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthetic 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
For researchers, scientists, and drug development professionals, the unequivocal validation of a synthesized active pharmaceutical ingredient's (API) purity is a cornerstone of regulatory compliance and therapeutic efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for ascertaining the purity of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The trifluoromethyl group is a prevalent functional group in modern pharmaceuticals, enhancing metabolic stability and bioavailability.[4] Consequently, the rigorous purity assessment of intermediates like this compound is of paramount importance.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can definitively establish the purity of a compound. A comprehensive and robust purity validation strategy for this compound necessitates the synergistic application of chromatographic, spectroscopic, and elemental analysis techniques. This orthogonal approach ensures that a wide spectrum of potential impurities, from residual solvents and starting materials to side-reaction products, are detected and quantified.
Orthogonal Analytical Workflow
Caption: Orthogonal workflow for purity validation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6] A well-developed HPLC method can separate the main compound from its structurally similar impurities, allowing for precise quantification.
Causality of Method Development:
The choice of a reversed-phase C18 column is predicated on the non-polar nature of the trifluoromethyl group and the aromatic ring of the nicotinic acid derivative. An acidic mobile phase with a gradient elution of acetonitrile in water containing formic acid is employed to ensure good peak shape and resolution of the acidic analyte and potential impurities.[7][8] UV detection is suitable due to the chromophoric nature of the pyridine ring.
Experimental Protocol: HPLC-UV/DAD Analysis
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 min, then hold at 90% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 262 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Prepare the synthetic batch sample at the same concentration as the main standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the area percent of the main peak relative to the total peak area. Purity is typically expressed as area %. For quantitative analysis, use a calibration curve generated from the reference standard.
Trustworthiness: The method's validity is established through system suitability tests (e.g., tailing factor, theoretical plates) and validation of linearity, accuracy, and precision according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
While HPLC is excellent for non-volatile impurities, GC-MS is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[5][9][10]
Causality of Method Development:
Given that nicotinic acid and its derivatives can be analyzed by GC-MS, this technique is suitable for detecting potential volatile impurities.[9][10][11][12][13] A capillary column with a polar stationary phase is chosen to effectively separate a wide range of potential organic solvents. Mass spectrometric detection provides definitive identification of the impurities based on their mass spectra.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify residual volatile organic impurities.
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temp. | 250°C |
| Oven Program | 40°C for 5 min, then ramp to 280°C at 10°C/min, hold for 5 min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | 35-500 amu |
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthetic sample in a suitable solvent (e.g., methanol) to a concentration of approximately 10 mg/mL.
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify any identified impurities using an internal or external standard method.
Trustworthiness: The system is calibrated with known solvent standards to ensure accurate identification and quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and provides critical information about the purity of a sample.[4] For a trifluoromethylated compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F NMR) is essential for unambiguous validation.[4]
Causality of Experimental Choices:
-
¹H NMR: Provides information on the number and environment of protons, confirming the core nicotinic acid structure.
-
¹³C NMR: Reveals the carbon skeleton and the presence of the trifluoromethyl group through characteristic C-F coupling.[14][15]
-
¹⁹F NMR: Directly observes the fluorine atoms of the trifluoromethyl group, providing a sensitive probe for fluorine-containing impurities.[15][16][17] Quantitative ¹⁹F NMR (qNMR) can be a powerful tool for purity determination without the need for a specific reference standard of the analyte.[4]
Experimental Protocol: Multi-Nuclear NMR Analysis
Objective: To confirm the chemical structure and assess for the presence of structurally related impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs.
-
Data Analysis:
-
¹H NMR: Integrate the signals and compare the relative integrals to the expected proton count.
-
¹³C NMR: Assign the carbon signals, paying attention to the quartet signal of the CF₃ group and the carbon directly attached to it.
-
¹⁹F NMR: Observe the chemical shift of the CF₃ group. The presence of other fluorine-containing signals would indicate impurities.
-
Structural Confirmation Logic
Caption: Convergence of NMR data for structural confirmation.
Elemental Analysis: The Final Arbiter of Purity
Elemental analysis (EA) provides a fundamental measure of a compound's purity by determining the mass fractions of carbon, hydrogen, and nitrogen.[18][19][20] The experimentally determined values are compared to the theoretically calculated values for the proposed molecular formula.
Causality of Technique Choice:
For a new batch of a synthesized compound, EA serves as an independent and absolute method to verify the empirical formula and, by extension, the purity. A close agreement between the found and calculated values is strong evidence of high purity. Most chemistry journals require a deviation of no more than ±0.4% for publication.[21][22]
Experimental Protocol: CHN Elemental Analysis
Objective: To determine the elemental composition (C, H, N) and compare it with the theoretical values.
Instrumentation:
-
CHN Elemental Analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Analysis: Compare the experimental weight percentages of C, H, and N with the calculated values for C₇H₄F₃NO₃.
Theoretical vs. Experimental Data Comparison:
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon (C) | 40.59 | [Insert Experimental Value] | [Calculate Deviation] |
| Hydrogen (H) | 1.95 | [Insert Experimental Value] | [Calculate Deviation] |
| Nitrogen (N) | 6.76 | [Insert Experimental Value] | [Calculate Deviation] |
Trustworthiness: The instrument is calibrated with a certified standard (e.g., acetanilide) before analysis. The accepted deviation from the calculated values is typically within ±0.4%.[21][22]
Comparison of Purity Validation Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| HPLC-UV/DAD | Quantitative purity, detection of non-volatile impurities. | High resolution, sensitivity, and quantitative accuracy.[5][6] | May not detect non-UV active or volatile impurities. |
| GC-MS | Identification and quantification of volatile impurities. | High sensitivity and specificity for volatile compounds.[9][10] | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Unambiguous structural confirmation, detection of structural isomers. | Provides detailed structural information.[4][5] | Lower sensitivity compared to chromatographic methods for impurity detection. |
| Elemental Analysis | Determination of elemental composition, absolute purity check. | Fundamental and absolute method.[18][19] | Does not provide information about the nature of impurities. |
Conclusion
The validation of the purity of synthetic this compound is a critical step in ensuring its quality and suitability for downstream applications in pharmaceutical and agrochemical development. A multi-faceted analytical approach, combining the quantitative power of HPLC, the specificity of GC-MS for volatile impurities, the structural elucidation capabilities of multi-nuclear NMR, and the fundamental purity confirmation of elemental analysis, provides a robust and self-validating system. This comprehensive strategy ensures the highest level of confidence in the identity, purity, and quality of the synthesized compound, meeting the stringent requirements of the scientific and regulatory communities.
References
- A Look at Elemental Analysis for Organic Compounds. AZoM.
- Elemental analysis. Wikipedia.
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI.
- An International Study Evaluating Elemental Analysis. ACS Central Science.
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar.
- An International Study Evaluating Elemental Analysis. ACS Central Science.
- Elemental Analysis - Organic & Inorganic Compounds. Eltra.
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Preprints.org.
- Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. ResearchGate.
- NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Semantic Scholar.
- Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.
- 19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR... ResearchGate.
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews.
- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC - NIH.
- Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research.
- 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. ResearchGate.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci.
- Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International.
- Techniques in Pharmaceutical Analysis. ILT - Integrated Liner Technologies.
- Eight Commonly Used Techniques for Drug Analysis. Labinsights.
- USP Monographs: Niacin. USP29-NF24.
- Determination of Nicotinic Acid in Pharmaceutical Products†. ResearchGate.
- This compound. ChemBK.
- 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. MySkinRecipes.
- High-Quality Nicotine USP. Prism Industries.
- 6-Trifluoromethyl nicotinic acid, 98%. J&K Scientific.
- 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Huimeng Bio-tech.
- Selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. ResearchGate.
- A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. NIH.
- Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. ResearchGate.
- Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. PMC - NIH.
- Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. PubMed.
Sources
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. iltusa.com [iltusa.com]
- 7. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. myfoodresearch.com [myfoodresearch.com]
- 14. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 15. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. azom.com [azom.com]
- 19. Elemental analysis - Wikipedia [en.wikipedia.org]
- 20. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 21. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Assessing the Cross-Reactivity of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid in Preclinical Assays
For researchers and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its potential efficacy and safety. This guide provides an in-depth technical overview of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, a structural analog of nicotinic acid (Vitamin B3), and a comprehensive framework for evaluating its cross-reactivity in various preclinical assays. While specific public data on the cross-reactivity of this particular molecule is limited, this guide will leverage the known pharmacology of nicotinic acid to inform a rational, data-driven approach to assessing the off-target profile of its derivatives.
Introduction to this compound
This compound is a heterocyclic compound that shares the core pyridine-3-carboxylic acid structure of nicotinic acid.[1][2] The key structural modifications are the addition of a hydroxyl group at the 2-position and a trifluoromethyl group at the 6-position. These modifications can significantly alter the compound's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, which in turn can influence its biological activity and potential for off-target interactions.[3] The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in some contexts.[3]
While primarily used as a key intermediate in the synthesis of agrochemicals and pharmaceuticals, its structural similarity to nicotinic acid suggests the potential for interaction with biological pathways modulated by nicotinic acid.[3][4]
The Known Landscape: Nicotinic Acid's Mechanism of Action
To anticipate the potential cross-reactivity of this compound, we must first understand the well-established mechanisms of its parent compound, nicotinic acid. At pharmacological doses, nicotinic acid exerts its primary effects on lipid metabolism.[2][5]
Primary Targets of Nicotinic Acid:
-
Hydroxycarboxylic Acid Receptor 2 (HCA₂), also known as GPR109A: This G-protein coupled receptor is highly expressed in adipocytes and immune cells. Activation of HCA₂ by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This, in turn, inhibits hormone-sensitive lipase activity, resulting in decreased lipolysis and a reduction in the release of free fatty acids into the bloodstream.
-
Diacylglycerol O-acyltransferase 2 (DGAT2): Nicotinic acid directly inhibits this key enzyme in the liver, which is responsible for the final step in triglyceride synthesis.[2] This reduction in triglyceride synthesis leads to decreased assembly and secretion of very-low-density lipoproteins (VLDL) from the liver.
The downstream effects of these interactions include a reduction in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol.[2]
Hypothesizing Cross-Reactivity: Where to Look?
Based on the structure of this compound and the known targets of nicotinic acid, we can formulate a hypothesis-driven approach to screening for cross-reactivity. The presence of the trifluoromethyl and hydroxyl groups may alter the binding affinity for nicotinic acid's primary targets and could introduce novel off-target interactions.
A logical starting point for a cross-reactivity assessment would be to screen against a panel of receptors and enzymes, including:
-
G-Protein Coupled Receptors (GPCRs): Given that the primary receptor for nicotinic acid is a GPCR, a broad panel of GPCRs should be screened to identify any potential off-target binding.
-
Enzymes involved in lipid metabolism: Due to nicotinic acid's role in lipid regulation, a panel of enzymes in this pathway, beyond DGAT2, would be prudent to investigate.
-
Other enzymes where nicotinic acid derivatives have shown activity: For example, some nicotinic acid analogs have been explored for their inhibitory activity against carbonic anhydrase III.
A Framework for Experimental Validation of Cross-Reactivity
A rigorous assessment of cross-reactivity requires a multi-pronged approach, utilizing a combination of biochemical and cell-based assays. The following sections outline key experimental protocols and the rationale behind their application.
Initial Broad Screening: Identifying Potential Hits
High-throughput screening (HTS) against large, diverse panels of receptors and enzymes is an efficient first step to identify potential off-target interactions.[6]
Workflow for Initial Cross-Reactivity Screening
Caption: High-level workflow for initial off-target screening.
Quantifying Binding Affinity: Competitive Binding Assays
Once potential off-targets are identified, competitive binding assays are crucial for quantifying the binding affinity (Ki) of the test compound.[4] This is achieved by measuring the displacement of a known, labeled ligand from its receptor by the unlabeled test compound.[4]
Experimental Protocol: Radioligand Competitive Binding Assay
-
Membrane Preparation: Isolate cell membranes expressing the target receptor.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind the target, and varying concentrations of this compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate the bound from unbound radioligand, typically by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Data Presentation: Comparative Binding Affinities
| Target | Known Ligand (Radiolabeled) | This compound (Ki, µM) | Nicotinic Acid (Ki, µM) |
| HCA₂ Receptor | [³H]-Nicotinic Acid | Hypothetical Value 1 | Known Value |
| Off-Target A | Example Ligand | Hypothetical Value 2 | Known Value |
| Off-Target B | Example Ligand | Hypothetical Value 3 | Known Value |
Assessing Functional Consequences: Cell-Based Assays
Demonstrating that a compound binds to an off-target is only part of the story. Cell-based functional assays are essential to determine whether this binding translates into a biological response (agonist, antagonist, or inverse agonist activity).[1][2][7]
Logical Flow for Functional Assay Selection
Caption: Decision tree for selecting appropriate functional assays.
Experimental Protocol: GPCR Functional Assay (cAMP Measurement)
-
Cell Culture: Use a cell line stably expressing the off-target GPCR of interest.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. To test for antagonism, co-treat with a known agonist for the receptor.
-
Cell Lysis: After a defined incubation period, lyse the cells to release intracellular components.
-
cAMP Detection: Measure the levels of cyclic AMP (cAMP) using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation: Comparative Functional Potencies
| Assay Type | Target | This compound (EC50/IC50, µM) | Nicotinic Acid (EC50/IC50, µM) |
| cAMP Accumulation | HCA₂ Receptor | Hypothetical Value A | Known Value |
| Reporter Gene | Off-Target A | Hypothetical Value B | Known Value |
| Cell Viability | Cytotoxicity Screen | Hypothetical Value C | Known Value |
Interpreting the Data: Building a Cross-Reactivity Profile
The ultimate goal of these assays is to build a comprehensive cross-reactivity profile for this compound. This profile should be compared to that of nicotinic acid and other relevant compounds to understand the impact of the chemical modifications.
A desirable compound will exhibit high potency for its intended target and significantly lower potency (ideally >100-fold) for all tested off-targets. Significant off-target activity at concentrations relevant to the anticipated therapeutic dose warrants further investigation and could be a reason for non-progression of the compound in the drug discovery pipeline.
Conclusion
References
- MySkinRecipes. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. MySkinRecipes. Accessed January 9, 2026.
- NanoTemper Technologies. Assay setup for competitive binding measurements. NanoTemper Technologies. Accessed January 9, 2026.
- Oncolines B.V. Cell-Based Functional Assays. Oncolines B.V. Accessed January 9, 2026.
- Benchchem. A Researcher's Guide to Validating Drug Binding Specificity. Benchchem. Accessed January 9, 2026.
- Wikipedia. Nicotinic acid. Wikipedia. Accessed January 9, 2026.
- Council for Responsible Nutrition. Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition. Accessed January 9, 2026.
- Zaman, G. J. R., et al. (2007). A review for cell-based screening methods in drug discovery. PMC. [Link]
- Charles River Laboratories. Biology Cell-Based Assays.
- ResearchGate. Cell-Based Assays: Screening Bioactive Compounds & Leads.
- ChemBK. This compound. ChemBK. Accessed January 9, 2026.
- CymitQuimica. This compound. CymitQuimica. Accessed January 9, 2026.
- MDPI. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. MDPI. Accessed January 9, 2026.
- Santa Cruz Biotechnology. This compound | CAS 191595-63-8. Santa Cruz Biotechnology. Accessed January 9, 2026.
- PubMed.
- PubMed. Nicotinic acid and its derivatives: a short survey. PubMed. Accessed January 9, 2026.
- Huimeng Bio-tech. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Huimeng Bio-tech. Accessed January 9, 2026.
- Wikipedia. Vitamin B3. Wikipedia. Accessed January 9, 2026.
- PubChem. Nicotinic Acid. PubChem. Accessed January 9, 2026.
- Santa Cruz Biotechnology. 2-[(trifluoromethyl)thio]nicotinic acid. Santa Cruz Biotechnology. Accessed January 9, 2026.
- PubMed. Assessing Hybridization-Dependent Off-Target Risk for Therapeutic Oligonucleotides: Updated Industry Recommendations. PubMed. Accessed January 9, 2026.
- Technology Networks. Screening Strategies Used in Drug Discovery. Technology Networks. Accessed January 9, 2026.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 4. chembk.com [chembk.com]
- 5. crnusa.org [crnusa.org]
- 6. scbt.com [scbt.com]
- 7. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylated Nicotinic Acid Isomers: A Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of Fluorination in Nicotinic Acid Scaffolds
In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance biological activity, metabolic stability, and bioavailability. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of physicochemical properties due to its high electronegativity, lipophilicity, and metabolic stability. When appended to the nicotinic acid (pyridine-3-carboxylic acid) framework, a privileged structure in numerous biologically active compounds, the resulting trifluoromethylated nicotinic acid isomers present a fascinating case study in how positional isomerism can profoundly influence molecular behavior and, consequently, therapeutic or agrochemical potential.
This guide provides a comprehensive comparative analysis of the key trifluoromethylated nicotinic acid isomers: 2-(trifluoromethyl)nicotinic acid, 4-(trifluoromethyl)nicotinic acid, 5-(trifluoromethyl)nicotinic acid, and 6-(trifluoromethyl)nicotinic acid. We will delve into their synthesis, physicochemical properties, and biological significance, supported by experimental data and protocols, to offer a valuable resource for researchers and professionals in drug discovery and development.
Structural Isomers: A Subtle Change with Profound Consequences
The position of the trifluoromethyl group on the pyridine ring dictates the electronic distribution, steric hindrance, and overall topology of the molecule. These subtle structural variations have a cascading effect on properties such as acidity (pKa), lipophilicity (LogP), and the potential for intermolecular interactions, which are critical determinants of biological activity.
Caption: Positional isomers of trifluoromethylated nicotinic acid.
Comparative Physicochemical Properties
The interplay between the electron-withdrawing trifluoromethyl group and the carboxylic acid moiety, mediated by the pyridine ring, results in distinct physicochemical profiles for each isomer. These properties are crucial for predicting their behavior in biological systems, including solubility, membrane permeability, and receptor binding.
| Property | 2-(Trifluoromethyl)nicotinic Acid | 4-(Trifluoromethyl)nicotinic Acid | 5-(Trifluoromethyl)nicotinic Acid | 6-(Trifluoromethyl)nicotinic Acid |
| Molecular Formula | C₇H₄F₃NO₂ | C₇H₄F₃NO₂ | C₇H₄F₃NO₂ | C₇H₄F₃NO₂ |
| Molecular Weight | 191.11 | 191.11 | 191.11 | 191.11 |
| Melting Point (°C) | 184-188[1] | Not available | 184-189[2][3] | 193-197[4][5] |
| Boiling Point (°C) | 259.9 (Predicted)[1][6] | Not available | 277.5 (Predicted)[2] | 259.3[4][5] |
| pKa (Predicted) | Not available | 2.50±0.36 | 3.04±0.10[2] | Not available |
| Density (g/cm³) | 1.484 (Predicted)[1][6] | Not available | 1.484 (Predicted)[2] | 1.484[4][5] |
Expert Insights: The position of the -CF3 group influences the acidity of the carboxylic acid. A lower pKa value, as predicted for the 4- and 5-isomers, indicates a stronger acid. This is a critical parameter for drug design, as it affects the ionization state of the molecule at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The high melting points across the isomers are indicative of stable crystalline structures, likely influenced by intermolecular hydrogen bonding.
Spectroscopic Signatures: A Fingerprint of Isomerism
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information for the structural elucidation and differentiation of these isomers.
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly diagnostic of the substitution pattern on the pyridine ring.
-
¹³C NMR: The chemical shift of the carbon atom attached to the trifluoromethyl group is a key indicator, as is the carbonyl carbon of the carboxylic acid.
-
¹⁹F NMR: This is a particularly powerful tool for characterizing these compounds, with the chemical shift of the -CF3 group being sensitive to its electronic environment.
-
IR Spectroscopy: The characteristic vibrational frequencies of the C=O (carboxylic acid), C-F, and pyridine ring stretches can be used for identification.
Note: For definitive structural confirmation, a full suite of 1D and 2D NMR experiments (COSY, HSQC, HMBC) is recommended.
Synthesis Strategies: Navigating the Regiochemistry
The synthesis of specific trifluoromethylated nicotinic acid isomers requires careful consideration of the starting materials and reaction conditions to control the regioselectivity of trifluoromethylation or the construction of the substituted pyridine ring.
Caption: General strategies for the synthesis of trifluoromethylated nicotinic acids.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)nicotinic Acid
This protocol is based on a reported method and serves as an illustrative example.
Objective: To synthesize 4-(trifluoromethyl)nicotinic acid from 3-cyanopyridine.
Materials:
-
3-Cyanopyridine
-
Tetramethylethylenediamine (TMEDA)
-
n-Butyllithium (n-BuLi)
-
Bromotrifluoromethane (CF₃Br)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Anhydrous solvent (e.g., tetrahydrofuran or petroleum ether)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Lithiation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-cyanopyridine and TMEDA in the anhydrous solvent. Cool the solution to between -40°C and -30°C. Slowly add n-BuLi while maintaining the temperature. Allow the reaction to proceed for a specified time (e.g., 1.5 hours) to ensure complete lithiation.[7]
-
Trifluoromethylation: Introduce bromotrifluoromethane into the reaction mixture at a low temperature. After the addition, allow the reaction to warm to a higher temperature (e.g., 0-10°C) and stir for several hours to form 4-trifluoromethyl-3-cyanopyridine.[7]
-
Hydrolysis: Quench the reaction and extract the product. After purification, hydrolyze the resulting 4-trifluoromethyl-3-cyanopyridine using an aqueous solution of NaOH or KOH at an elevated temperature (60-100°C).[7]
-
Acidification and Isolation: After the hydrolysis is complete, cool the reaction mixture and acidify it with HCl to precipitate the 4-(trifluoromethyl)nicotinic acid. Filter the solid, wash with water, and dry to obtain the final product.[7]
Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods (NMR, IR, MS) and by measuring its melting point.
Comparative Biological and Pharmacological Significance
The positional isomerism of the -CF3 group has a profound impact on the biological activity of these nicotinic acid derivatives, making them valuable intermediates for a diverse range of applications.
| Isomer | Known Biological/Pharmacological Significance |
| 2-(Trifluoromethyl)nicotinic Acid | A key intermediate in the synthesis of a potent and selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters.[4][7][8] |
| 4-(Trifluoromethyl)nicotinic Acid | An essential building block for the synthesis of the insecticide flonicamid.[9] Derivatives have also been investigated as inhibitors of the HCV NS5B polymerase and Ca²⁺ release-activated Ca²⁺ (CRAC) channel inhibitors.[9] |
| 5-(Trifluoromethyl)nicotinic Acid | Derivatives have been explored for their potential in treating leukemia.[10] The isomeric effect on the biological activity of its metal complexes has been demonstrated, showing differences in DNA and protein binding compared to the 4-isomer complex.[11] |
| 6-(Trifluoromethyl)nicotinic Acid | Serves as a key intermediate for various fluorine-containing drugs.[10] Its derivatives have shown potential as dual inhibitors of HIV-1 Reverse Transcriptase.[10] It is also used in the development of agrochemicals and advanced materials.[5] |
Expert Insights: The diverse applications of these isomers underscore the importance of regiochemistry in drug design. For example, the 2-substituted isomer is crucial for COMT inhibition, while the 4-substituted isomer is key for insecticidal activity. This highlights that a simple positional change of the -CF3 group can lead to engagement with entirely different biological targets. A study on zinc complexes of 5-(trifluoromethyl)pyridine-2-carboxylic acid and 4-(trifluoromethyl)nicotinic acid revealed that the former, with its N, O-chelating structure, exhibited higher binding efficacy to bovine serum albumin and calf thymus DNA compared to the latter's N, O-monodentate coordination.[11] This provides direct evidence of how isomerism influences biomolecular interactions.
Conclusion and Future Perspectives
The comparative analysis of trifluoromethylated nicotinic acid isomers reveals a compelling narrative of structure-activity relationships. The position of the trifluoromethyl group is not a trivial modification but a critical design element that dictates the physicochemical properties and, ultimately, the biological applications of these molecules. From potent enzyme inhibitors and insecticides to versatile building blocks for novel therapeutics, the utility of these isomers is vast and continues to expand.
For researchers in the field, a thorough understanding of the distinct characteristics of each isomer is paramount for the rational design of new and improved bioactive compounds. Further experimental studies to determine and compare the pKa and LogP values of all isomers, along with systematic in vitro and in vivo evaluations of their biological activities, will undoubtedly unveil new opportunities for their application in medicine and agriculture.
References
- Exploring 6-(Trifluoromethyl)
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors.
- 5-Fluoro-2-(2-(trifluoromethyl)phenyl)nicotinic acid. Smolecule. (URL: not available)
- Efficient synthesis of 2-(trifluoromethyl)
- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. American Chemical Society. (URL: [Link])
- 5-Chloro-2-(trifluoromethyl)nicotinic Acid|CAS 823222-02-2. Benchchem. (URL: not available)
- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. | Semantic Scholar. (URL: [Link])
- (PDF)
- 2-Methyl-6-(trifluoromethyl)nicotinic acid | C8H6F3NO2 | CID 2775683. PubChem. (URL: [Link])
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors | Request PDF.
- Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry (RSC Publishing). (URL: [Link])
- 5-(Trifluoromethyl)nicotinic acid. CymitQuimica. (URL: not available)
- 5-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 10976305. PubChem. (URL: [Link])
- 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. JNAS | Journals of National Academy of Sciences of Ukraine. (URL: [Link])
- 6-(Trifluoromethyl)nicotinic acid | C7H4F3NO2 | CID 2777551. PubChem. (URL: [Link])
- Exploring 6-(Trifluoromethyl)
Sources
- 1. 2-(Trifluoromethyl)nicotinic acid | 131747-43-8 [chemicalbook.com]
- 2. 5-(Trifluoromethyl)nicotinic acid CAS#: 131747-40-5 [m.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. innospk.com [innospk.com]
- 6. echemi.com [echemi.com]
- 7. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Structural Analogs of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of structural analogs of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, a versatile scaffold in medicinal chemistry. We will explore how modifications to this parent molecule influence its biological activity, with a particular focus on its derivatives as potential therapeutic agents. This document synthesizes key findings from published research to offer a clear perspective on the structure-activity relationships (SAR) within this compound class, supported by experimental data and detailed protocols.
Introduction to the this compound Scaffold
This compound is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at the 2-position, a carboxylic acid at the 3-position, and a trifluoromethyl group at the 6-position. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to their biological targets. This scaffold has been identified as a valuable starting point for the development of novel bioactive compounds, particularly in the fields of agrochemicals and pharmaceuticals.[1] Its structural similarity to natural nicotinic acids also makes it an interesting candidate for designing novel bioactive molecules.[1]
This guide will primarily focus on a significant class of its analogs: 2-(Arylamino)-6-(trifluoromethyl)nicotinic acid derivatives, which have shown promising activity as dual inhibitors of HIV-1 Reverse Transcriptase (RT). We will also discuss other potential modifications to the parent scaffold and their implications for biological activity.
I. Modification of the 2-Hydroxy Group: The Emergence of 2-(Arylamino) Analogs as HIV-1 RT Inhibitors
A significant advancement in the exploration of this compound analogs has been the substitution of the 2-hydroxy group with a 2-arylamino moiety. This modification has led to the discovery of potent dual inhibitors of HIV-1 Reverse Transcriptase (RT), targeting both the ribonuclease H (RNase H) and polymerase functions of the enzyme.[2]
Structure-Activity Relationship (SAR) Insights
A study on a series of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives revealed several key SAR insights for HIV-1 RT inhibition[2]:
-
Ester vs. Amide Derivatives: When the carboxylic acid at the 3-position was derivatized, amide derivatives were generally found to be slightly more potent than their corresponding ester counterparts in inhibiting the HIV-1 RT-associated RNase H function.[2]
-
Substitution on the Arylamino Ring: The nature and position of substituents on the arylamino ring significantly impact activity. For instance, in the ester series, methylation of a hydroxyl group or its replacement with a thiomethyl group on the phenyl ring of the ester moiety led to a roughly two-fold increase in potency.[2] Conversely, introducing a 2-chlorine atom abolished the activity.[2]
-
Aryl Amide Substitutions: For the amide derivatives, monosubstituted aryl amides showed inhibitory activity in the low micromolar range. Interestingly, the replacement of a 3-methyl group with a 3-methoxy group on the N-aryl ring eliminated the activity, while the presence of two or three methoxy groups restored the anti-RNase H efficacy.[2]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives against the RNase H function of HIV-1 RT.
| Compound ID | Modification | RNase H IC50 (µM) |
| 13 | Phenyl ester | >50 |
| 18 | 4-Hydroxyphenyl ester | 28 |
| 21 | 3,4,5-Trimethoxyphenyl ester | 14 |
| 23 | 4-Methylthiophenyl ester | 15 |
| 6 | Nicotinamide | Inactive |
| 25 | N-hydroxy-nicotinamide | 0.7 |
| 29 | N-(3-methylphenyl)nicotinamide | 5.6 |
| 36 | N-(3,4,5-trimethoxyphenyl)nicotinamide | 10 |
Data sourced from Di Francesco et al., 2020.[2]
It is noteworthy that seven of the forty-four tested compounds in this study also demonstrated the ability to inhibit viral replication in cell-based assays, with selectivity indexes up to >10.[2]
II. Modifications of the Carboxylic Acid Group at the 3-Position
The carboxylic acid moiety at the 3-position is a key functional group that can be readily modified to esters and amides, as seen in the HIV-1 RT inhibitor study.[2] Beyond these simple derivatives, the concept of bioisosteric replacement offers a powerful strategy to modulate the physicochemical and pharmacokinetic properties of the parent molecule.
Bioisosteres are functional groups with similar steric and electronic properties to the original group, which can lead to retained or improved biological activity while enhancing properties like metabolic stability, cell permeability, and oral bioavailability.
Potential Carboxylic Acid Bioisosteres
Several functional groups are well-established bioisosteres for carboxylic acids in medicinal chemistry. These include:
-
Tetrazoles: These are among the most common carboxylic acid bioisosteres and are found in numerous FDA-approved drugs. They possess comparable acidity to carboxylic acids but can offer improved metabolic stability.
-
Acylsulfonamides: This group can also mimic the acidic nature of a carboxylic acid and has been successfully used in drug design.
-
Hydroxamic acids: These have been explored as carboxylic acid replacements and can act as metal-chelating groups.
-
Isoxazolols: These heterocyclic rings can also serve as acidic bioisosteres.
While specific studies on the bioisosteric replacement of the carboxylic acid in this compound are not widely published, the principles of medicinal chemistry suggest that exploring these modifications could be a fruitful avenue for developing new analogs with optimized properties.
III. Other Structural Modifications and Future Directions
While the focus of published research has been on the 2- and 3-positions, modifications at other positions of the pyridine ring could also lead to novel compounds with interesting biological activities.
-
Substitution at the 4- and 5-Positions: The introduction of small alkyl or halogen substituents at the 4- and 5-positions of the pyridine ring could influence the electronic properties and steric profile of the molecule, potentially leading to altered binding affinities for various biological targets.
-
Bioisosteric Replacement of the Trifluoromethyl Group: While the trifluoromethyl group is often beneficial, its replacement with other electron-withdrawing groups or lipophilic moieties could be explored to fine-tune the properties of the analogs.
The broader literature on nicotinic acid derivatives suggests a wide range of potential biological activities for analogs of this compound. These include anticancer and anti-inflammatory properties.[3][4] Future research could, therefore, focus on synthesizing and screening libraries of diverse analogs against a variety of biological targets to uncover new therapeutic applications for this versatile scaffold.
Experimental Protocols
Synthesis of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives
The synthesis of the 2-(arylamino) analogs typically involves a nucleophilic aromatic substitution reaction. A general procedure is outlined below, based on the methods described in the literature.[2]
Step 1: Synthesis of 2-Arylamino-6-trifluoromethyl-3-pyridinecarbonitrile
-
To a solution of 2-chloro-6-(trifluoromethyl)nicotinonitrile in a suitable solvent (e.g., N,N-dimethylformamide), add the desired arylamine and a base (e.g., potassium carbonate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylamino-6-trifluoromethyl-3-pyridinecarbonitrile.
Step 2: Hydrolysis to 2-Arylamino-6-(trifluoromethyl)nicotinic Acid
-
Dissolve the 2-arylamino-6-trifluoromethyl-3-pyridinecarbonitrile in a mixture of a suitable solvent (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Heat the reaction mixture at reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify it with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash it with water, and dry it to obtain the 2-arylamino-6-(trifluoromethyl)nicotinic acid.
Step 3: Esterification or Amidation
-
For Esters: To a solution of the 2-arylamino-6-(trifluoromethyl)nicotinic acid, the desired alcohol, and a coupling agent (e.g., EDCI) in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a base (e.g., DMAP).
-
For Amides: To a solution of the 2-arylamino-6-(trifluoromethyl)nicotinic acid and the desired amine in a suitable solvent, add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Work up the reaction mixture by washing with aqueous solutions to remove the coupling reagents and byproducts.
-
Dry the organic layer and concentrate it to obtain the crude ester or amide, which can be further purified by chromatography or recrystallization.
Caption: General synthesis workflow for 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives.
In Vitro HIV-1 RT RNase H Inhibition Assay
The following is a representative protocol for evaluating the inhibitory activity of compounds against the RNase H function of HIV-1 RT.
-
Enzyme and Substrate Preparation:
-
Recombinant HIV-1 RT is expressed and purified.
-
A radiolabeled RNA/DNA hybrid substrate is prepared.
-
-
Assay Reaction:
-
The reaction mixture contains the HIV-1 RT enzyme, the radiolabeled substrate, and the test compound at various concentrations in a suitable buffer.
-
The reaction is initiated by the addition of the enzyme and incubated at 37 °C for a specified time.
-
-
Quenching and Product Separation:
-
The reaction is stopped by the addition of a quenching solution (e.g., EDTA).
-
The reaction products (cleaved RNA fragments) are separated from the undigested substrate by precipitation with trichloroacetic acid (TCA).
-
-
Quantification:
-
The amount of radioactivity in the supernatant (representing the cleaved product) is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each compound concentration.
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the in vitro HIV-1 RT RNase H inhibition assay.
Conclusion
The this compound scaffold serves as a promising starting point for the development of novel bioactive molecules. The most significant progress to date has been in the development of 2-(arylamino) analogs as dual inhibitors of HIV-1 RT, demonstrating the potential of modifying the 2-hydroxy group. Further exploration of this scaffold, including the synthesis and evaluation of a wider range of esters and amides, bioisosteric replacement of the carboxylic acid, and substitution at other positions on the pyridine ring, is warranted. Such studies, targeting a diverse set of biological endpoints including cancer and inflammation, are likely to yield new and potent therapeutic candidates.
References
- Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (https://www.eurekaselect.com/article/115509)
- Di Francesco, R., et al. (2020). 2-(Arylamino)-6-(trifluoromethyl)
- Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. (https://pubmed.ncbi.nlm.nih.gov/19914751/)
- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (https://pubmed.ncbi.nlm.nih.gov/33938920/)
- Prachayasittikul, V., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. European Journal of Medicinal Chemistry, 45(1), 214-222. [Link]
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (https://pubmed.ncbi.nlm.nih.gov/38271823/)
- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. (https://pubmed.ncbi.nlm.nih.gov/11256667/)
- 6-(Trifluoromethyl)nicotinic acid. (https://www.fluoromart.com/6-trifluoromethylnicotinic-acid-cas-231291-22-8)
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (https://www.mdpi.com/1420-3049/24/22/4159)
- Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4911189/)
- 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. (https://www.myskinrecipes.com/item/TH197084/6-Hydroxy-2-(trifluoromethyl)nicotinic-acid)
- Structure Activity Relationships for Nicotinamide in the Treatment of Stroke. (https://www.researchgate.
- Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. (https://pubmed.ncbi.nlm.nih.gov/28844229/)
- This compound. (https://www.amerigoscientific.com/2-hydroxy-6-trifluoromethylnicotinic-acid-191595-63-8-278676.html)
- This compound. (https://www.chembk.com/en/product/detail/191595-63-8)
- Total synthesis and biological evaluation of fluorinated cryptophycins. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3505030/)
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873426/)
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (https://www.mdpi.com/1420-3049/27/15/4850)
- Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. (https://pubs.rsc.org/en/content/articlelanding/2018/nj/c8nj02138a)
- Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125740/)
- Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (https://www.mdpi.com/1422-0067/24/23/16768)
- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (https://www.researchgate.
- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10564619/)
- The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. (https://pubmed.ncbi.nlm.nih.gov/39683752/)
Sources
- 1. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid: A Comparative Guide for Novel Enzyme Inhibitor Discovery
Abstract
In the landscape of drug discovery, the identification of novel molecular scaffolds that can be developed into potent and selective inhibitors for therapeutic targets is of paramount importance. This guide introduces 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, a synthetic compound with structural motifs suggesting potential inhibitory activity against key enzyme classes implicated in pathophysiology. Due to the presence of a trifluoromethyl group, a moiety known to be present in several potent enzyme inhibitors, and a nicotinic acid core, we propose a focused investigation into its potential as a modulator of epigenetic and hypoxia-related pathways. This document provides a comprehensive framework for benchmarking this compound against established inhibitors of histone deacetylases (HDACs) and Hypoxia-Inducible Factor-1α (HIF-1α) prolyl hydroxylases, offering detailed experimental protocols and a rationale for inhibitor selection and data interpretation.
Introduction: The Rationale for Investigating this compound
This compound is a small molecule that, to date, has been primarily cataloged as a chemical intermediate.[1][2][3][4] However, a detailed analysis of its structure reveals features that suggest a potential for biological activity. The trifluoromethyl group is a well-established bioisostere for a methyl group and can significantly enhance the binding affinity and metabolic stability of drug candidates.[5] Notably, trifluoromethyl ketones are a known class of histone deacetylase (HDAC) inhibitors.[6][7] Furthermore, the nicotinic acid (niacin) scaffold is a recognized pharmacophore. Nicotinic acid and its derivatives have been shown to modulate various biological pathways, including lipid metabolism and inflammatory responses.[8][9][10] Intriguingly, some nicotinic acid analogues have been explored as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular response to low oxygen.[11][12]
Given these structural alerts, this guide proposes a two-pronged benchmarking approach to evaluate the inhibitory potential of this compound against two distinct, high-value therapeutic target classes:
-
Histone Deacetylases (HDACs): These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is implicated in various cancers and other diseases, making them attractive therapeutic targets.[13]
-
HIF-1α Prolyl Hydroxylases (PHDs): These enzymes are key oxygen sensors that regulate the stability of the HIF-1α transcription factor.[13] Inhibition of PHDs stabilizes HIF-1α, promoting the expression of genes involved in erythropoiesis and angiogenesis, a mechanism of action for approved drugs treating anemia associated with chronic kidney disease.[14]
This guide will provide the scientific community with a robust framework to systematically evaluate the potential of this novel chemical entity.
Selection of Known Inhibitors for Benchmarking
To provide a meaningful comparison, a panel of well-characterized inhibitors for each target class has been selected based on their potency, mechanism of action, and clinical relevance.
Histone Deacetylase (HDAC) Inhibitors
| Inhibitor | Class | Mechanism of Action | Key Features |
| Trichostatin A (TSA) | Pan-HDAC | Reversible, potent inhibitor of Class I and II HDACs. | Widely used as a reference compound in HDAC research. |
| Vorinostat (SAHA) | Pan-HDAC | Reversible, broad-spectrum HDAC inhibitor. | FDA-approved for the treatment of cutaneous T-cell lymphoma. |
| Entinostat (MS-275) | Class I selective | Selective inhibitor of HDAC1, HDAC2, and HDAC3. | In clinical trials for various cancers. |
| RGFP966 | HDAC3 selective | Potent and selective inhibitor of HDAC3. | Used to probe the specific functions of HDAC3. |
HIF-1α Prolyl Hydroxylase (PHD) Inhibitors
| Inhibitor | Target | Mechanism of Action | Key Features |
| Dimethyloxalylglycine (DMOG) | Pan-hydroxylase | Cell-permeable 2-oxoglutarate analogue. | Broadly inhibits 2-OG-dependent dioxygenases, including PHDs and FIH-1.[6] |
| Roxadustat (FG-4592) | PHD inhibitor | Potent and selective inhibitor of PHDs. | Approved for the treatment of anemia of chronic kidney disease.[11] |
| Vadadustat (AKB-6548) | PHD inhibitor | Selective inhibitor of PHDs. | In late-stage clinical development for anemia of chronic kidney disease. |
| Molidustat (BAY 85-3934) | PHD inhibitor | Potent inhibitor of PHDs. | Approved in Japan for the treatment of renal anemia. |
Experimental Protocols for Benchmarking
The following protocols are designed to provide a comprehensive evaluation of the inhibitory activity of this compound.
In Vitro Enzyme Inhibition Assays
A critical first step is to determine the direct inhibitory effect of the compound on the purified target enzymes.
3.1.1. HDAC Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by a recombinant HDAC enzyme.
Protocol:
-
Prepare a stock solution of this compound and the known HDAC inhibitors in DMSO.
-
In a 96-well black microplate, add recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6) in assay buffer.
-
Add serial dilutions of the test compound and control inhibitors to the wells.
-
Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate to release a fluorescent molecule (AMC).
-
Measure the fluorescence intensity using a microplate reader (Excitation/Emission ~360/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
3.1.2. PHD2 Inhibition Assay (Biochemical)
This assay measures the inhibition of the hydroxylation of a HIF-1α peptide substrate by recombinant PHD2.
Protocol:
-
Prepare a stock solution of this compound and the known PHD inhibitors in DMSO.
-
In a 96-well plate, add recombinant human PHD2 enzyme in assay buffer containing Fe(II), 2-oxoglutarate, and ascorbate.
-
Add serial dilutions of the test compound and control inhibitors to the wells.
-
Initiate the reaction by adding a synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the hydroxylated peptide product. This can be done using various methods, such as antibody-based detection (ELISA) or mass spectrometry.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of the compound in a more physiologically relevant context.
3.2.1. Cellular HDAC Activity Assay
This assay measures the level of histone acetylation in cells treated with the test compound.
Protocol:
-
Culture a relevant human cell line (e.g., HeLa, A549) in a 96-well plate.
-
Treat the cells with serial dilutions of this compound and known HDAC inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells and perform a Western blot analysis to detect the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) and total histones as a loading control.
-
Alternatively, use an in-cell ELISA to quantify the levels of acetylated histones.
-
Determine the concentration-dependent effect of the compound on histone acetylation.
3.2.2. HIF-1α Stabilization and Target Gene Expression Assay
This assay measures the ability of the compound to stabilize HIF-1α and induce the expression of its target genes in cells.
Protocol:
-
Culture a human cell line that expresses HIF-1α (e.g., Hep3B, U2OS) in a multi-well plate.
-
Treat the cells with serial dilutions of this compound and known PHD inhibitors under normoxic conditions for a specified time (e.g., 4-8 hours).
-
For HIF-1α stabilization, prepare nuclear extracts and perform a Western blot to detect HIF-1α protein levels. Lamin B1 can be used as a nuclear loading control.
-
For target gene expression, isolate total RNA from the treated cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of HIF-1α target genes, such as VEGF, GLUT1, and EPO. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the dose-dependent effect of the compound on HIF-1α stabilization and target gene induction.
Data Presentation and Interpretation
The quantitative data from the benchmarking studies should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Inhibitory Potency (IC50 Values)
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | PHD2 (nM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Trichostatin A | Known Value | Known Value | Known Value | Known Value | N/A |
| Vorinostat | Known Value | Known Value | Known Value | Known Value | N/A |
| DMOG | N/A | N/A | N/A | N/A | Known Value |
| Roxadustat | N/A | N/A | N/A | N/A | Known Value |
Table 2: Cellular Activity
| Compound | Histone H3 Acetylation (EC50, µM) | VEGF mRNA Induction (Fold Change at 10 µM) |
| This compound | Experimental Data | Experimental Data |
| Vorinostat | Known Value | N/A |
| Roxadustat | N/A | Known Value |
Visualizing the Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental design and the biological pathways being investigated.
Caption: Experimental workflow for benchmarking this compound.
Caption: Simplified signaling pathways targeted for inhibition.
Discussion and Future Directions
The results of this benchmarking study will provide the first critical insights into the biological activity of this compound.
-
Potent and Selective HDAC Inhibition: If the compound demonstrates potent inhibition of a specific HDAC isoform (e.g., HDAC3), it would represent a novel scaffold for the development of next-generation epigenetic modulators. Further studies would focus on structure-activity relationship (SAR) to optimize potency and selectivity, as well as off-target profiling.
-
HIF-1α Stabilization: Should the compound prove to be a potent PHD inhibitor, it would warrant further investigation as a potential therapeutic for anemia and ischemic diseases. Head-to-head comparisons with clinically advanced PHD inhibitors in more complex cellular and in vivo models would be the next logical step.
-
Dual or Off-Target Activity: It is also possible that the compound exhibits dual inhibitory activity or targets other unforeseen enzymes. The data generated from this initial screen will be invaluable for guiding future target identification and deconvolution studies.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of this compound. By systematically evaluating its inhibitory potential against well-validated therapeutic targets like HDACs and PHDs, researchers can efficiently determine the viability of this compound as a lead for novel drug discovery programs. The proposed experimental workflows, coupled with the comparative analysis against known inhibitors, will ensure that the data generated is both robust and readily interpretable, paving the way for future optimization and development.
References
- Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implic
- HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PubMed Central.
- HIF/HIF Prolyl-Hydroxylase | Inhibitors. MedchemExpress.com.
- Full article: Histone demethylase inhibitors: developmental insights and current st
- Histone Lysine Demethylase Inhibitors. PMC - NIH.
- Histone Demethylase Inhibitors Products. R&D Systems.
- Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. PMC.
- Histone Demethylase | Inhibitors. MedchemExpress.com.
- (PDF) HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review.
- HIF prolyl-hydroxylase inhibitor. Wikipedia.
- 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. MySkinRecipes.
- Nicotinic acid. Wikipedia.
- This compound | CAS 191595-63-8. Santa Cruz Biotechnology.
- This compound. CymitQuimica.
- 2-HYDROXY-6-(TRIFLUOROMETHYL)NICOTINICACID CAS#: 191595-63-8. ChemicalBook.
- Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.
- 862111-58-8 Cas No. | 6-Hydroxy-2-(trifluoromethyl)nicotinic acid.
- Mechanism of action of niacin. PubMed.
Sources
- 1. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. arpi.unipi.it [arpi.unipi.it]
- 5. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Trifluoromethyl ketones as inhibitors of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Action of nicotinic acid on the reversion of hypoxic-inflammatory link on 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo and In Vitro Activity of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid and Its Analogs
For researchers and professionals in drug development, understanding the nuanced differences between in vitro and in vivo activity is paramount for predicting clinical success. This guide provides a deep dive into the anticipated biological activities of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid. Given the limited direct research on this specific molecule, we will build a robust comparative framework using its parent compound, nicotinic acid (also known as niacin or Vitamin B3), and related analogs. This approach allows us to infer its potential mechanisms of action and provides a roadmap for its experimental validation.
The structure of this compound suggests it is an analog of nicotinic acid, a well-established therapeutic agent. The addition of a trifluoromethyl group can significantly enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability and potency.[1] The hydroxyl group may also influence its binding and pharmacological profile.
The Precedent: Nicotinic Acid's Mechanism of Action
Nicotinic acid's therapeutic effects, particularly in managing dyslipidemia, are primarily mediated through the activation of a specific G protein-coupled receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[2][3][4] This receptor is highly expressed in adipocytes (fat cells) and immune cells like neutrophils and macrophages.[5]
Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade suppresses the release of free fatty acids from adipose tissue, a process known as lipolysis.[2][6] By reducing the availability of free fatty acids to the liver, the synthesis of triglycerides and their packaging into very low-density lipoproteins (VLDL) is diminished, ultimately lowering plasma levels of VLDL and low-density lipoprotein (LDL) cholesterol.[2][4]
Beyond its effects on lipids, GPR109A activation in immune cells confers significant anti-inflammatory properties.[5][7] This has spurred research into GPR109A agonists for conditions with an inflammatory component, such as atherosclerosis and neuroinflammation.[5][8]
Below is a diagram illustrating the primary signaling pathway of nicotinic acid via the GPR109A receptor.
Caption: Signaling pathway of nicotinic acid via the GPR109A receptor.
In Vitro Evaluation: A Step-by-Step Approach
In vitro assays are essential for determining a compound's direct interaction with its molecular target and its functional consequences in a controlled cellular environment. For a novel nicotinic acid analog, the primary goals are to confirm its activity at the GPR109A receptor and to quantify its potency and efficacy relative to the parent compound.
Key In Vitro Assays
| Assay Type | Objective | Key Parameters Measured | Example Alternatives |
| Receptor Binding Assay | To determine the affinity of the compound for the GPR109A receptor. | Ki (Inhibition Constant) | Radioligand binding assays, Surface Plasmon Resonance (SPR) |
| cAMP Assay | To measure the functional consequence of receptor activation (Gi signaling). | EC50 (Half-maximal effective concentration), Emax (Maximum effect) | HTRF, FRET, or luminescence-based cAMP assays |
| Calcium Flux Assay | An alternative functional assay to measure G-protein activation. | EC50, Emax | FLIPR (Fluorometric Imaging Plate Reader) assays |
| Cytokine Release Assay | To assess the anti-inflammatory potential in immune cells. | Inhibition of LPS-induced TNF-α, IL-6 release | ELISA, Luminex, qPCR for cytokine mRNA |
Experimental Protocol: cAMP Inhibition Assay
This protocol describes a common method to assess the functional activity of GPR109A agonists. The trustworthiness of this protocol lies in its use of a stable cell line expressing the target receptor and a well-validated detection method.
-
Cell Culture:
-
Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human GPR109A receptor (CHO-GPR109A) in standard growth medium (e.g., F-12K Medium with 10% FBS and a selection antibiotic).
-
Plate the cells in a 384-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in assay buffer to create a concentration-response curve (e.g., from 100 µM to 1 pM). Include nicotinic acid as a positive control.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the diluted compounds to the cells, along with a cAMP-stimulating agent such as forskolin (typically at a final concentration that elicits ~80% of the maximal response).
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or LANCE).
-
-
Data Analysis:
-
Plot the response (e.g., HTRF ratio) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Caption: Workflow for an in vitro cAMP inhibition assay.
In Vivo Evaluation: Bridging the Gap to Systemic Effects
In vivo studies are critical to understanding a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its overall physiological effects in a living organism. For a nicotinic acid analog, key in vivo models will assess its impact on lipid metabolism and inflammation.
Key In Vivo Models and Endpoints
| Model | Objective | Key Parameters Measured | Rationale |
| Acute Lipolysis Model (Mice or Rats) | To assess the compound's ability to lower free fatty acids. | Plasma Free Fatty Acids (FFA), Triglycerides (TG) | A direct measure of the intended pharmacological effect downstream of GPR109A activation in adipocytes. |
| Chronic Dyslipidemia Model (e.g., ApoE-/- or Ldlr-/- mice) | To evaluate long-term effects on plasma lipids and atherosclerosis. | Plasma Total Cholesterol, HDL-C, LDL-C, TG; Aortic plaque size | Assesses the therapeutic potential for treating dyslipidemia and its consequences.[5] |
| LPS-induced Inflammation Model (Mice) | To determine the compound's anti-inflammatory activity. | Plasma levels of TNF-α, IL-6 | Measures the ability to suppress a systemic inflammatory response. |
Experimental Protocol: Acute Lipolysis Model in Mice
This protocol provides a robust method for assessing the primary pharmacodynamic effect of a GPR109A agonist in vivo.
-
Animal Acclimation:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimate the animals for at least one week with standard chow and water ad libitum.
-
-
Compound Administration:
-
Fast the mice for 4 hours.
-
Administer this compound via oral gavage at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control (e.g., 0.5% methylcellulose) and a positive control (nicotinic acid, 100 mg/kg).
-
-
Blood Sampling:
-
Collect a baseline blood sample (T=0) from the tail vein.
-
Collect subsequent blood samples at various time points post-dosing (e.g., 30, 60, 120, and 240 minutes).
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Measure plasma free fatty acid concentrations using a commercially available colorimetric assay kit.
-
-
Data Analysis:
-
Calculate the percentage change in FFA levels from baseline for each animal at each time point.
-
Compare the effects of the test compound to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA).
-
Comparative Analysis and Expected Outcomes
Based on the known structure-activity relationships of nicotinic acid derivatives, we can formulate a hypothesis for the activity profile of this compound.
| Compound | Expected In Vitro Potency (GPR109A) | Expected In Vivo Efficacy (FFA lowering) | Rationale for Differences |
| Nicotinic Acid | Moderate (µM range) | Moderate | Well-characterized benchmark. Rapid metabolism can limit in vivo duration of action. |
| This compound | Potentially Higher | Potentially Higher and/or Longer Duration | The trifluoromethyl group is expected to increase lipophilicity, which may enhance cell permeability and receptor binding. It can also block metabolic sites, leading to a longer half-life and more sustained in vivo effect. |
| Other Nicotinic Acid Analogs (e.g., Acifran) | Variable | Variable | Different substitutions alter the electronic and steric properties, leading to a wide range of potencies and efficacies. Some analogs have been developed to reduce side effects like flushing.[7] |
The key differentiator between in vitro potency and in vivo efficacy often lies in pharmacokinetics. A compound that is highly potent in a cell-based assay may fail in vivo due to poor absorption, rapid metabolism, or unfavorable distribution. The trifluoromethyl group in the target compound is a strategic modification often used to enhance metabolic stability, suggesting that its in vivo performance could be superior to that of nicotinic acid, assuming it retains high affinity for the GPR109A receptor.
Conclusion
While direct experimental data for this compound is not yet publicly available, a robust scientific framework based on its structural similarity to nicotinic acid allows for a detailed prediction of its biological activities. It is hypothesized to be an agonist of the GPR109A receptor, with potential for enhanced potency and a more favorable pharmacokinetic profile due to its trifluoromethyl substitution. The experimental protocols outlined in this guide provide a clear and validated pathway for researchers to systematically evaluate its in vitro and in vivo properties, thereby elucidating its therapeutic potential.
References
- Anderson, D., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. PubMed.
- Guyard-Dangremont, V., et al. (1998). Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. PubMed.
- Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism.
- Abdel-Maksoud, M. S., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- Zhang, H. J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
- Kato, S., et al. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI.
- Wong, C. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports.
- Chen, H., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology.
- Chellappan, S. K., et al. (2018). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. University of Miami.
- Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science.
- Nesterova, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules.
- Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. National Institutes of Health.
- Papke, R. L., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. SLAS Discovery.
- Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry.
- Wikipedia. (n.d.). Nicotinic acid. Wikipedia.
- Shen, H. C., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry.
- Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology.
- Navarro, H. A., et al. (2017). Synthesis, Nicotinic Acetylcholine Receptor Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(substituted thiophenyl)deschloroepibatidine Analogues. ACS Chemical Neuroscience.
- MySkinRecipes. (n.d.). 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. MySkinRecipes.
- Addo, C., et al. (2022). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. ACS Infectious Diseases.
- De, A., & Ghosh, J. (1989). Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver. Cancer Letters.
- Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation.
- Zakharyan, A. V., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI.
- Google Patents. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.
- Lehrfeld, J., et al. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry.
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology.
- Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate.
- Cherry, W. (2025). In vitro antioxidant activity of nicotinic acid hydrazides: experimental and theoretical study. Journal of the Serbian Chemical Society.
- Paolis, A. D., et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. MDPI.
- Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Huimeng Bio-tech.
- National Institutes of Health. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. National Institutes of Health.
- Wang, Y., & Zang, Q. (2011). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Journal of Nutritional Biochemistry.
- National Institutes of Health. (n.d.). Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. National Institutes of Health.
Sources
- 1. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niacin stimulates adiponectin secretion through the GPR109A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. 2-Hydroxy-6-(trifluoromethyl)nicotinic acid is a vital building block in the creation of novel pharmaceuticals and agrochemicals, owing to the unique physicochemical properties conferred by the trifluoromethyl group.[1][2] This guide provides an in-depth comparison of two plausible synthetic methodologies for this compound, focusing on their reproducibility, potential challenges, and scalability. The protocols described herein are based on established chemical principles and analogous transformations reported in the literature, offering a solid foundation for experimental work.
Workflow for Method Comparison
Caption: Overall workflow for the comparison of synthesis methods.
Method 1: Synthesis via Hydrolysis of 2-Chloro-6-(trifluoromethyl)nicotinic Acid
This approach relies on the nucleophilic aromatic substitution of a chlorine atom with a hydroxide ion. The precursor, 2-chloro-6-(trifluoromethyl)nicotinic acid, can be synthesized from commercially available starting materials. The hydrolysis of a 2-chloropyridine derivative to its corresponding 2-hydroxypyridine is a well-established transformation, though conditions can be harsh and require careful optimization, especially in the presence of other functional groups.
Visualizing the Hydrolysis Pathway
Caption: Synthetic route for Method 1 via hydrolysis.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinic Acid (Precursor)
This precursor can be prepared from 2-chloro-3-cyano-6-(trifluoromethyl)pyridine via hydrolysis of the nitrile group. The synthesis of the cyanopyridine precursor is achievable from simpler building blocks. For the purpose of this guide, we assume the availability of 2-chloro-6-(trifluoromethyl)nicotinic acid.
Step 2: Hydrolysis to this compound
Caution: This reaction is likely to require high temperatures and pressures. Appropriate safety precautions and equipment, such as a sealed pressure vessel, are mandatory.
-
In a high-pressure reactor, charge 2-chloro-6-(trifluoromethyl)nicotinic acid (1 equivalent).
-
Add a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents). The choice of base and its concentration may require optimization.
-
Seal the reactor and heat to 140-160°C with vigorous stirring. The autogenous pressure will increase, so the reactor must be rated for such conditions.
-
Maintain the reaction at this temperature for 4-8 hours. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by HPLC or TLC.
-
After the reaction is complete (disappearance of starting material), cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a beaker and cool in an ice bath.
-
Acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid. The product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be necessary for further purification.
Causality and Experimental Choices
The choice of a strong aqueous base at high temperatures is necessitated by the electron-withdrawing nature of the pyridine ring and the trifluoromethyl group, which deactivates the 2-position towards nucleophilic attack. A sealed vessel is crucial to reach the required temperatures above the boiling point of the aqueous solution and to contain the pressure generated. Acidification is the standard procedure to protonate the carboxylate and phenoxide groups, leading to the precipitation of the desired product.
Method 2: Synthesis via Oxidation of 2-Hydroxy-6-(trifluoromethyl)-3-methylpyridine
This method involves the oxidation of a methyl group at the 3-position of the pyridine ring to a carboxylic acid. The oxidation of alkylpyridines to pyridinecarboxylic acids is a common industrial process.[3][4][5] The key challenge in this approach is the synthesis of the starting material, 2-hydroxy-6-(trifluoromethyl)-3-methylpyridine, and ensuring the oxidative conditions are selective for the methyl group without degrading the rest of the molecule.
Visualizing the Oxidation Pathway
Caption: Synthetic route for Method 2 via oxidation.
Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)-3-methylpyridine (Starting Material)
The synthesis of this starting material is not trivial and would likely involve a multi-step sequence, potentially starting from a trifluoromethyl-containing building block and constructing the substituted pyridine ring. For this guide, we will assume this starting material is accessible.
Step 2: Oxidation to this compound
Caution: Strong oxidizing agents can be hazardous. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
To a solution of 2-hydroxy-6-(trifluoromethyl)-3-methylpyridine (1 equivalent) in a suitable solvent (e.g., water or a mixture of water and pyridine), add a strong oxidizing agent such as potassium permanganate (KMnO4) portion-wise.
-
The reaction is often exothermic; maintain the temperature between 50-80°C using a water bath for cooling.
-
Stir the mixture vigorously for several hours until the purple color of the permanganate has disappeared, indicating its consumption.
-
After the reaction is complete, filter the hot solution to remove the manganese dioxide byproduct.
-
Cool the filtrate and acidify to a pH of 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
Causality and Experimental Choices
Potassium permanganate is a powerful and relatively inexpensive oxidizing agent commonly used for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically performed in an aqueous medium. The removal of the manganese dioxide byproduct is a critical step for obtaining a pure product. The final precipitation by acidification is a standard workup for carboxylic acids.
Comparative Analysis
| Parameter | Method 1: Hydrolysis | Method 2: Oxidation |
| Starting Material Availability | 2-chloro-6-(trifluoromethyl)nicotinic acid may require a multi-step synthesis. | 2-hydroxy-6-(trifluoromethyl)-3-methylpyridine is likely a custom synthesis. |
| Number of Steps (from precursor) | 1 | 1 |
| Reaction Conditions | High temperature and pressure. | Moderate temperature, atmospheric pressure. |
| Reagents | Common bases (NaOH, KOH), and acids (HCl). | Strong oxidizing agents (e.g., KMnO4). |
| Potential Byproducts | Incomplete hydrolysis, potential for decarboxylation at high temperatures. | Over-oxidation and ring cleavage, incomplete oxidation. |
| Workup and Purification | Acidification and precipitation, recrystallization. | Filtration of MnO2, acidification and precipitation, recrystallization. |
| Scalability | Requires specialized high-pressure equipment, which can be a limitation for large-scale production. | More readily scalable using standard reaction vessels, though handling large quantities of oxidizing agents requires care. |
| Estimated Yield | 60-80% (highly dependent on optimization) | 50-70% (highly dependent on optimization) |
| Reproducibility | Sensitive to temperature, pressure, and base concentration. Requires precise control for high reproducibility. | Sensitive to the rate of addition of the oxidizing agent and temperature control. Good reproducibility is achievable with careful monitoring. |
Discussion on Reproducibility and Challenges
Method 1 (Hydrolysis): The reproducibility of this method is heavily reliant on the precise control of reaction parameters. Small variations in temperature or pressure can significantly impact the reaction rate and the formation of byproducts. The corrosive nature of the reagents at high temperatures also poses a challenge for reactor integrity over repeated runs. However, with a well-calibrated and maintained high-pressure reactor, this method can be made reproducible.
Method 2 (Oxidation): The main challenge for reproducibility in this method lies in controlling the exothermicity of the reaction and ensuring consistent mixing. The portion-wise addition of the oxidizing agent is critical to prevent runaway reactions and over-oxidation. The purity of the starting material is also crucial, as impurities could be oxidized and complicate the purification of the final product. The filtration of the fine manganese dioxide precipitate can sometimes be slow and may require a filter aid.
Recommendations
-
For small-scale laboratory synthesis and initial screening: Method 2 (Oxidation) might be more practical if the starting material can be obtained, as it does not require specialized high-pressure equipment. The reaction is generally easier to set up and monitor on a small scale.
-
For process development and scale-up: Method 1 (Hydrolysis) , despite the initial investment in high-pressure equipment, may offer a more direct and potentially higher-yielding route if the precursor is readily available. Once the conditions are optimized and controlled, it could be a robust process for larger-scale production.
Ultimately, the choice of method will depend on the specific resources available, the scale of the synthesis, and the accessibility of the required starting materials. Both methods present viable, albeit challenging, routes to this compound, and both will require careful optimization to achieve high reproducibility and yield.
References
- Chuck, R. Technology development in nicotinate production.
- Eschenmoser, W. 100 Years of Progress with LONZA.
- Mitsubishi Chemical Corporation. Process for producing nicotinic acid.
- Reilly Tar & Chemical Corporation. Production of 3-cyanopyridine.
- Tabanelli, T.; Mari, M.; Folco, F.; Tanganelli, F.; Puzzo, F.; Setti, L.; Cavani, F. Reactivity of vanadyl pyrophosphate catalyst in ethanol ammoxidation and β-picoline oxidation: Advantages and limitations of bi-functionality.
- Ullmann's Encyclopedia of Industrial Chemistry, 6th ed.; Wiley-VCH: Weinheim, Germany, 2012; pp. 1–34.
- Chen, S.; Yang, S.; Wang, H.; Niu, Y.; Zhang, Z.; Qian, B.
- Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab. 2023.
- Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase.
- Isheniian, H. Oxidation of methyl-pyridines.
- MySkinRecipes. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid. [Link].
- Organic Syntheses Procedure. Nicotinic acid, 6-hydroxy-. [Link].
- National Center for Biotechnology Information. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link].
- Baran, P. Pyridine N-Oxides. Baran Lab Group Meeting. 2012.
- Zeneca Limited. Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- Zeneca Limited. Process for preparing 2-hydroxy-6-trifluoromethylpyridine.
- Amerigo Scientific. This compound. [Link].
- Monsanto Company. Oxidation of pyridine and derivatives.
- PubChem. 2-Chloro-6-(trifluoromethyl)nicotinic acid. [Link].
- ChemBK. 2-chloro-6-trifluoromethyl nicotinic acid. [Link].
- Semantic Scholar. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link].
- National Center for Biotechnology Information.
- Google Patents. Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
- Google Patents. Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.
Sources
- 1. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Hydroxy-2-(trifluoromethyl)nicotinic acid [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to LC-MS/MS Method Validation for the Quantification of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
For researchers, scientists, and drug development professionals, the precise and reliable quantification of novel chemical entities is the bedrock of successful preclinical and clinical studies. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies for the robust validation of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid quantification in biological matrices. We will explore the causality behind experimental choices, compare LC-MS/MS with alternative analytical techniques, and provide actionable, step-by-step protocols.
Introduction: The Analytical Imperative for this compound
This compound is a substituted nicotinic acid derivative. Its structural alerts, including the carboxylic acid and trifluoromethyl groups, suggest it may possess unique pharmacological properties. Accurate quantification in biological fluids is paramount for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) profile, assessing efficacy, and ensuring safety.
The physicochemical properties of this compound, such as its predicted high polarity and acidity (pKa: 1.99±0.20), present specific challenges for bioanalysis.[1] These properties necessitate a highly selective and sensitive analytical method to overcome potential matrix effects and achieve the low limits of quantification often required in drug development. LC-MS/MS has emerged as the gold standard for such applications due to its superior sensitivity, specificity, and wide dynamic range.[2][3]
The Gold Standard: LC-MS/MS for Bioanalysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern bioanalytical laboratories.[3] Its power lies in the coupling of the separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry.
Why LC-MS/MS is the Preferred Method
The rationale for selecting LC-MS/MS for the quantification of this compound is multifaceted:
-
Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, monitors a specific precursor-to-product ion transition for the analyte. This high degree of specificity minimizes the impact of co-eluting matrix components, a common challenge in bioanalysis.[4]
-
Sensitivity: LC-MS/MS can achieve detection limits in the picogram to femtogram range, which is often essential for characterizing the full pharmacokinetic profile of a drug candidate, including its terminal elimination phase.[4]
-
Versatility: The technique can be adapted to a wide range of analytes and biological matrices.
-
High Throughput: With modern ultra-high-performance liquid chromatography (UHPLC) systems, analytical run times can be significantly reduced, enabling the rapid analysis of large sample batches.[5]
dot
Sources
A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Fluorinated Nicotinic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
In modern drug discovery, enhancing metabolic stability is a critical step in transforming a promising compound into a viable therapeutic agent. A molecule's susceptibility to metabolism dictates its pharmacokinetic profile, influencing dosing regimens and overall efficacy. Among the many strategies employed by medicinal chemists, fluorination has emerged as a powerful and versatile tool.[1] This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated nicotinic acids, offering both the theoretical basis and practical experimental frameworks for this essential evaluation.
The Strategic Advantage of Fluorine in Drug Design
Nicotinic acid and its derivatives are prevalent scaffolds in medicinal chemistry. However, like many small molecules, they can be susceptible to rapid metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes in the liver.[2][3] Fluorination, the strategic replacement of a hydrogen atom with fluorine, offers a compelling solution to this challenge.[4]
The rationale for this strategy is rooted in the unique physicochemical properties of fluorine:
-
High Electronegativity: As the most electronegative element, fluorine can significantly alter the electron distribution within a molecule.[5] This can lower the pKa of nearby functional groups, potentially improving bioavailability or modulating target binding affinity.[5][6]
-
C-F Bond Strength: The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it much more resistant to enzymatic cleavage.[5][7] Placing a fluorine atom at a known site of metabolism—a "metabolic soft spot"—can effectively block oxidative pathways, a strategy known as metabolic shielding.[5][8]
-
Minimal Steric Hindrance: With a van der Waals radius comparable to hydrogen, fluorine can often replace hydrogen without causing significant steric disruption at the target binding site.[5]
By strategically incorporating fluorine, medicinal chemists can prolong a drug's half-life, improve its oral bioavailability, and ultimately create a more robust drug candidate.[8][9][10]
Experimental Design: Assessing Metabolic Stability
To objectively compare the stability of fluorinated and non-fluorinated nicotinic acid analogs, a well-designed experimental plan is crucial. The cornerstone of this evaluation is the in vitro liver microsomal stability assay.
Why Liver Microsomes?
The liver is the body's primary site for drug metabolism.[2] Liver microsomes are subcellular fractions isolated from liver tissue that are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[2][11] Using microsomes provides a convenient, cost-effective, and reproducible system that closely mimics hepatic metabolism, making it the industry standard for early-stage ADME (Absorption, Distribution, Metabolism, and Excretion) screening.[2][11][12]
The following diagram illustrates a typical workflow for this assay.
Caption: Workflow for an in vitro liver microsomal stability assay.
Blocking Metabolism: A Visual Representation
Fluorination often works by physically blocking the site of enzymatic attack. For a nicotinic acid scaffold, a common site of metabolism is aromatic hydroxylation. By replacing a hydrogen atom with a fluorine atom at this position, the metabolic pathway is obstructed.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. mercell.com [mercell.com]
A Comparative Guide to the Structural Confirmation of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Derivatives of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid represent a promising class of compounds, with the trifluoromethyl group often imparting desirable pharmacokinetic properties. This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural confirmation of these derivatives, offering insights into the causality behind experimental choices and presenting supporting data for researchers in the field.
The Imperative of Unambiguous Structure Confirmation
The journey from a promising lead compound to a viable drug candidate is paved with rigorous analytical checkpoints. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. For this compound derivatives, the presence of multiple functional groups and the potential for tautomerism necessitate a multi-faceted analytical approach to ensure the confirmed structure is the true representation of the molecule's three-dimensional arrangement.
A Multi-Pronged Approach to Structural Verification
No single analytical technique can definitively and comprehensively characterize a novel compound. A robust structural confirmation strategy relies on the convergence of data from multiple orthogonal techniques. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and the gold standard for solid-state structure, X-ray Crystallography.
Caption: A typical workflow for the structural confirmation of a novel chemical entity, emphasizing the synergistic use of multiple analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound derivatives, a suite of NMR experiments is essential.
Experimental Protocol: 1H, 13C, and 19F NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid exchange of labile protons (e.g., -OH, -NH) with residual water.
-
1H NMR: Acquire a proton NMR spectrum. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (d1, typically 1-5 seconds), and spectral width. The chemical shifts (δ), integration values, and coupling constants (J) provide information on the electronic environment, number of protons, and connectivity of adjacent protons, respectively.
-
13C NMR: Acquire a carbon NMR spectrum. Due to the low natural abundance of 13C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
-
19F NMR: Given the trifluoromethyl group, 19F NMR is a crucial experiment. It provides a distinct signal for the CF3 group, and its chemical shift can be sensitive to the electronic nature of the pyridine ring.
-
2D NMR (COSY, HSQC, HMBC): To definitively assign proton and carbon signals and establish long-range correlations, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular structure.
-
Comparative Data: this compound vs. Nicotinic Acid (Predicted/Typical)
| Nucleus | This compound (Predicted Chemical Shift, δ ppm) | Nicotinic Acid (Typical Chemical Shift, δ ppm)[1] | Rationale for a Senior Application Scientist |
| 1H | |||
| Pyridine H-4 | ~8.0-8.2 | ~8.2-8.3 | The electron-withdrawing trifluoromethyl group at C-6 will deshield the H-4 proton, but the electron-donating hydroxy group at C-2 will have a shielding effect. The net effect is a slight upfield shift compared to nicotinic acid. |
| Pyridine H-5 | ~7.0-7.2 | ~7.4-7.5 | The H-5 proton is ortho to the electron-withdrawing CF3 group, leading to significant deshielding and a downfield shift. |
| -OH | Broad, variable | - | The acidic proton of the hydroxyl group will appear as a broad signal, and its chemical shift is highly dependent on concentration and solvent. |
| -COOH | Broad, variable | ~13.0 | The carboxylic acid proton will be a broad, downfield signal. |
| 13C | |||
| C-2 (C-OH) | ~160-165 | ~150 | The direct attachment to the electronegative oxygen of the hydroxyl group causes a significant downfield shift. |
| C-3 (C-COOH) | ~125-130 | ~130 | The environment is similar to that in nicotinic acid. |
| C-4 | ~140-145 | ~135 | Deshielded by the adjacent electron-withdrawing CF3 group. |
| C-5 | ~115-120 | ~123 | Shielded by the meta-positioned hydroxyl group. |
| C-6 (C-CF3) | ~150-155 (quartet due to C-F coupling) | ~147 | Deshielded by the trifluoromethyl group, and the signal will be split into a quartet due to coupling with the three fluorine atoms. |
| -COOH | ~165-170 | ~168 | Similar chemical environment. |
| -CF3 | ~120-125 (quartet) | - | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling to the three fluorine atoms. |
| 19F | |||
| -CF3 | ~ -60 to -70 | - | The chemical shift is characteristic of a CF3 group attached to an aromatic ring. |
Mass Spectrometry: Weighing the Evidence
Mass spectrometry provides the crucial information of the molecular weight of the compound and its fragmentation pattern, which can be used to piece together the structure. High-resolution mass spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules, minimizing fragmentation and preserving the molecular ion. Both positive and negative ion modes should be explored.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to measure the mass-to-charge ratio (m/z) of the ions with high accuracy (typically < 5 ppm).
-
Data Analysis: The accurate mass of the molecular ion ([M+H]+ or [M-H]-) is used to calculate the elemental formula. Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions, providing further structural information.
Comparative Data: Expected Mass Spectral Data
| Compound | Molecular Formula | Exact Mass | Key Fragment Ions (m/z) and Rationale |
| This compound | C7H4F3NO3 | 207.0143 | [M-H]- at 206.0071: Loss of the acidic carboxylic proton. Loss of CO2 (44 Da): A common fragmentation pathway for carboxylic acids. Loss of H2O (18 Da): From the hydroxyl and carboxylic acid groups. |
| Nicotinic Acid | C6H5NO2 | 123.0320 | [M+H]+ at 124.0393: Protonation of the pyridine nitrogen.[2] Loss of H2O (18 Da) and CO (28 Da): Characteristic fragmentation of the carboxylic acid group.[2] |
graph "Mass_Spectrometry_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_Sample_Introduction" { label="Sample Introduction"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; Sample [label="Dilute Sample Solution"]; }
subgraph "cluster_Ionization" { label="Ionization"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; ESI [label="Electrospray Ionization (ESI)"]; }
subgraph "cluster_Mass_Analysis" { label="Mass Analysis"; style="filled"; color="#FEF7E0"; node [fillcolor="#FFFFFF"]; HRMS [label="High-Resolution Mass Analyzer\n(e.g., TOF, Orbitrap)"]; MSMS [label="Tandem MS (MS/MS)\n(Fragmentation)"]; }
subgraph "cluster_Data_Interpretation" { label="Data Interpretation"; style="filled"; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; Formula [label="Elemental Formula\n(from Accurate Mass)"]; Fragments [label="Structure of Fragments"]; }
Sample -> ESI; ESI -> HRMS; HRMS -> Formula; HRMS -> MSMS [label="Select Parent Ion"]; MSMS -> Fragments; }graphy: The Definitive Answer in the Solid StateFor an unambiguous determination of the three-dimensional structure of a molecule in the solid state, single-crystal X-ray diffraction is the ultimate technique. It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
- Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion are common techniques. A variety of solvents should be screened to obtain single crystals of sufficient size and quality.
- Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.
- Structure Solution and Refinement: The diffraction datais used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to obtain the final, accurate structure.
Current Status forthis compound
As of the latest literature search, a publicly available, fully determined single-crystal X-ray structure forthis compound could not be located in the Cambridge Structural Database (CSD). However, crystal structures of related nicotinic acid derivatives have been reported. The determination of the crystal structure of this compound would be a valuable contribution to the field, providing definitive proof of its tautomeric form in the solid state and its intermolecular interactions.
Conclusion: A Weight-of-Evidence Approach
The structural confirmation of this compound derivatives requires a meticulous and multi-faceted analytical strategy. While NMR and MS provide the core information about the molecular framework and composition, IR spectroscopy offers rapid confirmation of key functional groups. The ultimate confirmation in the solid state lies with single-crystal X-ray diffraction. By integrating the data from these complementary techniques, researchers can have the highest degree of confidence in their structural assignments, paving the way for successful drug discovery and development programs.
References
Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]2. Zhang, L. et al. (2020). The crystal structure of 4-(trifluoromethyl)nicotinic acid, C7H4F3NO2. ResearchGate. [Link]3. Phillips, S. K. et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. National Institutes of Health. [Link]4. Nanomegas. Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]5. ResearchGate. Crystal diffractogram of Nicotinic acid single crystal. [Link]6. Glowka, M. L. et al. (2006). X-ray Diffraction Analysis of the Structure of 3-Nicotinehydroxamic Acid and Pyrazinecarbohydroxamic Acid Monohydrate. ResearchGate. [Link]7. Phillips, S. K. et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]8. Osigbemhe, I. G. et al. (2020). Synthesis, Spectroscopic Characterization and Biological Studies Of 2-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}
Sources
A Comparative Guide to Orthogonal Purity Assessment of 2-Hydroxy-6-(trifluoromethyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that directly impacts safety and efficacy. For novel compounds such as 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, a robust analytical strategy is paramount to ensure the accuracy of biological data and meet stringent regulatory requirements. This guide provides an in-depth comparison of orthogonal analytical methods for the comprehensive purity assessment of this molecule, offering both theoretical grounding and practical, field-proven insights.
The Imperative of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be misleading, as co-eluting impurities or those with similar detector responses may go undetected. Orthogonal methods, which employ different separation and/or detection principles, provide a more comprehensive and trustworthy purity profile.[1] By analyzing the same sample with two or more dissimilar techniques, the probability of missing a relevant impurity is significantly reduced, thereby enhancing the overall reliability of the purity assessment.
This principle is visually represented in the following workflow:
Caption: Workflow for orthogonal purity assessment.
Physicochemical Properties of this compound
Before delving into the analytical methodologies, it is crucial to consider the physicochemical properties of this compound (Molecular Formula: C₇H₄F₃NO₃, Molecular Weight: 207.11 g/mol ). The molecule possesses a polar heterocyclic ring, an acidic carboxylic acid group, a weakly acidic hydroxyl group, and a lipophilic trifluoromethyl group. This combination of functional groups dictates its solubility and interaction with different stationary and mobile phases, making a multi-faceted analytical approach essential.
Potential Process-Related Impurities
A comprehensive purity assessment must consider potential impurities arising from the synthetic route. While the specific synthesis of this compound is not widely published, analogous syntheses of trifluoromethyl-substituted nicotinic acids suggest the following potential impurities:
-
Starting Materials: Unreacted precursors, such as halogenated (e.g., chloro-) trifluoromethyl-pyridines.
-
Intermediates: Incompletely reacted intermediates from multi-step syntheses.
-
By-products: Isomeric impurities, products of side reactions, or degradation products.
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and purification process.
Primary Purity Assessment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis due to its robustness, versatility, and high resolving power. For this compound, a C18 column is a suitable starting point for method development.
Causality Behind Experimental Choices
The choice of a C18 stationary phase is based on its ability to retain the molecule through hydrophobic interactions with the trifluoromethyl group and the pyridine ring. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol), allows for the modulation of retention. The pH of the aqueous phase is a critical parameter; maintaining a pH below the pKa of the carboxylic acid (~2-4) will suppress its ionization, leading to better retention and peak shape.
Experimental Protocol: RP-HPLC-UV
Objective: To separate this compound from its potential non-polar and moderately polar impurities.
Caption: RP-HPLC experimental workflow.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Orthogonal Methods for Comprehensive Purity Assessment
To complement the primary RP-HPLC method, at least one orthogonal technique should be employed. The choice of the orthogonal method should be based on a different separation mechanism to ensure the detection of impurities that might co-elute in the RP-HPLC system.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent orthogonal technique to RP-HPLC, particularly for polar compounds that are poorly retained on C18 columns.[2] It utilizes a polar stationary phase (e.g., silica, diol) and a mobile phase with a high concentration of organic solvent. The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.
Applicability: HILIC would be particularly useful for separating polar impurities that are structurally similar to the parent molecule but differ in their hydrophilicity, such as hydroxylated or carboxylated by-products.
Capillary Electrophoresis (CE)
CE separates analytes based on their charge-to-size ratio in an electric field.[3][4][5] This technique is fundamentally different from chromatography and offers a powerful orthogonal approach. For an ionizable molecule like this compound, CE can provide excellent resolution and efficiency.
Applicability: CE is highly suitable for separating charged impurities, such as isomeric nicotinic acid derivatives or other acidic/basic by-products.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
Objective: To separate this compound from its charged impurities based on their electrophoretic mobility.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused silica, 50 µm i.d., 60 cm total length (50 cm effective length)
-
Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 7.0
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (50 mbar for 5 seconds)
-
Detection: 214 nm
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[6][7][8] For non-volatile compounds like this compound, derivatization is often necessary to increase volatility. Silylation (e.g., with BSTFA) or esterification of the carboxylic acid and hydroxyl groups can make the molecule amenable to GC analysis.
Applicability: GC-MS is particularly useful for identifying and quantifying volatile impurities, such as residual solvents, and for providing structural information on unknown impurities through mass spectral fragmentation patterns.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the target molecule to that of a certified internal standard of known purity, the absolute purity of the sample can be determined. Given the presence of the trifluoromethyl group, ¹⁹F qNMR can be a highly specific and sensitive method.
Applicability: qNMR provides an absolute purity value and is orthogonal to all chromatographic techniques. ¹⁹F qNMR is particularly advantageous as the ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, often leading to simpler spectra with less signal overlap compared to ¹H NMR.
Comparative Performance of Orthogonal Methods
The following table summarizes the expected performance of the discussed orthogonal methods for the purity assessment of this compound. The data is illustrative and based on typical performance for analogous compounds.
| Method | Principle of Separation/Detection | Strengths | Limitations | Typical Impurities Detected |
| RP-HPLC-UV | Hydrophobic interactions | Robust, versatile, high resolution for non-polar to moderately polar compounds. | May not retain very polar impurities; co-elution of structurally similar compounds is possible. | Less polar starting materials, by-products with different lipophilicity. |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase | Excellent for polar compounds; orthogonal selectivity to RP-HPLC. | Can be less robust than RP-HPLC; requires careful mobile phase preparation. | Highly polar impurities, isomeric impurities with different polarity. |
| CE | Charge-to-size ratio | High efficiency and resolution for charged species; low sample and reagent consumption. | Not suitable for neutral compounds; sensitivity can be lower than HPLC. | Charged impurities, isomeric acids/bases. |
| GC-MS | Volatility and interaction with stationary phase; mass-to-charge ratio | High sensitivity and specificity; provides structural information for identification. | Requires derivatization for non-volatile compounds; potential for thermal degradation. | Volatile impurities (e.g., residual solvents), thermally stable by-products. |
| ¹⁹F qNMR | Nuclear magnetic resonance | Absolute quantification without a specific reference standard; high specificity for fluorinated compounds. | Lower sensitivity than chromatographic methods; requires a high-purity internal standard. | Provides an overall purity value rather than separating individual impurities. |
Conclusion
A comprehensive and reliable purity assessment of this compound necessitates the use of orthogonal analytical methods. A primary RP-HPLC method provides a solid foundation for routine quality control. However, to ensure the detection of a wide range of potential impurities with diverse physicochemical properties, it is essential to supplement this with at least one orthogonal technique. The choice of the orthogonal method(s) should be guided by the anticipated nature of the impurities. A combination of RP-HPLC with HILIC or CE offers a powerful approach for separating a broad range of polar and non-polar impurities. GC-MS is invaluable for volatile impurities and structural elucidation, while qNMR provides an absolute measure of purity, serving as an ultimate orthogonal check. By integrating these complementary techniques, researchers and drug development professionals can build a robust, self-validating analytical workflow that ensures the quality and integrity of this compound.
References
- Waters Corporation. (2017, September 12). Orthogonal Chromatographic Webinar [Video]. YouTube. [Link]
- Malz, F., & Jancke, H. (2005). Validation of internal standards for 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: development and potential of a method for natural products analysis.
- Singh, R., & Caner, S. (2019). Quantitative NMR Spectroscopy. In Modern NMR Techniques for Synthetic Chemistry. Wiley.
- Waters Corporation. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- Dolan, J. W. (2009). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]
- Kenndler, E. (2000). Application of Capillary Electrophoresis to Pharmaceutical Analysis. In Encyclopedia of Analytical Chemistry. Wiley.
- Michigan State University Department of Chemistry. (n.d.). Chapter 30 –– Capillary Electrophoresis. [Link]
- Hsieh, Y., & Chen, J. (2005). Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(21), 3031-3036.
- Al-Ghamdi, A. F. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(8), 2157.
- Altria, K. D. (1993). Application of capillary electrophoresis to pharmaceutical analysis.
- Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 8535492.
- Weber, M., et al. (2018). Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). Sigma-Aldrich.
- Okaru, A. O., & Harrison, S. T. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(33), 4075-4083.
- Amerigo Scientific. (n.d.). This compound. [Link]
- ChemBK. (n.d.). This compound. [Link]
- Oakwood Chemical. (n.d.). 2-Hydroxy-6-(trifluoromethyl)nicotinamide. [Link]
- U.S. Department of Energy Office of Science. (n.d.). validated hplc methods: Topics by Science.gov. [Link]
- Beltran, A., et al. (2012). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples.
- Ganjali, M. R., et al. (2015). Development and validation of RP-HPLC method for determination of Atorvastatin calcium and Nicotinic acid in combined tablet dosage form. Journal of the Chilean Chemical Society, 60(3), 2999-3003.
- Sharma, G., et al. (2012). A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations. Journal of Pharmaceutical Analysis, 2(4), 294-299.
- Kumar, P., et al. (2020). Validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for analysis of [11C]Nicotine. Journal of Radioanalytical and Nuclear Chemistry, 326(3), 1719-1725.
- Wonorahardjo, S., et al. (2023). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research, 7(1), 1-6.
- Al-Ghamdi, A. F. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 26(8), 2157.
- Al-Ghamdi, A. F. (2021). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Semantic Scholar. [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Pyridinecarboxylic acid. [Link]
- Muszalska, I., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 65(5), 553-559.
- National Center for Biotechnology Information. (n.d.). 3-Hydroxypicolinic Acid. PubChem. [Link]
- Wiley. (n.d.). 3-Hydroxypyridine-2-carboxylic acid. SpectraBase. [Link]
Sources
- 1. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 2. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capillary electrophoretic separation of cationic porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Application of Capillary Electrophoresis to Pharmaceutical Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. acgpubs.org [acgpubs.org]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, a compound whose unique chemical structure necessitates careful handling from acquisition to disposal. The trifluoromethyl group, in particular, imparts a high degree of chemical stability, which, while beneficial in many applications, also suggests a significant potential for environmental persistence if not managed correctly.[1][2][3] This document aims to provide a clear, actionable framework to mitigate risks and ensure regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any handling or disposal procedures commence, a thorough understanding of the compound's hazard profile is essential. This compound is classified with several key hazards that dictate the necessary safety precautions.
| Hazard Classification | Description | Rationale for Precaution |
| Acute Toxicity (Oral), Category 4 | Harmful if swallowed.[4] | Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the handling area is mandatory.[4] |
| Skin Corrosion/Irritation, Category 2 | Causes skin irritation.[4] | Direct contact can cause inflammation and discomfort. Chemical-resistant gloves are essential to prevent exposure. |
| Serious Eye Damage/Eye Irritation, Category 2 | Causes serious eye irritation.[4] | The compound can cause significant, potentially lasting damage to the eyes. Safety goggles and a face shield are required to protect against splashes or airborne particles.[4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation), Category 3 | May cause respiratory irritation.[4] | Inhalation of dust or aerosols can irritate the respiratory system. All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4][5][6] |
The presence of the trifluoromethyl group suggests that this compound is part of a broader class of fluorinated organic compounds. Many of these substances are known for their environmental persistence due to the strength of the carbon-fluorine bond, making proper disposal particularly critical to avoid long-term environmental contamination.[1][2][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable when handling this compound for disposal. The selection of PPE is directly informed by the hazard assessment.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with institutional and local regulations.[4][8]
-
Eye and Face Protection: Use safety goggles and a face shield to provide comprehensive protection against splashes and airborne particles.[4][9]
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in the event of a spill, an apron or chemical-resistant coveralls should be worn.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter is required.[4][9]
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The following protocol is designed to ensure the safe and compliant disposal of this compound. This workflow emphasizes waste segregation and containment to prevent accidental release and to facilitate proper final disposal by a licensed waste management facility.
Causality: Proper segregation is a fundamental principle of chemical waste management. It prevents inadvertent and potentially dangerous reactions between incompatible chemicals and ensures that waste streams are handled appropriately by disposal facilities.
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with the chemical and have a secure, sealable lid.[10]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[10][11] Include the date of initial waste addition.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired solid this compound, along with contaminated items such as weighing paper, pipette tips, and gloves, in a designated solid hazardous waste container.[12]
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.[10] Keep aqueous and organic solvent waste streams separate.
-
Causality: Immediate and correct response to a spill is critical to mitigate exposure and prevent the spread of contamination.
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[10]
-
Containment and Cleanup:
-
Dry Spill: If the spilled material is a solid, avoid generating dust.[4] Use dry cleanup procedures, such as gently sweeping or using a vacuum equipped with a HEPA filter, to collect the material.[4][9] Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.[4]
-
Wet Spill: For liquid spills, use an inert absorbent material to contain the spill.[10] Carefully collect the absorbent material and place it into the hazardous waste container.[11]
-
-
Decontamination: After the bulk of the spill has been collected, decontaminate the area with a suitable solvent and then wash thoroughly with soap and water. All materials used for decontamination should also be disposed of as hazardous waste.[11]
Causality: Proper storage of waste containers prevents accidents and ensures the safety of laboratory personnel until the waste can be collected.
-
Secure Storage: Keep the hazardous waste container securely sealed when not in use.[4]
-
Designated Area: Store the container in a designated, well-ventilated hazardous waste storage area, away from heat sources and incompatible materials.[5][10] This area should be under the control of authorized personnel.
Causality: Final disposal must be conducted by professionals equipped to handle and treat hazardous chemical waste, ensuring minimal environmental impact.
-
Professional Collection: Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[12][13]
-
Regulatory Compliance: Do NOT dispose of this compound down the drain or in the regular trash.[4][6][12] This is to prevent the release of this persistent chemical into the environment. Final disposal must be in accordance with all local, state, and federal regulations.[4][10] Licensed disposal facilities will typically use high-temperature incineration or other advanced methods to destroy the compound.[14]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process, from initial handling to final collection.
Caption: Disposal workflow for this compound.
References
- Biodegradation of fluorinated alkyl substances. PubMed.
- Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. MDPI.
- Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI.
- Degradation and Transformation of Organic Fluorine Compounds. ResearchGate.
- Why Is the Biodegradation of Polyfluorinated Compounds So Rare?. mSphere.
- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer.
Sources
- 1. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synquestlabs.com [synquestlabs.com]
- 6. aksci.com [aksci.com]
- 7. journals.asm.org [journals.asm.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Hydroxy-6-(trifluoromethyl)nicotinic acid
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it is to ensure that the brilliant minds in research and development can conduct their work with the highest degree of safety and confidence. This guide provides an in-depth, procedural framework for the safe handling of 2-Hydroxy-6-(trifluoromethyl)nicotinic acid, a compound of significant interest in pharmaceutical development. Our approach is grounded in a risk-based assessment, moving from understanding the inherent hazards of the material to implementing robust control measures.
Hazard Identification: The Foundation of Safety
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's hazard profile is essential. This compound is a solid, often a powder, which dictates its primary routes of exposure and corresponding risks. The Globally Harmonized System (GHS) classifications, derived from safety data sheets (SDS), provide a clear and immediate understanding of the potential dangers.[1]
Key Hazards:
-
Harmful if Swallowed (H302): Poses a significant risk if ingested.[1]
-
Causes Skin Irritation (H315): Direct contact can lead to skin irritation.[1][2]
-
Causes Serious Eye Irritation (H319): The compound is a severe irritant to the eyes, with the potential for damage if contact occurs.[1][2]
-
May Cause Respiratory Irritation (H335): As a dust, the inhalation of airborne particles can irritate the respiratory tract.[1][2]
These classifications underscore the necessity of preventing the material from coming into contact with the eyes and skin, and from being inhaled or ingested. The primary lines of defense are always engineering and administrative controls, such as working in a certified chemical fume hood and adhering to strict laboratory hygiene. PPE serves as the critical final barrier between the researcher and the chemical.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1] |
| Skin Irritation | H315 | Causes skin irritation. | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][2] |
Core Protective Measures: A Multi-Layered Defense
Based on the hazard profile, a specific suite of PPE is mandatory. The selection is not arbitrary; each component is chosen to counteract a specific risk associated with the compound's physical and chemical properties.
Respiratory Protection
The potential for respiratory irritation from airborne dust is a primary concern.[1][2] The first and most effective control is to handle the solid material within a fume hood or a ventilated enclosure to minimize dust generation.[2][3]
-
Standard Operations (in a fume hood): If all handling of the solid (weighing, transferring) is performed within a properly functioning chemical fume hood, additional respiratory protection may not be required.
-
Operations Outside a Fume Hood: For any task that could generate dust outside of a containment system, a NIOSH-approved respirator is essential. A half-mask air-purifying respirator with P100 (particulate) filters is the recommended minimum.[4] Always ensure a proper fit test has been conducted for the user.
Eye and Face Protection
Given the severe eye irritation hazard, robust eye protection is non-negotiable.[1][2]
-
Minimum Requirement: At all times when handling the compound, wear chemical safety goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards.[5] Standard safety glasses do not provide an adequate seal against fine dust.
-
Enhanced Protection: When handling larger quantities or during procedures with a higher risk of splashing or dust generation, supplement safety goggles with a face shield.[3]
Hand Protection
To prevent skin irritation, chemically resistant gloves are mandatory.[1][3][4]
-
Glove Selection: Nitrile gloves are a suitable choice for providing splash protection during routine handling.
-
Protocol: Always double-glove if the risk of contamination is high. Check gloves for any signs of degradation or puncture before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[1]
Body Protection
Protective clothing prevents the compound from contaminating personal clothing and skin.[1][3]
-
Standard Laboratory Attire: A buttoned lab coat should be worn at all times.
-
Spill Cleanup: For cleaning up spills, a disposable chemical-resistant coverall may be necessary to prevent widespread contamination. Contaminated clothing should be laundered separately from other items.[1][6]
Operational and Disposal Plans
Safety extends beyond wearing PPE; it encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.
Step-by-Step PPE Protocol
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly.
-
Body Protection: Don lab coat or coveralls.
-
Respiratory Protection: If required, put on and seal-check your respirator.
-
Eye/Face Protection: Put on safety goggles and face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the outer glove cuff goes over the sleeve of the lab coat.
Doffing (Taking Off) Sequence (to prevent cross-contamination):
-
Outer Gloves: Remove the outer, most contaminated pair of gloves.
-
Body Protection: Unbutton and remove the lab coat, turning it inside out as you remove it.
-
Eye/Face Protection: Remove face shield and goggles from the back.
-
Respiratory Protection: Remove respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.[1]
-
Evacuate: If the spill is large, evacuate the area.
-
Don PPE: Wear the appropriate PPE as described above, including respiratory protection.
-
Containment: Use dry cleanup procedures; do not use water to wash down the area initially as this can spread contamination.[1]
-
Cleanup: Gently sweep or vacuum (using a HEPA-filtered vacuum) the solid material.[2] Place the collected material and all contaminated cleaning supplies into a sealed, labeled plastic bag or container for disposal.[1]
-
Decontamination: Wash the area with large amounts of water, preventing runoff into drains if possible.[1]
Disposal Plan
All waste, including leftover compound, contaminated materials, and used PPE, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in a clearly labeled, sealed container.[1]
-
Disposal: Dispose of the container through your institution's authorized hazardous waste collection service, in accordance with all local, state, and federal regulations.[1][4][5]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task being performed.
Caption: PPE selection workflow for this compound.
Emergency First Aid
Should an exposure occur despite all precautions, the following steps must be taken immediately.
-
Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek medical attention without delay.[1][2][5][6]
-
Skin Contact: Flush the affected skin and hair with running water and soap. If irritation develops or persists, seek medical attention.[1][4][5][6]
-
Inhalation: Remove the individual from the contaminated area to fresh air. If they feel unwell, seek medical attention.[1][2][4][5]
-
Ingestion: Immediately give a glass of water. Do NOT induce vomiting. Contact a Poison Information Center or a doctor immediately.[1][4][6]
By adhering to these rigorous safety protocols, you build a foundation of trust in your procedures and ensure that your valuable research can proceed without compromising personal safety.
References
- 2-Hydroxy-6-(trifluoromethyl)
- SAFETY DATA SHEET - 2-Amino-6-(trifluoromethyl)pyridine. Fisher Scientific.
- SAFETY DATA SHEET - 4-(Trifluoromethyl)nicotinic Acid. TCI Chemicals.
- SAFETY DATA SHEET - 6-(Trifluoromethyl)nicotinic acid. Fisher Scientific.
- 2-Hydroxy-6-(trifluoromethyl)
- 6-(Trifluoromethyl)
- This compound AldrichCPR. Sigma-Aldrich.
- 6-Chloro-2-(trifluoromethoxy)
- SAFETY DATA SHEET - Niflumic acid. Sigma-Aldrich.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
